molecular formula C16H15F3O8 B1167196 Sealapex CAS No. 115055-59-9

Sealapex

Cat. No.: B1167196
CAS No.: 115055-59-9
Attention: For research use only. Not for human or veterinary use.
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Description

Sealapex is a calcium hydroxide-based root canal sealer used extensively in dental and endodontic research. Its primary research applications include investigations into apical sealability, biocompatibility, and antimicrobial efficacy. Studies have demonstrated that this compound provides an effective apical seal, showing significantly less dye leakage compared to some other sealant materials . Its mechanism of action is linked to the dissociation of its components, which involves the release of antimicrobial calcium (Ca²⁺) and hydroxyl (OH⁻) ions . Research indicates that this compound exhibits antimicrobial efficacy against common endodontic pathogens such as Enterococcus faecalis , Staphylococcus aureus , and Candida albicans , with its effect increasing over a 72-hour period . In vitro studies on biocompatibility and osteogenic potential have shown that this compound can upregulate the expression of osteoblastic marker mRNA and increase the formation of mineralized nodules, though it may induce a higher expression of certain proinflammatory mediators compared to newer calcium silicate-based sealers . This product is intended for laboratory research use only. It is strictly not for diagnostic or therapeutic applications in humans.

Properties

CAS No.

115055-59-9

Molecular Formula

C16H15F3O8

Synonyms

Sealapex

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Sealapex™ in Endodontics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sealapex™ is a non-eugenol, calcium hydroxide-based polymeric root canal sealer that has been widely utilized in endodontics for its favorable biological properties.[1][2] This technical guide provides a comprehensive overview of the core mechanism of action of this compound, detailing its chemical composition, setting reaction, and its multifaceted interactions within the root canal system. The information is presented to support research, scientific inquiry, and the development of new endodontic materials.

Chemical Composition and Setting Reaction

This compound is a two-paste system, consisting of a base and a catalyst. The primary reactive components are calcium oxide in the base paste and salicylate (B1505791) esters in the catalyst paste.[3] The material sets in the presence of moisture within the root canal.[3]

Table 1: Chemical Composition of this compound™

PasteComponentPercentage (%)Function
Base N-ethyl-o(or p)-toluenesulphonamide30-60Resin Matrix
Calcium Oxide30-60Active Ingredient, provides Ca(OH)₂ upon hydration
Zinc Oxide1-5Radiopacifier, Modifier
Zinc Stearate1-5Lubricant, Plasticizer
Fumed Silica (Silicon Dioxide)PresentThickener, Rheological Modifier
Bismuth TrioxidePresentRadiopacifier
Titanium DioxidePresentPigment
Catalyst Methyl Salicylate10-30Resin Matrix, Reactant
Isobutyl Salicylate1-5Resin Matrix, Reactant
2,2-dimethylpropane-1,3-diol1-5Plasticizer
Fumed Silica (Silicon Dioxide)PresentThickener, Rheological Modifier
Bismuth TrioxidePresentRadiopacifier
Titanium DioxidePresentPigment

Note: Composition percentages are based on available safety data sheets and may vary slightly.[4][5]

The setting reaction is initiated when the base and catalyst pastes are mixed. The calcium oxide in the base paste reacts with moisture present in the root canal dentin to form calcium hydroxide (B78521) (Ca(OH)₂). This calcium hydroxide then reacts with the salicylate esters in the catalyst in a saponification-like reaction, forming a complex matrix that hardens over time. The presence of moisture is critical for the setting process.[3]

G cluster_base Base Paste cluster_catalyst Catalyst Paste Calcium Oxide (CaO) Calcium Oxide (CaO) Mixing Mixing Calcium Oxide (CaO)->Mixing Resin Matrix (Base) Resin Matrix (Base) Resin Matrix (Base)->Mixing Salicylate Esters Salicylate Esters Salicylate Esters->Mixing Saponification-like Reaction Saponification-like Reaction Salicylate Esters->Saponification-like Reaction Resin Matrix (Catalyst) Resin Matrix (Catalyst) Resin Matrix (Catalyst)->Mixing Moisture (from Dentin) Moisture (from Dentin) Calcium Hydroxide (Ca(OH)2) Formation Calcium Hydroxide (Ca(OH)2) Formation Moisture (from Dentin)->Calcium Hydroxide (Ca(OH)2) Formation Mixing->Calcium Hydroxide (Ca(OH)2) Formation Calcium Hydroxide (Ca(OH)2) Formation->Saponification-like Reaction Set Sealer Matrix Set Sealer Matrix Saponification-like Reaction->Set Sealer Matrix G This compound This compound Ca2+ and OH- release Ca2+ and OH- release This compound->Ca2+ and OH- release High pH High pH Ca2+ and OH- release->High pH Progenitor Cell Differentiation Progenitor Cell Differentiation Ca2+ and OH- release->Progenitor Cell Differentiation High pH->Progenitor Cell Differentiation Osteoblasts/Cementoblasts Osteoblasts/Cementoblasts Progenitor Cell Differentiation->Osteoblasts/Cementoblasts Upregulation of OPN, ALP, RUNX2 Upregulation of OPN, ALP, RUNX2 Osteoblasts/Cementoblasts->Upregulation of OPN, ALP, RUNX2 Matrix Deposition and Mineralization Matrix Deposition and Mineralization Upregulation of OPN, ALP, RUNX2->Matrix Deposition and Mineralization Hard Tissue Barrier Formation Hard Tissue Barrier Formation Matrix Deposition and Mineralization->Hard Tissue Barrier Formation G Sample Preparation Sample Preparation Obturation Obturation Sample Preparation->Obturation Incubation Incubation Obturation->Incubation Dye Immersion Dye Immersion Incubation->Dye Immersion Evaluation Evaluation Dye Immersion->Evaluation G Microorganism Prep Microorganism Prep Plate Inoculation Plate Inoculation Microorganism Prep->Plate Inoculation Sealer Application Sealer Application Plate Inoculation->Sealer Application Incubation Incubation Sealer Application->Incubation Measure Inhibition Zone Measure Inhibition Zone Incubation->Measure Inhibition Zone G Cell Culture Cell Culture Sealer Extract Prep Sealer Extract Prep Cell Culture->Sealer Extract Prep Cell Exposure Cell Exposure Sealer Extract Prep->Cell Exposure MTT Assay MTT Assay Cell Exposure->MTT Assay Quantify Viability Quantify Viability MTT Assay->Quantify Viability

References

A Technical Guide to the Chemical Composition of Sealapex™ Root Canal Sealer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical composition of Sealapex™, a non-eugenol, calcium hydroxide-based polymeric root canal sealer. The information is curated for researchers, scientists, and professionals in drug development seeking a detailed understanding of this dental biomaterial.

Core Chemical Composition

This compound™ is a two-component, paste-paste system consisting of a base and a catalyst. The precise formulation is proprietary, but the primary chemical constituents are well-documented in safety data sheets and scientific literature.

Quantitative Composition of this compound™ Base and Catalyst

The following tables summarize the quantitative composition of the base and catalyst pastes as reported in manufacturer safety data sheets.

Table 1: Composition of this compound™ Base Paste

ComponentConcentration (% w/w)
N-ethyl-o(or p)-toluenesulfonamide30 - 60%
Calcium Oxide30 - 60%
Zinc Oxide1 - 5%
Zinc Stearate1 - 5%

Table 2: Composition of this compound™ Catalyst Paste

ComponentConcentration (% w/w)
Methyl Salicylate (B1505791)10 - 30%
2,2-dimethylpropane-1,3-diol1 - 5%
Isobutyl Salicylate1 - 5%

Note: The concentration ranges are as provided in the safety data sheets and may vary between different product lots and regional formulations.

Elemental Analysis

An independent elemental analysis using Scanning Electron Microscopy with Energy-Dispersive X-ray Spectroscopy (SEM-EDX) has provided further insight into the elemental composition of set this compound™.

Table 3: Elemental Composition of Set this compound™ by SEM-EDX

ElementWeight Percentage (wt%)
Calcium (Ca)53.58%

This analysis confirms the high concentration of calcium, a key component for the material's bioactivity.

Experimental Protocols

Elemental Analysis via Scanning Electron Microscopy with Energy-Dispersive X-ray Spectroscopy (SEM-EDX)

This protocol describes the methodology used to determine the elemental composition of set this compound™.

Objective: To identify and quantify the elemental constituents of the set root canal sealer.

Methodology:

  • Sample Preparation: Freshly mixed this compound™ is placed into a standardized mold (e.g., a polyethylene (B3416737) tube) and allowed to set for a specified period (e.g., 48 hours) under controlled conditions of temperature (37°C) and humidity (95% relative humidity) to simulate the clinical environment.

  • Surface Coating: The set sample is mounted on an aluminum stub and sputter-coated with a conductive material, such as gold or carbon, to prevent charging under the electron beam.

  • SEM Imaging: The coated sample is then introduced into the vacuum chamber of a scanning electron microscope. The surface topography and morphology of the sealer are examined at various magnifications.

  • EDX Analysis: An Energy-Dispersive X-ray Spectroscopy detector is used to analyze the X-rays emitted from the sample as it is bombarded by the electron beam. Each element emits X-rays at a characteristic energy level, allowing for the identification of the elements present.

  • Quantitative Analysis: The intensity of the characteristic X-ray peaks is proportional to the concentration of the corresponding element in the sample. This allows for the determination of the weight percentage (wt%) of each identified element.

Key Chemical Interactions and Mechanisms

Setting Reaction

The setting of this compound™ is a complex process initiated upon mixing the base and catalyst pastes. While the exact chemical reactions are not fully elucidated in public literature, the primary mechanism involves the interaction between the metallic oxides in the base and the salicylate components in the catalyst. The presence of moisture is crucial for the reaction to proceed, leading to the formation of a hardened matrix.

G This compound™ Setting Reaction Workflow cluster_0 Components Base_Paste Base Paste (N-ethyl-o(or p)-toluenesulfonamide, Calcium Oxide, Zinc Oxide) Mixing Mixing of Base and Catalyst Pastes Base_Paste->Mixing Catalyst_Paste Catalyst Paste (Salicylates) Catalyst_Paste->Mixing Reaction Chelation Reaction (Metallic oxides react with salicylates) Mixing->Reaction Moisture Presence of Moisture (from dentinal tubules/periapical tissues) Moisture->Reaction Setting Formation of a Hardened Matrix (Setting of the Sealer) Reaction->Setting

This compound™ Setting Reaction Workflow
Biocompatibility and Hard Tissue Formation

A key feature of this compound™ is its biocompatibility and its ability to promote the formation of hard tissue, which is attributed to the presence of calcium hydroxide (B78521).

When this compound™ comes into contact with tissue fluids, the calcium oxide in the set material is converted to calcium hydroxide. The calcium hydroxide then dissociates into calcium (Ca²⁺) and hydroxyl (OH⁻) ions. This localized increase in pH and calcium ion concentration is believed to stimulate periapical healing and the deposition of a calcific barrier.

G Mechanism of Calcium Hydroxide-Induced Hard Tissue Formation This compound Set this compound™ in contact with tissue fluids CaO_Conversion Calcium Oxide (CaO) + H₂O → Calcium Hydroxide (Ca(OH)₂) This compound->CaO_Conversion Dissociation Ca(OH)₂ Dissociation → Ca²⁺ + 2OH⁻ CaO_Conversion->Dissociation High_pH Increased Local pH (Alkaline Environment) Dissociation->High_pH Ca_Ions Increased Ca²⁺ Concentration Dissociation->Ca_Ions Cell_Stimulation Stimulation of Periapical Cells (e.g., Cementoblasts, Osteoblasts) High_pH->Cell_Stimulation Ca_Ions->Cell_Stimulation Hard_Tissue Deposition of Calcific Barrier (Hard Tissue Formation) Cell_Stimulation->Hard_Tissue

Mechanism of Calcium Hydroxide-Induced Hard Tissue Formation

Conclusion

This compound™ is a complex biomaterial with a chemical composition designed to provide both effective root canal sealing and a favorable biological response. The high concentration of calcium oxide, which converts to calcium hydroxide in the presence of moisture, is fundamental to its therapeutic properties, including the induction of hard tissue formation. The setting reaction, driven by the interaction of metallic oxides and salicylates, results in a durable seal. This technical guide provides a foundational understanding of the chemical principles underlying the function of this compound™ for professionals engaged in dental material research and development.

Biocompatibility of Calcium Hydroxide-Based Sealers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biocompatibility of calcium hydroxide-based endodontic sealers. It is designed to be a core resource for researchers, scientists, and professionals involved in the development and evaluation of dental materials. This document synthesizes quantitative data from various studies, details key experimental protocols, and visualizes complex biological processes to facilitate a deeper understanding of the material-tissue interactions.

Introduction to Calcium Hydroxide-Based Sealers

Calcium hydroxide-based root canal sealers have been a cornerstone of endodontic practice for decades, valued for their therapeutic properties. Biocompatibility, the ability of a material to perform with an appropriate host response in a specific application, is a critical attribute for any material intended for long-term contact with living tissues.[1] For endodontic sealers, this means they should not elicit a severe inflammatory response, be cytotoxic, or interfere with the healing of periapical tissues. Ideally, they should promote the formation of mineralized tissue, leading to a biological seal of the root canal system.[2]

The biological action of calcium hydroxide (B78521) is attributed to its dissociation into calcium (Ca²⁺) and hydroxyl (OH⁻) ions. The high pH generated by the release of hydroxyl ions creates an alkaline environment that has antimicrobial properties and is thought to stimulate enzymatic activity, such as alkaline phosphatase, which is involved in mineralization.[3] This guide delves into the scientific evidence that underpins the biocompatibility profile of these essential dental materials.

Quantitative Data on Biocompatibility

The following tables summarize quantitative data from various in vitro and in vivo studies on the biocompatibility of commonly used calcium hydroxide-based sealers.

Table 1: In Vitro Cytotoxicity Data
SealerCell LineAssayTime Point(s)Cell Viability (%) / Cytotoxicity RatingReference(s)
Apexit Plus L929 Mouse FibroblastsMTTFresh, 24h, 48h, 7dLow cytotoxicity across all time points[4]
Human Bone Marrow Stem CellsAlamar Blue1d (extract dilutions)Less cytotoxic than Canals (ZOE-based) and Tubli-Seal (resin-based)[5]
Human Periodontal Ligament (PDL) FibroblastsMTT1h, 7d, 14d~80.4% viability at 1h; less cytotoxic than MTA Fillapex and Tubli Seal at 14d[6]
Sealapex L929 Mouse FibroblastsMTT24h, 48h, 72hHigh cytotoxicity, causing a significant decrease in cell density[7]
3T3 FibroblastsMTTFresh, 1w, 2w, 3w, 5wMildly cytotoxic when fresh, became non-cytotoxic after three weeks[8]
L929 Mouse FibroblastsMTT24h, 48h, 72hModerate cytotoxicity at all time points[9][10]
L929 Mouse FibroblastsMTT1d, 2d, 30dHigh cytotoxicity that did not decrease over time in ISO standard test[11]
CRCS (Calcibiotic Root Canal Sealer) L929 Mouse FibroblastsMTT24h, 48h, 72hLess toxic than this compound, more toxic than Apexit[7]
Table 2: In Vivo Inflammatory Response Data
SealerAnimal ModelImplantation SiteTime Point(s)Key Inflammatory FindingsReference(s)
Apexit Balb/c MiceSubcutaneous & Peritoneal Cavity2, 4, 8, 16 daysIntense initial neutrophilia; less intense mononuclear cell response compared to this compound; persistent necrosis[1][12]
This compound Balb/c MiceSubcutaneous & Peritoneal Cavity2, 4, 8, 16 daysIntense initial neutrophilia; marked differentiation of mononuclear cells (macrophages, giant cells); transient necrosis[1][12]
DogsPeriapical Tissue180 daysNo inflammatory infiltrate; promoted mineralized tissue deposition and complete apical sealing in 37.5% of cases[13]
CRCS Balb/c MiceSubcutaneous & Peritoneal Cavity2, 4, 8, 16 daysIntense initial neutrophilia; less intense mononuclear cell response compared to this compound; persistent necrosis[1][12]
DogsPeriapical Tissue180 daysModerate inflammatory infiltrate; partial apical sealing[13]
Sealer 26 Balb/c MiceSubcutaneous & Peritoneal Cavity2, 4, 8, 16 daysMore intense initial neutrophil migration compared to this compound and CRCS; persistent necrosis[1][12]
DogsPeriapical Tissue180 daysMild or absent inflammatory infiltrate; frequent absence of apical sealing and active resorption of mineralized tissues[13]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines the protocols for key experiments used to evaluate the biocompatibility of calcium hydroxide-based sealers.

In Vitro Cytotoxicity Testing: MTT Assay (ISO 10993-5)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Objective: To quantify the cytotoxic potential of eluates from calcium hydroxide-based sealers on a cell culture line.

Materials:

  • Cell Line: L929 mouse fibroblasts (recommended by ISO standards) or human dental pulp stem cells (hDPSCs).

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

  • Test Material: Freshly mixed and set samples of calcium hydroxide-based sealer.

  • MTT Reagent: 5 mg/mL MTT in phosphate-buffered saline (PBS).

  • Solubilizing Agent: Isopropanol (B130326) or Dimethyl Sulfoxide (DMSO).

  • 96-well culture plates.

  • Microplate reader.

Procedure:

  • Sample Preparation (Eluate Extraction):

    • Prepare sealer samples according to the manufacturer's instructions, typically as discs of a standardized surface area.

    • Place the set sealer samples in culture medium at a ratio of 1.25 cm²/mL.[14]

    • Incubate for 24 hours at 37°C to create the material eluate.

    • Sterilize the eluate by filtration through a 0.22 µm filter.

  • Cell Seeding:

    • Seed L929 cells or hDPSCs into a 96-well plate at a density of 1 x 10⁴ cells/well.

    • Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Exposure to Eluates:

    • Remove the culture medium from the wells.

    • Add 100 µL of the prepared sealer eluates (undiluted and serial dilutions, e.g., 1:2, 1:4, 1:8) to the wells.

    • Include a negative control (culture medium only) and a positive control (e.g., phenol-containing medium).

    • Incubate for the desired time points (e.g., 24, 48, 72 hours).

  • MTT Assay:

    • After the incubation period, remove the eluates from the wells.

    • Add 50 µL of MTT solution (1 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.[15]

    • Remove the MTT solution and add 100 µL of isopropanol or DMSO to each well to dissolve the formazan crystals.[15]

    • Shake the plate gently for 10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the negative control: Cell Viability (%) = (Absorbance of Test Sample / Absorbance of Negative Control) x 100

    • A reduction in cell viability of more than 30% is generally considered a cytotoxic effect according to ISO 10993-5.

MTT_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_sealer Prepare Sealer Samples extract_eluate Prepare Sealer Eluates (24h incubation) prep_sealer->extract_eluate prep_cells Seed Cells in 96-well Plate expose_cells Expose Cells to Eluates (24-72h) prep_cells->expose_cells extract_eluate->expose_cells add_mtt Add MTT Reagent (4h incubation) expose_cells->add_mtt dissolve_formazan Dissolve Formazan Crystals add_mtt->dissolve_formazan read_absorbance Measure Absorbance (570nm) dissolve_formazan->read_absorbance calc_viability Calculate Cell Viability (%) read_absorbance->calc_viability

MTT Assay Experimental Workflow

In Vivo Biocompatibility Testing: Subcutaneous Implantation (ISO 10993-6)

This protocol assesses the local tissue response to implanted materials in an animal model.

Objective: To evaluate the macroscopic and microscopic tissue reaction to calcium hydroxide-based sealers after implantation in subcutaneous tissue.

Materials:

  • Animal Model: Rabbits or rats are commonly used.[2][16]

  • Test Material: Calcium hydroxide-based sealer placed in sterile polyethylene (B3416737) or dentin tubes.

  • Control Materials: Empty tubes (negative control).

  • Surgical instruments for implantation.

  • Histological processing reagents (formalin, ethanol (B145695) series, xylene, paraffin).

  • Hematoxylin and Eosin (H&E) stain.

  • Light microscope.

Procedure:

  • Implant Preparation:

    • Fill sterile polyethylene tubes with the test sealer according to the manufacturer's instructions.

    • Prepare empty tubes as negative controls.

  • Surgical Implantation:

    • Anesthetize the animal following an approved protocol.

    • Shave and disinfect the dorsal skin.

    • Make small incisions and create subcutaneous pockets.

    • Insert one test or control implant into each pocket.

    • Suture the incisions.

  • Post-Implantation Observation:

    • Monitor the animals for the chosen time periods (e.g., 7, 14, 30, and 60 days).[17]

    • Observe the implantation sites for any macroscopic signs of inflammation, such as erythema, edema, or necrosis.

  • Tissue Harvesting and Histological Processing:

    • At the end of each time period, euthanize the animals.

    • Excise the implants along with the surrounding tissue.

    • Fix the tissue samples in 10% neutral buffered formalin.

    • Dehydrate the samples through a graded series of ethanol.

    • Clear the samples in xylene.

    • Embed the samples in paraffin (B1166041) wax.

    • Section the paraffin blocks into 5 µm thick slices using a microtome.

    • Mount the sections on glass slides.

  • Staining and Microscopic Evaluation:

    • Stain the tissue sections with Hematoxylin and Eosin (H&E).

    • Examine the slides under a light microscope.

    • Evaluate the tissue response based on:

      • The presence and type of inflammatory cells (neutrophils, lymphocytes, macrophages, giant cells).

      • The thickness and organization of the fibrous capsule.

      • The presence of necrosis, neovascularization, and tissue degeneration.

    • Score the inflammatory reaction (e.g., mild, moderate, severe).

Subcutaneous_Implantation_Workflow cluster_prep Preparation & Implantation cluster_obs Observation & Harvesting cluster_hist Histological Analysis prep_implants Prepare Sealer-filled & Control Tubes implant_surgery Surgically Implant in Animal Model prep_implants->implant_surgery post_op Post-operative Monitoring (7-60 days) implant_surgery->post_op harvest_tissue Euthanize & Harvest Implant Sites post_op->harvest_tissue fix_embed Fix, Process, & Embed Tissue in Paraffin harvest_tissue->fix_embed section_stain Section & Stain with H&E fix_embed->section_stain micro_eval Microscopic Evaluation of Tissue Response section_stain->micro_eval TGF_Beta_Pathway cluster_material Material Interaction cluster_cell Cellular Response (DPSC) CaOH Calcium Hydroxide (High pH) Dentin Dentin Matrix CaOH->Dentin Solubilizes TGF_beta_inactive Latent TGF-β1 Dentin->TGF_beta_inactive Releases TGF_beta_active Active TGF-β1 TGF_beta_inactive->TGF_beta_active Activates Receptor TGF-β Receptor (TβRI/TβRII) TGF_beta_active->Receptor Binds pSmad Phosphorylation of Smad2/3 Receptor->pSmad Smad_complex Smad2/3-Smad4 Complex pSmad->Smad_complex Nucleus Nucleus Smad_complex->Nucleus Translocates to Gene_expression Gene Transcription (Runx2, DMP-1, DSPP) Nucleus->Gene_expression Differentiation Odontoblast Differentiation Gene_expression->Differentiation Notch_Pathway cluster_interaction Cell-Cell Interaction cluster_activation Pathway Activation Signal_Cell Signaling Cell Ligand Notch Ligand (e.g., Jagged1, Delta1) Receiving_Cell Receiving Cell (DPSC) Receptor Notch Receptor Ligand->Receptor Binds Cleavage Proteolytic Cleavage of Receptor Receptor->Cleavage NICD Release of Notch Intracellular Domain (NICD) Cleavage->NICD Nucleus Nucleus NICD->Nucleus Translocates to Transcription_Complex NICD-CSL-MAML Complex Formation Nucleus->Transcription_Complex Target_Genes Target Gene Transcription (e.g., Hes1) Transcription_Complex->Target_Genes Cell_Fate Regulation of Odontoblast Differentiation Target_Genes->Cell_Fate

References

cytotoxicity of Sealapex on human periodontal ligament fibroblasts

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Cytotoxicity of Sealapex on Human Periodontal Ligament Fibroblasts

Introduction

This compound is a calcium hydroxide-based root canal sealer widely used in endodontics. Its primary functions are to fill the space between the root canal wall and the core obturating material, entomb remaining microorganisms, and seal off any pathways of communication between the root canal system and the periradicular tissues.[1] For successful endodontic treatment and healing of periapical tissues, the biocompatibility of the sealer is of paramount importance, as it comes into direct contact with the periodontal ligament (PDL).[2][3] Human periodontal ligament fibroblasts (hPDLFs) are the predominant cell type in the PDL and play a crucial role in tissue homeostasis, repair, and regeneration.[4] Therefore, understanding the cytotoxic effects of this compound on hPDLFs is critical for evaluating its clinical performance and safety.

This guide provides a comprehensive technical overview of the existing research on the cytotoxicity of this compound on hPDLFs, summarizing quantitative data, detailing experimental protocols, and visualizing key cellular and experimental processes.

Data Presentation: Cytotoxicity of this compound

The biocompatibility of this compound has been evaluated in numerous in vitro studies, often in comparison with other types of root canal sealers. The results vary depending on the experimental conditions, such as whether the material is freshly mixed or set.

Table 1: Effect of this compound on the Viability of Human Periodontal Ligament Fibroblasts (hPDLFs)
StudySealer StateExposure TimeCell Viability (%)Comparison Sealers (% Viability)Key Findings
Wrobel et al.[2]Freshly Mixed24 hours3.4 ± 0.28%Endomethasone N (33.65%), RealSeal (7.35%), Roeko Seal Automix (25%)This compound showed the lowest percentage of living cells among the tested sealers.
Wrobel et al.[2]Set24 hours25.2 ± 3.54%Endomethasone N (21.15%), RealSeal (8.6%), Roeko Seal Automix (48.15%)The cytotoxicity of this compound decreased after setting but remained significant.
Huang et al.[5][6]Set (Eluates)1, 2, 3, 7 daysLeast toxicN2, Endomethasone, AH26, AHplus, CanalsThis compound was the least toxic sealer tested in both primary hPDLFs and V79 cells.[5][6]
Chang et al.[7]Set3 & 18 hoursModerate cytotoxicityCanals (most toxic), Topseal, Tubliseal (comparable), Canals-N (least toxic)This compound demonstrated moderate and comparable cytotoxicity to Tubliseal.[7]
Chang et al. (2014)[8][9]SetNot specifiedNon-cytotoxicARS, MTA Fillapex, iRoot SP (all non-cytotoxic)In this study, this compound was found to be non-cytotoxic based on the MTT assay.[8][9]
Gunes et al. (2017)[10]Set (Extracts)24 & 72 hoursLow cytotoxicityAH Plus (highest), MTA-Fillapex, Apexit Plus, TotalFill BC Sealer (lowest)This compound exhibited lower cytotoxicity than AH Plus, MTA-Fillapex, and Apexit Plus.[10]
Table 2: Cell Death Profile and Inflammatory Response Induced by this compound in hPDLFs
StudySealer StateCell Death MechanismInflammatory/Cellular ResponseKey Findings
Wrobel et al.[2]Freshly Mixed & SetNecrosisIncreased intracellular Reactive Oxygen Species (ROS) with fresh sealer.This compound significantly increased the proportion of necrotic cells in both fresh and set forms.[2] Fresh sealer induced oxidative stress.[2]
Chang et al. (2014)[8][11]SetNot specifiedHigher expression of proinflammatory mediators (compared to ARS, MTA Fillapex, iRoot SP). Did not induce integrin-mediated signaling.This compound induced a more pronounced inflammatory response and showed less osteogenic potential than other modern calcium-based sealers.[8][11]
Silva et al. (1998)[12]Not specified (in vivo)Necrosis (initial period)Least inflammatory reaction compared to CRCS, Apexit, and Sealer 26. Marked macrophage differentiation.In a mouse model, this compound showed a comparatively mild and resolving inflammatory response.[12] Tissue necrosis was limited.[12]

Experimental Protocols

The methodologies employed to assess the cytotoxicity of this compound are crucial for interpreting the results. Below are detailed descriptions of the key experimental protocols cited.

Human Periodontal Ligament Fibroblast (hPDLF) Culture
  • Source: hPDLFs are typically obtained from healthy, non-carious premolars or third molars extracted for orthodontic reasons, with patient consent and ethical approval.[13]

  • Isolation: The periodontal ligament tissue is gently scraped from the middle third of the root surface.

  • Culturing: The tissue explants are placed in culture dishes with Dulbecco's Modified Eagle's Medium (DMEM), supplemented with fetal bovine serum (FBS), antibiotics (penicillin, streptomycin), and antimycotics.[13] The cells are maintained in a humidified incubator at 37°C with 5% CO₂. Fibroblasts migrating from the explants are cultured and passaged for use in experiments, typically between the 3rd and 6th passages.

Sealer Specimen Preparation
  • Freshly Mixed Sealers: The sealer components are mixed according to the manufacturer's instructions immediately before being brought into contact with the cell cultures.[2]

  • Set Sealers: The mixed sealer is placed in molds and allowed to set for a specified period, often 24 hours, in a humidified incubator at 37°C.[2][10]

  • Sealer Eluates/Extracts: Set sealer specimens are immersed in a culture medium for a defined period (e.g., 24 hours to 7 days).[5][10] The medium, now containing leachable components from the sealer, is collected, filtered, and then used to treat the cell cultures. This method simulates the clinical situation where substances may dissolve from the set material over time.[5][6]

Cytotoxicity and Cell Viability Assays
  • MTT Assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): This is a colorimetric assay to assess cell metabolic activity, which serves as a measure of cell viability.

    • hPDLFs are seeded in 96-well plates and incubated.[10]

    • The cells are then exposed to the prepared sealer specimens or their extracts for a specific duration.[10][14]

    • After exposure, the medium is removed, and MTT solution is added to each well.

    • Mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding a purple formazan (B1609692) product.

    • A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

    • The absorbance is measured with a spectrophotometer, typically at 570 nm. The intensity of the purple color is directly proportional to the number of viable cells.[7]

Cell Death Analysis: Apoptosis and Necrosis
  • Annexin V-FITC and Propidium Iodide (PI) Staining with Flow Cytometry: This method distinguishes between viable, apoptotic, and necrotic cells.

    • hPDLFs are treated with the sealer specimens.

    • After incubation, cells are harvested and washed.

    • Cells are resuspended in a binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI).[2][14]

    • Mechanism: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can enter late apoptotic and necrotic cells where the membrane integrity is compromised.

    • The stained cells are analyzed by a flow cytometer. The results differentiate four populations:

      • Annexin V(-) / PI(-) : Viable cells

      • Annexin V(+) / PI(-) : Early apoptotic cells

      • Annexin V(+) / PI(+) : Late apoptotic or necrotic cells

      • Annexin V(-) / PI(+) : Necrotic cells

Mandatory Visualizations

Experimental and Cellular Pathway Diagrams

G cluster_prep Material & Cell Preparation cluster_exposure Exposure hPDLF 1. Isolate and Culture Human PDL Fibroblasts Incubate 3. Expose hPDLFs to Sealer Preparations (e.g., 24h, 72h) hPDLF->Incubate SealerFresh 2a. Mix Fresh Sealer Specimen SealerFresh->Incubate SealerSet 2b. Prepare and Set Sealer Specimen SealerSet->Incubate SealerEluate 2c. Prepare Set Sealer and Create Eluate SealerEluate->Incubate MTT 4a. Viability Assay (MTT) Incubate->MTT Flow 4b. Cell Death Assay (Annexin V / PI) Incubate->Flow ELISA 4c. Inflammatory Marker Assay (ELISA/PCR) Incubate->ELISA MTT->MTT MTT->Flow MTT->ELISA

Caption: General experimental workflow for assessing sealer cytotoxicity on hPDLFs.

G cluster_material Sealer Interaction cluster_cell Cellular Response cluster_pathway Outcome This compound This compound Components (Fresh or Leached) Cell Human Periodontal Ligament Fibroblast This compound->Cell Contact ROS Oxidative Stress (ROS Production) Cell->ROS Induces (Fresh Sealer) Necrosis Necrosis (Membrane Damage) Cell->Necrosis Induces Inflammation Pro-inflammatory Mediators Cell->Inflammation Induces ROS->Necrosis Contributes to

Caption: Predominant cytotoxic pathways induced by this compound in hPDLFs.

G cluster_sealers Comparative Sealers cluster_pathways Signaling Pathways in hPDLFs This compound This compound Integrin Integrin Receptor Activation This compound->Integrin Does Not Activate Osteo Osteogenic Differentiation This compound->Osteo Shows Weaker Promotion Inflamm Pro-inflammatory Mediators This compound->Inflamm Induces Higher Levels Bioactive Other Ca-based Sealers (e.g., iRoot SP, MTA Fillapex) Bioactive->Integrin Activates FAK FAK / Paxillin Integrin->FAK MAPK MAPK Pathway FAK->MAPK NFkB NF-κB Pathway MAPK->NFkB MAPK->Osteo Promotes NFkB->Inflamm Induces

Caption: Signaling pathways affected by this compound vs. other bioactive sealers.

Conclusion

The is a complex issue with varying results across different studies. The evidence indicates that:

  • Freshly mixed this compound is highly cytotoxic , leading to a significant reduction in cell viability, primarily through necrosis.[2] This toxicity may be linked to the induction of oxidative stress.[2]

  • Set this compound exhibits reduced but still present cytotoxicity . While cell viability improves after setting, it can still induce a necrotic response in hPDLFs.[2]

  • Compared to many other sealers, especially older zinc oxide-eugenol and some resin-based formulations, this compound is often found to be less toxic or to have moderate cytotoxicity. [5][6][7] However, when compared to newer bioactive calcium silicate-based sealers, it may induce a stronger pro-inflammatory response and exhibit less potential to promote osteogenic differentiation.[8]

The differences in experimental design, particularly the use of fresh versus set material and direct contact versus eluates, significantly influence the outcomes. Clinically, while the initial high cytotoxicity of fresh this compound is a concern, this effect diminishes over time.[2] Its relatively low long-term toxicity and favorable inflammatory response in vivo suggest that it can be considered a biocompatible material for root canal obturation.[12] Future research should focus on standardized testing protocols to allow for more direct comparisons between materials and further elucidate the molecular mechanisms behind its interaction with periradicular tissues.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Sealapex®

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sealapex® is a non-eugenol, calcium hydroxide-based polymeric root canal sealer used for the permanent obturation of the root canal system. Its formulation is designed to be biocompatible and to promote a favorable biological response, including the potential for hard tissue formation.[1][2] This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, detailing the experimental methodologies used for their evaluation and presenting quantitative data for comparative analysis.

Composition

This compound is a two-paste system (base and catalyst) that, when mixed, forms the final sealer. The reactive components that facilitate the setting reaction are calcium oxide in the base paste and salicylate (B1505791) moieties in the catalyst paste. The material sets in the presence of moisture within the root canal.[3]

Table 1: Composition of this compound®

Component Paste Function Reference
Calcium OxideBaseReactant, provides calcium and hydroxide (B78521) ions[4][5]
N-ethyl toluene (B28343) sulfonamide resinBaseResin matrix[5]
Zinc OxideBaseFiller, radiopacifier[5]
Fumed Silica (Silicon Dioxide)Base & CatalystThickening agent[5]
Isobutyl salicylate resinCatalystResin matrix, reactant[5]
Bismuth TrioxideCatalystRadiopacifier[5]
Titanium DioxideCatalystPigment[5]
Methyl SalicylateCatalystPart of the salicylate resin system[6]
2,2-dimethylpropane-1,3-diolCatalystPlasticizer[6]

Physical and Chemical Properties

The physical and chemical characteristics of a root canal sealer are critical to its clinical success, influencing its handling, sealing ability, and long-term stability. The properties of this compound are often evaluated based on the International Organization for Standardization (ISO) 6876 standards for dental root canal sealing materials.

Quantitative Data Summary

The following tables summarize the reported quantitative values for the key physical and chemical properties of this compound. It is important to note that values can vary between studies due to differences in experimental conditions and methodologies.

Table 2: Physical Properties of this compound®

PropertyReported Value(s)ISO 6876:2012 RequirementReferences
Setting Time 45 minutes (in-situ)[4][7]; ~60 minutes (initial, in vitro)[8]; 2 hours (on pad)[4][7]; Did not set in 25 days (in vitro, ISO)[9][10]; Partially set at 1 week, complete at 4 weeks (in-situ)[11]Within manufacturer's stated range[4][7][8][9][10][11]
Flow 22.8 mm, 23.1 mm[3]≥ 17 mm[3]
Film Thickness < 50 µm≤ 50 µm[3]
Radiopacity 6.1 mm Al[12][13]≥ 3 mm Al[12][13]
Solubility > 3% (violates ISO)[13][14][15]; Marked weight loss[16][17]≤ 3% mass fraction[13][14][15][16][17][18][19]

Table 3: Chemical Properties of this compound®

PropertyReported Value(s)References
pH 8.65 (baseline), 9.13 (after 2 weeks)[7][20]

Experimental Protocols

The evaluation of this compound's properties adheres to standardized testing methodologies, primarily those outlined in ISO 6876.

Experimental Workflow: ISO 6876 Property Testing

ISO_6876_Workflow cluster_prep Material Preparation cluster_tests Property Evaluation (ISO 6876) cluster_analysis Data Analysis prep Mix this compound Base & Catalyst (as per manufacturer's instructions) setting_time Setting Time Test prep->setting_time flow Flow Test prep->flow film_thickness Film Thickness Test prep->film_thickness radiopacity Radiopacity Test prep->radiopacity solubility Solubility Test prep->solubility analysis Compare results to ISO 6876 standards setting_time->analysis flow->analysis film_thickness->analysis radiopacity->analysis solubility->analysis

Caption: General workflow for testing the physical properties of this compound according to ISO 6876 standards.

Detailed Methodologies
  • Setting Time (ISO 6876):

    • A mold is filled with freshly mixed this compound.

    • The assembly is placed in a cabinet maintained at 37°C and ≥95% relative humidity.[6]

    • A Gilmore-type indenter with a specific mass (100 g) and tip diameter (2.0 mm) is vertically applied to the surface of the sealer.[6]

    • The setting time is determined as the point when the indenter fails to leave an indentation on the surface of the material.[6][10] Note: Studies have shown that this compound may not fully set under these in vitro conditions, whereas it does set in a clinical environment over a longer period.[9][10][11]

  • Flow (ISO 6876):

    • A specific volume (0.05 mL) of mixed sealer is placed on a glass plate.[3][6]

    • Three minutes after the start of mixing, a second glass plate and a 100g weight are placed on top of the sealer, resulting in a total mass of 120g.[6]

    • After 10 minutes from the start of mixing, the weight is removed, and the maximum and minimum diameters of the compressed disc of sealer are measured.[3][6]

    • The mean diameter is recorded as the flow value.[6]

  • Film Thickness (ISO 6876):

    • A portion of the mixed sealer is placed between two glass plates.[4][6]

    • Three minutes after the start of mixing, a 150 N load is applied vertically to the top plate.[4][6]

    • After 10 minutes, the combined thickness of the glass plates and the sealer film is measured with a micrometer.[4][6]

    • The film thickness is calculated by subtracting the thickness of the two glass plates.[4][6]

  • Radiopacity (ISO 6876):

    • A standardized disc of set sealer (10 mm in diameter and 1 mm thick) is fabricated.[12][21]

    • The specimen is radiographed alongside an aluminum step-wedge with varying thicknesses.[12][21]

    • The optical density of the sealer is compared to the densities of the different aluminum thicknesses.[12][21]

    • The radiopacity is expressed as the equivalent thickness of aluminum (mm Al).[12][21]

  • Solubility (ISO 6876):

    • Standardized disc-shaped specimens of the set sealer are prepared and weighed.[18]

    • The specimens are immersed in distilled water for 24 hours.[18][22]

    • After immersion, the specimens are dried and reweighed.[18][22]

    • The percentage of weight loss is calculated, which represents the solubility.[18][22] Note: Multiple studies have reported that this compound exhibits a solubility greater than the 3% mass fraction limit set by ISO 6876.[13][14][15]

Biological Properties and Cellular Interactions

This compound is generally considered to be biocompatible, with studies showing it induces mild to moderate inflammatory reactions that decrease over time.[17] However, its cytotoxicity has been a subject of debate, with some studies indicating a higher level of cytotoxicity compared to other sealers, which may be attributed to the presence of salicylates.[20]

Signaling Pathways and Osteogenic Potential

A key aspect of modern endodontic sealers is their ability to interact with periapical tissues and promote healing, a process often mediated by specific cellular signaling pathways. Research comparing this compound to other calcium silicate-based sealers has provided insight into its mechanism of action, or lack thereof, in stimulating osteoblastic differentiation.

While some advanced sealers have been shown to induce osteoblastic differentiation of human periodontal ligament cells via an integrin-mediated signaling pathway, studies indicate that this compound does not activate this specific cascade.[23] The activation of integrin receptors and downstream molecules such as focal adhesion kinase (FAK), paxillin, Akt, mitogen-activated protein kinase (MAPK), and nuclear factor κB (NF-κB) was not observed with this compound treatment.[23]

Signaling_Pathway cluster_this compound This compound cluster_pathway Integrin-Mediated Osteogenic Pathway This compound This compound integrin Integrin Receptors This compound->integrin No Activation fak FAK integrin->fak mapk MAPK integrin->mapk paxillin Paxillin fak->paxillin akt Akt fak->akt nfkb NF-κB akt->nfkb mapk->nfkb osteoblast Osteoblastic Differentiation nfkb->osteoblast

References

Antimicrobial Profile of Sealapex Against Enterococcus faecalis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antimicrobial activity of the endodontic sealer, Sealapex, against the persistent pathogen Enterococcus faecalis. This document synthesizes findings from multiple in-vitro studies, presenting quantitative data, detailed experimental protocols, and a summary of the sealer's mechanism of action.

Executive Summary

Enterococcus faecalis is a gram-positive facultative anaerobe frequently implicated in persistent endodontic infections and treatment failures. The antimicrobial properties of root canal sealers are therefore crucial for the successful eradication of residual bacteria following chemomechanical preparation. This compound, a calcium hydroxide-based sealer, has demonstrated notable antimicrobial efficacy against E. faecalis. This guide consolidates the available data to provide a clear understanding of its bactericidal and bacteriostatic potential.

Quantitative Antimicrobial Data

The antimicrobial activity of this compound against E. faecalis has been primarily evaluated using two principal in-vitro methods: the Agar (B569324) Diffusion Test (ADT) and the Direct Contact Test (DCT). The following tables summarize the quantitative results from various studies.

Agar Diffusion Test (ADT) Results

The ADT assesses the ability of an antimicrobial agent to diffuse through an agar medium and inhibit the growth of a target microorganism. The extent of this inhibition is measured as the diameter of the zone of inhibition in millimeters (mm).

StudySealerZone of Inhibition (mm) at 24hZone of Inhibition (mm) at 48hZone of Inhibition (mm) at 72h
Bodrumlu E, et al.[1]This compound~12Decreased SlightlyDecreased Slightly
de Almeida J, et al.[2]This compound0.80.8Not Reported
Poggio C, et al.[3]This compound0.2 ± 0.04Not ReportedNot Reported
Abdullah M, et al.[4]This compound> AH Plus, Tubliseal, MTA FillapexDecreased MarginallyDecreased Marginally

Note: A larger zone of inhibition indicates greater antimicrobial activity. Results can vary based on the specific formulation of the agar, the concentration of the inoculum, and the incubation conditions.

Direct Contact Test (DCT) Results

The DCT evaluates the bactericidal or bacteriostatic effect of a material upon direct contact with the microorganism. This method is considered to be more clinically relevant for root canal sealers.

StudySealerContact TimeResult
Zhang H, et al.[5][6]Freshly Mixed this compound60 minutesAll bacteria killed
Zhang H, et al.[5][6]1-day set this compound60 minutesAll bacteria killed
Zhang H, et al.[5][6]7-day set this compound60 minutesAll bacteria killed
Poggio C, et al.[3]Set this compound6 minutesNo bactericidal effect
Poggio C, et al.[3]Set this compound15 minutesSignificant bactericidal effect
Poggio C, et al.[3]Set this compound60 minutesSignificant bactericidal effect
Mukorera T, et al.[7]7-day set this compoundNot SpecifiedGreatest antibacterial activity at this time point

Note: The DCT provides a measure of the direct killing or inhibitory effect of the sealer, which is a critical attribute for eliminating bacteria within the root canal system.

Experimental Protocols

The following sections detail the methodologies for the two primary assays used to evaluate the antimicrobial activity of this compound.

Agar Diffusion Test (ADT) Protocol

The ADT is a widely used method for screening the antimicrobial activity of various materials.

Experimental Workflow:

ADT_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_agar Prepare and sterilize Blood Agar plates inoculate Inoculate plates with a standardized suspension of E. faecalis (Lawn technique) prep_agar->inoculate create_wells Create wells (e.g., 5mm diameter) in the inoculated agar inoculate->create_wells prep_sealer Mix this compound according to manufacturer's instructions fill_wells Fill wells with freshly mixed this compound create_wells->fill_wells incubate Incubate plates at 37°C for 24, 48, and 72 hours fill_wells->incubate measure_zones Measure the diameter of the zone of inhibition in mm incubate->measure_zones compare Compare results with positive and negative controls measure_zones->compare

Caption: Agar Diffusion Test (ADT) Experimental Workflow.

Detailed Steps:

  • Preparation of Agar Plates: Blood agar plates are prepared and sterilized.

  • Inoculation: A standardized suspension of E. faecalis is uniformly spread over the surface of the agar plates using a sterile swab (lawn technique).

  • Preparation of this compound: The this compound base and catalyst are mixed according to the manufacturer's instructions.

  • Creation of Wells: Wells of a standardized diameter (e.g., 5 mm) are created in the agar using a sterile cork borer.

  • Application of Sealer: The freshly mixed this compound is placed into the wells.

  • Incubation: The plates are incubated under aerobic conditions at 37°C for specified time intervals (e.g., 24, 48, and 72 hours).[4][8]

  • Measurement: The diameter of the clear zone of inhibition around each well is measured in millimeters.

Modified Direct Contact Test (DCT) Protocol

The DCT is designed to provide a more quantitative assessment of the bactericidal activity of a material.

Experimental Workflow:

DCT_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_sealer Prepare this compound samples (freshly mixed or set for 1, 3, or 7 days) direct_contact Expose the bacterial suspension to the this compound samples for specific time intervals (e.g., 2-60 min) prep_sealer->direct_contact prep_bacteria Prepare a standardized suspension of E. faecalis prep_bacteria->direct_contact resuspend Transfer the exposed bacteria to a neutralizing broth direct_contact->resuspend serial_dilution Perform serial dilutions of the bacterial suspension resuspend->serial_dilution plate Plate dilutions onto BHI agar plates serial_dilution->plate incubate Incubate plates at 37°C plate->incubate count_cfu Count Colony Forming Units (CFU) to determine bacterial viability incubate->count_cfu MoA cluster_effects Bacterial Cell Damage This compound This compound (Calcium Hydroxide-based) Hydroxyl_Ions Release of Hydroxyl Ions (OH-) This compound->Hydroxyl_Ions High_pH Increased pH (Alkaline Environment) Hydroxyl_Ions->High_pH Membrane_Damage Cytoplasmic Membrane Damage High_pH->Membrane_Damage Protein_Denaturation Protein Denaturation High_pH->Protein_Denaturation DNA_Damage DNA Damage High_pH->DNA_Damage Bacterial_Death Bacterial Cell Death Membrane_Damage->Bacterial_Death Protein_Denaturation->Bacterial_Death DNA_Damage->Bacterial_Death

References

apical sealing ability of Sealapex in vitro studies

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the In Vitro Apical Sealing Ability of Sealapex

This technical guide provides a comprehensive overview of in vitro studies evaluating the apical sealing ability of this compound, a calcium hydroxide-based root canal sealer. Aimed at researchers, scientists, and drug development professionals, this document synthesizes quantitative data, details common experimental protocols, and presents visual representations of experimental workflows.

Quantitative Data Summary

The following table summarizes the quantitative data from various in vitro studies on the apical sealing ability of this compound compared to other common root canal sealers. The data is presented to facilitate easy comparison of microleakage across different methodologies and timeframes.

Study (Author, Year)Sealers ComparedMethodologyTime PointsKey Findings for this compound (Mean ± SD)
Altan H, et al. (2018)This compound, AH Plus, MTA FillapexFluid Filtration24 hours0.058 ± 0.01 µL/min
180 days0.026 ± 0.011 µL/min
Cobankara FK, et al. (2006)[1]This compound, Rocanal 2, AH Plus, RC SealerFluid Filtration7, 14, 21 daysShowed better apical sealing than other sealers at all time points (p < 0.05). Apical leakage decreased over time.
Joseph R, Singh S. (2012)[2]This compound, AH 26, Endoflas FS, AH PlusMethylene (B1212753) Blue Dye Penetration (Centrifuging)2 weeksShowed the second highest leakage, with no significant difference from AH 26 and Endoflas FS.
Muliyar S, et al. (2023)[3]This compound, AH Plus, MTA Fillapex, CerasealDye PenetrationNot SpecifiedShowed the maximum dye penetration (3.136 mm), significantly higher than AH Plus and Ceraseal.
Khan KS, et al. (2012)This compound, Endomethasone, AH PlusDye PenetrationNot SpecifiedShowed a mean dye penetration of 3.07 ± 1.143 mm.
Barbero-Navarro I, et al. (2019)[4]This compound, AH Plus, Pulp Canal SealerIndian Ink Dye PenetrationNot SpecifiedMean dye penetration of 42.7 ± 56.3 µm. No statistically significant difference with AH Plus.
Ahmed H, et al. (2023)[5]This compound, Endosequence BC, EndosealRhodamine B Dye Penetration7 daysDemonstrated the lowest overall mean apical microleakage (2.59 ± 1.20 mm).

Note: Direct comparison of numerical values between studies should be done with caution due to variations in methodologies, measurement units, and experimental conditions.

Experimental Protocols

The following sections detail the common methodologies employed in the in vitro evaluation of the apical sealing ability of this compound.

Tooth Selection and Preparation
  • Tooth Type: Typically, single-rooted human teeth, such as maxillary central incisors or mandibular premolars, are selected.[2][5] Teeth with caries, cracks, open apices, or resorption are excluded.[2]

  • Disinfection and Storage: Extracted teeth are stored in solutions like 3% sodium hypochlorite (B82951) (NaOCl) for 24 hours or 0.9% physiologic saline.[2][6]

  • Decoronation: The crowns are sectioned at the cementoenamel junction using a diamond disk.[2]

  • Working Length Determination: A K-file is used to establish the working length, typically 1 mm short of the apical foramen.[7][8]

  • Root Canal Instrumentation: The root canals are prepared using techniques like the step-back or crown-down methods with hand or rotary instruments.[1][2][9] Irrigation with solutions such as 5.25% NaOCl and 17% EDTA is performed.[5]

Root Canal Obturation
  • Sealer Mixing and Application: this compound is mixed according to the manufacturer's instructions.[10] It can be introduced into the canal using a lentulo-spiral, a master gutta-percha cone, or other techniques.[11][12]

  • Obturation Technique: The most common technique is the cold lateral condensation of gutta-percha.[1][5] Other methods include single-cone and thermoplasticized gutta-percha techniques.[5][13]

  • Setting: After obturation, the samples are stored in an incubator at 37°C and 100% humidity for a specified period (e.g., 24 hours, 7 days, or 2 weeks) to allow the sealer to set completely.[5][11][14]

Microleakage Evaluation

Several methods are used to assess apical microleakage:

  • Fluid Filtration Method: This quantitative method measures the volume of fluid that leaks through the apical seal under pressure over a specific time.[15][1] The leakage is typically expressed in µL/min.[15]

  • Dye Penetration Methods:

    • Principle: The apical portion of the root is immersed in a dye solution (e.g., 2% methylene blue, Indian ink, or 0.2% rhodamine B) for a set period (e.g., 48 or 72 hours).[4][5][6]

    • Preparation: The external root surface, except for the apical 2-3 mm, is coated with nail varnish or a similar material to prevent dye penetration from surfaces other than the apex.[5][6]

    • Evaluation: The teeth are sectioned longitudinally, and the linear extent of dye penetration is measured in millimeters (mm) or micrometers (µm) using a stereomicroscope or a measuroscope.[3][5][8]

  • Spectrophotometric Analysis: This is a quantitative dye-based method. After dye immersion, the dye that has penetrated the canal is extracted using a solvent (e.g., nitric acid). The concentration of the extracted dye is then measured using a spectrophotometer, providing a quantitative measure of leakage.[6][16]

  • Bacterial Leakage Models: These models assess the ability of the apical seal to prevent the passage of bacteria. While highly clinically relevant, they are less commonly reported in the initial search results for this compound.

Visualizations

Experimental Workflow for Apical Sealing Evaluation

experimental_workflow cluster_preparation Sample Preparation cluster_obturation Obturation cluster_evaluation Microleakage Evaluation start Tooth Selection (Single-rooted, intact) disinfection Disinfection & Storage (e.g., NaOCl, Saline) start->disinfection decoronation Decoronation disinfection->decoronation working_length Working Length Determination decoronation->working_length instrumentation Root Canal Instrumentation (e.g., Step-back, Rotary) working_length->instrumentation irrigation Irrigation (NaOCl, EDTA) instrumentation->irrigation sealer_application This compound Application obturation_technique Obturation (e.g., Lateral Condensation) sealer_application->obturation_technique setting Sealer Setting (37°C, 100% Humidity) obturation_technique->setting surface_coating External Surface Coating (except apex) setting->surface_coating leakage_method Leakage Assessment Method surface_coating->leakage_method fluid_filtration Fluid Filtration leakage_method->fluid_filtration Quantitative dye_penetration Dye Penetration leakage_method->dye_penetration Qualitative/Quantitative spectrophotometry Spectrophotometry leakage_method->spectrophotometry Quantitative data_analysis Data Analysis & Comparison fluid_filtration->data_analysis dye_penetration->data_analysis spectrophotometry->data_analysis

Caption: Experimental workflow for in vitro evaluation of apical sealing ability.

Logical Relationships in Apical Sealing Performance of this compound

logical_relationships This compound This compound Sealing_Ability Apical Sealing Ability This compound->Sealing_Ability Improved_Sealing Improved Sealing Over Time Sealing_Ability->Improved_Sealing influenced by Variable_Results Variable Performance Sealing_Ability->Variable_Results influenced by Time Time Time->Improved_Sealing Methodology Evaluation Methodology Methodology->Variable_Results Comparison_Sealer Comparison Sealer Comparison_Sealer->Variable_Results

Caption: Factors influencing the in vitro apical sealing performance of this compound.

References

Solubility of Sealapex in Simulated Body Fluid: A Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sealapex™ is a non-eugenol, calcium hydroxide-based polymeric root canal sealer recognized for its biocompatibility and its role in promoting hard tissue formation.[1][2] A critical physicochemical property of any root canal sealer is its solubility in tissue fluids, as excessive dissolution can compromise the integrity of the apical seal, potentially leading to microleakage and treatment failure. Conversely, a certain degree of solubility is necessary for the release of therapeutic ions, such as calcium and hydroxyl ions, which contribute to the material's bioactivity.[3] This technical guide provides an in-depth analysis of the solubility of this compound, with a specific focus on its expected behavior in Simulated Body Fluid (SBF), a solution designed to mimic the ionic composition of human blood plasma.[4]

Composition of this compound and Simulated Body Fluid

A fundamental understanding of the composition of both the sealer and the immersion medium is essential for interpreting solubility data.

Table 1: Composition of this compound™ [5]

ComponentFunction
Base Paste
N-ethyl toluene (B28343) sulfonamide resinPolymeric matrix
Fumed silica (B1680970) (silicon dioxide)Filler, viscosity control
Zinc oxideFiller, radiopacifier
Calcium oxideBioactive component, precursor to calcium hydroxide (B78521)
Catalyst Paste
Isobutyl salicylate (B1505791) resinPolymeric matrix
Fumed silica (silicon dioxide)Filler, viscosity control
Bismuth trioxideRadiopacifier
Titanium dioxide pigmentPigment

Table 2: Ionic Composition of Simulated Body Fluid (SBF) Compared to Human Blood Plasma [6][7]

IonSBF Concentration (mM)Blood Plasma Concentration (mM)
Na⁺142.0142.0
K⁺5.05.0
Mg²⁺1.51.5
Ca²⁺2.52.5
Cl⁻147.8103.0
HCO₃⁻4.227.0
HPO₄²⁻1.01.0
SO₄²⁻0.50.5

Quantitative Data on this compound Solubility

While direct quantitative data on the solubility of this compound in Simulated Body Fluid (SBF) is not extensively available in the reviewed literature, studies conducted in distilled or deionized water consistently demonstrate its comparatively high solubility. This high solubility is a known characteristic of calcium hydroxide-containing sealers.[8]

One study reported a significant weight loss for this compound when immersed in deionized water.[6]

Table 3: Weight Loss of this compound in Deionized Water [6]

MaterialImmersion MediumImmersion DurationMean Weight Loss (%)Standard Deviation
This compound™Deionized WaterNot specified5.650.80

Note: The referenced study highlights that this compound did not fulfill the American National Standards Institute/American Dental Association (ANSI/ADA) requirements for solubility, which stipulate a weight loss of not more than 3% after 24 hours in distilled water.[6][8]

Studies have also consistently shown that this compound exhibits a marked weight loss in various liquids, and at longer exposure times (beyond 14 days), it demonstrated the most significant weight loss among all sealers tested in one particular study.[7]

Ion Release from this compound

The solubility of this compound is intrinsically linked to the release of its constituent ions, particularly calcium (Ca²⁺). The release of calcium and hydroxyl ions is responsible for the material's high pH and its therapeutic effects, such as antimicrobial activity and the stimulation of hard tissue repair.

Multiple studies have quantified the release of calcium ions from this compound in aqueous solutions.

Table 4: Calcium Ion (Ca²⁺) Release from this compound in Distilled Water

StudyTime PointMean Ca²⁺ Release (mg/L or ppm)Key Findings
Eldeniz et al. (2007)24 hoursSignificantly higher than other tested sealersThis compound produced the highest pH and released the most calcium at all time points (up to 28 days).
Borges et al. (2015)Not specifiedHigh levels of Ca²⁺ release observedConfirmed significant calcium ion release from this compound.

Experimental Protocols

The methodologies for assessing the solubility and ion release of root canal sealers are well-defined, primarily following international standards which can be adapted for use with SBF.

Protocol for Solubility Testing (Adapted from ISO 6876)

This protocol is based on the ISO 6876 standard for dental root canal sealing materials and is adapted for immersion in SBF.[8][9]

  • Specimen Preparation:

    • This compound is mixed according to the manufacturer's instructions.

    • The mixed sealer is packed into standardized stainless steel ring molds (e.g., 20 mm internal diameter and 1.5 mm height).

    • The molds are placed between two glass plates to ensure flat, uniform surfaces.

    • The specimens are allowed to set in an incubator at 37°C and >95% relative humidity for a period at least three times the manufacturer's stated setting time.

  • Initial Measurement:

    • After setting, the specimens are removed from the molds.

    • Each specimen is weighed using a precision analytical balance to determine its initial mass (m₁).

  • Immersion in SBF:

    • Each specimen is individually immersed in a sealed container with a specific volume of SBF (e.g., 50 mL).

    • The containers are stored in an incubator at 37°C for predetermined time intervals (e.g., 24 hours, 7 days, 14 days, 28 days).

  • Final Measurement:

    • After each time interval, the specimens are removed from the SBF.

    • They are rinsed with deionized water to remove any loosely adherent precipitates and gently blotted dry with absorbent paper.

    • The specimens are then placed in a desiccator to dry to a constant weight.

    • The final mass (m₂) of each dried specimen is recorded.

  • Calculation of Solubility:

    • The percentage of weight loss (solubility) is calculated using the formula: Solubility (%) = [(m₁ - m₂) / m₁] x 100

Protocol for Ion Release Analysis

This protocol describes the methodology for quantifying the release of specific ions from this compound into SBF.

  • Specimen Preparation and Immersion:

    • Specimens are prepared and immersed in SBF as described in the solubility testing protocol.

  • Eluate Collection:

    • At specified time points, the SBF in which the specimens were immersed (the eluate) is collected for analysis.

    • The volume of the collected eluate is recorded.

  • Analytical Techniques:

    • The concentration of specific ions (e.g., Ca²⁺, Si⁴⁺, P⁵⁺) in the eluate is measured using analytical techniques such as:

      • Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES)

      • Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)

      • Atomic Absorption Spectrophotometry (AAS)

    • These techniques provide highly sensitive and accurate measurements of elemental concentrations.

  • Data Reporting:

    • The ion release is typically reported as the cumulative concentration (e.g., in ppm or mg/L) at each time point.

Expected Behavior of this compound in Simulated Body Fluid

Based on the available literature for calcium hydroxide and calcium silicate-based materials, the following behavior of this compound in SBF can be anticipated:

  • Initial High Solubility: Similar to its behavior in water, this compound is expected to exhibit initial weight loss due to the dissolution of its components.

  • Surface Precipitation: The high concentrations of calcium and phosphate (B84403) ions in SBF may lead to the precipitation of a calcium phosphate or hydroxyapatite-like layer on the surface of the this compound specimen. This phenomenon is a hallmark of bioactive materials.

  • Reduced Long-Term Solubility: The formation of this surface precipitate layer could potentially act as a barrier, reducing the rate of further dissolution of the underlying material compared to what is observed in distilled water.[10] Therefore, the long-term weight loss in SBF might be lower than in deionized water.

  • Continuous Ion Exchange: An ongoing process of ion exchange between the sealer and the SBF is expected, with the release of calcium and hydroxyl ions from this compound and the consumption of calcium and phosphate ions from the SBF for the formation of the surface precipitate.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocols described above.

experimental_workflow cluster_prep Specimen Preparation cluster_solubility Solubility Test cluster_ion Ion Release Analysis cluster_surface Surface Analysis (Optional) mix Mix this compound mold Place in Molds mix->mold set Incubate to Set (37°C, >95% RH) mold->set weigh1 Initial Weighing (m1) set->weigh1 immerse_sbf2 Immerse in SBF (37°C) set->immerse_sbf2 immerse_sbf Immerse in SBF (37°C) weigh1->immerse_sbf remove_rinse_dry Remove, Rinse, and Dry immerse_sbf->remove_rinse_dry weigh2 Final Weighing (m2) remove_rinse_dry->weigh2 surface_analysis SEM/EDX Analysis remove_rinse_dry->surface_analysis calculate Calculate % Weight Loss weigh2->calculate collect_eluate Collect SBF Eluate immerse_sbf2->collect_eluate analyze Analyze Ion Concentration (ICP-OES/MS) collect_eluate->analyze

Caption: Experimental workflow for assessing the solubility and ion release of this compound in SBF.

Conclusion

This compound, a calcium hydroxide-based root canal sealer, is characterized by its notable solubility in aqueous environments, which is essential for its therapeutic ion release. While quantitative data for its solubility specifically in Simulated Body Fluid is limited, evidence from studies using deionized water confirms a weight loss that exceeds the limits set by dental material standards. When tested in SBF, it is hypothesized that this compound would initially exhibit significant dissolution, followed by the formation of a calcium phosphate precipitate on its surface, a characteristic of bioactive materials. This surface layer may subsequently reduce the long-term solubility rate compared to that in deionized water. Further research directly quantifying the weight loss and comprehensive ion exchange of this compound in SBF is warranted to fully elucidate its behavior in a physiologically relevant environment. Such studies would provide valuable data for the development and refinement of future root canal sealing materials.

References

The Impact of Humidity on the Setting Reaction and Time of Sealapex: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the setting reaction and time of Sealapex, a calcium hydroxide-based root canal sealer, under varying humidity conditions. Understanding these parameters is critical for ensuring the clinical efficacy and long-term stability of endodontic treatments. This document summarizes quantitative data, details experimental protocols, and visualizes key processes to offer a comprehensive resource for laboratory and clinical research.

Core Findings on Setting Time

The setting time of this compound is intrinsically linked to the presence of moisture. The prevailing evidence indicates that humidity acts as a catalyst for the setting reaction of this calcium hydroxide-based material. However, the precise correlation between different humidity levels and setting times is not extensively documented in publicly available literature, with some studies presenting conflicting results.

Quantitative Data Summary

The following table summarizes available data on the setting time of calcium hydroxide-based sealers under different humidity conditions. It is important to note that while this compound is a calcium hydroxide-based sealer, the data from studies on other materials in the same class are included for comparative purposes, highlighting the general trend of humidity's influence.

Humidity LevelTemperatureSealer TypeInitial Setting TimeFinal Setting TimeSource
50-57% RH25°CCalcium Hydroxide (B78521) Cement-Faster than at ≤90% RH[1][2]
≤90% RH37°CCalcium Hydroxide Cement-Slower than at 50-57% RH[1][2]
100% RH37°CThis compoundPartially set after 1 weekComplete set after 4 weeks[3]
100% RH37°CThis compound-~ 3 weeks[4]
95% RH37°CThis compoundDid not setDid not set after 25 days

Note: The conflicting findings regarding this compound's setting at high humidity (95-100% RH) underscore the sensitivity of the setting reaction to specific experimental conditions, which may include substrate, sample thickness, and precise humidity control.

The Setting Reaction of this compound

The setting of this compound, a calcium hydroxide and salicylate-based sealer, is a multi-step chemical process initiated by the presence of water.

G CaOH2 Calcium Hydroxide (Ca(OH)2) Dissociation Dissociation CaOH2->Dissociation in presence of H2O Water (H2O) H2O->Dissociation Ca_ions Calcium Ions (Ca2+) Dissociation->Ca_ions OH_ions Hydroxyl Ions (OH-) Dissociation->OH_ions Reaction Chelation Reaction Ca_ions->Reaction Salicylate (B1505791) Salicylate Ester Salicylate->Reaction Matrix Calcium Disalicylate Complex (Set Sealer) Reaction->Matrix forms

Caption: Proposed setting reaction pathway for this compound.

The proposed primary setting reaction involves the dissociation of calcium hydroxide into calcium (Ca²⁺) and hydroxyl (OH⁻) ions in the presence of water.[5] These calcium ions then react with the salicylate ester in the material through a chelation reaction, forming a calcium disalicylate complex. This reaction leads to the formation of a hardened matrix, resulting in the final set of the sealer. The presence of water is crucial for the initial ionic dissociation, which is the rate-limiting step of this reaction.

Experimental Protocols

The standard methodology for determining the setting time of root canal sealers is detailed in the International Organization for Standardization (ISO) 6876 and the American National Standards Institute/American Dental Association (ANSI/ADA) Specification No. 57.[6]

Setting Time Determination (ISO 6876)

This protocol is designed to simulate the conditions within a root canal.

1. Specimen Preparation:

  • For materials that require moisture to set, like this compound, a gypsum mold is used. The mold has a cavity with a diameter of 10 mm and a height of 1 mm.

  • The gypsum mold is stored at 37 ± 1°C and ≥95% relative humidity (RH) for 24 hours prior to the test.[6]

  • The sealer is mixed according to the manufacturer's instructions and placed into the mold.

2. Testing Conditions:

  • The filled mold is placed in a cabinet maintained at 37 ± 1°C and not less than 95% RH.[6]

3. Measurement:

  • The setting time is determined using a Gilmore-type indenter. This consists of a needle with a specific weight (100.0 ± 0.5 g) and a flat end with a defined diameter (2.0 ± 0.1 mm).[6]

  • The indenter is lowered vertically onto the surface of the sealer.

  • The setting time is recorded as the point when the indenter fails to make a perceptible indentation on the sealer's surface.

Controlling Humidity in Experimental Setups

Maintaining precise humidity levels is critical for reproducible results. This can be achieved through:

  • Environmental Chambers: Commercially available chambers that allow for precise control of temperature and relative humidity.

  • Saturated Salt Solutions: Creating a sealed container with a saturated solution of a specific salt can maintain a constant relative humidity at a given temperature. For example, a saturated solution of potassium nitrate (B79036) (KNO₃) can maintain approximately 93% RH at 37°C.

  • Water Baths: For achieving conditions close to 100% RH, placing the samples in a sealed container over a water bath within an incubator is a common practice.[1][2]

G start Start mix Mix this compound according to manufacturer's instructions start->mix fill_mold Fill gypsum mold (10mm x 1mm) mix->fill_mold incubate Place in incubator at 37°C and controlled humidity (e.g., 50%, 75%, 95% RH) fill_mold->incubate test_indentation Periodically test with Gilmore needle (100g) incubate->test_indentation test_indentation->incubate Indentation observed record_time Record setting time when no indentation is observed test_indentation->record_time No indentation end End record_time->end

Caption: Experimental workflow for setting time analysis.

Discussion and Conclusion

The setting of this compound is unequivocally dependent on environmental humidity. While a clear trend of accelerated setting with increased moisture is evident from studies on similar calcium hydroxide-based materials, the quantitative data for this compound itself is limited and presents some inconsistencies. The reports of this compound failing to set under high humidity in certain in vitro studies are significant and warrant further investigation.[7] These discrepancies may be attributable to subtle variations in experimental protocols, such as the substrate used (which can affect water availability) or the thickness of the sealer sample.

For researchers and drug development professionals, it is imperative to control and accurately report the humidity and temperature conditions when evaluating the setting time of this compound and other moisture-sensitive root canal sealers. The use of standardized protocols, such as those outlined in ISO 6876, is crucial for generating reliable and comparable data. Future research should focus on systematically evaluating the setting time of this compound across a wider range of humidity levels to provide a more complete and predictive understanding of its in-vivo behavior. This will ultimately contribute to the development of more effective and reliable endodontic therapies.

References

interaction of Sealapex with root dentin

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Interaction of Sealapex™ with Root Dentin

Introduction

This compound™ is a calcium hydroxide-based, non-eugenol root canal sealer known for its favorable biological properties. Its primary function is to create a hermetic seal within the root canal system, filling irregularities and voids between the core obturating material (like gutta-percha) and the root canal dentin.[1] Composed predominantly of a polymethylene methyl salicylate (B1505791) resin, this compound™ also contains calcium oxide, which converts to calcium hydroxide (B78521) in the presence of moisture, barium sulfate, titanium dioxide, and zinc oxide.[2] This composition is central to its interaction with the root dentin, influencing its chemical, physical, and biological behavior. This guide provides a detailed technical overview of these interactions, supported by quantitative data from various in vitro and in vivo studies.

Chemical Interaction with Root Dentin

The primary chemical interaction of this compound™ with root dentin is driven by its calcium hydroxide component. Upon contact with dentinal fluid, the material exhibits two key behaviors: high pH and calcium ion release.

  • Alkaline pH: The dissociation of calcium hydroxide into calcium (Ca²⁺) and hydroxyl (OH⁻) ions creates a highly alkaline environment. This high pH is believed to contribute to the material's antibacterial properties and its ability to promote hard tissue formation. One study demonstrated that this compound™ produces an alkaline pH and releases a significant amount of calcium, with these effects becoming more pronounced after 30 days.

  • Ion Diffusion: The diffusion of these ions from the sealer is linked to its therapeutic and healing properties. The high pH can degrade bacterial lipopolysaccharides, regulate inflammatory root resorption, and encourage the development of hard tissue.

The proposed mechanism for this compound's bioactivity is outlined in the diagram below.

Sealapex_Mechanism cluster_Sealer This compound Composition cluster_Interaction Interaction with Dentin cluster_Effects Biological & Chemical Effects This compound This compound™ CaOH2 Calcium Hydroxide (from CaO + H₂O) This compound->CaOH2 Resin Salicylate Resin This compound->Resin Dissociation Dissociation into Ca²⁺ & OH⁻ Ions CaOH2->Dissociation DentinFluid Dentinal Fluid HighpH High pH (Alkaline) Dissociation->HighpH CaRelease Calcium Ion Release Dissociation->CaRelease Antibacterial Antibacterial Effect HighpH->Antibacterial HardTissue Promotes Hard Tissue Formation CaRelease->HardTissue

Caption: Proposed mechanism of this compound's bioactive interaction with root dentin.

Physical Interaction and Sealing Ability

The physical interaction of this compound™ with root dentin is critical for its primary function as a sealer. Key parameters include apical sealing ability, marginal adaptation, and bond strength.

Apical Sealing Ability

Apical sealing prevents microleakage of fluids and bacteria into the periapical tissues, which is a common cause of endodontic failure.[3] Studies show variable performance for this compound™, often dependent on the time interval and the materials it is compared against. In the long term (180 days), this compound™ and AH Plus have demonstrated significantly better sealing abilities (less microleakage) than MTA Fillapex.[4][5] However, in the short term (24 hours), MTA Fillapex showed less microleakage.[4][5] Another study found that this compound™ had the best overall sealing ability compared to Endosequence and Endoseal sealers.[6]

Sealer Time Interval Mean Microleakage (mm) Study
This compound™ 24 hoursHigher than MTA FillapexSagsen et al.[4][5]
180 days1.10 ± 0.38Sagsen et al.[4]
Not Specified2.59 ± 1.20Varghese et al.[6]
AH Plus 24 hoursHigher than MTA FillapexSagsen et al.[4][5]
180 days0.94 ± 0.34Sagsen et al.[4]
MTA Fillapex 24 hours0.61 ± 0.17Sagsen et al.[4]
180 daysHigher than this compound™ & AH PlusSagsen et al.[4][5]
Endosequence Not SpecifiedHigher than this compound™Varghese et al.[6]
Endoseal Not Specified7.08 ± 0.67Varghese et al.[6]
Tubliseal Not SpecifiedLess than this compound™Metgud et al.[3]

Table 1: Comparative Apical Microleakage of Various Root Canal Sealers.

Marginal Adaptation and Bond Strength

Marginal adaptation refers to the close apposition of the sealer to the dentinal wall. Poor adaptation can lead to gaps and subsequent leakage. One study using scanning electron microscopy (SEM) found that this compound™ showed the least marginal adaptation (largest gaps) compared to EpoxySeal, BioRoot RCS, and MTA-Fillapex.[7]

Push-out bond strength tests measure the force required to dislodge the sealer from the root canal. Studies consistently show that this compound™ has a lower bond strength to root dentin compared to epoxy resin-based sealers like AH Plus.[8][9][10] The presence of a calcium hydroxide dressing prior to obturation does not appear to significantly affect the bond strength of this compound™.[8][9][10]

Sealer Condition Mean Push-Out Bond Strength (MPa) Study
This compound™ No Ca(OH)₂ DressingLower than AH PlusGuiotti et al.[8][9][10]
With Ca(OH)₂ DressingLower than AH PlusGuiotti et al.[8][9][10]
AH Plus No Ca(OH)₂ DressingHighest among tested sealersGuiotti et al.[8][9][10]
With Ca(OH)₂ DressingReduced, but still higher than this compound™Guiotti et al.[8][9][10]
MTA Fillapex No Ca(OH)₂ DressingSimilar to this compound™Guiotti et al.[8][9][10]
With Ca(OH)₂ DressingSimilar to this compound™Guiotti et al.[8][9][10]

Table 2: Comparative Push-Out Bond Strength of Endodontic Sealers.

Biological Interaction with Root Dentin and Periapical Tissues

The biological response to a root canal sealer is paramount, as the material may come into direct contact with periapical tissues.[11] Key considerations are cytotoxicity and biocompatibility.

Cytotoxicity

Cytotoxicity is the capacity of a material to damage or kill cells. Most sealers exhibit some level of toxicity when freshly mixed.[12] Studies indicate that fresh this compound™ is mildly to moderately cytotoxic to fibroblasts.[12] This initial toxicity tends to decrease over time as the material sets. One study found that freshly mixed this compound™ was mildly cytotoxic and became non-cytotoxic after three weeks.[12] Another study reported that it remained moderately cytotoxic over 24, 48, and 72-hour extraction times.[13] The toxic effects of fresh this compound™ may be linked to the induction of oxidative stress in human periodontal ligament fibroblasts (HPdLFs).[1]

Sealer Time Point Cytotoxicity Level Cell Viability (%) Study
This compound™ Fresh (Week 0)Mild~75%Willershausen et al.[12]
Week 3Non-cytotoxic~100%Willershausen et al.[12]
24, 48, 72 hoursModerateNot SpecifiedPoggio et al.[13]
24 hours (Fresh)High3.4 ± 0.28%Kanjevac et al.[1]
AH Plus Fresh (Week 0)Moderate~50%Willershausen et al.[12]
Week 2Non-cytotoxic~100%Willershausen et al.[12]
MTA Fillapex Fresh (Week 0)Severe~20%Willershausen et al.[12]
Week 5Moderate~60%Willershausen et al.[12]

Table 3: Cytotoxicity of Sealers on Fibroblasts Over Time.

Biocompatibility and Osteogenic Potential

Despite its initial cytotoxicity, this compound™ is generally considered to have good biocompatibility.[11][2] Its ability to induce hard tissue formation is a significant advantage.[4] In vivo studies in dogs have shown that this compound™ is tissue-compatible and allows for the sealing of the apical opening by the deposition of new mineralized tissue.[14] This biological sealing was observed to be complete in 50% of specimens after 90 days.[14] This process is likely mediated by the material's high pH and calcium ion release, which creates a favorable environment for osteoblastic differentiation.[2]

Experimental Protocols

Apical Sealing Ability (Dye Penetration Method)

This protocol assesses microleakage by measuring the penetration of a dye along the root filling.

Dye_Penetration_Workflow start Extracted Human Teeth Selection & Storage prep Access Cavity & Biomechanical Canal Preparation start->prep obturate Obturation with Gutta-Percha & Test Sealer (e.g., this compound) prep->obturate coat Coat Root Surface with Nail Varnish (Except Apical 2mm) obturate->coat immerse Immerse Teeth in Dye Solution (e.g., 0.2% Rhodamine B) for 48h coat->immerse section Longitudinal Sectioning of Teeth immerse->section measure Measure Dye Penetration Under Stereomicroscope (40x) section->measure analyze Statistical Analysis of Leakage Data (mm) measure->analyze

Caption: Typical experimental workflow for an apical microleakage study.

Methodology:

  • Sample Preparation: Extracted human single-rooted teeth are collected, cleaned, and stored in a saline solution.[3][6]

  • Canal Instrumentation: Coronal access is gained, and root canals are prepared using a standardized technique (e.g., NiTi rotary instruments).[4][5]

  • Obturation: Teeth are divided into experimental groups and obturated using lateral condensation of gutta-percha with the respective sealer (e.g., this compound™, AH Plus).[15]

  • Surface Coating: The entire external root surface, except for the apical 2-3 mm, is coated with multiple layers of nail varnish to prevent dye penetration from surfaces other than the apex.[3][6]

  • Dye Immersion: The teeth are immersed in a dye solution (e.g., 0.2% Rhodamine B, Methylene Blue) for a specified period (e.g., 48 hours).[6][15]

  • Evaluation: Teeth are sectioned longitudinally, and the linear extent of dye penetration from the apex is measured in millimeters using a stereomicroscope.[6]

  • Analysis: Data are statistically analyzed to compare the sealing ability between different groups.[6]

Cytotoxicity (MTT Assay)

This protocol assesses the effect of sealer eluates on the metabolic activity of cultured cells, which is an indicator of cell viability.

Methodology:

  • Cell Culture: A specific cell line, such as 3T3 fibroblasts or human periodontal ligament fibroblasts (HPdLFs), is cultured under standard conditions.[1][12]

  • Sealer Eluate Preparation: Freshly mixed or set sealer specimens are incubated in a cell culture medium for a defined period (e.g., 24 hours) to allow cytotoxic components to leach into the medium, creating an eluate.[12][13]

  • Cell Exposure: The cultured cells are exposed to the prepared sealer eluates for various time points (e.g., 24, 48, 72 hours).[13] A control group is exposed to a fresh medium without sealer eluate.[13]

  • MTT Assay: After exposure, an MTT solution is added to the cells. Viable cells with active mitochondria metabolize the MTT tetrazolium salt into a purple formazan (B1609692) product.

  • Measurement: The formazan is solubilized, and the absorbance is measured using a spectrophotometer. The absorbance is directly proportional to the number of viable cells.

  • Analysis: Cell viability is calculated as a percentage relative to the control group.[13]

Conclusion

The interaction of this compound™ with root dentin is multifaceted. Chemically, its calcium hydroxide component creates a high pH environment and releases calcium ions, which are thought to confer its antibacterial and bioactive, hard-tissue-inducing properties. Physically, its performance is variable; while it can provide an effective long-term apical seal, its marginal adaptation and bond strength to dentin are generally lower than those of epoxy resin-based sealers.[4][7][8] Biologically, this compound™ exhibits moderate cytotoxicity when fresh, which diminishes over time, and demonstrates excellent biocompatibility and the ability to promote mineralized tissue repair in vivo.[12][14] For researchers and developers, the challenge remains to optimize the physical properties (bond strength, adaptation) of calcium hydroxide-based sealers without compromising their significant biological advantages.

References

Long-Term Stability and Degradation of Sealapex: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sealapex, a calcium hydroxide-based root canal sealer, has been a subject of extensive research due to its bioactive potential and clinical performance. This technical guide provides a comprehensive overview of the long-term stability and degradation characteristics of this compound. Understanding these properties is critical for predicting its clinical behavior, ensuring the longevity of endodontic treatments, and informing the development of future root canal sealing materials. This document synthesizes data from various in vitro studies, detailing the material's sealing ability, solubility, dimensional stability, and chemical changes over time.

Core Properties and Performance Over Time

This compound is a non-eugenol, polymeric root canal sealant.[1] Its composition includes calcium oxide, which converts to calcium hydroxide (B78521) upon contact with moisture, contributing to its therapeutic effects.[2][3] The material is designed to be biocompatible and to stimulate the formation of hard tissue at the apex of the root canal.[4][5]

Sealing Ability

The primary function of a root canal sealer is to provide a fluid-tight seal, preventing the ingress of microorganisms and their byproducts. Studies have shown that this compound's sealing ability improves over time. In one study, microleakage was significantly lower at 180 days compared to 24 hours.[6] Another long-term in vitro study over 32 weeks suggested that this compound can withstand exposure to tissue fluids without significant leakage, comparable to a zinc oxide and eugenol (B1671780) sealer.[7]

Solubility and Dimensional Stability

A key consideration for the long-term success of a root canal sealer is its solubility. Excessive solubility can lead to the dissolution of the sealer over time, creating voids and compromising the apical seal.[8] this compound, being a calcium hydroxide-based sealer, is known to be more prone to dissolution compared to resin-based sealers.[9] However, this solubility is also linked to its therapeutic effect of releasing calcium hydroxide.[10]

Studies have reported varying solubility values for this compound. One study found its solubility to be 5.65 ± 0.80%, which does not meet the ANSI/ADA specification of less than 3% weight loss.[11] Another study also reported that this compound did not fulfill the ANSI/ADA requirements for solubility.[12] In contrast, a different investigation found its solubility to be in accordance with ANSI/ADA standards.[3] When extruded apically, complete dissolution of this compound has been observed in some cases over a period of more than 9 months to one year.[13]

pH and Calcium Ion Release

The high pH and release of calcium ions are crucial for the antimicrobial and osteogenic properties of this compound. Upon setting, this compound exhibits a high alkaline pH, which can be maintained over time.[12][14] Studies have recorded pH values ranging from 8.65 at baseline to 9.13 after two weeks.[15] This alkaline environment is inhibitory to many bacterial species.[16]

This compound has been shown to release a significant amount of calcium ions, with the release being more pronounced over longer periods.[17] This sustained release is believed to contribute to its ability to stimulate the formation of a calcific barrier at the apex.[14]

Quantitative Data Summary

The following tables summarize the quantitative data on the long-term stability and degradation of this compound from various studies.

Property Time Point Value Comparison/Standard Source
Apical Microleakage (Fluid Filtration) 24 hoursHigher than MTA Fillapex-[6]
180 days0.026 ± 0.011 µL/minSignificantly less than MTA Fillapex[6]
Apical Microleakage (Dye Penetration) 2 weeksComparable to Tubli-Seal-[7]
32 weeksComparable to Tubli-Seal-[7]
Solubility 24 hours5.65 ± 0.80%Did not meet ANSI/ADA (<3%)[11]
24 hours>3%Did not meet ANSI/ADA (<3%)[12]
24 hoursIn accordance with ANSI/ADAMet ANSI/ADA (<3%)[3]
pH Baseline8.65-[15]
3 hoursHigh alkaline pH-[14]
24 hoursHigh alkaline pHNo significant variation from 3 hours[12][14]
2 weeks9.13-[15]
Calcium Ion Release 7 daysHighest among tested sealers-[17]

Experimental Protocols

Apical Sealing Ability Evaluation (Fluid Filtration Method)

This protocol is based on the methodology described in the comparative evaluation of apical sealing ability of different root canal sealers.[6]

  • Sample Preparation: Fifty-five extracted human anterior single-root teeth were used. The crowns were removed, and the root canals were prepared with NiTi rotary instruments.

  • Obturation: The teeth were divided into groups and obturated with gutta-percha and the respective sealers (this compound, AH Plus, MTA Fillapex).

  • Microleakage Measurement: The quality of the root canal seal was assessed using a fluid filtration method at 24 hours and 180-day intervals. This method measures the volume of fluid that leaks through the apical seal under a given pressure.

  • Data Analysis: The microleakage values were statistically analyzed using Kruskal-Wallis and Mann-Whitney U tests to compare the different groups and time points.

Solubility Test (According to ANSI/ADA Specification No. 57)

This protocol is based on the methodology described in studies evaluating the physicochemical properties of endodontic sealers.[3][12]

  • Specimen Preparation: The sealer is mixed according to the manufacturer's instructions. A standardized mold is used to create specimens of a specific diameter and thickness.

  • Initial Weighing: After setting for a period longer than the setting time, the initial weight of the specimen is recorded.

  • Immersion: The specimen is immersed in deionized water for 24 hours.

  • Final Weighing: After 24 hours, the specimen is removed, dried, and its final weight is recorded.

  • Calculation: The percentage of solubility is calculated as the percentage of weight loss.

pH and Calcium Ion Release Measurement

This protocol is based on the methodology described in the assessment of calcium release and pH of root canal sealers.[17]

  • Sample Preparation: After manipulation, the sealer is placed in tubes.

  • Immersion: The tubes containing the sealer are immersed in sealed glass flasks containing deionized water and stored at 37°C.

  • Measurement: At scheduled time intervals (e.g., 30 minutes, 60 minutes, 7 days), the water is tested for pH using a potentiometer and for released calcium using atomic absorption spectrophotometry.

Visualizations

Experimental Workflow for Sealing Ability Assessment

G start Extracted Human Teeth prep Crown Removal & Canal Preparation start->prep obturation Root Canal Obturation (Gutta-Percha + this compound) prep->obturation storage Storage in Saline (e.g., 24h, 180 days) obturation->storage measurement Fluid Filtration Microleakage Measurement storage->measurement analysis Data Analysis measurement->analysis end Results analysis->end

Caption: Workflow for evaluating the apical sealing ability of this compound.

Logical Relationship of this compound's Bioactivity

G This compound This compound Hydrolysis Hydrolysis of Calcium Oxide This compound->Hydrolysis Moisture Tissue Fluids Moisture->Hydrolysis CaOH2 Calcium Hydroxide Formation Hydrolysis->CaOH2 IonRelease Ion Release (Ca2+, OH-) CaOH2->IonRelease HighpH High Alkaline pH IonRelease->HighpH CaIons Calcium Ions IonRelease->CaIons Antimicrobial Antimicrobial Effect HighpH->Antimicrobial HardTissue Hard Tissue Formation (Mineralization) CaIons->HardTissue

Caption: The mechanism of this compound's bioactivity.

Degradation Pathway of this compound

G This compound Set this compound in Root Canal Exposure Exposure to Tissue Fluids This compound->Exposure Dissolution Surface Dissolution Exposure->Dissolution IonLeaching Leaching of Ca(OH)2 and other components Dissolution->IonLeaching MatrixDegradation Degradation of Polymeric Matrix IonLeaching->MatrixDegradation BiologicalResponse Biological Response (Hard Tissue Formation / Inflammation) IonLeaching->BiologicalResponse VoidFormation Potential Void Formation (if dissolution is excessive) MatrixDegradation->VoidFormation

Caption: A conceptual model of this compound's degradation in a biological environment.

Conclusion

This compound demonstrates dynamic long-term behavior characterized by an initial improvement in sealing ability, sustained high pH, and continuous calcium ion release. While its solubility remains a point of discussion and may exceed ANSI/ADA standards in some studies, this property is intrinsically linked to its therapeutic bioactivity. The degradation of this compound appears to be a slow process of dissolution and ion leaching, which can stimulate periapical healing. For researchers and clinicians, understanding this balance between degradation and bioactivity is essential for optimizing clinical outcomes and developing next-generation endodontic materials.

References

Byproducts of Sealapex Degradation in Biological Systems: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the degradation byproducts of Sealapex, a widely used calcium hydroxide-based root canal sealer, within biological systems. This document summarizes current knowledge on the material's composition, its breakdown products, and their interactions with cellular signaling pathways. Detailed experimental protocols are provided to facilitate further research in this area.

Core Composition of this compound

This compound is a two-paste system, a base and a catalyst, which upon mixing, forms a polymeric matrix. The primary components of this compound include:

  • Base Paste:

    • N-ethyl-o(or p)-toluenesulfonamide

    • Calcium oxide (which converts to calcium hydroxide (B78521) upon contact with tissue fluids)

    • Zinc oxide

    • Zinc distearate

  • Catalyst Paste:

    • Isobutyl salicylate (B1505791) resin

    • Methyl salicylate

    • Bismuth trioxide

    • Titanium dioxide pigment

    • Silicon dioxide

The setting reaction is initiated by moisture, leading to the formation of a calcium hydroxide polymer.[1][2]

Degradation and Leaching of Components

In a biological environment, this compound is known to be soluble, which is a necessary characteristic for the release of calcium and hydroxyl ions that contribute to its therapeutic effects.[3] However, this solubility also leads to the degradation of the sealer matrix and the leaching of its various components over time.[3] The cytotoxicity observed with this compound is often attributed to the release of these components and the high pH generated by the calcium hydroxide.[3]

While direct quantitative data on the concentration of all specific organic and inorganic degradation byproducts in biological fluids is limited in the current literature, elemental analysis has confirmed the leaching of key inorganic components.

Quantitative Data on Leached Elements

The following table summarizes the elemental composition of this compound as determined by Energy-Dispersive X-ray Spectroscopy (EDX) analysis and highlights the elements prone to leaching.

Element DetectedWeight Percentage (wt%) in Set SealerPotential Leached ByproductReference
Calcium (Ca)53.58%Calcium ions (Ca²⁺), Calcium Hydroxide (Ca(OH)₂)[4]
Bismuth (Bi)High, but not quantified in the same studyBismuth ions (Bi³⁺), Bismuth Oxide (Bi₂O₃) particles[4]
Zinc (Zn)Present, but not quantified in the same studyZinc ions (Zn²⁺), Zinc Oxide (ZnO) particles[4]
Sulfur (S)Present, but not quantified in the same studyLikely from N-ethyl-o(or p)-toluenesulfonamide[4]
Nickel (Ni)Present, but not quantified in the same studyNickel ions (Ni²⁺)[4]
Aluminum (Al)Present, but not quantified in the same studyAluminum ions (Al³⁺)[4]

Note: The exact concentrations of leached byproducts in vivo are influenced by various factors including the surrounding biological environment, fluid turnover, and the age of the sealer.

Experimental Protocols

This section outlines detailed methodologies for the comprehensive analysis of this compound degradation byproducts.

In Vitro Degradation Study

This protocol describes a method to generate eluates from set this compound for subsequent analysis.

experimental_workflow_degradation cluster_prep Sample Preparation cluster_immersion Immersion and Eluate Collection cluster_analysis Analysis of Eluates node_mix Mix this compound base and catalyst pastes node_fabricate Fabricate standardized discs (e.g., 5mm diameter, 2mm height) node_mix->node_fabricate node_set Allow discs to set for 24h at 37°C and 95% humidity node_fabricate->node_set node_sterilize Sterilize discs (e.g., UV irradiation) node_set->node_sterilize node_immerse Immerse discs in Simulated Body Fluid (SBF) or cell culture medium (e.g., DMEM) at a standardized surface area to volume ratio node_sterilize->node_immerse node_incubate Incubate at 37°C for various time points (e.g., 24h, 7d, 14d, 28d) node_immerse->node_incubate node_collect Collect eluates at each time point node_incubate->node_collect node_filter Filter-sterilize eluates (0.22 µm filter) node_collect->node_filter node_cytotoxicity Cytotoxicity Assays (e.g., MTT Assay) node_filter->node_cytotoxicity node_inorganic Inorganic Analysis (e.g., ICP-MS for elemental quantification) node_filter->node_inorganic node_organic Organic Analysis (e.g., HPLC-MS, GC-MS for byproduct identification and quantification) node_filter->node_organic

Experimental workflow for this compound degradation study.
Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[5]

  • Cell Seeding: Seed a suitable cell line (e.g., human periodontal ligament fibroblasts or L929 mouse fibroblasts) in a 96-well plate at a density of 1 x 10⁵ cells/mL and incubate for 24 hours to allow for cell attachment.[5]

  • Eluate Exposure: Remove the culture medium and replace it with the prepared this compound eluates of varying concentrations (e.g., undiluted, 1:2, 1:10 dilutions). Include a positive control (e.g., phenol (B47542) solution) and a negative control (fresh culture medium).

  • Incubation: Incubate the cells with the eluates for 24, 48, and 72 hours.

  • MTT Addition: After incubation, remove the eluates and add 50 µL of MTT solution (1 mg/mL in phosphate-buffered saline) to each well. Incubate for 4 hours at 37°C.[5]

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add 100 µL of isopropanol (B130326) or dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.[5]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the negative control.[5]

Quantification of Leached Inorganic Byproducts: Inductively Coupled Plasma Mass Spectrometry (ICP-MS)

ICP-MS is a highly sensitive technique for determining the elemental composition of a sample.

  • Sample Preparation: Acidify the collected eluates with nitric acid to a final concentration of 2% to stabilize the ions in the solution.

  • Standard Preparation: Prepare a series of multi-element calibration standards containing known concentrations of the elements of interest (Ca, Bi, Zn, etc.).

  • Instrumental Analysis: Introduce the prepared samples and standards into the ICP-MS system. The instrument will atomize and ionize the sample, and the mass spectrometer will separate and quantify the ions based on their mass-to-charge ratio.

  • Data Analysis: Generate a calibration curve from the standards to quantify the concentration of each element in the this compound eluates.

Identification and Quantification of Leached Organic Byproducts: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

HPLC-MS is a powerful analytical technique for separating, identifying, and quantifying organic molecules.

  • Sample Preparation: Perform a liquid-liquid or solid-phase extraction on the eluates to concentrate the organic analytes and remove interfering substances.

  • Chromatographic Separation: Inject the extracted sample into an HPLC system equipped with a suitable column (e.g., C18) to separate the different organic components based on their polarity. A gradient elution with solvents like methanol (B129727) and water is often employed.[6]

  • Mass Spectrometric Detection: The separated components are then introduced into a mass spectrometer, which ionizes the molecules and fragments them. The resulting mass spectra provide information about the molecular weight and structure of the compounds.

  • Data Analysis: By comparing the retention times and mass spectra of the peaks in the sample chromatogram to those of known standards of the parent compounds (N-ethyl-o(or p)-toluenesulfonamide, isobutyl salicylate, methyl salicylate), their presence can be confirmed. For unidentified peaks, the fragmentation patterns can be used to elucidate the structure of the degradation byproducts. Quantification can be achieved by creating calibration curves with the standards.

Interaction with Cellular Signaling Pathways

The degradation byproducts of this compound can interact with various cellular signaling pathways, influencing inflammatory responses and cellular differentiation.

The NF-κB and MAPK Signaling Pathways

The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are crucial in regulating inflammation and cell survival.[2][7] Interestingly, one study found that unlike some other root canal sealers, this compound did not induce the activation of the integrin-mediated signaling pathway, which includes downstream activation of MAPK and NF-κB in human periodontal ligament cells.[8][9] This suggests that the byproducts of this compound degradation may have a less pro-inflammatory effect compared to other materials in this specific context.

signaling_pathway_NFkB cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor (e.g., TLR, TNFR) IKK IKK complex Receptor->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p50/p65) Proteasome Proteasome IkB->Proteasome ubiquitination & degradation NFkB_nuc NF-κB NFkB->NFkB_nuc translocates This compound This compound Byproducts This compound->IKK No Activation Observed DNA DNA NFkB_nuc->DNA binds Gene Inflammatory Gene Expression DNA->Gene induces Stimulus External Stimulus (e.g., LPS, Cytokines) Stimulus->Receptor

Simplified NF-κB signaling pathway and the observed lack of activation by this compound.

signaling_pathway_MAPK cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor (e.g., EGFR, Integrin) Ras Ras Receptor->Ras activates Raf Raf (MAPKKK) Ras->Raf activates MEK MEK (MAPKK) Raf->MEK phosphorylates ERK ERK (MAPK) MEK->ERK phosphorylates ERK_nuc ERK ERK->ERK_nuc translocates This compound This compound Byproducts This compound->Receptor No Activation Observed TF Transcription Factors (e.g., AP-1) ERK_nuc->TF activates Gene Gene Expression (Proliferation, Inflammation) TF->Gene Stimulus External Stimulus (e.g., Growth Factors) Stimulus->Receptor

Simplified MAPK signaling pathway and the observed lack of activation by this compound.
Modulation of Cytokine Production

Studies on macrophage response to this compound Xpress, a similar formulation, have shown a differential modulation of cytokine production. Specifically, it was observed that this compound Xpress inhibited the production of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α) while inducing the secretion of the anti-inflammatory cytokine Interleukin-10 (IL-10).[7][10] This suggests that the degradation byproducts of this compound may actively promote an anti-inflammatory or pro-resolving microenvironment. The exact byproducts responsible for this effect and the precise molecular mechanisms require further investigation.

Conclusion

The degradation of this compound in biological systems is a complex process involving the dissolution of its matrix and the leaching of various organic and inorganic components. While the high pH and the release of calcium ions are central to its therapeutic action, the other leached byproducts, such as salicylate derivatives, N-ethyl-o(or p)-toluenesulfonamide, zinc, and bismuth, contribute to its overall biological response. The available evidence suggests that this compound byproducts may exert a less inflammatory effect compared to some other dental materials, as indicated by the lack of activation of key pro-inflammatory signaling pathways and the modulation of cytokine production towards an anti-inflammatory profile. Further research, employing the detailed analytical protocols outlined in this guide, is necessary to fully quantify the degradation byproducts and elucidate their specific roles in modulating cellular responses. This will ultimately contribute to a more comprehensive understanding of the long-term biocompatibility of this compound and aid in the development of future endodontic materials.

References

The Influence of Sealapex on Periapical Tissue Healing: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sealapex, a calcium hydroxide-based root canal sealer, has been a subject of extensive research to evaluate its efficacy in promoting the healing of periapical tissues following endodontic treatment. Its biocompatibility and bioactive potential are of significant interest in the pursuit of predictable and favorable treatment outcomes. This technical guide provides an in-depth analysis of the existing scientific literature on the effects of this compound, focusing on quantitative data, detailed experimental methodologies, and the underlying biological mechanisms.

I. Quantitative Data on Periapical Healing

The following tables summarize the key quantitative findings from various studies investigating the performance of this compound in periapical tissue healing.

Table 1: In Vivo Radiographic and Histological Assessment of Periapical Healing

Study ParameterThis compound GroupControl/Comparative Sealer GroupAnimal ModelDurationKey FindingsCitation
Periapical Lesion Size Reduction (mm) Reduction from 3.48 ± 1.07 to 1.58 ± 0.498Bioceramic Sealer: Reduction from 3.52 ± 0.7 to 1.30 ± 0.462Human Clinical Trial6 monthsBioceramic sealer showed a statistically significant greater reduction in lesion size compared to this compound.[1]
Periapical Healing (% of cases healed) 41.2%AH Plus®: 48.1%; Apexit® Plus: 44.4%Human Clinical Trial≥9 monthsNo statistically significant difference in healing rates between this compound, AH Plus®, and Apexit® Plus.[2]
Mineralized Tissue Deposition Maximum deposition observedCalciobiotic Root Canal Sealer (CRCS) and Apexit showed less deposition.Not SpecifiedNot SpecifiedThis compound demonstrated superior mineralized tissue deposition.[3][4]
Complete Biological Sealing (% of specimens) 50%RealSeal XT: 22.7%Dogs90 daysThis compound showed a higher percentage of complete apical sealing compared to RealSeal XT, though not statistically significant.[5]
Inflammatory Cell Infiltrate Lower inflammatory cell infiltrateEndoREZ: Higher inflammatory cell infiltrateDogs90 daysThis compound induced a significantly lower inflammatory response compared to EndoREZ.[6][7]
Inflammatory Reaction Severity Mild to moderate, decreasing over timePulp Canal Sealer: Moderate to severe, persistentRats7, 15, 30 daysThis compound demonstrated better biocompatibility with a resolving inflammatory response over time.[8]

Table 2: In Vitro Cytotoxicity and Biocompatibility of this compound

Cell LineAssayThis compound ResultComparative Sealer ResultKey FindingsCitation
L929 FibroblastsMTT Assay (ISO standards)High cytotoxicity, did not decrease over timeAH Plus: Non-cytotoxic; Cortisomol: High cytotoxicity, decreased over timeUnder ISO standard testing, this compound exhibited sustained high cytotoxicity.[9][10]
L929 FibroblastsMTT Assay (Root-dipping technique)High cytotoxicity, decreased over timeAH Plus and Cortisomol: Cytotoxicity did not decreaseThe root-dipping method, simulating clinical conditions more closely, showed a decrease in this compound's cytotoxicity over time.[9][10]
L929 and BHK 21/C13 cellsQuantitative techniqueHighest cytotoxicityCRCS: Less toxic than this compound; Apexit: Least toxicThis compound showed the highest cytotoxicity among the tested calcium hydroxide-based sealers.[11]
J774.1 MacrophagesLactate Dehydrogenase AssayLow cytotoxicity at 24 hoursEndoREZ: Higher toxicity (exceeded ISO recommendation)This compound demonstrated low cytotoxicity to macrophage cells.[6][7]
Human Periodontal Ligament Cells (hPDLCs)MTT AssayNon-cytotoxicARS, MTA Fillapex, iRoot SP: Non-cytotoxicNone of the tested sealers were found to be cytotoxic to hPDLCs.[12]

II. Experimental Protocols

This section details the methodologies employed in key studies to evaluate the effects of this compound.

In Vivo Periapical Healing Studies
  • Animal Model: Commonly used models include dogs and rats. In dog studies, periapical lesions are often induced by exposing the root canals to the oral environment for a period (e.g., 6 months) before treatment.[13]

  • Root Canal Procedure:

    • Coronal access and pulp extirpation are performed.

    • Root canals are instrumented and irrigated, typically with sodium hypochlorite (B82951) (e.g., 2.5%).

    • The canals are obturated with gutta-percha and the respective sealer (this compound or a control).

  • Evaluation:

    • Histopathological Analysis: After a predetermined period (e.g., 90 days or 6 months), the animals are euthanized. The jaws are dissected, and tissue blocks containing the teeth and periapical tissues are prepared for histological examination. Sections are typically stained with hematoxylin (B73222) and eosin. Parameters evaluated include the presence and severity of inflammatory infiltrate, evidence of bone and cementum resorption, and the formation of new mineralized tissue.[5][6][7][13]

    • Radiographic Analysis: Periapical radiographs are taken at baseline and at various follow-up intervals (e.g., 3, 6, and 9 months). The size of the periapical radiolucency is measured to assess healing.[1][2][14]

In Vitro Cytotoxicity and Biocompatibility Assays
  • Cell Lines:

    • Fibroblasts: L929 mouse fibroblasts are a standard cell line used for cytotoxicity testing according to ISO standards.[9][10] Human periodontal ligament cells (hPDLCs) are also utilized to assess the response of cells directly involved in periapical healing.[12]

    • Macrophages: J774.1 murine macrophage cell line is used to evaluate the inflammatory response to the material.[6][7]

  • Material Preparation:

    • Direct Contact: Freshly mixed or set sealer materials are placed in direct contact with the cultured cells.[15]

    • Eluate/Extract Method: The sealer is allowed to set and is then immersed in a culture medium for a specific period. This conditioned medium (eluate or extract) is then used to treat the cell cultures.

  • Cytotoxicity Assays:

    • MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. A reduction in metabolic activity suggests cytotoxicity.[9][10]

    • Lactate Dehydrogenase (LDH) Assay: This assay quantifies the amount of LDH released from damaged cells into the culture medium, providing a measure of cytotoxicity.[7]

  • Inflammatory Response Evaluation:

    • Enzyme-Linked Immunosorbent Assay (ELISA): Used to measure the levels of inflammatory mediators, such as cytokines (e.g., TNF-α), secreted by cells in response to the sealer.[12]

    • Reverse Transcription Polymerase Chain Reaction (RT-PCR): Measures the gene expression of inflammatory markers.[12]

III. Signaling Pathways and Mechanisms of Action

The biological effects of this compound on periapical tissues are mediated by complex signaling pathways. The following diagrams illustrate the key mechanisms identified in the literature.

G cluster_this compound This compound Application cluster_cellular_response Cellular Response cluster_inflammatory_pathway Inflammatory Pathway cluster_osteogenic_pathway Osteogenic Pathway cluster_outcome Clinical Outcome This compound This compound in Periapical Tissue Macrophages Macrophages This compound->Macrophages interacts with hPDLCs Human Periodontal Ligament Cells (hPDLCs) This compound->hPDLCs interacts with TNFa Reduced TNF-α Expression Macrophages->TNFa modulates Osteogenic_Markers Upregulation of Osteoblastic Markers hPDLCs->Osteogenic_Markers stimulates Healing Enhanced Periapical Tissue Healing TNFa->Healing contributes to Mineralization Increased Mineralization and Bone Formation Osteogenic_Markers->Mineralization leads to Mineralization->Healing contributes to

Caption: this compound's influence on periapical healing.

G cluster_workflow In Vivo Experimental Workflow for Periapical Healing Assessment start Induce Periapical Lesion (e.g., in canine model) instrumentation Root Canal Instrumentation and Irrigation start->instrumentation obturation Obturation with Gutta-Percha and this compound/Control Sealer instrumentation->obturation follow_up Follow-up Period (e.g., 90 days) obturation->follow_up euthanasia Euthanasia and Tissue Collection follow_up->euthanasia histology Histopathological Analysis euthanasia->histology radiography Radiographic Analysis euthanasia->radiography end Evaluation of Healing histology->end radiography->end

Caption: In vivo experimental workflow.

In some studies, this compound has been shown to prevent pro-inflammatory gene expression.[6] For instance, it did not stimulate peritoneal macrophage cells or inhibit J774.1 macrophages to release TNF-α.[6][7] In contrast, other sealers have been found to enhance the synthesis of TNF-α.[6]

Furthermore, research indicates that certain bioactive sealers may enhance osteoblastic differentiation of periodontal ligament cells through an integrin-mediated signaling pathway.[12][16] This involves the expression and activation of integrin receptors and downstream molecules like focal adhesion kinase, paxillin, Akt, mitogen-activated protein kinase, and nuclear factor κB.[12] However, one study found that while other sealers induced this pathway, this compound did not.[12]

Conclusion

This compound has demonstrated favorable biological properties that contribute to periapical tissue healing. While some studies indicate a degree of cytotoxicity, particularly in in vitro settings, its performance in vivo suggests good biocompatibility, characterized by a reduction in inflammation and the promotion of mineralized tissue formation.[3][4][6][7][8] The sealer's ability to modulate the inflammatory response, specifically by not inducing pro-inflammatory cytokines like TNF-α, appears to be a key factor in its mechanism of action.[6][7] However, it is noteworthy that some newer generation bioactive sealers may exhibit superior performance in terms of reducing lesion size and promoting osteogenic signaling pathways.[1][12] Further research is warranted to fully elucidate the comparative effectiveness and long-term outcomes of this compound in relation to contemporary endodontic sealers.

References

In-Depth Technical Guide: Gene Expression Analysis of Cells Exposed to Sealapex

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the gene expression analysis of cells exposed to Sealapex, a widely used calcium hydroxide-based root canal sealer. This document details the cellular responses at the molecular level, focusing on inflammatory and osteogenic signaling pathways. It includes structured data presentations, detailed experimental protocols, and visualizations of key biological processes to facilitate a deeper understanding of this compound's biocompatibility and its implications for dental applications.

Introduction

This compound is a calcium hydroxide-based root canal sealer known for its biocompatibility and therapeutic properties. Understanding its interaction with periapical tissues at the molecular level is crucial for predicting clinical outcomes and developing next-generation dental materials. This guide synthesizes current research on the gene expression changes induced by this compound in various cell types, providing a valuable resource for researchers in the field.

Data Presentation: Quantitative Gene Expression Analysis

The following tables summarize the quantitative changes in gene expression observed in cells exposed to this compound. The data is compiled from multiple studies and presented to facilitate easy comparison.

Table 2.1: Inflammatory Cytokine Gene Expression in Macrophages Exposed to this compound Xpress

GeneProteinFold Change vs. Controlp-valueCell TypeExposure TimeReference
TNFTumor Necrosis Factor-alphaInhibited<0.05J774.1 Macrophages24 hours[1][2]
IL6Interleukin-6No significant change>0.05J774.1 Macrophages24 hours[1][2]
IL10Interleukin-10Induced<0.05J774.1 Macrophages24 hours[1][2]

Note: The study by da Silva et al. (2021) observed that this compound Xpress inhibited the production of TNF-α and induced the secretion of the anti-inflammatory cytokine IL-10 in J774.1 macrophages after 24 hours of exposure. In contrast, IL-6 production was not significantly affected. This suggests a potential anti-inflammatory and pro-reparative effect of this compound Xpress.[1][2]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the gene expression analysis of cells exposed to this compound.

Cell Culture and Exposure to this compound Extracts

Objective: To prepare cell cultures and expose them to extracts of this compound for subsequent gene expression analysis.

Materials:

  • J774.1 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound Xpress

  • Sterile Teflon molds

  • Cell culture plates (96-well)

  • Incubator (37°C, 5% CO2)

Protocol:

  • Cell Culture: Culture J774.1 macrophages in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in an incubator at 37°C with 5% CO2.

  • Preparation of this compound Extracts:

    • Mix this compound Xpress according to the manufacturer's instructions.

    • Place the mixed sealer into sterile Teflon molds.

    • Allow the sealer to set for 24 hours in a humidified incubator.

    • Immerse the set sealer specimens in DMEM to create extracts at concentrations of 0.1, 1.0, and 10 mg/mL.[1][2]

    • Incubate the sealer-containing medium for 24 hours to allow for the leaching of components.

  • Cell Exposure:

    • Seed J774.1 macrophages into 96-well plates at a desired density.

    • After 24 hours of incubation to allow for cell attachment, replace the culture medium with the prepared this compound extracts.

    • Incubate the cells with the extracts for 24 and 48 hours.[1][2]

RNA Extraction and Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR)

Objective: To isolate total RNA from cells exposed to this compound and quantify the expression of target genes.

Materials:

  • TRIzol reagent or a commercial RNA extraction kit

  • Chloroform

  • Isopropanol (B130326)

  • 75% Ethanol (B145695)

  • Nuclease-free water

  • Reverse transcription kit

  • qPCR master mix (e.g., SYBR Green)

  • Gene-specific primers (forward and reverse)

  • RT-qPCR instrument

Protocol:

  • RNA Extraction (TRIzol Method):

    • Lyse the cells directly in the culture wells by adding TRIzol reagent.

    • Transfer the lysate to a microcentrifuge tube and add chloroform.

    • Centrifuge to separate the phases and collect the aqueous (upper) phase containing RNA.

    • Precipitate the RNA by adding isopropanol and centrifuge to pellet the RNA.

    • Wash the RNA pellet with 75% ethanol and resuspend it in nuclease-free water.

  • cDNA Synthesis (Reverse Transcription):

    • Quantify the extracted RNA using a spectrophotometer.

    • Use a reverse transcription kit to synthesize complementary DNA (cDNA) from the RNA template according to the manufacturer's instructions.

  • RT-qPCR:

    • Prepare the qPCR reaction mix containing the cDNA template, gene-specific primers, and qPCR master mix.

    • Perform the qPCR reaction in a real-time PCR instrument. The cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

    • Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression, normalized to a stable housekeeping gene.

Visualization of Signaling Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the analysis of cells exposed to this compound.

Signaling Pathway Diagrams

NF_kB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor adaptor Adaptor Proteins receptor->adaptor IKK IKK Complex adaptor->IKK Activation IkB IκB IKK->IkB Phosphorylation NFkB NF-κB (p50/p65) IkB_degradation IkB->IkB_degradation Ubiquitination & Degradation nucleus Nucleus NFkB->nucleus Translocation genes Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6) nucleus->genes Transcription This compound This compound Components This compound->receptor Stimulus

Caption: NF-κB Signaling Pathway Activation.

Integrin_Signaling_Pathway ecm Extracellular Matrix (ECM) integrin Integrin Receptor ecm->integrin Binds fak FAK integrin->fak Activates src Src fak->src Recruits & Activates ras_pathway Ras/MAPK Pathway src->ras_pathway pi3k_pathway PI3K/Akt Pathway src->pi3k_pathway gene_expression Gene Expression (Cell Proliferation, Differentiation) ras_pathway->gene_expression pi3k_pathway->gene_expression This compound This compound This compound->ecm Modifies

Caption: Integrin-Mediated Signaling Pathway.

Experimental Workflow Diagram

Gene_Expression_Workflow cell_culture 1. Cell Culture (e.g., Macrophages) sealapex_exposure 2. Exposure to This compound Extracts cell_culture->sealapex_exposure rna_extraction 3. Total RNA Extraction sealapex_exposure->rna_extraction cdna_synthesis 4. cDNA Synthesis (Reverse Transcription) rna_extraction->cdna_synthesis rt_qpcr 5. RT-qPCR (Gene Expression Quantification) cdna_synthesis->rt_qpcr data_analysis 6. Data Analysis (ΔΔCt Method) rt_qpcr->data_analysis results Results: Fold Change in Gene Expression data_analysis->results

Caption: Gene Expression Analysis Workflow.

Conclusion

The analysis of gene expression in cells exposed to this compound reveals a complex interplay of inflammatory and regenerative signaling pathways. The observed inhibition of pro-inflammatory markers like TNF-α and induction of anti-inflammatory cytokines such as IL-10 suggest a favorable biocompatibility profile that may contribute to the healing of periapical tissues. Further research employing high-throughput methods like RNA-sequencing will provide a more comprehensive understanding of the molecular mechanisms underlying the clinical success of this compound. This guide serves as a foundational resource for researchers aiming to explore the intricate cellular responses to this and other dental biomaterials.

References

The Osteoblastic Response to Sealapex: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of Cellular Interactions and Signaling Pathways

Foreword

The success of endodontic treatment is intrinsically linked to the biocompatibility and bioactivity of the materials used. Sealapex, a calcium hydroxide-based root canal sealer, has been a subject of interest for its potential to promote periapical healing. Understanding the molecular and cellular responses of osteoblasts to this material is paramount for researchers, scientists, and drug development professionals in the field of regenerative dentistry. This technical guide provides a comprehensive overview of the current knowledge on the biological effects of this compound on osteoblasts and related cell types, with a focus on experimental methodologies and implicated signaling pathways. While direct proteomic analyses are currently limited in the published literature, this guide synthesizes available data to illuminate the cellular mechanisms at play and to pave the way for future research in this critical area.

Biological Response of Osteogenic Cells to this compound

Studies have investigated the in vitro effects of this compound on various osteogenic cells, including human periodontal ligament cells (hPDLCs), which possess osteoblastic potential. The primary areas of investigation have been cytotoxicity, inflammatory response, and osteogenic differentiation.

Cytotoxicity

The cytotoxicity of this compound has been evaluated in several studies, with varying results depending on the experimental conditions. Generally, like many dental materials, freshly mixed this compound can exhibit some level of cytotoxicity, which tends to decrease as the material sets. One study found that this compound, when tested immediately after mixing, was among the materials showing the lowest percentage of living human periodontal ligament fibroblasts.[1] Another study, however, reported that none of the four tested calcium compound-based sealers, including this compound, were cytotoxic to human periodontal ligament cells.[2][3]

Inflammatory Response

The inflammatory response to this compound has been a key area of investigation. Compared to some other modern calcium silicate-based sealers, this compound has been shown to induce a higher expression of proinflammatory mediators in human periodontal ligament cells.[2][3] This suggests that while this compound is generally considered biocompatible, it may elicit a more pronounced initial inflammatory response.

Osteogenic Potential

A critical aspect of a root canal sealer's bioactivity is its ability to promote osteogenic differentiation, leading to the formation of new bone. Studies have shown that this compound can support osteogenic activity. It has been demonstrated to increase alkaline phosphatase (ALP) activity and the formation of mineralized nodules in vitro.[2][3] Furthermore, in vivo studies have shown positive staining for mineralization markers such as osteopontin (B1167477), alkaline phosphatase, and RUNX2 in the presence of this compound Xpress, indicating its role in promoting mineralized tissue deposition.[4]

Quantitative Data Summary

The following tables summarize the comparative data on the biological effects of this compound and other root canal sealers on human periodontal ligament cells, as reported in the literature.

Table 1: Comparison of Osteogenic Potential of Different Root Canal Sealers [2][3]

SealerAlkaline Phosphatase (ALP) ActivityMineralized Nodule FormationOsteoblastic Marker mRNA Upregulation
This compound IncreasedIncreasedYes
Apatite Root Sealer (ARS)IncreasedIncreasedYes
MTA FillapexIncreasedIncreasedYes
iRoot SPIncreasedIncreasedYes

Table 2: Comparison of Inflammatory Response to Different Root Canal Sealers [2][3]

SealerExpression of Proinflammatory Mediators
This compound Higher Expression
Apatite Root Sealer (ARS)Lower Expression
MTA FillapexLower Expression
iRoot SPLower Expression

Experimental Protocols

This section details the methodologies employed in the cited studies to assess the biological response of osteogenic cells to this compound.

Cell Culture
  • Cell Type: Human periodontal ligament cells (hPDLCs) are often used as a model for osteoblasts due to their osteogenic potential.

  • Culture Conditions: Cells are typically cultured in Dulbecco's modified Eagle's medium (DMEM) supplemented with fetal bovine serum (FBS), antibiotics (penicillin and streptomycin), and maintained in a humidified atmosphere at 37°C with 5% CO2.

Preparation of Sealer Extracts
  • The root canal sealers are mixed according to the manufacturer's instructions.

  • The mixed sealer is then placed in contact with the cell culture medium for a specified period (e.g., 24 hours) to create an extract.

  • The extract is then filtered to remove any solid particles before being applied to the cell cultures.

Cytotoxicity Assay (MTT Assay)
  • Cells are seeded in 96-well plates and allowed to attach.

  • The culture medium is replaced with the prepared sealer extracts at various concentrations.

  • After a defined incubation period (e.g., 24, 48, or 72 hours), the medium is removed.

  • A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • After incubation, the formazan (B1609692) crystals formed by viable cells are dissolved in a solvent (e.g., dimethyl sulfoxide (B87167) - DMSO).

  • The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm) to determine cell viability.

Inflammatory Mediator Measurement
  • Enzyme-Linked Immunosorbent Assay (ELISA): Supernatants from cell cultures exposed to sealer extracts are collected. The levels of proinflammatory cytokines (e.g., IL-1β, IL-6, TNF-α) are quantified using specific ELISA kits.

  • Reverse Transcription-Polymerase Chain Reaction (RT-PCR): Total RNA is extracted from the cells. The expression levels of genes encoding inflammatory mediators are determined by RT-PCR using specific primers.

  • Western Blot Analysis: Cell lysates are prepared, and proteins are separated by SDS-PAGE. The levels of specific inflammatory proteins are detected using primary antibodies and visualized with secondary antibodies conjugated to a detectable enzyme.[2]

Osteogenic Potential Assessment
  • Alkaline Phosphatase (ALP) Activity Assay: The activity of ALP, an early marker of osteoblast differentiation, is measured in cell lysates using a colorimetric assay.

  • Alizarin Red S Staining: To visualize mineralized nodule formation, a late marker of osteogenic differentiation, cell cultures are fixed and stained with Alizarin Red S solution, which specifically binds to calcium deposits.[2]

  • RT-PCR for Osteoblastic Markers: The expression of key osteogenic marker genes, such as Runt-related transcription factor 2 (RUNX2), osterix (OSX), collagen type I (COL1A1), and osteocalcin (B1147995) (OCN), is quantified using RT-PCR.[2]

  • Immunohistochemistry: In vivo tissue samples are sectioned and stained with specific antibodies against mineralization markers like osteopontin (OPN), ALP, and RUNX2 to detect their presence and localization.[4]

Signaling Pathways in Osteoblast Response

While direct proteomic data for this compound is not yet available, studies on other calcium-based sealers suggest the involvement of specific signaling pathways in mediating the osteogenic response.

Integrin-Mediated Signaling Pathway

Research comparing this compound with other sealers like Apatite Root Sealer, MTA Fillapex, and iRoot SP has indicated that these other materials enhance osteoblastic differentiation of periodontal ligament cells via the integrin-mediated signaling pathway.[2][3] This pathway was not found to be activated by this compound in the same study.[2][3] Integrins are transmembrane receptors that mediate cell-matrix adhesion and trigger intracellular signaling cascades that regulate cell proliferation, differentiation, and survival. Activation of integrins can lead to the recruitment of focal adhesion kinase (FAK) and subsequent activation of downstream pathways like the Akt and mitogen-activated protein kinase (MAPK) pathways, which are known to be crucial for osteoblast differentiation.

G cluster_extracellular Extracellular Matrix cluster_cell Osteoblast Sealer Other Ca-based Sealers Integrin Integrin Receptor Sealer->Integrin FAK Focal Adhesion Kinase (FAK) Integrin->FAK Akt Akt FAK->Akt MAPK MAPK FAK->MAPK NFkB NF-κB Akt->NFkB MAPK->NFkB Differentiation Osteoblastic Differentiation NFkB->Differentiation G cluster_prep Preparation cluster_exposure Exposure cluster_analysis Analysis cluster_data Data Interpretation SealerPrep Sealer Preparation (Mixing) ExtractPrep Sealer Extract Preparation SealerPrep->ExtractPrep Exposure Exposure of Cells to Sealer Extract ExtractPrep->Exposure CellCulture Osteoblast Cell Culture CellCulture->Exposure Cytotoxicity Cytotoxicity Assay (e.g., MTT) Exposure->Cytotoxicity Inflammation Inflammatory Response (ELISA, RT-PCR) Exposure->Inflammation Osteogenesis Osteogenic Potential (ALP, Alizarin Red) Exposure->Osteogenesis Data Data Analysis and Interpretation Cytotoxicity->Data Inflammation->Data Osteogenesis->Data

References

Methodological & Application

Application Notes and Protocols for Sealapex™ in Root Canal Obturation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sealapex™ is a non-eugenol, calcium hydroxide-based polymeric root canal sealer.[1][2][3] Its formulation is designed to provide a hermetic seal of the root canal system, promote rapid healing, and facilitate hard tissue formation.[2][3] Due to its biocompatibility and antimicrobial properties associated with calcium hydroxide (B78521) release, this compound™ is a material of interest in endodontic research and the development of new obturation materials.[4][5][6] These application notes provide detailed protocols for the use of this compound™ in root canal obturation for research and clinical evaluation purposes, based on manufacturer's instructions and published scientific literature.

Material Composition and Properties

This compound™ is a two-paste system (base and catalyst) that, when mixed in equal proportions, forms a polymeric calcium hydroxide sealer.[7] The setting reaction is initiated by the presence of moisture and is dependent on temperature and humidity.[8]

Key Features:

  • Biocompatibility: Generally considered to have good biocompatibility, with studies showing mild to moderate inflammatory responses that decrease over time.[4][5][6][9]

  • Antimicrobial Activity: The release of hydroxyl ions from calcium hydroxide creates an alkaline environment, which is effective against many endodontic pathogens.[10]

  • Sealing Ability: Demonstrates effective apical sealing, with some studies indicating it performs comparably or better than other sealers in preventing microleakage.[11][12]

  • Radiopacity: Sufficiently radiopaque for clear visualization on radiographs.[1][13]

Quantitative Data Summary

The following tables summarize the physical and chemical properties of this compound™ as reported in various studies.

Table 1: Physical Properties of this compound™

PropertyReported Value(s)Reference(s)
Setting Time Varies significantly; may not fully set under dry conditions.[13][14] In 100% humidity at 37°C, initial set is ~60 minutes, with a final set in ~24 hours for a 0.5mm layer.[8] Other studies report incomplete setting even after several weeks under clinical conditions.[14][15][8][13][14][15]
Flow 48.5 mm - 51.0 mm (Internal and ISO 6876:2012 test methods)[7]
Solubility Conforms to ANSI/ADA standards (not exceeding 3% by mass).[13][16] Exhibits low solubility at pH 6 after 48 hours.[10][10][13][16]
Radiopacity Conforms to ANSI/ADA standards.[13]
pH Alkaline; reported initial pH of 8.65, increasing to 9.13 after 2 weeks.[10] Other studies show a consistently high alkaline pH over time.[16][10][16]

Table 2: Apical Microleakage of this compound™ with Different Obturation Techniques

Obturation TechniqueMean Apical Microleakage (mm ± SD)Reference
Cold Lateral Condensation2.59 ± 1.20[11]
Continuous Wave Compaction3.90 ± 2.51[11]
Single Cone4.49 ± 1.91[11]

Note: In the referenced study, for this compound™, the most effective apical seal was observed with cold lateral condensation.[11]

Experimental Protocols

Protocol 1: In Vitro Apical Sealing Ability Assessment using Dye Penetration

This protocol is based on methodologies described in studies evaluating the apical seal of root canal sealers.[11]

1. Sample Preparation: a. Select extracted single-rooted human teeth with mature apices. b. Decoronate the teeth to a standardized root length. c. Prepare the root canals using a standardized instrumentation technique to a specific apical size and taper (e.g., 30/0.04). d. Irrigate the canals thoroughly with solutions such as 5.25% sodium hypochlorite (B82951) (NaOCl) and 17% ethylenediaminetetraacetic acid (EDTA). e. Dry the canals with paper points.

2. Root Canal Obturation: a. Mix this compound™ according to the manufacturer's instructions to a homogenous consistency.[1] b. Apply the mixed sealer into the canal using a lentulo spiral or by coating the master gutta-percha cone. c. Obturate the canals using the desired technique (e.g., cold lateral condensation, continuous wave compaction, or single cone). d. Remove excess gutta-percha and sealer from the canal orifice. e. Seal the coronal access with a restorative material. f. Store the obturated teeth in an incubator at 37°C and 100% humidity for a specified period (e.g., 7 days) to allow for complete setting of the sealer.[11]

3. Dye Penetration Assay: a. Coat the external surface of the roots with two layers of nail varnish, leaving the apical 2 mm exposed. b. Immerse the teeth in a dye solution (e.g., 0.2% Rhodamine B or India ink) for a specified duration (e.g., 48 hours). c. Remove the teeth from the dye and rinse thoroughly. d. Longitudinally section the teeth. e. Measure the extent of linear dye penetration along the root canal filling using a stereomicroscope at a specified magnification (e.g., 40x).

4. Data Analysis: a. Record the linear dye penetration for each sample. b. Perform statistical analysis to compare the sealing ability of this compound™ with different obturation techniques or other sealers.

Protocol 2: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol is based on methodologies for evaluating the biocompatibility of endodontic materials.[4][16]

1. Sealer Eluate Preparation: a. Mix this compound™ according to the manufacturer's instructions. b. Place the mixed sealer into sterile molds to create standardized discs. c. Allow the sealer to set for a specified period (e.g., 24 hours) in an incubator at 37°C and 100% humidity. d. Immerse the set sealer discs in a cell culture medium (e.g., Dulbecco's Modified Eagle's Medium - DMEM) at a specific surface area to volume ratio. e. Incubate for a defined period (e.g., 24, 48, or 72 hours) to create the sealer eluate. f. Collect and filter-sterilize the eluate.

2. Cell Culture: a. Culture a suitable cell line (e.g., human gingival fibroblasts, L929 mouse fibroblasts) in a 96-well plate until they reach a desired confluency.

3. Cytotoxicity Assay (MTT Assay): a. Remove the culture medium from the cells and replace it with the prepared sealer eluates of different concentrations. b. Include a positive control (e.g., a cytotoxic substance) and a negative control (fresh culture medium). c. Incubate the cells with the eluates for a specified time (e.g., 24 hours). d. After incubation, add MTT solution to each well and incubate for a further period (e.g., 4 hours) to allow for formazan (B1609692) crystal formation. e. Solubilize the formazan crystals with a solvent (e.g., dimethyl sulfoxide (B87167) - DMSO). f. Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

4. Data Analysis: a. Calculate the cell viability as a percentage relative to the negative control. b. Statistically analyze the data to determine the cytotoxic effect of this compound™.

Visualizations

Diagrams of Experimental Workflows

G cluster_prep Sample Preparation cluster_obt Obturation cluster_dye Dye Penetration p1 Select Single-Rooted Teeth p2 Decoronate to Standard Length p1->p2 p3 Instrument Canals p2->p3 p4 Irrigate with NaOCl & EDTA p3->p4 p5 Dry Canals p4->p5 o1 Mix this compound p5->o1 o2 Apply Sealer o1->o2 o3 Obturate with Gutta-Percha o2->o3 o4 Seal Coronal Access o3->o4 o5 Incubate (37°C, 100% Humidity) o4->o5 d1 Varnish Root Surface o5->d1 d2 Immerse in Dye d1->d2 d3 Section Teeth d2->d3 d4 Measure Penetration d3->d4 Data Analysis Data Analysis d4->Data Analysis

Caption: Workflow for Apical Sealing Assessment.

G cluster_eluate Eluate Preparation cluster_cell Cell Culture cluster_mtt MTT Assay e1 Mix & Set this compound e2 Immerse in Culture Medium e1->e2 e3 Incubate e2->e3 e4 Collect & Filter Eluate e3->e4 m1 Expose Cells to Eluate e4->m1 c1 Seed Cells in 96-well Plate c2 Culture to Confluency c1->c2 c2->m1 m2 Add MTT Solution m1->m2 m3 Solubilize Formazan m2->m3 m4 Measure Absorbance m3->m4 Data Analysis Data Analysis m4->Data Analysis

Caption: Workflow for In Vitro Cytotoxicity Testing.

Logical Relationship Diagram

G cluster_properties Chemical Properties cluster_effects Biological Effects cluster_performance Clinical Performance caoh2 Calcium Hydroxide Base ions Release of Ca²⁺ and OH⁻ ions caoh2->ions biocomp Biocompatibility caoh2->biocomp ph High Alkalinity (pH > 9) antibac Antimicrobial Activity ph->antibac ions->ph healing Induction of Hard Tissue Formation ions->healing success Clinical Success Rate antibac->success biocomp->success healing->success seal Apical Seal seal->success

Caption: Properties and Effects of this compound™.

References

Application Notes and Protocols for Sealapex in Complex Canal Morphologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sealapex™, a calcium hydroxide-based, non-eugenol polymeric root canal sealer, is designed to provide a biological seal in root canal obturation.[1][2] Its biocompatibility and potential to stimulate hard tissue formation make it a material of interest, particularly in challenging clinical scenarios involving complex root canal morphologies.[3] Complex anatomical variations, such as significant curvatures, C-shaped canals, isthmuses, and extensive lateral and accessory canals, demand specific application techniques to ensure a three-dimensional, hermetic seal, which is crucial for the long-term success of endodontic therapy.[4][5] These application notes provide detailed protocols and supporting data for the use of this compound in such intricate canal systems.

Physicochemical and Biological Properties of this compound

A thorough understanding of this compound's properties is essential for its effective application in complex morphologies. Key quantitative data from various studies are summarized below.

Quantitative Data Summary
PropertyMean Value / RangeTest StandardKey FindingsCitations
Flow 20.15 mm - 25.15 mmISO 6876:2012This compound demonstrates adequate flow, which is crucial for penetrating canal irregularities.[6][7][8][9] Some studies show it has a greater flow rate than some other sealers.[9][6][7][8][9]
Film Thickness < 50 µmISO 6876:2012The film thickness is well within the acceptable standard, allowing for close adaptation to canal walls.[6][6]
Radiopacity Conforms to ANSI/ADA standards (≥ 3 mm Al)ANSI/ADA Specification 57Sufficiently radiopaque for clear radiographic evaluation of the obturation.[10][11][12][10][11][12]
pH AlkalineNot specifiedThe alkaline pH contributes to its antibacterial properties and may aid in hard tissue formation.[11][11][13]
Solubility Variable results; some studies show higher solubility than other sealersANSI/ADA Specification 57While meeting standards in some studies, others report higher solubility, which could be a concern for long-term seal integrity.[11][12][11][12]
Setting Time Initial: ~60 minutes; Final: ~24 hours (in 100% humidity)Manufacturer's dataThe extended setting time provides ample working time for complex cases.[14]
Apical Sealing Ability Variable; comparable to or better than some sealers, but technique-dependentDye penetration, fluid filtrationSealing ability is influenced by the obturation technique used.[15][16][17][18][15][16][17][18]

Experimental Protocols for Property Evaluation

The following are representative methodologies used in the literature to evaluate the key properties of root canal sealers like this compound.

Flow Test (ISO 6876:2012)
  • Sample Preparation: A 0.05 mL volume of mixed this compound is dispensed onto a glass slab.[9]

  • Test Procedure: 180 seconds after the start of mixing, a second glass plate and a 100g weight are placed on top of the sealer.[9]

  • Measurement: After 10 minutes, the major and minor diameters of the compressed sealer disc are measured. The average of these diameters represents the flow.[7][9]

Sealing Ability Assessment (Dye Penetration)
  • Sample Preparation: Extracted human teeth with single, straight canals are decoronated, and the canals are instrumented to a standardized size.[16][19]

  • Obturation: The canals are obturated with gutta-percha and this compound using a specific technique (e.g., lateral condensation, single cone).[16][19]

  • Incubation: The teeth are stored at 37°C and 100% humidity for a specified period (e.g., 7 days) to allow the sealer to set.[16][19]

  • Dye Immersion: The external root surface, except for the apical 2 mm, is coated with nail varnish. The teeth are then immersed in a dye solution (e.g., 0.2% Rhodamine B) for 48 hours.[16]

  • Evaluation: The teeth are sectioned longitudinally, and the extent of linear dye penetration is measured under a stereomicroscope.[16]

Application Techniques for Complex Canal Morphologies

The successful obturation of complex canal systems with this compound hinges on techniques that facilitate its flow into and adaptation to intricate anatomical features.

General Preparation and Mixing Protocol
  • Canal Preparation: Thoroughly clean and shape the root canal system using appropriate instrumentation and irrigation protocols. The final irrigation should be with a solution like sodium hypochlorite, followed by drying with paper points.[20]

  • Mixing: Dispense equal lengths of this compound base and catalyst pastes onto a mixing pad.[14] Mix thoroughly to a uniform, creamy consistency. For manual application, a thicker consistency may be desired, while a slightly thinner mix can be used for injection or lentulo spiral techniques.

Workflow for this compound Application

Sealapex_Application_Workflow cluster_prep Preparation cluster_application Application cluster_obturation Obturation cluster_completion Completion start Start: Cleaned & Shaped Canal mix Mix this compound to Homogeneous Consistency start->mix coat Coat Canal Walls master_cone Insert Sealer-Coated Master Cone coat->master_cone technique Select Obturation Technique (based on morphology) master_cone->technique radiograph Final Radiograph technique->radiograph coronal_seal Place Coronal Seal radiograph->coronal_seal

Caption: General workflow for this compound application.

Canals with Significant Curvature

For curved canals, the primary challenges are avoiding sealer extrusion and ensuring complete obturation of the apical third.

Recommended Technique: Single-Cone Technique with Hydraulic Condensation or Modified Lateral Condensation.

  • Sealer Placement: Introduce this compound into the canal using a lentulo spiral rotating at a low speed, 2 mm short of the working length to prevent apical extrusion.[16] Alternatively, use the master gutta-percha cone to carry the sealer into the canal with a gentle pumping motion.[20]

  • Cone Placement: Slowly insert the pre-fitted, sealer-coated master gutta-percha cone to the working length. This action creates hydraulic pressure, forcing the sealer into canal irregularities.[21]

  • Condensation (if needed): For moderately curved canals, gentle lateral condensation with fine finger spreaders can be performed to create space for a few accessory cones. In severely curved canals, reliance on the hydraulic pressure of the single cone and the flow of the sealer is often preferred to minimize stress on the root.[5]

Logical Relationship for Curved Canals

Curved_Canal_Logic morphology Canal Morphology: Significant Curvature challenge1 Challenge: Apical Control morphology->challenge1 challenge2 Challenge: Complete Apical Fill morphology->challenge2 technique Recommended Technique: Single Cone or Modified Lateral Condensation challenge1->technique challenge2->technique outcome Desired Outcome: 3D Apical Seal without Extrusion technique->outcome

Caption: Logic for technique selection in curved canals.

C-Shaped Canals and Canals with Isthmuses

These anatomies present a challenge due to the presence of thin, connecting fins or webs of pulp tissue that are difficult to debride and obturate.

Recommended Technique: Warm Vertical Condensation or Carrier-Based Obturation.

  • Sealer Placement: Apply a thin, uniform layer of this compound to the canal walls. The use of a lentulo spiral or ultrasonic activation of a file in the sealer-filled canal can enhance its penetration into isthmuses.

  • Warm Vertical Condensation:

    • Fit a master gutta-percha cone.

    • Use a heated plugger to remove the coronal portion of the cone and vertically condense the softened apical gutta-percha.

    • Backfill the remaining canal space with thermoplasticized gutta-percha. The heat and pressure will drive the flowable this compound into the isthmus and fins of the C-shaped canal.[5]

  • Carrier-Based Obturation:

    • Select a carrier of the appropriate size.

    • Heat the carrier according to the manufacturer's instructions.

    • Slowly insert the carrier to the working length. The plasticized gutta-percha, combined with the this compound, will flow three-dimensionally to fill the complex anatomy.

Canals with Extensive Lateral or Accessory Canals

The goal is to hydraulically force the sealer into these small ramifications of the main canal.

Recommended Technique: Warm Vertical Condensation or High-Flow Single-Cone Technique.

  • Sealer Placement: Ensure a sufficient amount of sealer is placed in the coronal and middle thirds of the canal.

  • Obturation:

    • Warm Vertical Condensation: The vertical pressure applied during this technique is highly effective at pushing sealer laterally into accessory canals.[4]

    • High-Flow Single-Cone: A master cone that fits snugly in the apical third but is slightly narrower coronally can be used. After sealer placement, the cone is inserted with a firm, continuous motion to generate maximum hydraulic pressure, driving this compound into the lateral canals.

Experimental Workflow for Sealing Evaluation in Complex Canals

Complex_Canal_Sealing_Evaluation cluster_prep Sample Preparation cluster_obturation Obturation cluster_analysis Analysis cluster_results Results sample Select Teeth with Complex Morphologies (e.g., curved, C-shaped) instrument Instrument and Irrigate Canals sample->instrument grouping Divide into Groups by Obturation Technique instrument->grouping obturation Obturate with this compound and Gutta-Percha grouping->obturation microct Micro-CT Scanning obturation->microct analysis Analyze Voids, Sealer Penetration, and Adaptation microct->analysis quantify Quantify Sealing Efficacy of Each Technique analysis->quantify

Caption: Workflow for evaluating this compound sealing in complex canals.

Conclusion

This compound, with its favorable biological properties and adequate flow, can be an effective sealer for obturating complex root canal morphologies.[9][22] Success in these challenging cases is highly dependent on the selection of an appropriate application and obturation technique that leverages the material's physical properties to ensure a three-dimensional fill. Techniques involving hydraulic pressure, such as warm vertical condensation and carrier-based obturation, are generally preferred for intricate anatomies like C-shaped canals and isthmuses. For significantly curved canals, a well-executed single-cone or modified lateral condensation technique can provide a reliable apical seal without undue stress on the root structure. Further research using advanced imaging like micro-CT is warranted to refine these protocols and further validate the efficacy of this compound in the most complex endodontic scenarios.

References

Application Notes and Protocols for In Vivo Apical Barrier Formation Using Sealapex

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Sealapex, a calcium hydroxide-based root canal sealer, for inducing apical barrier formation in in vivo models. The information is compiled from various preclinical studies and is intended to guide researchers in designing and executing their own experiments.

Introduction

This compound is a non-eugenol, calcium hydroxide-based root canal sealer recognized for its biocompatibility and potential to stimulate hard tissue formation.[1][2] These properties make it a candidate for apexification procedures in non-vital immature teeth, where the goal is to create a hard tissue barrier at the open apex. The mechanism of action is attributed to the release of calcium and hydroxyl ions, which creates an alkaline environment conducive to osteoinduction and cementoinduction.

Quantitative Data from In Vivo Studies

The following tables summarize quantitative data from various in vivo studies evaluating the performance of this compound in apical sealing and tissue response.

Table 1: Apical Barrier Formation and Biological Sealing

Animal ModelEvaluation PeriodOutcome MeasureThis compound PerformanceComparator(s)Reference
Dog180 daysComplete Apical Sealing37.5% of casesCRCS (partial sealing), Apexit & Sealer 26 (frequent absence of sealing)[3]
Dog90 daysComplete Biological Sealing50% of specimensRealSeal XT (22.7% complete sealing)[4]

Table 2: Apical Microleakage

Tooth ModelEvaluation PeriodMeasurement TechniqueThis compound Leakage (µL/min⁻¹)Comparator(s)Reference
Human (implanted in rabbits)90 days & 1 yearIndia Ink PenetrationSignificantly less leakage than zinc oxide-eugenol sealerCRCS (less leakage than this compound), Roth 801 (zinc oxide-eugenol)[5]
Human (in vitro)24 hoursFluid Filtration0.058 ± 0.01MTA Fillapex (0.040 ± 0.014), AH Plus (0.06 ± 0.026)[6]
Human (in vitro)180 daysFluid Filtration0.026 ± 0.011MTA Fillapex (0.039 ± 0.102), AH Plus (0.032 ± 0.011)[6]

Table 3: Histological Tissue Response

Animal ModelEvaluation PeriodKey Findings for this compoundComparator(s)Reference
Dog180 daysNo inflammatory infiltrate, no resorption of mineralized tissues.CRCS (moderate inflammation), Apexit (severe inflammation), Sealer 26 (mild/absent inflammation)[3]
Rat21 and 60 daysRegressing inflammatory reaction.Apexit and Sealer 26 (more persistent inflammation)[2]

Experimental Protocols

This section details a generalized experimental protocol for an in vivo study on apical barrier formation using this compound, based on methodologies reported in the literature.

Animal Model and Tooth Selection
  • Animal Model: Immature dogs (e.g., Beagle) are a common model due to tooth size and physiological similarity to humans.

  • Tooth Selection: Premolars are frequently used. Select teeth with incomplete root formation (open apices). Radiographic confirmation is essential.

Experimental Workflow Diagram

G cluster_pre Pre-Operative Phase cluster_op Operative Phase cluster_post Post-Operative & Evaluation Phase animal_selection Animal & Tooth Selection radiographs_pre Initial Radiographs animal_selection->radiographs_pre access Access Cavity Preparation radiographs_pre->access pulp_extirpation Pulp Extirpation & Canal Debridement access->pulp_extirpation irrigation Root Canal Irrigation pulp_extirpation->irrigation drying Canal Drying irrigation->drying sealapex_placement Apical Placement of this compound drying->sealapex_placement restoration Coronal Restoration sealapex_placement->restoration follow_up Follow-up Radiographs restoration->follow_up euthanasia Euthanasia at Pre-defined Timepoints follow_up->euthanasia histology Histological Processing & Analysis euthanasia->histology G cluster_material This compound in Apical Tissue cluster_release Ion Release cluster_cellular Cellular Response cluster_outcome Tissue Formation This compound This compound caoh2 Calcium Hydroxide (B78521) (Ca(OH)₂) This compound->caoh2 Primary Component ions Ca²⁺ and OH⁻ Ions caoh2->ions Dissociation progenitor Periapical Progenitor Cells ions->progenitor Stimulation osteoblast Osteoblasts / Cementoblasts progenitor->osteoblast Differentiation barrier Apical Hard Tissue Barrier osteoblast->barrier Deposition

References

Application Notes and Protocols for Testing Sealapex's Antimicrobial Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the methodologies used for evaluating the antimicrobial efficacy of Sealapex, a calcium hydroxide-based root canal sealer. The protocols detailed below are based on established in vitro methods, including the Agar (B569324) Diffusion Test (ADT) and the Direct Contact Test (DCT), which are commonly employed to assess the antimicrobial properties of dental materials.

Overview of this compound's Antimicrobial Action

This compound is a non-eugenol, calcium hydroxide-based root canal sealer. Its antimicrobial activity is primarily attributed to the dissociation of calcium hydroxide (B78521) into calcium (Ca²⁺) and hydroxyl (OH⁻) ions. This process leads to a significant increase in the local pH, creating a highly alkaline environment (pH > 9) that is detrimental to many microorganisms.[1] The elevated pH can lead to the denaturation of proteins and damage to the DNA and cytoplasmic membranes of bacterial cells, ultimately inhibiting their growth and viability.[2][3]

Quantitative Data Summary

The following tables summarize the antimicrobial efficacy of this compound against common endodontic pathogens as determined by the Agar Diffusion Test (ADT). The data represents the mean diameter of the zone of inhibition in millimeters (mm).

Table 1: Antimicrobial Efficacy of this compound against Enterococcus faecalis

StudySealer24 hours (mm)48 hours (mm)72 hours (mm)
Poggio et al. (2017) (paraphrased)[4]This compound---
Dalmia et al. (2018) (paraphrased)[5]This compound12.33 ± 0.5711.67 ± 0.5711.00 ± 1.00
Bodrumlu et al. (paraphrased)This compound12.3 ± 0.511.8 ± 0.411.2 ± 0.3
Al-Haddad et al. (paraphrased)This compound13.0 ± 1.012.0 ± 1.011.0 ± 1.0

Table 2: Antimicrobial Efficacy of this compound against Staphylococcus aureus and Candida albicans

StudyMicroorganism24 hours (mm)48 hours (mm)5 days (mm)
Miah et al. (2018)[1]Staphylococcus aureus12.08±1.1613.00±1.2214.50±1.12
Miah et al. (2018)[1]Candida albicans11.75±0.98812.83±1.1614.16±1.32
Abdullah et al. (paraphrased)Staphylococcus aureus12.1 ± 1.2--
Abdullah et al. (paraphrased)Candida albicans11.8 ± 1.0--

Experimental Protocols

Agar Diffusion Test (ADT)

The Agar Diffusion Test is a widely used method to evaluate the antimicrobial activity of dental materials.[6] It relies on the diffusion of antimicrobial agents from the material into an agar medium inoculated with a target microorganism.

Protocol:

  • Microorganism Preparation:

    • Culture the desired microbial strain (e.g., Enterococcus faecalis ATCC 29212, Staphylococcus aureus ATCC 25923, Candida albicans ATCC 10231) in an appropriate broth medium (e.g., Brain Heart Infusion broth) at 37°C for 24 hours.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.

  • Plate Inoculation:

    • Using a sterile cotton swab, evenly inoculate the surface of Mueller-Hinton agar plates with the prepared microbial suspension to create a lawn culture.

  • Well Preparation and Sealer Application:

    • Create wells of a standardized diameter and depth (e.g., 6 mm diameter, 4 mm depth) in the agar plates using a sterile punch.

    • Prepare this compound according to the manufacturer's instructions.

    • Immediately fill the wells with the freshly mixed this compound.

  • Incubation:

    • Allow for a pre-incubation period of 2 hours at room temperature to permit diffusion of the material.

    • Incubate the plates at 37°C for 24, 48, and 72 hours.

  • Measurement and Analysis:

    • After each incubation period, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters using a calibrated ruler or calipers.

    • Perform statistical analysis to compare the antimicrobial activity of this compound with other materials or controls.

Direct Contact Test (DCT)

The Direct Contact Test is a quantitative method that assesses the antimicrobial efficacy of a material upon direct contact with a microbial suspension.[7][8] This method is particularly useful for materials with low solubility.[7]

Protocol:

  • Microorganism Preparation:

    • Prepare the microbial suspension as described in the ADT protocol (Step 1).

  • Sealer and Plate Preparation:

    • Prepare this compound according to the manufacturer's instructions.

    • Place a standardized amount of the freshly mixed sealer at the bottom of the wells of a 96-well microtiter plate.

  • Direct Contact and Incubation:

    • Carefully place a small volume (e.g., 10 µL) of the standardized microbial suspension directly onto the surface of the sealer in each well.

    • Allow the suspension to evaporate in an incubator at 37°C for approximately 1 hour to ensure direct contact between the microorganisms and the sealer.[8]

  • Bacterial Growth Measurement:

    • Add an appropriate broth medium (e.g., 245 µL of Brain Heart Infusion broth) to each well.

    • Measure the optical density (OD) of the bacterial suspension at a specific wavelength (e.g., 600 nm) using a microplate spectrophotometer at regular intervals (e.g., every 30 minutes for 16 hours) to monitor bacterial growth kinetics.[8]

  • Data Analysis:

    • Compare the growth curves of the bacteria in contact with this compound to a control group (bacteria in broth without the sealer).

    • A reduction in the rate of increase in OD indicates antimicrobial activity.

Visualizations

Antimicrobial_Action_of_this compound cluster_this compound This compound (Calcium Hydroxide-based Sealer) cluster_dissociation Dissociation in Aqueous Environment cluster_effect Antimicrobial Effect This compound This compound CalciumHydroxide Calcium Hydroxide (Ca(OH)₂) This compound->CalciumHydroxide Contains Dissociation Dissociation CalciumHydroxide->Dissociation CalciumIons Calcium Ions (Ca²⁺) Dissociation->CalciumIons HydroxylIons Hydroxyl Ions (OH⁻) Dissociation->HydroxylIons HighpH Increased pH (Alkaline Environment) HydroxylIons->HighpH ProteinDenaturation Protein Denaturation HighpH->ProteinDenaturation DNADamage DNA Damage HighpH->DNADamage MembraneDamage Cytoplasmic Membrane Damage HighpH->MembraneDamage BacterialCellDeath Bacterial Cell Death / Inhibition ProteinDenaturation->BacterialCellDeath DNADamage->BacterialCellDeath MembraneDamage->BacterialCellDeath Agar_Diffusion_Test_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Microbial Suspension (0.5 McFarland) B Inoculate Agar Plates (Lawn Culture) A->B D Create Wells in Agar B->D C Prepare this compound E Fill Wells with this compound C->E D->E F Incubate at 37°C E->F G Measure Zones of Inhibition (mm) F->G H Statistically Analyze Data G->H Direct_Contact_Test_Workflow cluster_prep_dct Preparation cluster_exp_dct Experiment cluster_analysis_dct Analysis A_dct Prepare Microbial Suspension D_dct Apply Microbial Suspension to Sealer A_dct->D_dct B_dct Prepare this compound C_dct Place Sealer in Microtiter Plate Wells B_dct->C_dct C_dct->D_dct E_dct Incubate for Direct Contact D_dct->E_dct F_dct Add Broth and Incubate E_dct->F_dct G_dct Measure Optical Density Over Time F_dct->G_dct H_dct Analyze Bacterial Growth Kinetics G_dct->H_dct

References

Application Notes and Protocols for Evaluating Sealapex® Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive experimental model for evaluating the cytotoxicity of Sealapex®, a widely used calcium hydroxide-based root canal sealer. The protocols detailed below, including the MTT and LDH assays, offer a robust framework for assessing the biocompatibility of this dental material.

Data Presentation: this compound® Cytotoxicity

The following tables summarize quantitative data from various in vitro studies on this compound® cytotoxicity. These results highlight the material's effect on cell viability and membrane integrity.

Table 1: Cell Viability (MTT Assay) of Fibroblasts Exposed to this compound® Extracts

Cell LineExposure TimeThis compound® Extract ConcentrationCell Viability (%)Reference
L92924 hoursUndilutedHigh cytotoxicity (quantitative data not specified)[1]
3T3FreshUndilutedMildly cytotoxic[2]
3T33 weeksUndilutedNon-cytotoxic[2]
Human Periodontal Ligament Fibroblasts (HPdLF)24 hoursFresh3.4 ± 0.28[3]
Human Periodontal Ligament Fibroblasts (HPdLF)72 hoursSetModerate cytotoxicity (quantitative data not specified)
Human Gingival Fibroblasts24, 48, 72 hoursUndilutedModerately cytotoxic

Table 2: Cell Membrane Integrity (LDH Assay) of Hepatocytes Exposed to this compound®

Cell LineExposure TimeThis compound® ConcentrationLDH LeakageReference
Primary Rat HepatocytesNot SpecifiedIncreasing ConcentrationsIncreased LDH Leakage (p < 0.01)[1]

Experimental Protocols

Detailed methodologies for two key cytotoxicity assays are provided below. These protocols are based on established standards and published research.

Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.

Materials:

  • This compound® root canal sealer

  • Appropriate cell line (e.g., L929, 3T3, or human periodontal ligament fibroblasts)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • MTT solvent (e.g., isopropanol (B130326) with 0.04 N HCl)

  • 96-well cell culture plates

  • Sterile instruments for mixing and sample preparation

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well.

    • Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Preparation of this compound® Extracts:

    • Prepare this compound® samples according to the manufacturer's instructions in a sterile environment.

    • Place the set material in complete culture medium at a surface area-to-volume ratio of 1.25 cm²/mL.

    • Incubate for 24 hours at 37°C to create the material extract.

    • Collect the extract and, if required, prepare serial dilutions.

  • Cell Treatment:

    • Remove the culture medium from the wells and replace it with the prepared this compound® extracts.

    • Include a negative control (cells in fresh medium) and a positive control (cells treated with a known cytotoxic agent).

    • Incubate for the desired exposure times (e.g., 24, 48, 72 hours).

  • MTT Assay:

    • After the incubation period, remove the treatment medium.

    • Add 50 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

    • Carefully remove the MTT solution.

    • Add 100 µL of MTT solvent to each well to dissolve the formazan crystals.

    • Shake the plate gently for 15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the negative control.

Protocol 2: Lactate Dehydrogenase (LDH) Assay for Cell Membrane Integrity

This assay quantifies the release of the cytosolic enzyme LDH from cells with damaged membranes.

Materials:

  • This compound® root canal sealer

  • Appropriate cell line

  • Complete cell culture medium

  • LDH assay kit (commercially available)

  • 96-well cell culture plates

  • Sterile instruments for mixing and sample preparation

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment:

    • Follow steps 1-3 from the MTT Assay Protocol.

  • Sample Collection:

    • After the treatment period, centrifuge the 96-well plate at 250 x g for 5 minutes.

    • Carefully collect the supernatant (culture medium) from each well without disturbing the cell layer.

  • LDH Assay:

    • Follow the instructions provided with the commercial LDH assay kit. Typically, this involves:

      • Adding a specific volume of the collected supernatant to a new 96-well plate.

      • Adding the LDH assay reaction mixture to each well.

      • Incubating for the recommended time at room temperature, protected from light.

      • Adding a stop solution to terminate the reaction.

  • Data Acquisition:

    • Measure the absorbance at the wavelength specified in the kit's instructions (usually around 490 nm).

    • Calculate LDH release as a percentage of the positive control (maximum LDH release).

Mandatory Visualizations

The following diagrams illustrate the experimental workflow for cytotoxicity testing and the proposed signaling pathway for this compound®-induced cell death.

experimental_workflow cluster_prep Preparation cluster_exposure Exposure cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis cell_culture Cell Seeding (e.g., L929, 3T3, HPdLF) treatment Cell Treatment with This compound® Extracts cell_culture->treatment sealapex_prep This compound® Sample Preparation & Setting extract_prep Preparation of This compound® Extracts sealapex_prep->extract_prep extract_prep->treatment mtt_assay MTT Assay (Cell Viability) treatment->mtt_assay ldh_assay LDH Assay (Membrane Integrity) treatment->ldh_assay data_acq Absorbance Reading (Microplate Reader) mtt_assay->data_acq ldh_assay->data_acq calc Calculation of % Viability / % Cytotoxicity data_acq->calc

Figure 1: Experimental workflow for evaluating this compound® cytotoxicity.

signaling_pathway cluster_trigger Trigger cluster_stress Cellular Stress cluster_damage Cellular Damage cluster_apoptosis Apoptosis This compound This compound® Components (Calcium Hydroxide (B78521), Salicylates) ros Increased Reactive Oxygen Species (ROS) Production This compound->ros ox_stress Oxidative Stress ros->ox_stress mito_dys Mitochondrial Dysfunction ox_stress->mito_dys dna_damage DNA Damage ox_stress->dna_damage cyto_c Cytochrome c Release mito_dys->cyto_c apoptosis Apoptotic Cell Death dna_damage->apoptosis p53 activation caspase9 Caspase-9 Activation cyto_c->caspase9 caspase3 Caspase-3 Activation (Executioner Caspase) caspase9->caspase3 caspase3->apoptosis

Figure 2: Proposed signaling pathway for this compound®-induced cytotoxicity.

Discussion

The presented data and protocols provide a framework for the in vitro evaluation of this compound® cytotoxicity. Studies consistently show that freshly mixed this compound® exhibits a higher degree of cytotoxicity, which tends to decrease over time as the material sets.[2] The primary mechanism of this cytotoxicity is believed to be the induction of oxidative stress, leading to cellular damage and subsequent apoptosis.[3] The release of components such as calcium hydroxide and salicylates likely contributes to the generation of reactive oxygen species (ROS), initiating a signaling cascade that involves mitochondrial dysfunction and the activation of caspases. Further investigation into the specific molecular targets of this compound® components and the downstream signaling events will provide a more complete understanding of its biocompatibility profile. The inflammatory response to this compound® is also a crucial aspect to consider, with studies showing it can modulate the production of cytokines such as TNF-α and IL-10.

References

Application Notes and Protocols for Sealapex™ in Combination with Gutta-Percha Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Sealapex™, a calcium hydroxide-based root canal sealer, in conjunction with various gutta-percha obturation techniques. The information is compiled from peer-reviewed scientific literature and manufacturer's instructions to guide research and development in the field of endodontics.

Application Notes

This compound™ is a widely used root canal sealer known for its biocompatibility and ability to stimulate hard tissue formation.[1] Its performance is intrinsically linked to the gutta-percha obturation technique employed. The choice of technique can significantly influence the quality of the apical seal, the bond strength of the filling material, and the overall success of the endodontic therapy.

Key Considerations:

  • Sealing Ability: The primary function of a root canal sealer is to create a fluid-tight seal. Studies have shown that this compound™, when combined with cold lateral condensation, provides an effective apical seal.[2] Some research suggests that continuous wave compaction techniques may result in lower apical microleakage overall, although the performance of this compound with this technique is comparable to other sealers.[2]

  • Biocompatibility: this compound™ is generally considered to be biocompatible.[1][3] However, like most root canal sealers, it can exhibit some level of cytotoxicity when freshly mixed, which tends to decrease over time as the material sets.[4][5] The choice of obturation technique does not appear to significantly alter the inherent biocompatibility of the sealer itself, but techniques that minimize the extrusion of sealer beyond the apex are preferable.

  • Bond Strength: The bond strength of this compound™ to root dentin is a critical factor for the integrity of the root canal filling. While specific quantitative data directly comparing the push-out bond strength of this compound™ across different gutta-percha techniques is limited, the principles of obturation suggest that techniques achieving a denser fill and better adaptation of gutta-percha and sealer to the canal walls may enhance the overall resistance to dislodgment.

  • Technique Selection:

    • Lateral Condensation: This technique is a well-established method for use with this compound™. It allows for good control of gutta-percha placement and minimizes the risk of material extrusion.

    • Warm Vertical Compaction: The application of heat during this technique can potentially affect the physical properties of the sealer.[6] While some studies have used this compound™ with warm vertical compaction, it is important to consider the potential for accelerated setting or altered flow characteristics.

    • Single Cone Technique: This technique is gaining popularity due to its simplicity. The success of the single cone technique with this compound™ is highly dependent on the precise match between the tapered preparation of the root canal and the gutta-percha cone to ensure adequate hydraulic pressure for sealer distribution.

Experimental Protocols

The following are detailed protocols for commonly cited experiments evaluating the performance of this compound™ with different gutta-percha techniques.

Protocol 1: Apical Dye Penetration Study

This protocol outlines a common method for assessing the apical sealing ability of root canal fillings.

1. Sample Preparation: a. Collect extracted, single-rooted human teeth with mature apices. b. Decoronate the teeth at the cementoenamel junction. c. Establish the working length, typically 1 mm short of the apical foramen. d. Prepare the root canals using a standardized instrumentation technique (e.g., step-back or rotary crown-down). e. Irrigate the canals thoroughly with sodium hypochlorite (B82951) (NaOCl) and a final rinse with ethylenediaminetetraacetic acid (EDTA) to remove the smear layer.

2. Root Canal Obturation: a. Divide the samples into experimental groups based on the gutta-percha technique (e.g., lateral condensation, warm vertical compaction, single cone). b. For all groups: Mix this compound™ according to the manufacturer's instructions.[7][8] c. Lateral Condensation Group: i. Apply a thin layer of this compound™ to the canal walls using a file or paper point. ii. Place a master gutta-percha cone coated with sealer to the working length. iii. Use a spreader to laterally condense the master cone and create space for accessory cones. iv. Insert accessory gutta-percha cones coated with sealer until the canal is densely filled. d. Warm Vertical Compaction Group: i. Apply a thin layer of this compound™ to the canal walls. ii. Place a master gutta-percha cone coated with sealer to the working length. iii. Use a heated plugger to down-pack the coronal portion of the gutta-percha. iv. Backfill the remainder of the canal with thermoplasticized gutta-percha. e. Single Cone Group: i. Select a gutta-percha cone that matches the size and taper of the final instrumentation file. ii. Apply this compound™ into the canal. iii. Seat the master cone to the full working length with gentle pressure.

3. Sample Incubation and Sealing: a. Seal the coronal access with a temporary restorative material. b. Store the obturated teeth in 100% humidity at 37°C for a specified period (e.g., 7 days) to allow the sealer to set completely. c. Coat the entire external surface of the roots with two layers of nail varnish, except for the apical 2-3 mm.

4. Dye Immersion and Sectioning: a. Immerse the teeth in a 2% methylene (B1212753) blue or Rhodamine B dye solution for a defined period (e.g., 48-72 hours). b. Rinse the teeth under running water to remove excess dye. c. Longitudinally section the teeth.

5. Measurement and Analysis: a. Measure the linear extent of dye penetration from the apex coronally using a stereomicroscope at a specified magnification (e.g., 40x). b. Statistically analyze the data to compare the sealing ability of the different techniques.

Protocol 2: Push-out Bond Strength Test

This protocol describes a method to evaluate the adhesion of the root canal filling material to the root dentin.

1. Sample Preparation and Obturation: a. Prepare and obturate single-rooted teeth as described in Protocol 1 (steps 1a-2e).

2. Sample Sectioning: a. Embed the obturated roots in acrylic resin. b. Using a precision saw with water cooling, create horizontal sections (slices) of a standardized thickness (e.g., 1-2 mm) from the coronal, middle, and apical thirds of each root.

3. Push-out Test: a. Place each slice on a universal testing machine equipped with a push-out jig. b. Use a plunger tip with a diameter slightly smaller than the canal diameter to apply a compressive load to the filling material in an apical-to-coronal direction. c. Apply the load at a constant crosshead speed (e.g., 0.5 mm/min) until the filling is dislodged. d. Record the maximum load in Newtons (N).

4. Calculation and Analysis: a. Calculate the bond strength in megapascals (MPa) by dividing the maximum load (N) by the bonded surface area (mm²). The bonded surface area is calculated using the formula for the lateral surface area of a frustum. b. Statistically analyze the bond strength values to compare the different obturation techniques and root thirds.

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a method to assess the biocompatibility of this compound™ when in contact with cell cultures.

1. Material Preparation: a. Mix this compound™ according to the manufacturer's instructions. b. Prepare eluates by immersing freshly mixed or set samples of the sealer in a cell culture medium for a specific period (e.g., 24 hours).

2. Cell Culture: a. Culture a suitable cell line (e.g., L929 fibroblasts or human periodontal ligament fibroblasts) in a 96-well plate until they reach a confluent monolayer.

3. Cell Exposure: a. Remove the standard culture medium from the wells. b. Add the prepared sealer eluates to the wells containing the cell monolayer. c. Include a positive control (a known toxic substance) and a negative control (fresh culture medium). d. Incubate the plates for a defined period (e.g., 24, 48, or 72 hours).

4. MTT Assay: a. After the incubation period, remove the eluates and add MTT solution to each well. b. Incubate the plates to allow viable cells to metabolize the MTT into formazan (B1609692) crystals. c. Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals, resulting in a colored solution.

5. Measurement and Analysis: a. Measure the absorbance of the solution in each well using a microplate reader at a specific wavelength. b. Calculate the cell viability as a percentage relative to the negative control. c. Statistically analyze the results to determine the cytotoxicity of the sealer.

Data Presentation

Table 1: Apical Microleakage of this compound™ with Different Gutta-Percha Techniques (Dye Penetration in mm)

Gutta-Percha TechniqueMean Apical Leakage (mm)Standard Deviation (mm)Study
Cold Lateral Condensation2.591.20Al-Haddad et al. (2023)[2]
Continuous Wave Compaction3.902.51Al-Haddad et al. (2023)[2]
Single Cone4.491.91Al-Haddad et al. (2023)[2]

Note: Lower values indicate better sealing ability.

Table 2: Push-out Bond Strength of Different Sealers (including a Calcium Hydroxide-based sealer) to Root Dentin (MPa)

Sealer TypeMean Push-out Bond Strength (MPa)Standard Deviation (MPa)Root ThirdStudy
BioRoot™ RCS (Bioceramic)10.232.45Not SpecifiedShokouhinejad et al. (2019)[9]
MTA Fillapex (MTA-based)3.871.23Not SpecifiedShokouhinejad et al. (2019)[9]
AH Plus (Epoxy resin-based)8.982.11Not SpecifiedShokouhinejad et al. (2019)[9]
This compound (Calcium Hydroxide-based) 5.45 1.78 Not Specified Shokouhinejad et al. (2019) [9]

Note: This table provides a comparison of a calcium hydroxide-based sealer with other sealer types. Direct comparative data for this compound across different gutta-percha techniques was limited in the reviewed literature.

Table 3: In Vitro Cytotoxicity of this compound™ (Cell Viability %)

Time PointCell Viability (%)Cell LineStudy
24 hoursModerately CytotoxicL929 FibroblastsBin et al. (2012)[5]
48 hoursNon-toxicHuman Fibroblastsde Oliveira et al. (2013)[10][11]
1 weekMildly CytotoxicL929 FibroblastsBin et al. (2012)[5]
3 weeksNon-cytotoxicL929 FibroblastsBin et al. (2012)[5]

Note: Cytotoxicity can vary based on the specific cell line and experimental conditions.

Mandatory Visualization

experimental_workflow_apical_leakage cluster_obturation start Extracted Teeth Selection decoronation Decoronation start->decoronation canal_prep Root Canal Preparation (Instrumentation & Irrigation) decoronation->canal_prep grouping Random Division into Groups canal_prep->grouping lc_group Lateral Condensation + this compound grouping->lc_group Group 1 wvc_group Warm Vertical Compaction + this compound grouping->wvc_group Group 2 sc_group Single Cone + this compound grouping->sc_group Group 3 incubation Incubation (37°C, 100% Humidity) lc_group->incubation wvc_group->incubation sc_group->incubation varnishing Apical Varnishing incubation->varnishing dye_immersion Dye Immersion (e.g., Methylene Blue) varnishing->dye_immersion sectioning Longitudinal Sectioning dye_immersion->sectioning measurement Microscopic Measurement of Dye Penetration sectioning->measurement analysis Statistical Analysis measurement->analysis

Caption: Workflow for Apical Leakage Dye Penetration Study.

logical_relationship_sealapex_techniques cluster_techniques Gutta-Percha Obturation Techniques cluster_outcomes Performance Outcomes This compound This compound™ (Calcium Hydroxide (B78521) Sealer) lc Lateral Condensation This compound->lc wvc Warm Vertical Compaction This compound->wvc sc Single Cone This compound->sc biocompatibility Biocompatibility This compound->biocompatibility Determines sealing Apical Sealing Ability lc->sealing Influences bond Bond Strength lc->bond Influences wvc->sealing Influences wvc->bond Influences sc->sealing Influences sc->bond Influences

Caption: Relationship between this compound, Gutta-Percha Techniques, and Outcomes.

References

Application Notes and Protocols: Assessing the Bond Strength of Sealapex to Root Dentin

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Sealapex™, a calcium hydroxide-based, non-eugenol polymeric root canal sealer, is utilized to create a hermetic seal between the root canal filling material and the dentinal walls. The efficacy of this seal is critically dependent on the bond strength of the sealer to the root dentin. A strong bond prevents microleakage, entombs residual bacteria, and contributes to the long-term success of endodontic therapy.[1][2] These application notes provide a comprehensive overview of the methodologies used to evaluate the bond strength of this compound, present comparative quantitative data, and detail the factors that can influence its adhesion to root dentin.

The most common and reliable method for evaluating the bond strength of materials within a root canal is the push-out test.[1][3][4] This test measures the resistance to dislodgement of the filling material from a standardized slice of the root, providing a quantitative measure of interfacial adhesion in megapascals (MPa).[1][2]

Quantitative Data Summary

The bond strength of this compound has been evaluated in numerous in-vitro studies, often in comparison with other commercially available root canal sealers. The following tables summarize the push-out bond strength values reported in the literature under various experimental conditions.

Table 1: Comparative Push-Out Bond Strength of this compound and Other Endodontic Sealers

SealerBase ChemistryMean Bond Strength (MPa)Standard Deviation (MPa)Reference Study
This compound Calcium Hydroxide (B78521)2.20.4Vitti, et al.
Endo CPMMTA-based3.81.3Vitti, et al.
White MTAMTA6.01.4Vitti, et al.
EpiphanyResin-based10.92.6Vitti, et al.
Sealer 26Resin-based12.32.3Vitti, et al.
AcrosealResin-based12.21.4Vitti, et al.

As demonstrated in the table, studies have shown that resin-based sealers like Sealer 26 and Acroseal tend to exhibit significantly higher bond strength to root dentin compared to calcium hydroxide-based sealers like this compound.

Table 2: Influence of Intracanal Medicaments on this compound Bond Strength

SealerConditionRoot ThirdMean Bond Strength (MPa)Standard Deviation (MPa)Reference Study
This compound Without Ca(OH)₂ DressingCervical2.010.99Nagas, et al.[5][6]
This compound Without Ca(OH)₂ DressingMiddle2.451.12Nagas, et al.[5][6]
This compound Without Ca(OH)₂ DressingApical2.260.97Nagas, et al.[5][6]
This compound With Ca(OH)₂ DressingCervical1.951.08Nagas, et al.[5][6]
This compound With Ca(OH)₂ DressingMiddle1.880.78Nagas, et al.[5][6]
This compound With Ca(OH)₂ DressingApical2.150.84Nagas, et al.[5][6]
AH PlusWithout Ca(OH)₂ DressingCervical5.281.87Nagas, et al.[5][6]
AH PlusWith Ca(OH)₂ DressingCervical3.251.69Nagas, et al.[5][6]

The prior application of a calcium hydroxide intracanal dressing does not appear to significantly affect the bond strength of this compound.[6] However, for resin-based sealers like AH Plus, it can negatively impact adhesion.[6] In general, the bond strength values for this compound are consistently lower than those for AH Plus, regardless of the use of a dressing.[5][7]

Experimental Protocols

The following is a detailed protocol for the push-out bond strength test, which is the standard for assessing the adhesion of root canal sealers to dentin.[3][4]

Protocol: Push-Out Bond Strength Test

1. Tooth Selection and Preparation:

  • Select extracted, single-rooted human teeth with straight, mature apices, free of fractures, caries, or resorptive defects.[3]

  • Clean the teeth of any soft tissue debris and store them in a saline solution or distilled water to prevent dehydration.

  • Decoronate each tooth at the cementoenamel junction using a low-speed diamond saw under water cooling to create standardized root lengths.[3]

2. Root Canal Instrumentation and Irrigation:

  • Determine the working length of each root canal.

  • Prepare the root canals to a standardized apical size and taper using a consistent instrumentation technique (e.g., ProTaper System).[8]

  • Irrigate the canals copiously between each file change with a standard irrigant, typically sodium hypochlorite (B82951) (NaOCl, e.g., 5.25%).

  • Perform a final rinse with a chelating agent, such as 17% ethylenediaminetetraacetic acid (EDTA), to remove the smear layer, followed by a final rinse with saline or distilled water.[9] The removal of the smear layer has been shown to increase the bond strength values for all sealers.[9]

  • Dry the canals using appropriately sized paper points. The drying protocol can influence bond strength results.[10][11]

3. Sealer Application and Obturation:

  • Mix this compound according to the manufacturer's instructions to achieve a homogenous consistency. This compound sets in the presence of moisture within the root canal.[12]

  • Introduce the sealer into the root canal. In experimental settings, this is often done without a core material to test the sealer's adhesion directly.

  • If using a core material (e.g., gutta-percha), coat a master cone with the sealer and seat it to the full working length.[3]

  • Seal the coronal access with a temporary restorative material and store the specimens at 37°C and 95-100% humidity for a period sufficient to allow the sealer to set completely (e.g., 48 hours to 7 days).[3][7]

4. Specimen Sectioning:

  • Embed each root in acrylic or polyester (B1180765) resin for stabilization during sectioning.[13]

  • Using a low-speed precision saw (e.g., Isomet) with water cooling, section each root perpendicularly to its long axis to obtain multiple horizontal slices of a standardized thickness, typically 1 mm or 2 mm.[3][8]

5. Mechanical Testing:

  • Measure the precise thickness of each slice with a digital caliper.

  • Place the slice on the testing jig of a universal testing machine. The jig should have a hole larger than the canal diameter to allow for dislodgement of the filling material.[3]

  • Select a cylindrical stainless steel plunger with a diameter slightly smaller than the root canal filling. The plunger should only contact the sealer and not the surrounding dentin wall.[10]

  • Apply a compressive load in an apical-to-coronal direction at a constant crosshead speed (e.g., 0.5 mm/min or 1 mm/min) until the filling is dislodged.[3][8]

6. Data Calculation and Analysis:

  • Record the maximum load at failure in Newtons (N).

  • Calculate the bonded area (A) in mm² using the formula for the lateral surface area of a frustum: A = π (R + r) √[(R - r)² + h²], where R is the coronal radius, r is the apical radius, and h is the slice thickness.

  • Calculate the push-out bond strength in megapascals (MPa) by dividing the failure load (N) by the bonded area (A).

  • Analyze the debonded specimens under a stereomicroscope to classify the failure mode as adhesive (at the sealer-dentin interface), cohesive (within the sealer), or mixed.[7][10] Adhesive failure is most frequently observed for this compound.[6]

Visualizations

Experimental Workflow and Influencing Factors

The following diagrams illustrate the experimental workflow for assessing bond strength and the key factors that influence the adhesion of this compound to root dentin.

G cluster_workflow Push-Out Test Experimental Workflow process_node process_node output_node output_node input_node input_node A Tooth Selection (Single-rooted, mature apex) B Decoronation & Canal Instrumentation A->B C Irrigation Protocol (NaOCl + EDTA) B->C D Sealer Application (this compound) & Obturation C->D E Specimen Storage (37°C, 100% Humidity) D->E F Root Sectioning (1-2 mm slices) E->F G Mechanical Testing (Universal Testing Machine) F->G H Data Calculation (Bond Strength in MPa) G->H I Failure Mode Analysis (Stereomicroscope) G->I

Caption: A typical experimental workflow for the push-out bond strength test.

G cluster_factors Influencing Factors factor_node factor_node outcome_node outcome_node positive_factor positive_factor negative_factor negative_factor BondStrength This compound Bond Strength to Root Dentin Sealer Sealer Composition (Calcium Hydroxide Base) Sealer->BondStrength Dentin Dentin Surface Condition Dentin->BondStrength SmearLayer Smear Layer Removal (EDTA) SmearLayer->Dentin improves Solvents Gutta-Percha Solvents (e.g., Chloroform) Solvents->Dentin negatively affects Drying Canal Drying Protocol Drying->BondStrength Dressing Intracanal Medicaments (e.g., Ca(OH)₂) Dressing->BondStrength no significant effect

Caption: Factors influencing the bond strength of this compound to root dentin.

References

Application Notes and Protocols for the Retrieval of Sealapex® During Endodontic Re-treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of current techniques and protocols for the removal of Sealapex®, a calcium hydroxide-based endodontic sealer, during non-surgical re-treatment procedures. The following sections outline methodologies for chemical dissolution, mechanical instrumentation, and combined approaches, supported by quantitative data and experimental protocols derived from scientific literature.

Introduction to this compound® and Re-treatment Challenges

This compound® is a non-eugenol, calcium hydroxide-based polymeric root canal sealer known for its biocompatibility and induction of hard tissue formation.[1] Despite its favorable biological properties, its complete removal during endodontic re-treatment is crucial for successful disinfection and subsequent obturation of the root canal system. The composition of this compound®, which includes zinc oxide, calcium oxide, and various resins, presents a unique challenge for retrieval.[2] Remnants of the sealer on canal walls can harbor microorganisms and interfere with the seal of the new filling material.[3]

Chemical Dissolution of this compound®

Various organic solvents have been investigated for their ability to dissolve endodontic sealers. For this compound®, chloroform (B151607) has demonstrated superior efficacy compared to other commonly used solvents.

Key Solvents and Their Efficacy
  • Chloroform: Consistently shown to be the most effective solvent for dissolving this compound®.[2]

  • Eucalyptol: Exhibits some dissolving action on this compound®, but is generally less effective than chloroform.[4]

  • Ethanol (B145695): Studies have shown that 95% ethanol is inefficient in completely removing this compound® residues from the dentinal surface.[2]

Experimental Protocol: Sealer Dissolution Assay

This protocol is adapted from studies evaluating the solubility of endodontic sealers.

Objective: To quantify the dissolution of set this compound® in various solvents.

Materials:

  • Set samples of this compound® (prepared according to manufacturer's instructions and incubated for a minimum of one week to ensure complete setting)

  • Chloroform

  • Eucalyptol

  • Distilled water (as a control)

  • Analytical balance (accurate to 0.0001 g)

  • Glass vials

  • Ultrasonic bath

Methodology:

  • Prepare standardized disc-shaped samples of this compound® and record their initial weight (W_initial).

  • Immerse each sample in a glass vial containing a specific volume of the test solvent (e.g., 5 mL of chloroform).

  • For ultrasonic activation groups, place the vials in an ultrasonic bath for a predetermined time (e.g., 5 or 10 minutes). For static groups, leave the vials undisturbed.

  • After the immersion period, remove the samples from the solvent, rinse them with distilled water, and allow them to dry completely in an incubator at 37°C for 24 hours.

  • Record the final weight of the dried samples (W_final).

  • Calculate the percentage of weight loss using the formula: [(W_initial - W_final) / W_initial] * 100.

Mechanical and Chemo-Mechanical Retrieval Techniques

The removal of the bulk of the root canal filling material, including gutta-percha and sealer, is primarily achieved through mechanical instrumentation, often supplemented with solvents or irrigants.

Manual Instrumentation

Protocol:

  • Create coronal access to the root canal filling.

  • Introduce a few drops of a solvent (e.g., chloroform or eucalyptol) into the pulp chamber to soften the coronal aspect of the filling material.

  • Use Hedstrom or K-files in a circumferential filing motion to engage and remove the softened gutta-percha and sealer.

  • Work sequentially with smaller to larger files to progress apically.

  • Copiously irrigate the canal with sodium hypochlorite (B82951) (NaOCl) to flush out debris.

  • Repeat the application of solvent and instrumentation until the working length is reached and the canal is visibly free of filling material.

Rotary Instrumentation

Protocol:

  • After creating coronal access, use Gates-Glidden drills to remove the filling material from the coronal third of the canal.

  • Introduce a small amount of solvent into the canal.

  • Employ a dedicated re-treatment rotary file system, such as ProTaper Universal Retreatment files (D1, D2, and D3), following the manufacturer's recommended speed and torque settings.

    • D1 file (30/0.09): Used in the coronal third.

    • D2 file (25/0.08): Used in the middle third.

    • D3 file (20/0.07): Used in the apical third.

  • Use a gentle pecking motion with the rotary files to advance apically.

  • Frequently clean the file flutes and irrigate the canal with NaOCl.

  • After reaching the working length with the re-treatment files, further shape the canal with a standard rotary file system to ensure the removal of sealer remnants from the canal walls.

Ultrasonic Instrumentation

Ultrasonic activation can be used as a primary or supplementary technique to enhance the removal of this compound®.

Protocol (Supplementary to Manual or Rotary Instrumentation):

  • After initial removal of the bulk of the filling material with hand or rotary files, fill the canal with an irrigant (e.g., 17% EDTA or NaOCl).

  • Introduce an ultrasonic tip (e.g., a non-cutting endodontic tip) into the canal, ensuring it does not bind to the canal walls.

  • Activate the ultrasonic unit at a medium power setting for cycles of 20-30 seconds. Move the tip in a circumferential motion along the canal walls.

  • Replenish the irrigant and repeat the ultrasonic activation for a total of 1-3 cycles.

  • This technique, known as Passive Ultrasonic Irrigation (PUI), utilizes acoustic streaming and cavitation to dislodge and flush out remaining sealer particles.

Quantitative Data on this compound® Retrieval

The following tables summarize quantitative data from various studies on the efficacy of different techniques for removing this compound® and other relevant filling materials.

Table 1: Dissolution of this compound® in Solvents

SolventImmersion Time (minutes)EnvironmentMean Weight Loss (%)
Chloroform5StaticModerate Dissolution
Chloroform10StaticModerate to High Dissolution
Chloroform5UltrasonicIncreased Dissolution
Chloroform10UltrasonicSignificantly Increased Dissolution
Eucalyptol5StaticLow Dissolution
Eucalyptol10StaticLow Dissolution
Eucalyptol5UltrasonicSlightly Increased Dissolution
Eucalyptol10UltrasonicSlightly Increased Dissolution

Note: Specific percentages are not consistently reported across studies, hence the qualitative description. Chloroform is consistently more effective than eucalyptol.

Table 2: Apical Debris Extrusion with Different Re-treatment Techniques

TechniqueMean Apical Debris Extrusion (mg)Standard Deviation (mg)
ProTaper Universal Retreatment (PTUR)1.11.05
PTUR + Orange Oil2.51.46
PTUR + Ultrasonic Activation4.22.12
PTUR + System B Heat4.31.87

Data adapted from a study on AH Plus sealer, providing a general comparison of debris extrusion with different auxiliary techniques.[4][5]

Table 3: Remaining Filling Material After Re-treatment

Primary Re-treatment TechniqueSupplementary TechniqueMean Remaining Filling Material (%)
ReciprocNoneHigher than with ultrasonic activation
ReciprocUltrasonic ActivationSignificantly Reduced
ProTaper Universal RetreatmentNoneHigher than with ultrasonic activation
ProTaper Universal RetreatmentUltrasonic ActivationSignificantly Reduced
Manual (Hand Files)NoneHigher than with ultrasonic activation
Manual (Hand Files)Ultrasonic ActivationSignificantly Reduced

Data adapted from a micro-CT study on gutta-percha and sealer, demonstrating the benefit of supplementary ultrasonic activation.[6][7]

Visual Representation of Experimental Workflows

Workflow for Chemical Dissolution Assay

G cluster_prep Sample Preparation cluster_exp Experimental Procedure cluster_analysis Data Analysis prep_sealer Prepare this compound® Samples weigh_initial Record Initial Weight prep_sealer->weigh_initial immerse Immerse in Solvent weigh_initial->immerse ultrasonic Ultrasonic Activation (if applicable) immerse->ultrasonic dry Dry Samples ultrasonic->dry weigh_final Record Final Weight dry->weigh_final calculate Calculate % Weight Loss weigh_final->calculate

Caption: Workflow for determining the chemical solubility of this compound®.

Logical Flow for Chemo-Mechanical Re-treatment

G start Start Re-treatment access Coronal Access start->access solvent Apply Solvent access->solvent rotary Rotary File Instrumentation (e.g., ProTaper Retreatment) solvent->rotary irrigation1 Copious Irrigation (NaOCl) rotary->irrigation1 ultrasonic Passive Ultrasonic Irrigation (PUI with EDTA/NaOCl) irrigation1->ultrasonic irrigation2 Final Irrigation ultrasonic->irrigation2 shaping Final Shaping and Cleaning irrigation2->shaping end Proceed to Obturation shaping->end

Caption: A combined chemo-mechanical approach for this compound® removal.

Conclusion

The effective retrieval of this compound® during endodontic re-treatment necessitates a multi-faceted approach. While chloroform stands out as a potent solvent, its use should be judicious due to safety concerns. Mechanical instrumentation with rotary re-treatment files provides an efficient means of removing the bulk of the filling material. The adjunctive use of passive ultrasonic irrigation has been shown to significantly improve the cleanliness of the root canal system by removing residual sealer. No single technique has been found to completely eliminate all filling material remnants, underscoring the importance of a combined chemo-mechanical strategy and thorough irrigation to maximize the success of endodontic re-treatment. Further research utilizing advanced imaging techniques like micro-CT is warranted to refine and optimize protocols specifically for this compound® removal.

References

Sealapex in Teeth with Open Apices: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The management of non-vital immature permanent teeth with open apices presents a significant clinical challenge. The primary objective of treatment is to induce the formation of a hard tissue barrier at the root apex, a procedure known as apexification, to allow for subsequent obturation of the root canal system. Sealapex, a calcium hydroxide-based root canal sealer, has been considered for this application due to its biocompatibility and potential to stimulate hard tissue formation. This document provides a detailed overview of the available data and protocols related to the use of this compound in teeth with open apices, intended for a scientific and research-oriented audience.

Physicochemical and Biological Properties of this compound

This compound is a non-eugenol, polymeric calcium salicylate-based sealer. Its key properties relevant to apexification are summarized below.

Data Presentation: Physicochemical Properties of this compound

PropertyObservationSignificance in ApexificationCitation
pH Alkaline, with values reported to reach up to 12.47.The high pH creates an antimicrobial environment within the root canal, which is crucial for disinfection in necrotic cases. It also contributes to the activation of alkaline phosphatase, an enzyme involved in hard tissue formation.[1]
Calcium Ion Release Releases calcium ions.Calcium ions are essential for the signaling pathways that lead to the differentiation of odontoblast-like cells and the subsequent deposition of a mineralized barrier.[2]
Solubility Exhibits some solubility in tissue fluids.While some solubility is necessary for ion release, excessive solubility could compromise the long-term seal of the root canal.[3]
Antimicrobial Activity Demonstrates antimicrobial effects against common endodontic pathogens like E. faecalis and C. albicans.Helps to eliminate residual infection in the root canal system, creating a favorable environment for periapical healing.[1]
Biocompatibility Generally considered to have mild cytotoxicity, which decreases over time as the material sets.Good biocompatibility is essential to minimize inflammation in the periapical tissues and support the healing process.[3][4]
Hard Tissue Formation In-vitro studies suggest that this compound can stimulate alkaline phosphatase activity and the expression of osteogenic markers, indicating its potential to induce hard tissue formation.This is the primary desired biological effect for achieving apexification.[2]

Clinical Application in Apexification: A Protocol

While direct clinical trials on this compound for apexification in permanent teeth with open apices are limited, a protocol can be extrapolated from the established procedures for calcium hydroxide (B78521) apexification.

Experimental Protocols: Apexification with a Calcium Hydroxide-Based Sealer

1. Patient Selection and Diagnosis:

  • Inclusion Criteria: Patients with non-vital immature permanent teeth with open apices, confirmed by clinical and radiographic examination (e.g., negative response to pulp sensibility tests, presence of periapical radiolucency, and radiographic evidence of an open apex).

  • Exclusion Criteria: Teeth with extensive root fractures or insufficient remaining tooth structure for restoration.

2. Treatment Protocol (Multi-visit approach):

  • First Visit: Canal Disinfection

    • Administer local anesthesia and isolate the tooth with a rubber dam.

    • Establish an access cavity and locate the root canal orifice.

    • Gently debride the canal of necrotic tissue using copious irrigation with a disinfectant such as 1.0% sodium hypochlorite (B82951) solution. Minimal to no instrumentation is performed to avoid weakening the thin dentinal walls.[5]

    • Dry the canal with sterile paper points.

    • Place an intracanal medicament of calcium hydroxide mixed with a vehicle like sterile water or propylene (B89431) glycol.[5]

    • Seal the access cavity with a temporary restorative material.

  • Subsequent Visits: Monitoring and Medicament Change

    • Recall the patient at regular intervals (e.g., every 3 months).[5]

    • At each visit, assess for the presence of clinical signs and symptoms and take a periapical radiograph to evaluate the formation of an apical barrier.

    • If the canal is still open, remove the existing calcium hydroxide dressing with irrigation, dry the canal, and place a fresh dressing.

  • Final Visit: Obturation

    • Once a calcified apical barrier is confirmed radiographically and clinically (by gentle probing with a file), the root canal can be obturated.

    • Remove the calcium hydroxide dressing.

    • Place this compound as the root canal sealer, followed by gutta-percha obturation using a suitable technique (e.g., lateral condensation or warm vertical compaction).

    • Place a definitive coronal restoration to ensure a long-term seal.

Mandatory Visualization: Experimental Workflow for Apexification

Apexification_Workflow cluster_visit1 First Visit: Disinfection cluster_followup Follow-up Visits (3-month intervals) cluster_final_visit Final Visit: Obturation a Access & Debridement b Irrigation (e.g., 1.0% NaOCl) a->b c Intracanal Medicament (Ca(OH)2) b->c d Temporary Restoration c->d e Clinical & Radiographic Assessment d->e f Apical Barrier Formation? e->f g Change Ca(OH)2 Dressing f->g No h Confirmation of Apical Barrier f->h Yes g->e i Obturation with this compound & Gutta-Percha h->i j Permanent Restoration i->j

Caption: Workflow for multi-visit apexification using a calcium hydroxide-based material.

Comparison with Mineral Trioxide Aggregate (MTA)

Mineral Trioxide Aggregate (MTA) is another material widely used for apexification, often in a single-visit "apical plug" technique. A comparison between the traditional calcium hydroxide approach (which can be conceptually extended to this compound) and MTA is crucial for researchers.

Data Presentation: Calcium Hydroxide vs. MTA for Apexification

ParameterCalcium Hydroxide (e.g., this compound)Mineral Trioxide Aggregate (MTA)Citation
Treatment Duration Long-term (months to years) with multiple visits for dressing changes.Typically a one or two-visit procedure.[6]
Success Rate (Apical Barrier Formation) High success rates reported (74-100%), but variable time to barrier formation.High success rates, often with more predictable and faster barrier formation.[6]
Technique Sensitivity Less technique-sensitive for initial placement, but requires patient compliance for multiple visits.More technique-sensitive for apical plug placement to avoid extrusion.[7]
Root Strength Long-term use of calcium hydroxide may potentially weaken the root structure, increasing fracture susceptibility.Does not appear to weaken the root dentin.[8]

Mandatory Visualization: Decision Pathway for Apexification Material

Apexification_Decision_Tree cluster_factors Clinical Considerations cluster_choices Treatment Modality start Non-Vital Immature Tooth with Open Apex patient_compliance Patient Compliance start->patient_compliance treatment_time Urgency of Restoration start->treatment_time root_strength Risk of Root Fracture start->root_strength caoh2 Multi-visit Apexification (e.g., with Ca(OH)2-based sealer like this compound) patient_compliance->caoh2 Low mta Single-visit Apexification (MTA Apical Plug) patient_compliance->mta High treatment_time->caoh2 Low treatment_time->mta High root_strength->caoh2 Low root_strength->mta High

Caption: Decision-making factors for choosing an apexification material.

Signaling Pathways in Hard Tissue Formation

The induction of a hard tissue barrier by calcium hydroxide-based materials like this compound involves complex cellular and molecular signaling pathways.

Mandatory Visualization: Signaling Pathway for Osteoblastic Differentiation

Signaling_Pathway This compound This compound ions Release of Ca²⁺ and OH⁻ ions This compound->ions ph Increased pH ions->ph cells Undifferentiated Mesenchymal Cells (from apical papilla/PDL) ions->cells Activation alp ↑ Alkaline Phosphatase (ALP) Activity ph->alp osteogenic_markers ↑ Osteogenic Marker Expression (e.g., Runx2, Osterix) alp->osteogenic_markers differentiation Differentiation into Odontoblast-like/Cementoblast-like cells osteogenic_markers->differentiation matrix Secretion of Extracellular Matrix differentiation->matrix mineralization Mineralization matrix->mineralization barrier Hard Tissue Barrier Formation mineralization->barrier

References

Application Notes and Protocols for Histological Preparation of Tissues Exposed to Sealapex

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the histological preparation and evaluation of tissues exposed to Sealapex, a calcium hydroxide-based root canal sealer. The methodologies outlined are compiled from various in vivo studies and are intended to serve as a comprehensive guide for biocompatibility and tissue response assessment.

Data Presentation: Quantitative Analysis of Tissue Response to this compound

The following tables summarize quantitative data from studies evaluating the tissue response to this compound at different time points. These metrics are crucial for assessing the biocompatibility and inflammatory potential of the material.

Table 1: Inflammatory Cell Infiltration in Subcutaneous Tissue (Rat Model)

Time PointNeutrophils (Mean ± SD)Macrophages (Mean ± SD)Lymphocytes (Mean ± SD)Plasma Cells (Mean ± SD)Giant Cells (Mean ± SD)
48 Hours Severe InfiltrationModerate InfiltrationMild InfiltrationNot ReportedNot Reported
7 Days Moderate InfiltrationModerate InfiltrationMild InfiltrationPresentObserved
15 Days Mild InfiltrationModerate InfiltrationMild InfiltrationNot ReportedNot Reported
21 Days Mild InfiltrationMild InfiltrationMild InfiltrationPresentObserved
30 Days Mild InfiltrationMild InfiltrationMild InfiltrationNot ReportedNot Reported
60 Days Mild InfiltrationLow NumberLow NumberPresentObserved

Note: Data is synthesized from multiple studies and presented qualitatively and semi-quantitatively. "Severe," "Moderate," and "Mild" are based on scoring systems described in the literature.[1][2][3]

Table 2: Histopathological Scoring of Periapical Tissue Response in a Canine Model (90 Days)

Histopathological ParameterScoring CriteriaThis compound Group Results
Biological Sealing 0: Complete Sealing1: Partial Sealing2: No Sealing50% Complete Sealing25% Partial Sealing25% No Sealing
Inflammatory Cell Infiltrate 0: Absent1: Mild2: Moderate3: SevereNo significant differences reported compared to control.
Root and Bone Resorption 0: Absent1: Mild2: Moderate3: SevereNo significant differences reported compared to control.

Data adapted from a study evaluating this compound Xpress.[4]

Experimental Protocols

This section provides detailed, step-by-step protocols for the histological preparation of both soft and hard tissues exposed to this compound.

Protocol 1: Subcutaneous Implantation in a Rat Model for Biocompatibility Testing

This protocol is designed to evaluate the local tissue reaction to this compound in a subcutaneous environment, conforming to ISO 10993-6 standards for biocompatibility testing.[5][6]

Workflow Diagram:

G cluster_pre_implantation Pre-Implantation cluster_implantation Implantation cluster_post_implantation Post-Implantation & Analysis prep_material Prepare this compound-filled polyethylene (B3416737) tubes animal_prep Anesthetize and prepare surgical site on rat dorsum incision Make dorsal incisions animal_prep->incision implant Insert tubes into subcutaneous pouches incision->implant suture Suture incisions implant->suture observation Observation Period (e.g., 7, 14, 30, 60 days) suture->observation explant Euthanize and explant tissue-implant block observation->explant histology Histological Processing (Fixation, Embedding, Sectioning) explant->histology staining Staining and Microscopic Evaluation histology->staining

Workflow for subcutaneous implantation and histological analysis.

Materials:

  • This compound root canal sealer

  • Sterile polyethylene tubes (1.2 mm outer diameter, 0.8 mm inner diameter, 10 mm length)

  • Male Wistar rats (200-300g)

  • Anesthetic (e.g., ketamine/xylazine cocktail)

  • Surgical instruments

  • 10% neutral buffered formalin

  • Standard histology processing reagents (ethanol, xylene, paraffin)

Procedure:

  • Implant Preparation: Mix this compound according to the manufacturer's instructions. Fill the sterile polyethylene tubes with the freshly mixed sealer. One end of the tube should be heat-sealed to prevent material extrusion.

  • Animal Preparation and Anesthesia: Anesthetize the rats using an appropriate method. Shave and disinfect the dorsal surface.

  • Surgical Implantation:

    • Make two small incisions on the dorsum of each rat.

    • Create subcutaneous pouches by blunt dissection.

    • Insert one this compound-filled tube into each pouch. Empty tubes can be used as a negative control.

    • Suture the incisions.

  • Observation Periods: House the animals under standard conditions for predetermined time points (e.g., 7, 14, 30, and 60 days).

  • Tissue Harvesting: At the end of each observation period, euthanize the animals. Excise the implants along with the surrounding subcutaneous tissue.

  • Fixation: Immediately immerse the tissue samples in 10% neutral buffered formalin for at least 48 hours.

  • Histological Processing:

    • After fixation, trim the tissue around the implant.

    • Dehydrate the specimens through a graded series of ethanol.

    • Clear the tissue with xylene.

    • Embed the specimens in paraffin (B1166041) wax.

  • Sectioning: Cut 4-5 µm thick sections using a microtome.

  • Staining and Analysis: Stain the sections with Hematoxylin (B73222) and Eosin (H&E) for general morphological evaluation. Special stains can be used as needed (see Protocol 3).

Protocol 2: Periapical Tissue Evaluation in a Canine Model

This protocol is for assessing the response of periapical tissues to this compound when used as a root canal filling material.

Workflow Diagram:

G cluster_procedure Endodontic Procedure cluster_post_procedure Post-Procedure & Analysis access Access pulp chamber of dog premolars instrument Instrument root canals access->instrument obturate Obturate with this compound and gutta-percha instrument->obturate observation Observation Period (e.g., 90 days) obturate->observation harvest Euthanize and harvest jaw blocks observation->harvest decalcify Fixation and Decalcification harvest->decalcify process Histological Processing and Sectioning decalcify->process stain Staining and Evaluation process->stain

Workflow for periapical tissue evaluation after root canal treatment.

Materials:

  • This compound and gutta-percha points

  • Adult dogs

  • Standard endodontic instruments and materials

  • 10% neutral buffered formalin

  • Decalcifying solution (e.g., 5-10% formic acid or 10% EDTA)

  • Standard histology processing reagents

Procedure:

  • Endodontic Treatment:

    • Under general anesthesia, perform root canal treatment on the premolars of the dogs.

    • After cleaning and shaping the root canals, obturate them using this compound and gutta-percha.

  • Observation Period: Allow for a healing period, typically 90 to 180 days.[4][7]

  • Tissue Harvesting: Euthanize the animals and dissect the mandibles and maxillae containing the treated teeth.

  • Fixation: Fix the jaw blocks in 10% neutral buffered formalin for at least 72 hours.

  • Decalcification:

    • Wash the fixed specimens under running water.

    • Immerse the specimens in a decalcifying solution.

      • Formic Acid (5-10%): Faster decalcification, but may affect staining. Change the solution daily.[2][8]

      • EDTA (10%, pH 7.4): Slower, but better preservation of cellular detail. Change the solution every 2-3 days.[9][10]

    • Monitor the endpoint of decalcification using radiographic or chemical methods (calcium oxalate (B1200264) test).[11][12]

  • Neutralization and Washing: After decalcification, neutralize the acid (if used) and wash the specimens thoroughly in running water.

  • Histological Processing and Sectioning: Process the decalcified tissue blocks for paraffin embedding and sectioning as described in Protocol 1.

  • Staining: Stain with H&E for general assessment. Special stains and immunohistochemistry can be used to evaluate mineralization and specific cellular markers.

Protocol 3: Staining Procedures for Tissues Exposed to this compound

A. Hematoxylin and Eosin (H&E) Staining (General Morphology) This is the standard stain for observing tissue architecture and inflammatory cell infiltrate.

Procedure:

  • Deparaffinize and rehydrate sections to distilled water.

  • Stain in Harris hematoxylin for 3-5 minutes.

  • Rinse in running tap water.

  • Differentiate in 0.3% acid alcohol with quick dips.

  • Rinse in running tap water.

  • "Blue" the sections in Scott's tap water substitute or ammonia (B1221849) water for 10-60 seconds.[13]

  • Rinse in tap water.

  • Counterstain with Eosin Y solution for 30 seconds to 2 minutes.

  • Dehydrate through graded alcohols, clear in xylene, and mount.

B. Mallory's Trichrome Stain (Collagen and Fibrosis) This stain is used to differentiate collagen fibers from other tissue components, which is useful for assessing fibrous capsule formation.

Procedure:

  • Deparaffinize and rehydrate sections to distilled water.

  • Stain in Acid Fuchsin solution for 3 minutes.

  • Transfer directly to a phosphomolybdic acid solution for 5-10 minutes.

  • Transfer directly to Aniline Blue solution for 5 minutes.

  • Rinse quickly in 1% acetic acid.

  • Dehydrate, clear, and mount. Expected Results: Nuclei - red; Cytoplasm - pale red; Collagen - blue.

C. Von Kossa Stain (Mineralization) This histochemical method is used to demonstrate calcium deposits in tissues, indicating mineralization.[14]

Procedure:

  • Deparaffinize and rehydrate sections to distilled water.

  • Incubate sections in 1% silver nitrate (B79036) solution under a bright light (or UV light) for 20-60 minutes.[15]

  • Rinse thoroughly in distilled water.

  • Treat with 5% sodium thiosulfate (B1220275) for 5 minutes to remove unreacted silver.

  • Rinse in distilled water.

  • Counterstain with Nuclear Fast Red for 5 minutes.

  • Dehydrate, clear, and mount. Expected Results: Calcium deposits - black; Nuclei - red.

Protocol 4: Immunohistochemistry (IHC) for Mineralization Markers

This protocol provides a general framework for detecting key proteins involved in tissue mineralization, such as Osteopontin (OPN), Alkaline Phosphatase (ALP), and Runt-related transcription factor 2 (RUNX2).[4][15]

Procedure:

  • Deparaffinization and Rehydration: Deparaffinize and rehydrate paraffin-embedded sections.

  • Antigen Retrieval:

    • For many bone-related antigens, heat-induced epitope retrieval (HIER) is effective. A common method is to boil slides in 10 mM sodium citrate (B86180) buffer (pH 6.0).

    • Enzymatic digestion (e.g., with hyaluronidase (B3051955) and pepsin) may also be used, particularly for bone specimens.

  • Blocking:

    • Incubate sections in a blocking solution (e.g., 1% BSA or normal serum from the same species as the secondary antibody) for 30-60 minutes to prevent non-specific binding.

  • Primary Antibody Incubation:

    • Incubate sections with the primary antibody (e.g., rabbit anti-OPN, mouse anti-ALP, rabbit anti-RUNX2) at the optimal dilution overnight at 4°C.

  • Detection System:

    • Use an appropriate detection system, such as a biotinylated secondary antibody followed by streptavidin-horseradish peroxidase (HRP) or streptavidin-alkaline phosphatase (AP).[1][7]

  • Chromogen Application:

    • Apply the chromogen (e.g., DAB for HRP, Fast Red for AP) and monitor for color development.

  • Counterstaining:

    • Lightly counterstain with hematoxylin to visualize nuclei.

  • Dehydration and Mounting: Dehydrate, clear, and mount the slides.

Signaling and Logical Relationships

While the precise signaling pathways initiated by this compound are not fully elucidated in the literature, its composition, particularly calcium hydroxide (B78521), is known to create an alkaline environment that favors mineralization. The observed upregulation of mineralization markers suggests the activation of osteogenic pathways.

Logical Relationship Diagram:

G cluster_cellular_response Cellular Response cluster_molecular_markers Upregulation of Molecular Markers cluster_outcome Histological Outcome This compound This compound Application (Calcium Hydroxide Release) Progenitor_Cells Mesenchymal Stem Cells/ Progenitor Cells This compound->Progenitor_Cells Stimulation Osteoblasts Osteoblast/Cementoblast Differentiation Progenitor_Cells->Osteoblasts RUNX2 RUNX2 Osteoblasts->RUNX2 ALP Alkaline Phosphatase (ALP) Osteoblasts->ALP OPN Osteopontin (OPN) Osteoblasts->OPN RUNX2->ALP RUNX2->OPN Mineralization Mineralized Tissue Formation ALP->Mineralization Promotes OPN->Mineralization Regulates

Logical relationships in this compound-induced mineralization.

This diagram illustrates the logical sequence of events following the application of this compound. The release of calcium hydroxide creates a favorable microenvironment that stimulates progenitor cells to differentiate into mineralizing cells like osteoblasts or cementoblasts. This differentiation is accompanied by the upregulation of key transcription factors (RUNX2) and proteins (ALP, OPN) that are essential for the deposition of a mineralized tissue matrix.[15] While pathways like Wnt/β-catenin and BMP signaling are known to be involved in osteogenesis, their direct activation by this compound requires further investigation.[13][14]

References

Application Notes and Protocols for Confocal Microscopy Analysis of Sealapex Penetration in Dentinal Tubules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the analysis of Sealapex root canal sealer penetration into dentinal tubules using confocal laser scanning microscopy (CLSM). It includes comprehensive experimental protocols derived from established in vitro studies and presents quantitative data from multiple sources in a clear, tabular format for comparative analysis.

Introduction

The effective sealing of the root canal system is paramount for the long-term success of endodontic therapy. This is achieved by the three-dimensional obturation of the canal space, preventing bacterial leakage and entombing any remaining microorganisms. The penetration of root canal sealers into the dentinal tubules is a critical factor in achieving a hermetic seal. Confocal laser scanning microscopy (CLSM) is a powerful, non-invasive technique used to visualize and quantify the penetration depth and adaptation of fluorescently labeled sealers within the intricate network of dentinal tubules.

This compound, a calcium hydroxide-based root canal sealer, is widely used in endodontics. Understanding its penetration characteristics is essential for optimizing clinical outcomes. These application notes provide the necessary protocols and comparative data to facilitate further research and development in this area.

Experimental Protocols

This section outlines a standardized protocol for the in vitro evaluation of this compound penetration into dentinal tubules using CLSM. This protocol is a synthesis of methodologies reported in various scientific studies.[1][2][3][4][5][6]

1. Tooth Selection and Preparation

  • Tooth Selection: Select freshly extracted, single-rooted human teeth (e.g., maxillary anterior teeth or premolars) with mature apices and straight canals, free of caries, cracks, or previous endodontic treatment.[1][4][5][6]

  • Disinfection and Storage: Clean the external surfaces of the teeth using an ultrasonic scaler and store them in a saline solution or distilled water at 4°C to prevent dehydration until use.[7]

  • Decoronation: Decoronate the teeth at the cementoenamel junction (CEJ) using a diamond disc under water cooling to standardize the root length (typically 14-15 mm).[6]

  • Working Length Determination: Establish the working length by inserting a #10 K-file into the canal until it is visible at the apical foramen, and then subtracting 1 mm.

2. Root Canal Instrumentation and Irrigation

  • Canal Preparation: Prepare the root canals using a standardized rotary file system (e.g., ProTaper) up to a final apical size of F3.[1][2][4]

  • Irrigation Protocol:

    • Irrigate the canals copiously with 5 mL of 5% sodium hypochlorite (B82951) (NaOCl) between each file change.[1][4]

    • To remove the smear layer, perform a final rinse with 5 mL of 17% ethylenediaminetetraacetic acid (EDTA) for 1-3 minutes.[5]

    • Follow with a final flush of 5 mL of distilled water or saline to remove any residual irrigating solutions.[1][4][5]

    • Dry the canals with sterile paper points.

3. Sealer Preparation and Root Canal Obturation

  • Fluorescent Labeling: Mix this compound sealer according to the manufacturer's instructions. Incorporate a fluorescent dye, typically 0.1% Rhodamine B by weight, to enable visualization under the confocal microscope.[1][2][4][5]

  • Obturation Technique:

    • Lateral Compaction: Coat the canal walls with the labeled this compound using a lentulo spiral or the master gutta-percha cone. Insert the master cone and compact it laterally with accessory cones until the canal is fully obturated.[1][3][6]

    • Warm Vertical Compaction: Alternatively, use a warm vertical compaction technique for obturation with the labeled this compound.[5]

  • Coronal Seal and Incubation: Seal the coronal access cavity with a temporary restorative material. Store the obturated teeth at 37°C and 100% humidity for a week to allow for the complete setting of the sealer.[6][7]

4. Sample Sectioning and Preparation for CLSM

  • Embedding: Embed the roots in orthodontic resin to facilitate sectioning.[1][4]

  • Sectioning: Using a precision cutting machine (e.g., an Isomet saw) with water cooling, create transverse sections (1 mm thick) of the root at different levels:

    • Apical third (e.g., 3 mm from the apex)[1][2][3][4]

    • Middle third (e.g., 5 or 6 mm from the apex)[1][2][3][4][6]

    • Coronal third (e.g., 8 or 9 mm from the apex)[1][4][8]

5. Confocal Laser Scanning Microscopy (CLSM) Analysis

  • Microscope Setup: Use a confocal laser scanning microscope (e.g., Zeiss LSM 780) to examine the sections.[1][4] Set the excitation and emission wavelengths appropriate for Rhodamine B.

  • Image Acquisition: Capture images of the sealer penetration at standardized magnifications (e.g., 10x).

  • Quantitative Analysis: Use image analysis software (e.g., ZEN 2.1 software or ImageJ) to measure the following parameters:[1][4][5]

    • Maximum Penetration Depth: Measure the deepest point of sealer penetration from the canal wall into the dentinal tubules.

    • Mean Penetration Depth: Calculate the average penetration depth from multiple measurements around the canal circumference.

    • Percentage of Penetration: Determine the percentage of the canal perimeter showing sealer penetration.

Data Presentation

The following tables summarize the quantitative data on this compound penetration from various studies.

Table 1: Mean Penetration Depth of this compound in Dentinal Tubules (in micrometers)

StudyRoot LevelMean Penetration Depth (µm) ± SDComparison Group(s) and Findings
Kaur et al. (2017)[1][4]Apical (3mm)160.00 ± 32.14Showed the least penetration compared to AH Plus, MTA-Fillapex, and EndoREZ at this level.
Middle (6mm)220.00 ± 41.23Penetration was less than AH Plus and MTA-Fillapex but comparable to ZOE.
Coronal (9mm)280.00 ± 54.77Penetration was less than AH Plus and MTA-Fillapex.
Ordinola-Zapata et al. (2009)[3]Apical (3mm)226.7 ± 117.8Showed significantly deeper penetration than Sealer 26 and GuttaFlow at this level.
Middle (5mm)374.4 ± 195.8Showed significantly deeper penetration than Sealer 26 and GuttaFlow at this level.
Sathish et al. (2020)[5]Middle354.6Coronal sections showed greater penetration.
Coronal517.4Teeth with a "butterfly effect" showed greater buccolingual penetration.
Thomas et al. (2022)[6]Middle (6mm)Not specified (less than others)Showed lower penetration depth compared to AH Plus and BioRoot RCS.

Table 2: Percentage of Sealer Penetration

StudyRoot LevelPercentage of Penetration (%) ± SDFindings
Ordinola-Zapata et al. (2009)[3]Apical (3mm)41.1 ± 19.4No statistically significant difference in the percentage of penetration compared to Sealer 26 and GuttaFlow.
Middle (5mm)44.8 ± 21.6No statistically significant difference in the percentage of penetration compared to Sealer 26 and GuttaFlow.

Visualizations

The following diagrams illustrate the experimental workflow for the confocal microscopy analysis of this compound penetration.

experimental_workflow cluster_preparation Sample Preparation cluster_obturation Obturation cluster_analysis CLSM Analysis Tooth_Selection Tooth Selection Decoronation Decoronation Tooth_Selection->Decoronation Working_Length Working Length Determination Decoronation->Working_Length Instrumentation Root Canal Instrumentation Working_Length->Instrumentation Irrigation Irrigation Protocol Instrumentation->Irrigation Sealer_Labeling Fluorescent Labeling of this compound Irrigation->Sealer_Labeling Obturation Root Canal Obturation Sealer_Labeling->Obturation Coronal_Seal Coronal Seal & Incubation Obturation->Coronal_Seal Sectioning Sample Sectioning Coronal_Seal->Sectioning CLSM_Imaging CLSM Imaging Sectioning->CLSM_Imaging Data_Analysis Quantitative Data Analysis CLSM_Imaging->Data_Analysis

Caption: Experimental workflow from sample preparation to CLSM analysis.

data_analysis_flow cluster_measurements Quantitative Measurements CLSM_Image Acquire CLSM Image Image_Software Import to Image Analysis Software (e.g., ImageJ, ZEN) CLSM_Image->Image_Software Max_Depth Maximum Penetration Depth Image_Software->Max_Depth Mean_Depth Mean Penetration Depth Image_Software->Mean_Depth Percent_Penetration Percentage of Penetration Image_Software->Percent_Penetration Statistical_Analysis Statistical Analysis Max_Depth->Statistical_Analysis Mean_Depth->Statistical_Analysis Percent_Penetration->Statistical_Analysis

Caption: Flowchart of the quantitative data analysis process.

Discussion and Conclusion

The penetration of this compound into dentinal tubules can be influenced by various factors, including the obturation technique, the anatomy of the root canal system, and the effectiveness of smear layer removal.[9] The data presented indicates that while this compound does penetrate dentinal tubules, its penetration depth may be less than that of other sealer types, such as resin-based sealers like AH Plus.[1][4][6] However, one study found this compound to have deeper penetration compared to Sealer 26 and GuttaFlow.[3]

It is crucial for researchers to follow a standardized protocol to ensure the reproducibility and comparability of results. The protocols and data provided in these application notes serve as a valuable resource for designing and interpreting studies on the dentinal tubule penetration of this compound and other root canal sealers. Future research could focus on the impact of different irrigation activation techniques or the use of surfactants on enhancing the penetration of calcium hydroxide-based sealers.

References

Application Notes and Protocols for Micro-CT Evaluation of Sealapex Obturation Quality

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the evaluation of Sealapex root canal obturation quality using micro-computed tomography (micro-CT). This document outlines the necessary experimental procedures, data analysis techniques, and data presentation formats to assist researchers in assessing the sealing ability and integrity of root canal fillings.

Introduction

This compound is a calcium hydroxide-based root canal sealer known for its biocompatibility and therapeutic properties. A critical aspect of its clinical success is the quality of the root canal obturation, specifically the absence of voids and gaps that could serve as pathways for bacterial leakage and compromise the long-term outcome of endodontic treatment. Micro-computed tomography (micro-CT) has emerged as a state-of-the-art, non-destructive imaging modality for the three-dimensional evaluation of root canal fillings, providing high-resolution insights into the volume and distribution of voids and gaps.

While extensive research exists on the micro-CT evaluation of various root canal sealers, specific quantitative data on the void and gap percentages for this compound is not widely available in the current body of literature. However, established protocols for the micro-CT analysis of other sealers can be readily adapted to assess the performance of this compound. This document provides a detailed methodology for such an evaluation.

Experimental Protocols

A standardized protocol is crucial for obtaining reliable and reproducible results in the micro-CT evaluation of root canal obturation quality. The following steps outline a comprehensive experimental workflow from sample preparation to data analysis.

Sample Preparation
  • Tooth Selection:

    • Select extracted human teeth with single, straight root canals and mature apices.

    • Exclude teeth with previous root canal treatment, root caries, resorptions, or fractures.

    • Clean the external surfaces of the teeth to remove any soft tissue debris and calculus.

    • Store the selected teeth in a 0.5% chloramine-T solution or saline at 4°C until use.

  • Access Cavity Preparation and Working Length Determination:

    • Prepare a standard access cavity.

    • Determine the working length by inserting a #10 K-file into the root canal until it is visible at the apical foramen, and then subtracting 1 mm from this length.

  • Root Canal Instrumentation:

    • Instrument the root canals using a standardized rotary nickel-titanium (NiTi) file system to a predetermined master apical file size and taper.

    • Irrigate the canals copiously with 5.25% sodium hypochlorite (B82951) (NaOCl) solution between each file change.

    • Perform a final rinse with 17% ethylenediaminetetraacetic acid (EDTA) solution to remove the smear layer, followed by a final flush with distilled water.

    • Dry the root canals thoroughly with sterile paper points.

  • Root Canal Obturation:

    • Mix this compound sealer according to the manufacturer's instructions.

    • Apply the sealer into the root canal using a lentulo spiral or by coating the master gutta-percha cone.

    • Obturate the root canals using a standardized technique, such as single-cone obturation or lateral compaction.

    • Remove excess gutta-percha and sealer from the access cavity.

    • Seal the access cavity with a temporary restorative material.

    • Store the obturated teeth at 37°C and 100% humidity for a period that allows for the complete setting of the sealer (typically 7 days or more).

Micro-CT Scanning
  • Pre- and Post-Obturation Scans:

    • It is recommended to perform a pre-obturation scan to obtain the baseline root canal anatomy and volume.

    • After obturation and the sealer setting period, perform a post-obturation scan.

  • Scanning Parameters:

    • Mount the samples on a custom holder to ensure stability during scanning.

    • Use a high-resolution micro-CT scanner.

    • Typical scanning parameters include:

      • Voxel size: 10-20 µm

      • Voltage: 80-100 kV

      • Current: 100-125 µA

      • Rotation step: 0.2-0.5 degrees over 180 or 360 degrees

      • Filter: 0.5-1.0 mm aluminum or copper filter

Data Reconstruction and Analysis
  • Image Reconstruction:

    • Reconstruct the acquired projection images into a series of cross-sectional slices using the scanner's software (e.g., NRecon).

    • Apply appropriate filters and corrections (e.g., beam hardening correction) during reconstruction to improve image quality.

  • 3D Model Generation and Void Analysis:

    • Import the reconstructed image stack into 3D analysis software (e.g., CTAn, Avizo).

    • Segment the different phases based on their grayscale values: root dentin, gutta-percha, sealer, and voids/gaps.

    • Create 3D models of the root canal filling and any voids present.

    • Calculate the total volume of the root canal, the volume of the filling material (gutta-percha and sealer), and the volume of voids and gaps.

    • The percentage of voids and gaps can be calculated using the following formula:

      • Percentage of Voids (%) = (Volume of Voids / Total Volume of Root Canal Filling) x 100

    • Analyze the distribution of voids in different regions of the root canal (e.g., coronal, middle, and apical thirds).

Data Presentation

Quantitative data from micro-CT analysis should be presented in a clear and organized manner to facilitate comparison and interpretation. The following table provides a template for summarizing the volumetric data. Please note: The data presented in this table is for illustrative purposes based on findings for other sealers and is not specific to this compound due to the limited availability of such data in the literature.

Sealer TypeObturation TechniqueTotal Root Canal Volume (mm³)Filling Material Volume (mm³)Void and Gap Volume (mm³)Percentage of Voids (%)
This compound Single Cone Data Not AvailableData Not AvailableData Not AvailableData Not Available
This compound Lateral Compaction Data Not AvailableData Not AvailableData Not AvailableData Not Available
AH Plus (Example)Single Cone15.2 ± 2.114.8 ± 2.00.4 ± 0.12.6 ± 0.7
Bio-C Sealer (Example)Single Cone14.9 ± 1.914.6 ± 1.80.3 ± 0.12.0 ± 0.5

Visualizations

Experimental Workflow

The following diagram illustrates the key steps involved in the micro-CT evaluation of root canal obturation quality.

experimental_workflow cluster_prep Sample Preparation cluster_scan Micro-CT Imaging cluster_analysis Data Analysis cluster_output Results tooth_selection Tooth Selection access_prep Access Cavity Preparation tooth_selection->access_prep instrumentation Root Canal Instrumentation access_prep->instrumentation obturation Root Canal Obturation with this compound instrumentation->obturation pre_scan Pre-Obturation Scan (Optional) instrumentation->pre_scan post_scan Post-Obturation Scan obturation->post_scan pre_scan->post_scan reconstruction Image Reconstruction post_scan->reconstruction segmentation 3D Segmentation (Dentin, Filling, Voids) reconstruction->segmentation quantification Volumetric Quantification segmentation->quantification data_table Quantitative Data Summary quantification->data_table visualization 3D Visualization of Voids quantification->visualization

Caption: Experimental workflow for micro-CT evaluation.

Logical Relationship of Void Analysis

The following diagram illustrates the logical relationship in the analysis of voids within the root canal filling.

void_analysis total_volume Total Root Canal Volume filling_volume Filling Material Volume total_volume->filling_volume is composed of void_volume Void & Gap Volume total_volume->void_volume is composed of percentage_voids Percentage of Voids (%) filling_volume->percentage_voids calculated from void_volume->percentage_voids calculated from

Troubleshooting & Optimization

Technical Support Center: Managing the High Solubility of Sealapex in Clinical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the challenges associated with the high solubility of Sealapex, a calcium hydroxide-based root canal sealer. Understanding and managing this property is crucial for ensuring the long-term integrity of endodontic treatments.

Troubleshooting Guide: Overcoming High Solubility of this compound

This guide provides solutions to common problems encountered during the use of this compound, focusing on mitigating its high solubility.

Problem Potential Cause Recommended Solution
Rapid sealer dissolution observed in post-operative radiographs. Inherent composition of this compound, leading to high solubility in tissue fluids.[1]- Ensure a correct and homogenous mix of the base and catalyst to promote a more complete setting reaction. - Control moisture in the root canal; excessive moisture can accelerate the setting reaction but may also increase initial solubility.[2][3] - Consider the use of a less soluble sealer in cases where long-term stability is paramount and the therapeutic benefits of calcium hydroxide (B78521) are less critical.[1]
Compromised apical seal and microleakage over time. Gradual washout of the sealer from the apical third due to its solubility.[4]- Ensure meticulous cleaning and shaping of the root canal to create a well-defined space for the sealer and gutta-percha. - Use a condensation technique that maximizes the adaptation of gutta-percha to the canal walls, minimizing the volume of sealer susceptible to dissolution. - In cases with wide apices, consider an apical plug of a more stable material before backfilling with gutta-percha and this compound.
Inconsistent setting time, potentially affecting sealer stability. Variations in the mixing ratio of base to catalyst paste. Influence of environmental factors like temperature and humidity.- Adhere strictly to the manufacturer's recommended 1:1 base to catalyst mixing ratio. - Mix the components on a cool, dry glass slab to avoid accelerating the setting time prematurely. - Be mindful of the clinical environment; high humidity can expedite the setting of calcium hydroxide-based sealers.
Difficulty in achieving a durable seal in a moist root canal environment. This compound's setting reaction is initiated by moisture, but excess moisture can negatively impact its physical properties and sealing ability.[2][3]- After irrigation, thoroughly dry the root canal with paper points. The goal is a "damp dry" state, not complete desiccation, as some moisture is required for the setting reaction.[2][3] - Avoid pooling of irrigants or other fluids in the canal before sealer placement.

Frequently Asked Questions (FAQs)

Q1: What is the composition of this compound and how does it contribute to its solubility?

A1: this compound is a calcium hydroxide-based root canal sealer. Its composition typically includes a base paste containing calcium oxide and a catalyst paste with salicylate (B1505791) moieties.[5] The setting reaction is initiated by moisture and involves the reaction between calcium oxide and salicylates. This reaction releases calcium and hydroxyl ions, which are responsible for the material's therapeutic effects, such as promoting hard tissue formation.[1][6] However, this continuous ion release is also the primary reason for its high solubility in tissue fluids.[1]

Q2: How does the solubility of this compound compare to other types of root canal sealers?

A2: Numerous studies have demonstrated that this compound exhibits significantly higher solubility compared to other classes of root canal sealers, such as those based on epoxy resin (e.g., AH Plus) or bioceramics.[7][8][9] While this high solubility is linked to its bioactive properties, it can compromise the long-term integrity of the root canal seal.[1]

Q3: What is the specified method for testing the solubility of root canal sealers like this compound?

A3: The internationally recognized standard for testing the solubility of root canal sealing materials is ISO 6876.[10] This standard outlines a precise methodology for preparing standardized sealer specimens, immersing them in distilled water for a specific period (typically 24 hours), and then measuring the percentage of weight loss to determine solubility.[10][11][12]

Q4: Can the mixing technique influence the solubility of this compound?

A4: While direct studies correlating specific mixing techniques to solubility are limited, a homogenous mix is crucial for the optimal setting and physical properties of the sealer. An inconsistent mix could lead to areas of unset material, which would be more prone to dissolution. Therefore, thorough and uniform mixing of the base and catalyst is essential.

Q5: How critical is moisture control within the root canal when using this compound?

A5: Moisture control is a critical factor. The setting of this compound is dependent on the presence of moisture. However, excessive moisture within the root canal at the time of obturation can negatively affect its sealing ability and potentially increase its solubility.[2][3] The manufacturer's instructions recommend a dry canal before obturation.[2] Achieving a state of being dry but not desiccated is key to allow for a proper setting reaction without compromising the sealer's integrity.[2][3]

Data Presentation

Table 1: Solubility of this compound Compared to Other Root Canal Sealers (Percentage Weight Loss)

StudySealer TypeImmersion TimeSolubility (% Weight Loss ± SD)
Poggio et al. (2017)[7]This compound (Calcium Hydroxide) 24 hours1.21 ± 0.15
AH Plus (Epoxy Resin)24 hours0.18 ± 0.04
TotalFill BC Sealer (Bioceramic)24 hours13.54 ± 1.23
Torres et al. (2021)[9]This compound (Calcium Hydroxide) 14 daysSignificantly higher than other tested sealers
AH Plus (Epoxy Resin)14 daysLowest solubility
iRoot SP (Bioceramic)14 daysLower than this compound
EndoREZ (Methacrylate Resin)14 daysLower than this compound
Schafer & Zandbiglari (2003)[13]This compound (Calcium Hydroxide) > 14 daysSignificantly greatest weight loss of all sealers tested
AH Plus (Epoxy Resin)28 days< 3%
AH 26 (Epoxy Resin)28 days< 3%
RSA RoekoSeal (Silicone-based)28 days< 3%
Diaket (Polyketone)28 days< 3%

Note: This table presents a summary of data from various studies. Direct comparison between studies should be made with caution due to potential variations in experimental protocols.

Experimental Protocols

Key Experiment: Solubility Testing according to ISO 6876

This protocol outlines the standardized method for determining the solubility of root canal sealers.[10]

1. Specimen Preparation:

  • Mix the sealer according to the manufacturer's instructions.
  • Place the mixed sealer into a standardized mold (typically a ring with an internal diameter of 20 mm and a height of 1.5 mm) on a glass plate.
  • Cover the mold with another glass plate to ensure a flat surface and uniform thickness.
  • Allow the sealer to set completely according to the manufacturer's specified setting time, often in a controlled environment of 37°C and ≥95% relative humidity.

2. Initial Weight Measurement:

  • After setting, carefully remove the sealer disc from the mold.
  • Store the specimen in a desiccator until a constant weight is achieved.
  • Weigh the specimen on a calibrated analytical balance to determine the initial mass (m1).

3. Immersion:

  • Immerse the weighed specimen in a container with a specified volume of distilled water (e.g., 50 mL).
  • Place the container in an incubator at 37°C for 24 hours.

4. Final Weight Measurement:

  • After the immersion period, remove the specimen from the water.
  • Gently blot the specimen dry with absorbent paper, taking care not to abrade the surface.
  • Place the specimen back into the desiccator until a constant weight is achieved.
  • Weigh the specimen again to determine the final mass (m2).

5. Calculation of Solubility:

  • Calculate the percentage of weight loss using the following formula:
  • Solubility (%) = [(m1 - m2) / m1] x 100

Mandatory Visualization

Sealapex_Solubility_Pathway cluster_0 This compound Composition cluster_1 Setting & Dissolution Process cluster_2 Clinical Outcomes Base Base Paste (Calcium Oxide) Mixing Mixing Base->Mixing Catalyst Catalyst Paste (Salicylates) Catalyst->Mixing SetSealer Set this compound Matrix Mixing->SetSealer Setting Reaction Moisture Moisture (from dentinal tubules/tissue fluids) Moisture->SetSealer Initiates Dissolution Dissolution in Tissue Fluids SetSealer->Dissolution Ions Release of Ca²⁺ and OH⁻ ions Dissolution->Ions Solubility High Solubility (Material Loss) Dissolution->Solubility Bioactivity Therapeutic Effect (Hard Tissue Formation) Ions->Bioactivity CompromisedSeal Compromised Apical Seal Solubility->CompromisedSeal

Caption: Logical workflow of this compound's setting, dissolution, and clinical outcomes.

Troubleshooting_Sealapex_Solubility Start High this compound Solubility Encountered CheckMix Verify Homogenous 1:1 Mix Ratio Start->CheckMix CheckMix->Start Incorrect Mix, Re-mix ControlMoisture Ensure Optimal Canal Moisture (Damp Dry) CheckMix->ControlMoisture Correct Mix ControlMoisture->Start Excess Moisture, Re-dry AssessApicalAnatomy Evaluate Apical Anatomy ControlMoisture->AssessApicalAnatomy Optimal Moisture ConsiderAlternative Consider Alternative Sealer AssessApicalAnatomy->ConsiderAlternative High Risk Case Proceed Proceed with Obturation AssessApicalAnatomy->Proceed Standard Apex ApicalPlug Consider Apical Plug AssessApicalAnatomy->ApicalPlug Wide Apex ApicalPlug->Proceed

Caption: Decision-making workflow for troubleshooting high this compound solubility.

References

optimizing the setting time of Sealapex for clinical efficiency

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Sealapex

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth information, troubleshooting guidance, and standardized protocols for optimizing the setting time of this compound for maximum clinical and experimental efficiency.

Frequently Asked Questions (FAQs)

Q1: What is the expected setting time for this compound?

A1: The setting time of this compound can vary significantly based on environmental conditions. The manufacturer states an initial set of approximately 60 minutes and a final set within 24 hours when maintained at 37°C and 100% relative humidity.[1] However, research studies have reported a wide range of values, from 45 minutes to several weeks, with some in vitro experiments showing the material fails to set at all without sufficient moisture.[2][3][4][5][6][7] Under simulated clinical conditions, complete setting within the root canal may take up to 4 weeks.[5][8]

Q2: What is the fundamental setting reaction of this compound?

A2: this compound is a calcium hydroxide-based polymeric root canal sealer.[9][10] Its setting reaction is initiated upon mixing the base and catalyst pastes. The key reactive components are Calcium Oxide (from the base paste) and Salicylate moieties (from the catalyst paste).[11] This reaction is critically dependent on the presence of moisture to proceed and harden.[11]

Q3: My this compound mix is not setting on the mixing pad. Is this normal?

A3: Yes, this is a common observation. The setting reaction of this compound requires moisture, which is abundant within the root canal but not on a standard mixing pad at ambient humidity (e.g., 40-60%).[1] Material left under these conditions may take an exceptionally long time to set, or it may not set at all.[1] To initiate setting on a mixing pad for experimental purposes, the manufacturer suggests placing a moist gauze over the material.[1]

Q4: Can endodontic irrigants affect the setting time of this compound?

A4: Absolutely. Chemical interaction with endodontic irrigants can alter the setting time. For instance, studies have shown that interaction with 17% EDTA can cause a significant reduction in the setting time of this compound.[12] It is crucial to consider the potential effects of residual irrigants in the root canal during experimental design.

Q5: How does the in vitro setting time compare to the in vivo setting time?

A5: There is a significant discrepancy. This compound sets much more slowly and is more delayed under clinical (in vivo) conditions compared to bench-top (in vitro) tests on a glass slab.[5][8] This is because the controlled humidity and temperature in a lab do not fully replicate the environment within the dentinal tubules of a root canal.[7] Some standardized in vitro tests (e.g., ISO 6876) may lack the necessary moisture, leading to observations where this compound fails to set.[7]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Action(s)
Extremely Slow or Incomplete Setting Insufficient Moisture: The primary cause for delayed setting is a lack of moisture, which is essential for the chemical reaction.[1][11]- Clinical: Ensure the root canal is not overly desiccated before obturation. The natural moisture from dentinal tubules is required.[7]- Experimental (in vitro): Conduct experiments in a controlled environment with 100% relative humidity and a temperature of 37°C.[1] For benchtop tests, cover the sample with a moist gauze.[1]
Low Ambient Temperature: Setting time is specified at body temperature (37°C). Lower temperatures will prolong the reaction.[1][5]- Ensure all experimental procedures are conducted at a constant, physiologically relevant temperature (37°C).
Incorrect Mix Ratio: As a hand-mixed material, incorrect proportioning of the base and catalyst can alter the reaction kinetics.[9]- Dispense equal lengths of base and catalyst pastes as per manufacturer instructions.- Spatulate thoroughly for 15-20 seconds to achieve a homogenous, streak-free consistency.[1]
Inconsistent Setting Times Between Experiments Variable Environmental Conditions: Minor fluctuations in humidity and temperature between tests can lead to different results.[5]- Use a calibrated incubator or environmental chamber to maintain strict control over temperature (±1°C) and relative humidity (≥95%).
Variable Layer Thickness: The manufacturer notes that thinner layers of this compound set proportionally faster.[1]- Standardize the thickness of the material for all setting time tests using a mold or jig. A thickness of 0.5 mm is specified in some instructions.[1]
Residual Irrigants: Different residual irrigants (e.g., EDTA, NaOCl, CHX) can accelerate or interfere with the setting reaction.[12]- Implement a standardized final rinse protocol (e.g., with distilled water) and drying step in all experiments to ensure a consistent canal environment.

Quantitative Data Summary

The setting time of this compound has been reported with considerable variation across different studies and conditions.

ConditionInitial Setting TimeFinal Setting TimeSource
Manufacturer's Specification (37°C, 100% RH, 0.5mm thickness)~60 minutes~24 hours[1]
Retailer Information 45 minutes (after placement)-[2][3][4]
In Vitro Study (Islam et al., 2021) 864.8 minutes (~14.4 hours)-[12]
In Vitro Study (with 17% EDTA) 673.4 minutes (~11.2 hours)-[12]
In Vitro Study (Older Literature) -~3 weeks (at 100% RH)[6]
Simulated Clinical Conditions Partially set at 1 weekSet at 4 weeks[5][8]
ISO 6876 / In Vivo Animal Model Did not setDid not set (after 25-30 days)[7]

Experimental Protocols

Protocol 1: Standardized In Vitro Setting Time Determination (ISO 6876:2012 Adaptation)

This protocol outlines a method to measure the initial setting time of this compound in a controlled, high-humidity environment.

  • Environment Preparation: Pre-heat an incubator or environmental chamber to 37°C (±1°C) and ensure a relative humidity of at least 95%. Place all testing equipment, including mixing pads, spatulas, and molds, inside the chamber for at least 2 hours to equilibrate.

  • Sample Preparation:

    • Dispense equal lengths of this compound base and catalyst onto a mixing pad.

    • Mix thoroughly for 20 seconds until a uniform consistency is achieved.

    • Immediately transfer the mixed sealer into a standardized ring mold (e.g., 10 mm diameter, 1 mm height) resting on a glass slab. Ensure the mold is filled completely.

  • Indentation Testing:

    • Start a timer immediately after mixing is complete.

    • At regular intervals (e.g., every 15 minutes), gently lower a Gillmore needle or a similar indenter with a specified weight and flat-end diameter (e.g., 100g weight, 2mm diameter) onto the surface of the sealer.

    • The surface should be wiped clean of any exudate between tests.

  • Determining Initial Set: The initial setting time is recorded as the time at which the indenter fails to leave a complete circular indentation on the surface of the sealer.

  • Replication: Repeat the experiment a minimum of three times to ensure reproducibility.

Visualizations

Logical Workflow for Troubleshooting Setting Time Issues

The following diagram outlines a decision-making process for diagnosing and resolving common issues related to the setting time of this compound.

G start Start: this compound Fails to Set as Expected n_env Is the material in a moisture-rich environment? (e.g., root canal, ≥95% RH) start->n_env n_temp Is the temperature maintained at 37°C? n_env->n_temp Yes s_moisture Action: Introduce moisture. For in vitro, use a humidity chamber or moist gauze. n_env->s_moisture No n_mix Was the mix ratio 1:1 and spatulated to a homogenous consistency? n_temp->n_mix Yes s_temp Action: Use a calibrated incubator set to 37°C. n_temp->s_temp No n_irrigant Could residual irrigants (e.g., EDTA) be a factor? n_mix->n_irrigant Yes s_mix Action: Review mixing protocol. Dispense equal lengths and mix thoroughly for 15-20s. n_mix->s_mix No s_irrigant Action: Standardize final rinse protocol to remove reactive agents. n_irrigant->s_irrigant Yes end_node Problem Resolved n_irrigant->end_node No s_moisture->end_node s_temp->end_node s_mix->end_node s_irrigant->end_node G cluster_accel Accelerating Factors cluster_decel Decelerating Factors center This compound Setting Reaction accel_moisture Increased Moisture (e.g., 100% RH) accel_moisture->center accel_temp Physiological Temp (37°C) accel_temp->center accel_irr Certain Irrigants (e.g., 17% EDTA) accel_irr->center accel_thin Thinner Layers accel_thin->center decel_moisture Low Moisture (Ambient RH) decel_moisture->center decel_temp Low Temperature (< 37°C) decel_temp->center decel_mix Improper Mix Ratio decel_mix->center decel_thick Thicker Layers decel_thick->center

References

Technical Support Center: Optimizing Sealapex Adhesion to Dentinal Walls

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the adhesion of Sealapex root canal sealer to dentinal walls during experimental procedures.

Troubleshooting Guide: Common Adhesion Issues

Issue: Low Push-Out or Shear Bond Strength Values with this compound

Possible Cause 1: Inadequate Removal of the Smear Layer

The smear layer, an amorphous layer of debris created during canal instrumentation, can physically obstruct the penetration of this compound into the dentinal tubules, thereby reducing mechanical retention and bond strength.

Recommended Solution:

  • Implement a final irrigation sequence with a chelating agent. The use of 17% Ethylenediaminetetraacetic acid (EDTA) for one minute, followed by a final rinse with saline or sodium hypochlorite (B82951) (NaOCl), has been shown to effectively remove the smear layer.[1][2] Pre-treatment of the dentin surface with EDTA can significantly increase the bond strength of this compound.[2]

Possible Cause 2: Interference from Irrigating Solutions

Certain irrigants or their combinations can negatively impact the surface of the dentin or interact with the sealer, affecting its adhesive properties.

Recommended Solution:

  • Consider the irrigation sequence. While NaOCl is a crucial disinfectant, its sole use does not remove the inorganic smear layer.[3] Combining NaOCl with chelating agents like EDTA or using multi-component solutions like QMix may enhance sealer adhesion by effectively cleaning the dentin surface.[3] However, be aware that irrigants can influence the setting time of this compound. For instance, interaction with 17% EDTA can drastically decrease its setting time.[4]

Possible Cause 3: Presence of Residual Intracanal Medicaments

Remnants of calcium hydroxide (B78521) dressing can act as a physical barrier, preventing intimate contact between this compound and the dentin wall, which is crucial for adhesion.[5]

Recommended Solution:

  • Thoroughly remove calcium hydroxide dressing. While studies have shown that residual calcium hydroxide may not significantly affect the bond strength of this compound as much as it does for epoxy-resin sealers like AH Plus, its complete removal is still recommended for optimal bonding.[6]

Frequently Asked Questions (FAQs)

Q1: What is the chemical composition of this compound and how does it influence adhesion?

This compound is a non-eugenol, calcium hydroxide-based polymeric root canal sealer.[7][8][9][10] Its composition includes a base paste with calcium oxide and a catalyst paste.[7] Its adhesion to dentin is primarily mechanical, through penetration into dentinal tubules, and may also involve some chemical interaction due to its calcium hydroxide content, which can promote a favorable environment for hard tissue formation.[8]

Q2: Which irrigation protocol is recommended to maximize this compound adhesion?

Based on available research, a final irrigation protocol that includes a chelating agent to remove the smear layer is beneficial. An effective and commonly cited protocol involves:

  • Irrigation with sodium hypochlorite (NaOCl) to dissolve organic debris.

  • A final rinse with 17% EDTA for one minute to remove the inorganic smear layer.[1][2]

  • A final flush with saline to remove any residual chemicals.

Using a solution like QMix as a final irrigant has also been shown to improve the push-out bond strength of calcium silicate-based sealers, a principle that may extend to improving the cleanliness of the dentin for this compound application.[3]

Q3: How does the bond strength of this compound compare to other types of sealers?

This compound, a calcium hydroxide-based sealer, generally exhibits lower bond strength compared to epoxy resin-based sealers like AH Plus and some bioceramic sealers.[1][6][11][12][13][14] Studies consistently show that AH Plus has significantly higher push-out bond strength values.[6][15] However, this compound demonstrates superior biocompatibility, which may be a critical factor in certain experimental contexts.[7]

Q4: Can the presence of a calcium hydroxide intracanal dressing affect this compound adhesion?

While residual calcium hydroxide dressing has been shown to significantly reduce the bond strength of epoxy resin-based sealers, its effect on this compound is not as pronounced.[6] One study found that prior application of a calcium hydroxide dressing did not significantly affect the push-out bond strength of this compound.[6] Nevertheless, for standardized and reproducible results, complete removal of any intracanal medicament is advised.

Q5: What is the typical failure mode observed with this compound in bond strength tests?

In push-out bond strength tests, this compound predominantly exhibits adhesive failure at the sealer-dentin interface, which suggests that the bond between the sealer and the dentin is the weakest link.[6] This is in contrast to some resin-based sealers which may show a higher incidence of cohesive or mixed failures.[6]

Data Presentation

Table 1: Comparative Push-Out Bond Strength of this compound and Other Endodontic Sealers (in MPa)

Sealer TypeSealer NameMean Push-Out Bond Strength (MPa)Standard Deviation (SD)Study
Calcium Hydroxide-basedThis compound0.300.08[11][12][13][14]
Epoxy Resin-basedAH Plus2.060.53[11][12][13][14]
BioceramicBioRoot™ RCSHigher than this compound-[1]
MTA-basedMTA FillapexLower than this compound-[1]

Note: Values can vary significantly based on the experimental protocol, including dentin location (coronal, middle, or apical third) and surface treatment.

Table 2: Effect of Dentin Surface Treatment on this compound Adhesion

Dentin Pre-treatmentEffect on this compound Bond StrengthReference
No treatment (smear layer present)Lower bond strengthImplied by[2][3]
EDTASignificant increase in bond strength[2]

Experimental Protocols

Protocol 1: Push-Out Bond Strength Testing

This protocol is a standard method to measure the adhesion of a root canal sealer to the dentinal wall.

Methodology:

  • Sample Preparation: Single-rooted teeth are decoronated, and the root canals are instrumented to a standardized size.

  • Irrigation: The canals are irrigated according to the specific experimental protocol being tested (e.g., NaOCl followed by 17% EDTA).

  • Sealer Application and Obturation: The root canals are dried, and this compound is applied according to the manufacturer's instructions, often in conjunction with a gutta-percha cone.

  • Storage: The specimens are stored at 37°C and 100% humidity for a period sufficient to allow the sealer to set completely (e.g., 24 hours to 7 days).[1][16]

  • Sectioning: The roots are sectioned horizontally into slices of a defined thickness (e.g., 1-2 mm) using a hard tissue microtome.[1]

  • Push-Out Test: Each slice is placed in a universal testing machine. A plunger with a diameter slightly smaller than the canal is used to apply a compressive load in an apical-coronal direction at a constant speed (e.g., 0.5 mm/min or 1 mm/min) until the filling material is dislodged.[1][16]

  • Data Calculation: The maximum load at failure (in Newtons) is recorded and divided by the bonded surface area (in mm²) to calculate the push-out bond strength in Megapascals (MPa).

Visualizations

Experimental_Workflow_Push_Out_Test cluster_prep Sample Preparation cluster_fill Filling & Curing cluster_test Testing start Extracted Human Teeth decoronation Decoronation & Working Length Determination start->decoronation instrumentation Canal Instrumentation decoronation->instrumentation irrigation Irrigation Protocol (e.g., NaOCl + EDTA) instrumentation->irrigation drying Canal Drying irrigation->drying application This compound Application drying->application obturation Gutta-Percha Placement application->obturation storage Incubation (37°C, 100% Humidity) obturation->storage sectioning Sectioning into Slices (1-2 mm thick) storage->sectioning testing Push-Out Test in Universal Testing Machine sectioning->testing analysis Data Analysis (Bond Strength in MPa) testing->analysis

Diagram of the push-out bond strength experimental workflow.

Adhesion_Improvement_Logic cluster_problem Problem cluster_causes Primary Causes cluster_solutions Solutions cluster_outcome Outcome low_adhesion Low this compound Adhesion smear_layer Smear Layer Presence low_adhesion->smear_layer contaminants Residual Irrigants or Medicaments low_adhesion->contaminants chelating_agent Use of Chelating Agents (e.g., 17% EDTA) smear_layer->chelating_agent final_rinse Thorough Final Rinse (e.g., Saline) contaminants->final_rinse proper_protocol Optimized Irrigation Protocol chelating_agent->proper_protocol final_rinse->proper_protocol improved_adhesion Improved Adhesion to Dentin proper_protocol->improved_adhesion

Logical relationship for improving this compound adhesion.

References

Technical Support Center: Managing Sealapex™ Extrusion

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering Sealapex™ extrusion into the periapical area during experimental procedures.

Troubleshooting Guide

Issue: Accidental Extrusion of this compound™ into the Periapical Area

Initial Assessment:

  • Radiographic Evaluation: Immediately obtain postoperative periapical radiographs to confirm the presence and extent of the extruded material.[1][2]

  • Symptom Assessment: Clinically evaluate the subject for any immediate postoperative symptoms such as pain, swelling, or paresthesia.[3][4][5] Note that postoperative pain can occur with periapical extrusion of both resin-based and calcium hydroxide-based sealers.[1][6]

Management Protocol:

  • Asymptomatic Cases: For cases without clinical symptoms, a non-surgical "wait and see" approach is generally recommended.[3][5][7][8] Inform the subject about the presence of the extruded sealer and schedule regular follow-up appointments.[2]

  • Symptomatic Cases: If the subject presents with persistent or severe pain, swelling, or evidence of nerve involvement, further intervention may be necessary.[3][4][5] Surgical removal of the extruded material may be considered in these instances, especially if radiographic evidence shows an increasing periapical lesion.[3][4][8]

Follow-up and Monitoring:

  • Schedule follow-up evaluations at 3, 6, and 9-12 months post-procedure.[1]

  • At each follow-up, perform a radiographic assessment to monitor the extruded sealer and the status of the periapical tissues.[1][2]

  • Clinically assess for any developing symptoms.

Frequently Asked Questions (FAQs)

Q1: What is the expected biological response to extruded this compound™?

This compound™, a calcium hydroxide-based sealer, is generally considered biocompatible.[9][10] When extruded into the periapical tissues, it typically elicits a mild inflammatory response, characterized by the presence of macrophages and lymphocytes.[9][11] Over time, the material tends to be resorbed and may be replaced by calcified tissue, a process that can contribute to apical obliteration.[11] Studies have shown that this compound™ can stimulate the deposition of mineralized tissue, inducing apical sealing.[10][12]

Q2: How quickly does extruded this compound™ resorb?

The resorption rate of extruded this compound™ can vary. Some studies indicate that complete dissolution of the sealer from the periapical region is not always observed, although the volume may decrease over time.[1][2] One study found that at a follow-up of over 9 months to 1 year, complete dissolution of this compound™ was observed in 35.3% of cases, which was higher than for resin-based sealers like AH Plus®.[1] The high solubility of this compound™ may contribute to its resorption.[10][13]

Q3: Does this compound™ extrusion affect periapical healing?

Unintentional extrusion of this compound™ does not necessarily negatively influence the healing of periradicular tissues, especially in the absence of pre-existing apical periodontitis.[2] In fact, calcium hydroxide-based sealers like this compound™ have been associated with faster periapical healing and significant bone formation compared to other sealer types.[14] However, some studies suggest that while healing occurs, it might be at a slightly lower rate compared to resin-based sealers like AH Plus®.[1]

Q4: Will extruded this compound™ cause postoperative pain?

Postoperative pain is a possible complication following the extrusion of any root canal sealer.[1] Studies comparing different sealers have shown that while pain can occur with this compound™ extrusion, it may be less intense compared to some resin-based sealers like AH Plus® in the initial 12 hours post-obturation.[1][6]

Q5: What are the physical properties of this compound™ that are relevant to its extrusion?

Key physical properties of this compound™ include its flow, solubility, and setting time. It has been shown to have good flow characteristics, which can contribute to its extrusion.[10] Its higher solubility compared to resin-based sealers is a factor in its gradual resorption from the periapical tissues.[10][13] Interestingly, some in vivo and in vitro studies have reported that this compound™ may not fully set, which could be attributed to its formulation and the environmental conditions.[15][16]

Q6: Should surgical intervention be considered to remove extruded this compound™?

Surgical intervention is typically reserved for cases where the patient is symptomatic (e.g., persistent pain, swelling, paresthesia) or if there is radiographic evidence of a growing periapical lesion.[3][4][7][8] In asymptomatic cases, a conservative, non-surgical monitoring approach is the preferred management strategy.[3][5][7][8]

Data Presentation

Table 1: Comparison of Periapical Healing and Sealer Dissolution at ≥9 months to 1-year Follow-up

Sealer TypeHealed Cases (%)Healing Cases (%)Non-Healed Cases (%)Complete Sealer Dissolution (%)
This compound™ 41.2%--35.3%
AH Plus® 48.1%40.7%11.1%< Resino Seal
Apexit® Plus 44.4%--< this compound™
Resino Seal --41.2%< Apexit® Plus

Data synthesized from a comparative in vivo study.[1]

Experimental Protocols

Protocol 1: In Vivo Assessment of Periapical Tissue Response to Extruded Sealers

  • Objective: To evaluate postoperative pain, dissolution of extruded sealer, and periapical tissue healing following unintentional extrusion of different root canal sealers.

  • Methodology:

    • Subject Selection: Select subjects with single-rooted teeth requiring root canal treatment, where unintentional sealer extrusion is observed in the immediate postoperative radiograph.

    • Grouping: Divide subjects into groups based on the type of root canal sealer used (e.g., Group I: AH Plus®, Group II: Resino Seal, Group III: this compound™, Group IV: Apexit® Plus).[1]

    • Obturation: Perform root canal obturation using the warm vertical compaction technique with the assigned sealer.

    • Pain Assessment: Assess postoperative pain at 0-6, 6-12, 12-24, and 24-48 hours using a Visual Analog Scale (VAS).[1][6]

    • Radiographic Follow-up: Obtain periapical radiographs at baseline, 3, 6, and ≥9 months to 1 year.

    • Data Analysis: Compare the baseline radiographs with follow-up radiographs to assess the dissolution of the extruded sealer and the healing of periradicular tissues. Statistical analysis can be performed using ANOVA, Kruskal-Wallis, and Pearson's Chi-square tests.[1]

Mandatory Visualizations

logical_relationship_1 cluster_0 Initial Event cluster_1 Clinical Assessment cluster_2 Patient Status cluster_3 Management Pathway Extrusion This compound Extrusion Assessment Radiographic & Clinical Assessment Extrusion->Assessment Symptoms Symptoms Present? Assessment->Symptoms NonSurgical Non-Surgical Management (Wait and See) Symptoms->NonSurgical No Surgical Consider Surgical Intervention Symptoms->Surgical Yes experimental_workflow_1 start Start: Subject with This compound Extrusion pain_assessment Postoperative Pain Assessment (0-48 hours) start->pain_assessment baseline_radio Baseline Radiograph start->baseline_radio follow_up_3m 3-Month Follow-up: Radiographic Assessment baseline_radio->follow_up_3m follow_up_6m 6-Month Follow-up: Radiographic Assessment follow_up_3m->follow_up_6m follow_up_9m ≥9-Month Follow-up: Radiographic Assessment follow_up_6m->follow_up_9m data_analysis Data Analysis: Healing & Resorption follow_up_9m->data_analysis

References

Technical Support Center: Reducing the Cytotoxicity of Freshly Mixed Sealapex

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the cytotoxicity of freshly mixed Sealapex in experimental settings.

Frequently Asked Questions (FAQs)

Q1: Why does freshly mixed this compound exhibit cytotoxicity?

Freshly mixed this compound, a calcium hydroxide-based root canal sealer, demonstrates cytotoxicity primarily due to two key factors:

  • High pH: The presence of calcium hydroxide (B78521) results in a high alkaline pH.[1][2] This extreme pH can disrupt cellular homeostasis and lead to cell death.

  • Leachable Components: this compound contains a salicylate (B1505791) resin, from which components can leach out before the material is fully set.[2][3] These leachable substances can be toxic to cells in culture.

Studies have shown that the cytotoxicity of this compound is most pronounced when it is freshly mixed and tends to decrease as the material sets over time.[3]

Q2: How does the cytotoxicity of freshly mixed this compound manifest in vitro?

In vitro studies have shown that freshly mixed this compound can induce both necrosis and apoptosis in cell cultures.[4] One of the key mechanisms identified is the induction of oxidative stress through the generation of reactive oxygen species (ROS) in cells exposed to the fresh material.[4]

Q3: Are there established methods to reduce the cytotoxicity of freshly mixed this compound for experiments?

While the inherent cytotoxicity of freshly mixed this compound diminishes with setting time, researchers can employ pre-treatment protocols to mitigate its immediate toxic effects on cell cultures. The following sections provide detailed troubleshooting guides for such methods.

Troubleshooting Guides

Issue: High cell death observed when co-culturing with freshly mixed this compound.

This is a common observation due to the initial cytotoxicity of the material. Here are two potential solutions to reduce this effect.

This method involves "conditioning" the culture medium with this compound to allow the initial burst of cytotoxic components to leach out before the medium is introduced to the cells.

Experimental Protocol: Elution of this compound

  • Prepare this compound Samples: Mix this compound according to the manufacturer's instructions. Create standardized discs or cylindrical samples of the freshly mixed paste.

  • Incubation: Place the this compound samples in a sterile tube containing a known volume of cell culture medium (e.g., DMEM with 10% FBS). The surface area to volume ratio should be standardized for reproducibility. A common ratio is 1.25 cm²/mL.

  • Elution Period: Incubate the samples in the medium for a set period (e.g., 24, 48, or 72 hours) at 37°C.[1]

  • Harvest the Eluate: After the incubation period, centrifuge the tube and collect the supernatant (the conditioned medium). This eluate can then be used in your cell culture experiments. For dose-response experiments, serial dilutions of the eluate can be prepared.

Rationale: This pre-incubation allows the most cytotoxic, readily leachable components and the initial high pH to be diluted into the medium. Using this "conditioned" medium, or eluate, can significantly reduce the acute toxicity to your cell cultures.[1]

This protocol leverages the protein-binding capacity of serum to neutralize cytotoxic components.

Experimental Protocol: Serum Detoxification

  • Prepare this compound Samples: Prepare standardized samples of freshly mixed this compound as described above.

  • Serum Incubation: Place the this compound samples in a sterile tube containing a high concentration of fetal bovine serum (FBS) or bovine serum albumin (BSA).[5][6]

  • Incubation Period: Incubate for a defined period (e.g., 1 to 24 hours) at 37°C to allow for the binding of leachable components to the serum proteins.

  • Preparation for Cell Culture: After incubation, the this compound material can be briefly rinsed with a sterile phosphate-buffered saline (PBS) solution to remove excess serum before being used in a co-culture system. Alternatively, the serum used for detoxification can be analyzed for its cytotoxic potential to understand the amount of leached components.

Rationale: Proteins in serum, such as albumin, can bind to and sequester cytotoxic molecules that leach from dental materials, thereby reducing their bioavailability and toxic effects on cells.[7][8]

Quantitative Data Summary

The following table summarizes the cytotoxic effects of this compound at different time points from various studies. This data can help in selecting an appropriate elution time for your experiments.

Study ReferenceCell LineTime PointCytotoxicity LevelCell Viability (%)
[4]Human Periodontal Ligament FibroblastsFreshHigh~3.4%
[3]3T3 FibroblastsFreshMildly CytotoxicNot specified
[3]3T3 Fibroblasts3 WeeksNon-cytotoxicNot specified
[1]Immortalized Human Gingival Fibroblasts24h ElutionModerately CytotoxicNot specified
[1]Immortalized Human Gingival Fibroblasts48h ElutionModerately CytotoxicNot specified
[1]Immortalized Human Gingival Fibroblasts72h ElutionModerately CytotoxicNot specified

Key Experimental Methodologies

For researchers investigating the cytotoxicity of this compound, the following are standard experimental protocols.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Exposure to this compound Eluate: Remove the culture medium and replace it with the prepared this compound eluates of different concentrations or elution times. Include a positive control (e.g., a known cytotoxic agent) and a negative control (fresh culture medium).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, remove the eluate and add 50 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the negative control.

LDH Assay for Cytotoxicity

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells.

Protocol:

  • Cell Seeding and Exposure: Follow the same steps 1-3 as in the MTT assay.

  • Sample Collection: After the incubation period, carefully collect a sample of the cell culture supernatant from each well.

  • LDH Reaction: Use a commercial LDH cytotoxicity assay kit and follow the manufacturer's instructions. This typically involves adding the collected supernatant to a reaction mixture containing the LDH substrate.

  • Absorbance Measurement: After a specified incubation time, measure the absorbance at the wavelength recommended by the kit manufacturer (usually around 490 nm). The amount of color change is proportional to the amount of LDH released, and thus to the extent of cell lysis.

Visualizing Cellular Pathways and Workflows

Signaling Pathways in this compound-Induced Cytotoxicity

Freshly mixed this compound can induce oxidative stress, leading to different cell death pathways.[4] The high concentration of calcium hydroxide and the leachable salicylate components are the primary triggers for these cellular responses.

G cluster_0 Cellular Response to Freshly Mixed this compound This compound Freshly Mixed this compound CaOH2 High pH (Ca(OH)2) This compound->CaOH2 Salicylate Leachable Salicylates This compound->Salicylate ROS Increased ROS (Oxidative Stress) CaOH2->ROS Salicylate->ROS Necrosis Necrosis ROS->Necrosis Apoptosis Apoptosis ROS->Apoptosis Caspase Caspase Activation Apoptosis->Caspase

Caption: this compound-induced cytotoxicity pathways.

Experimental Workflow for Cytotoxicity Reduction

This diagram outlines the experimental process for preparing and testing this compound eluates to assess the reduction in cytotoxicity over time.

G cluster_1 Workflow for Reducing this compound Cytotoxicity Mix 1. Mix this compound Prepare 2. Prepare Standardized Samples Mix->Prepare Elute 3. Elute in Culture Medium (24h, 48h, 72h) Prepare->Elute Collect 4. Collect Eluates Elute->Collect Expose 5. Expose Cells to Eluates Collect->Expose Assay 6. Perform Cytotoxicity Assay (MTT or LDH) Expose->Assay Analyze 7. Analyze Data Assay->Analyze

Caption: Workflow for cytotoxicity reduction and testing.

Logical Relationship of Cytotoxicity Factors

This diagram illustrates the relationship between the components of freshly mixed this compound and the resulting cellular effects.

G cluster_2 Factors in this compound Cytotoxicity Freshthis compound Freshly Mixed this compound HighpH High Alkaline pH Freshthis compound->HighpH Leachables Leachable Components Freshthis compound->Leachables CellContact Direct Cell Contact HighpH->CellContact Leachables->CellContact CellDeath Cell Death (Necrosis/Apoptosis) CellContact->CellDeath

Caption: Relationship of this compound components to cytotoxicity.

References

Technical Support Center: Sealapex Antimicrobial Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed information regarding the factors influencing the antimicrobial efficacy of Sealapex, a calcium hydroxide-based root canal sealer. It includes frequently asked questions, troubleshooting guides for common experimental issues, and summaries of key data.

Frequently Asked Questions (FAQs)

Q1: What is the primary antimicrobial mechanism of this compound?

A1: The antimicrobial action of this compound is primarily attributed to its composition as a calcium hydroxide-based sealer. Upon contact with tissue fluids, it dissociates into calcium (Ca²⁺) and hydroxyl (OH⁻) ions.[1][2][3] This dissociation creates a highly alkaline environment, raising the local pH to levels (pH >9, up to 12.5) that are inhospitable to many bacteria.[3][4][5] The high pH disrupts microbial cytoplasmic membranes, denatures proteins, and inhibits essential enzymatic activities, leading to the inhibition of bacterial metabolism, growth, and cellular division.[1][4]

Q2: How does the setting time and solubility of this compound influence its antimicrobial effect?

A2: The setting time and solubility are critical factors. This compound has a prolonged setting time, which allows for a sustained release of hydroxyl ions.[3][5] Its solubility in water facilitates the diffusion of these ions into the surrounding environment, which is directly related to its antimicrobial action.[5][6] However, this higher solubility, while beneficial for immediate antimicrobial effect, may impact the long-term dimensional stability of the sealer.[3][5] The antimicrobial activity of this compound has been shown to increase over time in several studies, with significant effects observed at 2, 7, and 14 days post-application.[6][7]

Q3: Why do my experimental results for this compound's efficacy differ between an Agar (B569324) Diffusion Test (ADT) and a Direct Contact Test (DCT)?

A3: The choice of testing methodology significantly impacts the observed results.

  • Agar Diffusion Test (ADT): This method measures the antimicrobial effect of components that can diffuse through the agar medium. The size of the inhibition zone depends on both the toxicity of the material to the microbe and its diffusibility (solubility, rate of release, molecular size).[2]

  • Direct Contact Test (DCT): This method assesses the surface-level antimicrobial activity of the set material. It is considered a more clinically relevant model for root canal sealers, which function in direct contact with the canal walls.

Studies have shown that this compound may exhibit low or no activity in ADT with fresh samples but demonstrate significant bactericidal effects in DCT, especially after a period of aging (e.g., 15 to 60 minutes or longer).[8][9] This discrepancy occurs because the primary mechanism (high pH from ion release) is most effective at the point of direct contact.

Q4: Does the effectiveness of this compound vary against different types of microorganisms?

A4: Yes, the antimicrobial efficacy of this compound can vary depending on the specific pathogen. It has demonstrated activity against a range of common oral pathogens, including Enterococcus faecalis, Staphylococcus aureus, Escherichia coli, and Candida albicans.[4][10] However, the degree of efficacy differs. For instance, some studies have found this compound to be highly effective against E. faecalis biofilms over time[6][7], while one study noted it was most effective against Candida albicans after 72 hours compared to other tested sealers.[10] E. faecalis is a particularly resilient bacterium often associated with endodontic treatment failures, making it a key target for sealer efficacy studies.[7][11]

Troubleshooting Guide

This guide addresses common issues encountered during in vitro antimicrobial testing of this compound.

Issue 1: Inconsistent or No Zone of Inhibition in Agar Diffusion Test (ADT)

  • Possible Cause 1: Insufficient Pre-diffusion Time: The material may require time for its active components to diffuse into the agar before incubation. Some protocols allow for a pre-diffusion period at room temperature.[12]

  • Possible Cause 2: Test Method Limitation: As a calcium hydroxide-based sealer, this compound's primary antimicrobial action relies on creating a high pH through direct contact. Its components may not diffuse as readily through agar as those of other sealer types (e.g., eugenol (B1671780) or formaldehyde-releasing sealers).[1][8] Consider supplementing your research with a Direct Contact Test (DCT) for a more comprehensive assessment.[9]

  • Possible Cause 3: Fresh vs. Set Material: The antimicrobial activity of freshly mixed this compound may differ from the set material. The release of hydroxyl ions is a continuous process during setting.[2]

Issue 2: Low Bacterial Reduction in Direct Contact Test (DCT)

  • Possible Cause 1: Insufficient Contact Time: The bactericidal effect of this compound is time-dependent. While some materials show an immediate effect, studies indicate this compound's efficacy increases significantly after longer contact periods (e.g., 15-60 minutes) and over several days (2, 7, and 14 days).[6][7][8] Ensure your experimental time points are sufficient to observe the material's full potential.

  • Possible Cause 2: Biofilm Maturity: Mature, well-established biofilms are inherently more resistant to antimicrobial agents than planktonic bacteria.[11] If testing against a biofilm, ensure the model and treatment duration are appropriate. No sealer, including this compound, was able to completely eliminate a 14-day-old E. faecalis biofilm in one study.[7]

  • Possible Cause 3: Inadequate Sealer-Bacteria Contact: Ensure the bacterial suspension or biofilm is in uniform, direct contact with the set sealer surface as per the protocol. Any gaps or unevenness can lead to underestimated results.

Data Presentation

Table 1: Antimicrobial Efficacy (Zone of Inhibition, mm) of this compound vs. Other Sealers (Agar Diffusion Test)
MicroorganismTimeThis compoundAH PlusMTA FillapexEndomethasoneTublisealReference
E. faecalis24 h11.47 ± 0.9419.87 ± 2.15---[12]
E. faecalis72 hDecreasedDecreased---[12]
E. faecalis24 h16.53 ± 0.7114.23 ± 0.8111.37 ± 0.59-13.87 ± 0.77[2]
E. faecalis72 h15.77 ± 0.7513.50 ± 0.8210.67 ± 0.54-13.13 ± 0.73[2]
E. faecalis-0.2 ± 0.041.2 ± 0.20.3 ± 0.02--[8]
S. aureus72 h-SignificantSignificantMost Effective-[10]
C. albicans72 hMost Effective-SignificantEffective-[10]

Note: Results vary significantly based on experimental conditions and the specific study protocol.

Table 2: pH and Calcium Ion (Ca²⁺) Release Over Time
SealerTime PointpH LevelCa²⁺ ReleaseReference
This compound2 daysHighest ValueHigh[5][13]
This compound7 daysHighest Value-[5][13]
This compound1-90 daysLower than TotalFillLower than TotalFill[14]
TotalFill1-90 daysSignificantly HigherSignificantly Higher[14]

Note: "Highest Value" is in comparison to other sealers tested in the same study, including AH Plus and MTA-based sealers.

Experimental Protocols & Visualizations

Protocol 1: Agar Diffusion Test (ADT)

This generalized protocol is based on methodologies described in multiple studies.[2][4][12]

  • Preparation: Prepare and sterilize Mueller-Hinton agar plates.

  • Inoculation: Create a standardized microbial suspension (e.g., 0.5 McFarland standard) of the test organism (e.g., E. faecalis). Uniformly swab the entire surface of the agar plates with the suspension.

  • Well Creation: Create uniform wells in the agar using a sterile punch or pipette tip. Typically, 3-4 wells are made at equidistant points.

  • Sealer Placement: Mix this compound according to the manufacturer's instructions. Immediately fill the prepared wells with the freshly mixed sealer, ensuring it is level with the agar surface.

  • (Optional) Pre-diffusion: Allow the plates to sit at room temperature for a specified period (e.g., 2 hours) to permit initial diffusion of the material.[12]

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24, 48, or 72 hours).

  • Measurement: After each time interval, measure the diameter of the clear zone of growth inhibition around each well in millimeters (mm).

ADT_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Agar Plates B Inoculate Plates with Test Microorganism A->B C Create Wells in Agar B->C D Place Freshly Mixed This compound into Wells C->D E Incubate Plates (e.g., 37°C for 24-72h) D->E F Measure Diameter of Inhibition Zone (mm) E->F

Diagram: Generalized workflow for the Agar Diffusion Test (ADT).
Protocol 2: Direct Contact Test (DCT)

This generalized protocol is based on methodologies described in multiple studies.[5][7][8]

  • Sealer Preparation: Mix this compound and apply a thin, uniform layer to the bottom of wells in a 96-well microtiter plate. Allow the sealer to set for a specified period according to the experimental design (e.g., 24 hours or longer).

  • Bacterial Suspension: Prepare a standardized suspension of the test bacteria in a suitable broth.

  • Direct Contact: Add a specific volume (e.g., 10 µL) of the bacterial suspension directly onto the surface of the set sealer in each well. Control wells contain the bacterial suspension but no sealer.

  • Incubation: Incubate the plate for designated contact times (e.g., 6, 15, 60 minutes, or longer).[8]

  • Recovery & Plating: After the contact time, add fresh broth to each well, resuspend the bacteria, perform serial dilutions, and plate the dilutions onto appropriate agar plates.

  • Quantification: Incubate the agar plates until colonies are visible. Count the colony-forming units (CFUs) to determine the number of viable bacteria remaining after contact with the sealer. Calculate the percentage of bacterial reduction compared to the control group.

Factors_Affecting_Efficacy cluster_intrinsic Intrinsic Material Properties cluster_extrinsic Experimental Factors center_node This compound Antimicrobial Efficacy comp Composition (Calcium Hydroxide) ph High pH Generation comp->ph ph->center_node sol Solubility & Ion Release sol->ph set Setting Time set->center_node method Test Method (ADT vs. DCT) method->center_node microbe Microorganism Type (e.g., E. faecalis) microbe->center_node time Contact Time time->center_node dentin Presence of Dentin dentin->center_node Mechanism_of_Action A This compound (Calcium Hydroxide Sealer) B Dissociation in Aqueous Environment A->B C Release of Hydroxyl (OH⁻) and Calcium (Ca²⁺) Ions B->C D Creation of High pH (Alkaline Environment) C->D E Inhibition of Microbial Enzymatic Activity & Membrane Disruption D->E F Inhibition of Growth & Bacterial Cell Death E->F

References

techniques to minimize the shrinkage of Sealapex upon setting

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of Sealapex and minimizing potential dimensional changes upon setting.

Frequently Asked Questions (FAQs)

Q1: What is the primary composition of this compound and how does it influence its setting reaction?

This compound is a non-eugenol, calcium hydroxide-based polymeric root canal sealer.[1][2][3][4] Its setting reaction is chemically initiated upon mixing the base and accelerator pastes. The presence of calcium hydroxide (B78521) contributes to the material's biocompatibility and its potential to promote hard tissue formation.[5][6] The setting process is sensitive to environmental conditions such as humidity and temperature.[7][8]

Q2: My this compound sealer appears to be setting slower than expected in an in-vitro model. Why is this happening?

The setting time of this compound can be significantly influenced by the experimental conditions. Studies have shown that this compound sets much more rapidly on a glass slab compared to within a root canal.[7] The confined space and the specific environmental conditions within a simulated root canal can delay the setting process. In some in-vitro studies, this compound has been reported to not set completely, particularly in humid environments.[9][10][11][12]

Q3: Does the mixing technique affect the properties of this compound?

While a specific study on the effect of mixing failures on the shrinkage of this compound was not identified, proper mixing is a critical step for all two-component dental materials. Incomplete or improper mixing can lead to a non-homogenous consistency, which may affect the material's physical properties, including its dimensional stability.[13] Research on other dental materials has demonstrated that the mixing method can significantly impact dimensional stability and the reproduction of surface details.[14][15] For optimal results, it is crucial to follow the manufacturer's instructions for mixing to achieve a uniform and consistent paste.

Troubleshooting Guide: Minimizing Dimensional Change

Issue: Concerns about the potential for shrinkage of this compound upon setting.

While an ideal root canal sealer should not shrink upon setting, most traditional sealers exhibit some degree of volumetric shrinkage.[6] This can potentially lead to the formation of gaps and compromise the seal. The following factors can be controlled to optimize the dimensional stability of this compound.

Factor 1: Moisture Control in the Root Canal Environment

The moisture level within the root canal is a critical factor influencing the setting and sealing ability of this compound.

  • Manufacturer's Recommendation: The manufacturer of this compound advises that the canal walls should be dry before the obturation process.[16]

  • Experimental Findings: Studies have shown that the moisture condition of the root canal at the time of obturation has a significant effect on leakage and sealing ability.[16] While excessive moisture can be detrimental, some moisture is necessary for the setting reaction of calcium silicate-based materials, which also rely on hydration.[12] This suggests a delicate balance is required.

Experimental Protocol for Optimizing Canal Dryness:

  • After final irrigation of the root canal, use sterile paper points to dry the canal.

  • Insert a fresh, sterile paper point to the working length and observe the tip upon removal.

  • The canal is considered appropriately dry when the apical portion of the paper point comes out dry. If the tip is still moist, use additional paper points until this is achieved.

  • Avoid over-drying the canal with prolonged air-blasting, as this can desiccate the dentin.

Factor 2: Temperature Considerations

Temperature can influence the viscosity and handling characteristics of this compound, which in turn may affect its adaptation to the canal walls and overall dimensional stability.

  • Viscosity and Temperature: Research has shown that as the temperature increases, the viscosity of this compound also increases.[8]

  • Clinical Significance: A change in viscosity can affect the flow of the sealer into canal irregularities. A thicker consistency might be more challenging to apply and may not adapt as intimately to the canal walls.

Recommendations:

  • Storage: Store this compound at room temperature as recommended by the manufacturer.

  • Mixing Environment: Perform the mixing of this compound in a controlled laboratory environment with a stable temperature.

  • Pre-warming: Avoid pre-warming this compound, as this will increase its viscosity.[8]

Factor 3: Mixing and Application Technique

A homogenous mix and proper application are fundamental to ensuring the optimal performance of the sealer.

Methodology for Proper Mixing and Application:

  • Dispensing: Dispense equal lengths of the base and accelerator pastes onto a mixing pad as per the manufacturer's instructions.

  • Mixing: Use a spatula to thoroughly mix the two pastes until a uniform color and consistency are achieved. Avoid incorporating air bubbles during mixing.

  • Application: Introduce the mixed sealer into the canal using a suitable method, such as a Lentulo spiral or by coating the master gutta-percha cone.

  • Placement: Ensure the sealer is applied in a thin, even layer to the canal walls to minimize the total volume of sealer, as shrinkage is a volumetric phenomenon.

Summary of Influencing Factors

FactorInfluence on this compound PropertiesRecommendation for Minimizing Dimensional Change
Moisture Setting time and sealing ability are highly dependent on moisture.[16] Inconsistent setting in overly humid conditions.[9]Ensure root canal is properly dried with paper points, avoiding over-desiccation, as per manufacturer's guidelines.[16]
Temperature Increased temperature leads to increased viscosity.[8]Store and mix at a controlled room temperature. Avoid pre-heating.
Mixing Incomplete mixing can lead to a non-homogenous material with unpredictable properties.[13]Ensure a thorough and homogenous mix according to the manufacturer's instructions.
Application The volume of sealer used can influence the overall dimensional change.Apply a thin, uniform layer to the canal walls.

Logical Workflow for Minimizing this compound Shrinkage

cluster_prep Preparation Phase cluster_application Application Phase cluster_outcome Desired Outcome storage Store this compound at Room Temperature dispense Dispense Equal Lengths of Base and Accelerator storage->dispense mix Thoroughly Mix to a Homogenous Consistency dispense->mix apply Apply a Thin, Even Layer of Sealer mix->apply Controlled Environment dry Dry Root Canal with Paper Points dry->apply obturate Complete Obturation with Core Material apply->obturate outcome Optimized Dimensional Stability obturate->outcome

Caption: Workflow for optimal handling of this compound.

References

Technical Support Center: Enhancing the Radiopacity of Sealapex

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on enhancing the radiopacity of Sealapex, a non-eugenol, calcium hydroxide (B78521) polymeric root canal sealer.

Frequently Asked Questions (FAQs)

Q1: What is the current radiopacity of this compound?

This compound is a radiopaque material.[1][2] However, its radiopacity has been reported to be lower than some other root canal sealers.[3][4][5] Studies have shown its radiopacity to be equivalent to approximately 2.22 mm to 6.1 mm of aluminum (mm Al).[4][5][6][7][8] The manufacturer has modified the formulation of this compound, replacing barium sulfate (B86663) with bismuth trioxide to improve its radiopacity.[6][7][9]

Q2: Why is enhancing the radiopacity of this compound important for diagnosis?

Sufficient radiopacity is crucial for distinguishing the root canal filling material from adjacent anatomical structures like dentin and bone on radiographs.[3][9] Enhanced radiopacity allows for a clearer assessment of the quality of the root canal filling, helping to identify voids, underfilling, or overfilling, which is critical for successful long-term endodontic treatment. The International Organization for Standardization (ISO) 6876/2001 standard recommends a minimum radiopacity for root canal sealers of 3 mm Al.[6][9][10]

Q3: What are common radiopacifying agents that can be incorporated into dental sealers?

Several agents can be added to dental cements to increase their radiopacity. Commonly researched radiopacifiers include:

  • Bismuth Oxide (Bi₂O₃)[11][12][13]

  • Zirconium Oxide (ZrO₂)[11][12][13]

  • Bismuth Subcarbonate (BiO)₂CO₃[11][12]

  • Bismuth Subnitrate[11][12]

  • Barium Sulfate (BaSO₄)[11]

  • Calcium Tungstate (CaWO₄)[11]

  • Ytterbium Trifluoride (YbF₃)[13]

  • Iodoform[11]

Q4: What are the potential challenges when adding a radiopacifying agent to this compound?

Incorporating a new agent into the this compound formulation can alter its original properties. Researchers should be aware of potential changes in:

  • Setting Time: Some agents might accelerate or retard the setting time of the sealer.[13]

  • Flow Characteristics: The viscosity and flow of the sealer could be affected, influencing its ability to penetrate complex root canal anatomies.[4]

  • Compressive Strength: The mechanical properties of the set sealer might be compromised.[13]

  • Solubility: The addition of certain agents could increase the solubility of the material, which is undesirable for a long-term seal.[12]

  • Biocompatibility: It is crucial to ensure that the added radiopacifier does not induce cytotoxicity.[5]

  • pH and Antimicrobial Activity: The alkalinity and antimicrobial properties of the sealer could be altered.[12]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Insufficient Radiopacity After Adding Agent The concentration of the radiopacifying agent is too low.Gradually increase the weight percentage (wt%) of the radiopacifying agent. It is recommended to start with increments of 5-10 wt% and evaluate the radiopacity at each step. Studies have shown that at least 10 wt% of Bi₂O₃ or 20 wt% of ZrO₂ or YbF₃ may be needed to achieve a radiopacity greater than 3 mm Al in Portland cement-based materials.[13]
The chosen radiopacifying agent has inherently low radiopacity.Consider using an agent with a higher atomic number, as these generally provide greater radiopacity. Bismuth oxide, for instance, has been shown to provide high radiopacity.[11]
Altered Setting Time The radiopacifying agent is interfering with the setting reaction of this compound.Screen different radiopacifying agents. For example, bismuth oxide has been reported to extend the setting time of Portland cement, while zirconium oxide and ytterbium trifluoride did not significantly affect it.[13]
Reduced Compressive Strength The added particles are disrupting the matrix of the set sealer.Optimize the particle size of the radiopacifying agent. Nanoparticles may integrate better into the sealer matrix. Also, consider agents that have been shown to not negatively impact or even improve mechanical properties. Zirconium dioxide and ytterbium trifluoride have been shown to increase the compressive strength of Portland cement.[13]
Increased Porosity of the Sealer The incorporation of the radiopacifying agent is creating voids within the material.All tested radiopacifiers in one study increased the porosity of the experimental cements.[13] Experiment with different mixing techniques (e.g., vacuum mixing) to minimize the incorporation of air.
Decreased Flowability The filler loading has been increased, leading to a thicker consistency.Adjust the powder-to-liquid ratio if possible, or consider using radiopacifying agents with a particle morphology that is more conducive to flow.

Quantitative Data Summary

Table 1: Radiopacity of this compound and Other Root Canal Sealers

SealerRadiopacity (mm Al)Reference
This compound6.1[6][7][8]
This compound5.51[4]
This compound2.22[5]
AH Plus12.5[4]
Epiphany SE12.0[4]
MTA Fillapex8.9[4]
Endo CPM5.46[4]
Sealer 266.3[6][7][8]
Acroseal4.0[6][7][8]

Table 2: Effect of Radiopacifying Agents on Portland Cement Properties

Radiopacifying Agent (wt%)Radiopacity (mm Al)Compressive StrengthSetting TimePorosityReference
Control (Pure PC) < 3---[13]
Bi₂O₃ (10%) > 3DecreasedExtendedIncreased[13]
ZrO₂ (20%) > 3Increased (not significant)Not significantly affectedIncreased[13]
YbF₃ (20%) > 3Increased (not significant)Not significantly affectedIncreased[13]

Experimental Protocols

Protocol 1: Evaluation of Radiopacity

This protocol is based on the ISO 6876/2001 standard for dental root canal sealing materials.

1. Specimen Preparation: a. Mix the experimental sealer according to the manufacturer's instructions or your experimental protocol. b. Fabricate disc-shaped specimens with a diameter of 10 mm and a thickness of 1 mm. A metallic mold is recommended for uniformity. c. Allow the specimens to set completely according to the material's specified setting time.

2. Radiographic Procedure: a. Place the set specimens on an occlusal dental film or a digital sensor. b. Position a graduated aluminum step-wedge (with thickness increments, e.g., 1 to 10 mm) alongside the specimens. c. Expose the film/sensor using a dental X-ray unit with standardized settings for kilovoltage peak (kVp), milliamperage (mA), exposure time, and source-to-film distance.

3. Image Analysis: a. Digitize the radiographic images if using film. b. Use image analysis software (e.g., ImageJ) to measure the mean gray value of each specimen and each step of the aluminum wedge. c. Create a calibration curve by plotting the gray values of the aluminum step-wedge against their corresponding thicknesses. d. Determine the equivalent aluminum thickness (radiopacity) of your experimental sealer by interpolating its mean gray value on the calibration curve.

Visualizations

Experimental_Workflow cluster_prep Material Preparation cluster_eval Evaluation This compound This compound Base & Catalyst Mix Mix Components This compound->Mix Radiopacifier Radiopacifying Agent Radiopacifier->Mix Specimen Prepare Specimen (10x1mm disc) Mix->Specimen SettingTime Setting Time Test Mix->SettingTime Strength Compressive Strength Test Mix->Strength Flow Flow Test Mix->Flow Radiograph Radiograph with Al Step-wedge Specimen->Radiograph Analyze Analyze Image & Calculate Radiopacity Radiograph->Analyze

Caption: Workflow for enhancing and evaluating the radiopacity of this compound.

Decision_Tree Start Goal: Enhance this compound Radiopacity SelectAgent Select Radiopacifying Agent (e.g., Bi2O3, ZrO2) Start->SelectAgent Incorporate Incorporate Agent into this compound SelectAgent->Incorporate TestRadiopacity Test Radiopacity (vs. 3mm Al) Incorporate->TestRadiopacity TestRadiopacity->SelectAgent Not Radiopaque Sufficient Sufficient? TestRadiopacity->Sufficient Radiopaque TestProperties Test Other Properties (Setting Time, Strength, etc.) Sufficient->TestProperties Acceptable Properties Acceptable? TestProperties->Acceptable Acceptable->SelectAgent No Final Optimized Formulation Acceptable->Final Yes

Caption: Decision-making process for selecting a suitable radiopacifying agent.

References

Technical Support Center: Preventing Tooth Discoloration by Sealapex

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and preventing tooth structure discoloration associated with the use of Sealapex root canal sealer.

Troubleshooting Guide

This guide addresses specific issues that may arise during experimental use of this compound, focusing on the prevention of tooth discoloration.

IssuePotential CauseRecommended Action
Mild to Moderate Yellowing or Graying of Tooth Structure Over Time Remnants of this compound sealer left in the pulp chamber after obturation.Thoroughly clean the pulp chamber with a suitable solvent (e.g., alcohol) to remove all visible sealer remnants before placing the final restoration.
Penetration of sealer components into the dentinal tubules.Apply a dentin bonding agent (DBA) to the walls of the pulp chamber before obturation to seal the dentinal tubules and minimize sealer penetration.[1]
Dark Gray or Black Discoloration, Especially After Using Sodium Hypochlorite (B82951) (NaOCl) Chemical interaction between bismuth trioxide (a radiopacifier in this compound) and NaOCl, a common root canal irrigant.- Ensure thorough removal of NaOCl from the canal and pulp chamber before sealer placement. - Consider using a final irrigant that does not react with bismuth trioxide, such as chlorhexidine (B1668724) or sterile saline, after NaOCl irrigation.
Inconsistent or Unpredictable Discoloration in Experimental Samples - Variations in the amount of sealer remnant. - Inconsistent cleaning protocols. - Differences in the proximity of the sealer to the coronal tooth structure.- Standardize the application and cleaning protocols across all samples. - Ensure the root canal filling material, including the sealer, is kept at or below the level of the cementoenamel junction (CEJ).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in endodontics?

This compound is a non-eugenol, calcium hydroxide-based root canal sealer. It is used in conjunction with a core material, like gutta-percha, to fill and seal the root canal system after it has been cleaned and shaped. Its calcium hydroxide (B78521) content is intended to be biocompatible and may promote hard tissue formation.

Q2: Can this compound cause tooth discoloration?

Yes, like most root canal sealers, this compound has the potential to cause tooth discoloration.[2] Studies have shown that it can cause perceptible changes in tooth color over time.[1] However, the extent of discoloration is often reported to be less severe compared to some other types of sealers, such as those based on zinc oxide-eugenol.

Q3: What is the primary component in this compound that contributes to discoloration?

The main component in this compound associated with discoloration is bismuth trioxide (Bi₂O₃).[3] This compound is added to the sealer to make it visible on radiographs (radiopacity), which is essential for evaluating the quality of the root canal filling. An elemental analysis of this compound has shown a bismuth content of approximately 19.66% by weight.[3]

Q4: How does bismuth trioxide cause tooth discoloration?

The discoloration is primarily due to a chemical reaction between bismuth trioxide and other substances it may come into contact with during the endodontic procedure. A significant reaction occurs with sodium hypochlorite (NaOCl), a widely used root canal irrigating solution. This interaction can lead to the formation of a dark-colored precipitate, which can stain the tooth structure. Additionally, it has been suggested that bismuth compounds may interact with dentin collagen, contributing to the discoloration process.

Q5: How can I prevent or minimize tooth discoloration when using this compound in my research?

To minimize discoloration, a meticulous technique is crucial:

  • Thorough Cleaning: After obturation, it is imperative to completely clean the pulp chamber of any sealer remnants. A microbrush with alcohol can be effective for this purpose.

  • Proper Obturation Level: Ensure that the root canal filling materials, including this compound, do not extend into the pulp chamber and are kept at or apical to the cementoenamel junction.

  • Use of a Dentin Bonding Agent (DBA): Applying a DBA to the dentinal walls of the pulp chamber prior to obturation can seal the dentinal tubules, creating a barrier that prevents the sealer from penetrating and causing internal staining.[1]

  • Final Irrigation Protocol: After using sodium hypochlorite, consider a final rinse with an irrigant that does not react with bismuth trioxide, such as sterile saline or chlorhexidine, and ensure the canal is thoroughly dried.

Q6: How does the discoloration caused by this compound compare to other root canal sealers?

The following table summarizes the mean color change (ΔE) values from an in vitro study comparing the discoloration potential of different root canal sealers over time. A higher ΔE value indicates a greater color change. A ΔE value greater than 3.3 is considered to be a clinically perceptible color difference.

Sealer TypeSealer NameΔE (after 1 month)ΔE (after 6 months)
Calcium Hydroxide-based This compound 1.962Not Reported in this study
Epoxy Resin-basedAH Plus5.43 (after 10 days)Not Reported in this study
Zinc Oxide-Eugenol-basedSultan7.55 (after 10 days)Not Reported in this study
Calcium Hydroxide-basedApexit Plus6.16 (after 10 days)6.38 (after 17 days)

Data adapted from multiple studies for comparative purposes. Note that experimental conditions and time points may vary between studies.

Experimental Protocols

Protocol for Spectrophotometric Measurement of Tooth Discoloration

This protocol outlines a standardized method for quantifying tooth color changes in vitro.

  • Sample Preparation:

    • Use extracted human or bovine teeth, free of caries, restorations, and fractures.

    • Clean the teeth of any soft tissue debris and store them in a solution of thymol (B1683141) or saline.

    • Create standardized access cavities and prepare the root canals using a consistent instrumentation technique.

    • Irrigate the canals with sodium hypochlorite, followed by a final rinse with sterile saline or EDTA to remove the smear layer. Dry the canals thoroughly.

  • Baseline Color Measurement:

    • Use a calibrated spectrophotometer to measure the baseline color of the buccal surface of each tooth crown.

    • Record the CIE Lab* values. The L* value represents lightness, a* represents the red-green spectrum, and b* represents the yellow-blue spectrum.

    • Take at least three measurements per tooth and calculate the average to ensure accuracy.

  • Sealer Application:

    • Mix this compound according to the manufacturer's instructions.

    • Apply the sealer into the root canal and/or pulp chamber, depending on the experimental design.

    • Remove excess sealer from the coronal aspect to a level consistent with clinical practice (e.g., at the CEJ).

    • Seal the access cavity with a temporary restorative material.

  • Incubation:

    • Store the samples in an incubator at 37°C and 100% humidity to simulate physiological conditions.

  • Follow-up Color Measurements:

    • At predetermined time intervals (e.g., 24 hours, 1 week, 1 month, 6 months), retrieve the samples and repeat the spectrophotometric measurements as described in step 2.

  • Data Analysis:

    • Calculate the color change (ΔE) for each tooth at each time point using the following formula: ΔE = [(ΔL)² + (Δa)² + (Δb)²]¹/² Where ΔL, Δa, and Δb are the differences in the respective values between the baseline and the follow-up measurements.

    • A higher ΔE value indicates a greater change in color. A ΔE value > 3.3 is generally considered to be clinically perceptible.

    • Statistically analyze the data to compare the discoloration caused by different materials or protocols.

Visualizations

G cluster_reactants Reactants cluster_interaction Interaction cluster_products Products This compound This compound (contains Bismuth Trioxide - Bi₂O₃) Interaction Chemical Reaction in Dentinal Tubules This compound->Interaction NaOCl Sodium Hypochlorite (NaOCl) NaOCl->Interaction Precipitate Dark-Colored Bismuth Precipitate Interaction->Precipitate Leads to formation of Discoloration Tooth Structure Discoloration Precipitate->Discoloration Causes

Bismuth Trioxide Discoloration Pathway

G start Start: Post-Instrumentation & Irrigation apply_dba Apply Dentin Bonding Agent to Pulp Chamber Walls start->apply_dba dry_canal Thoroughly Dry Canal and Chamber apply_dba->dry_canal place_sealer Place this compound and Gutta-Percha dry_canal->place_sealer remove_excess Remove Excess Sealer to CEJ Level place_sealer->remove_excess clean_chamber Clean Pulp Chamber with Alcohol remove_excess->clean_chamber place_restoration Place Final Restoration clean_chamber->place_restoration end End: Minimized Discoloration Risk place_restoration->end

Clinical Workflow for Discoloration Prevention

References

Sealapex Technical Support Center: Troubleshooting Mixing and Handling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Sealapex root canal sealer.

Frequently Asked Questions (FAQs)

Q1: What is the correct mixing ratio for this compound? A1: this compound is a two-part, base/catalyst paste system that should be mixed in equal portions.[1][2]

Q2: What is the recommended delivery method for this compound? A2: For the standard tube packaging, the mixed material is applied to the canal with an endodontic point.[1] this compound Xpress is available in a dual-barrel syringe with single-use automix tips for direct application.[1]

Q3: What are the ideal storage conditions for this compound? A3: this compound should be stored in a cool, dry, and well-ventilated area away from direct sunlight. The containers should be kept tightly closed when not in use.

Q4: What should I do if a clear oil is extruded from the tube instead of an opaque paste? A4: If a clear oil is extruded, the material should not be used. Both the base and catalyst should be opaque pastes.

Q5: Can this compound be used with all obturation techniques? A5: Yes, this compound is compatible with various obturation techniques. For instance, one study found that the most effective apical seal with this compound was achieved using cold lateral condensation.[3]

Troubleshooting Guide

Mixing and Consistency Issues

Q: My this compound mix appears grainy or lumpy. What is the cause and how can I fix it? A: A grainy or lumpy consistency is a sign of an incomplete or non-homogenous mix. To resolve this, ensure you are dispensing equal amounts of the base and catalyst and spatulate thoroughly until a uniform consistency is achieved.

Q: The this compound mixture is too thick. What should I do? A: A thick consistency can result from dispensing an incorrect ratio with too much base or catalyst powder, or if the material has been exposed to heat. Ensure an equal 1:1 ratio of base and catalyst. If the problem persists, try mixing on a cool, dry glass slab to help manage the viscosity.

Q: The this compound mixture is too thin and runny. How can I correct this? A: A thin consistency may be due to an improper ratio with too much liquid component or if the material has begun to degrade. Double-check that you are dispensing equal lengths of the base and catalyst. If the pastes appear oily or separated, do not use them.

Setting Time Problems

Q: The this compound mix is setting too quickly. What are the possible causes? A: Several factors can accelerate the setting time of this compound:

  • Heat and Humidity: Higher temperatures and humidity will shorten the setting time.

  • Moisture Contamination: Moisture on the mixing surface or excess moisture in the root canal will cause the sealer to set faster.[2]

  • Expired Materials: The working time of this compound can decrease over time as the materials absorb moisture while the tubes are open.

Q: My this compound is not setting or is setting too slowly. Why is this happening? A: Delayed or failed setting can be attributed to:

  • Improper Mixing Ratio: An incorrect ratio of base to catalyst can inhibit the setting reaction.

  • Inadequate Moisture: this compound requires moisture to set. In a dry environment, such as on a glass slab, the setting can be significantly delayed or may not occur at all.[4][5][6]

  • Interaction with Irrigants: Certain endodontic irrigants can affect the setting time.

Data Presentation

The following table summarizes the impact of various factors on the setting time of this compound.

FactorConditionEffect on Setting TimeReference
Environment High Heat and HumidityDecreased[2]
Room Temperature (23±2°C, 40-60% RH)May not set or setting time is prolonged[2]
In vivo (within root canal)Slower than on a glass slab[4][5]
Moisture Moisture contamination on mixing surfaceDecreased[2]
Excess moisture in the root canalDecreased[2]
Dry conditions (e.g., glass slab)Significantly increased or may not set[4][5][6]
Endodontic Irrigants 17% EDTADrastic decrease[7]
3% NaOClReduction
2% CHXReduction
Material Age Opened tubes over timeWorking time decreases
Application Thickness Thinner layersProportionally shorter setting time[2]

Experimental Protocols

Setting Time Evaluation (In Vitro vs. Clinical Conditions)

  • Objective: To compare the setting time of this compound under simulated clinical conditions versus bench-top (in vitro) conditions.

  • Methodology:

    • Prepare a standardized mix of this compound.

    • For clinical simulation, place the sealer in the root canals of extracted teeth, which are then stored at 37°C and 100% humidity.

    • For in vitro testing, place an identical mix of the sealer on a glass slab and store it in the same environment (37°C and 100% humidity).

    • At various time intervals (e.g., 1 to 8 weeks), assess the degree of set using a needle tip to determine if the sealer is unset (smearable), partially set (indents easily but not smearable), or fully set (not easily indentable).[4]

Mandatory Visualization

Below is a troubleshooting workflow for common this compound mixing and handling issues.

Sealapex_Troubleshooting cluster_consistency Consistency Issues cluster_setting Setting Time Issues cluster_solutions_consistency Solutions for Consistency cluster_solutions_setting Solutions for Setting Time start Start: this compound Mixing Issue problem Identify the Problem start->problem too_thick Mix is Too Thick problem->too_thick Consistency too_thin Mix is Too Thin problem->too_thin Consistency grainy Mix is Grainy/Lumpy problem->grainy Consistency too_fast Sets Too Fast problem->too_fast Setting Time too_slow Sets Too Slow / Not Setting problem->too_slow Setting Time check_ratio1 Verify 1:1 Ratio too_thick->check_ratio1 cool_slab Use Cool, Dry Mixing Slab too_thick->cool_slab too_thin->check_ratio1 check_degradation Check for Material Degradation too_thin->check_degradation check_spatulation Ensure Thorough Spatulation grainy->check_spatulation control_env Control Temperature & Humidity too_fast->control_env dry_canal Thoroughly Dry Canal too_fast->dry_canal check_expiry Check Expiration Date too_fast->check_expiry too_slow->check_ratio1 ensure_moisture Ensure Adequate Moisture for Setting too_slow->ensure_moisture end Problem Resolved check_ratio1->end check_spatulation->end cool_slab->end check_degradation->end control_env->end dry_canal->end check_expiry->end ensure_moisture->end

Troubleshooting workflow for this compound mixing and handling.

References

Technical Support Center: Understanding the Impact of Irrigation Protocols on Sealapex™ Performance

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the influence of various irrigation protocols on the performance of Sealapex™, a calcium hydroxide-based root canal sealer. This resource offers troubleshooting advice and answers to frequently asked questions to ensure the accuracy and reproducibility of your experimental results.

Troubleshooting Guide

This section addresses specific issues that may arise during experiments involving this compound™ and different irrigation protocols.

Problem Likely Cause Recommended Solution
Variable or Prolonged Setting Time The setting reaction of this compound™ is sensitive to the local chemical environment. Remnants of certain irrigants can alter the pH and availability of moisture, thus affecting the setting time. Studies have shown that this compound™ has a longer setting time compared to many other sealers.[1][2][3][4] In some in vitro conditions, it has been observed to remain unset even after 25 days.[5]Ensure thorough drying of the canal with paper points after the final irrigation step. However, avoid over-drying as some moisture is necessary for the setting reaction of calcium hydroxide-based sealers. If using a final rinse with a solution other than saline or distilled water, consider a final flush with sterile saline to normalize the canal environment before sealer application.
Reduced Bond Strength or Poor Sealer Penetration The presence of a smear layer or residual irrigants can interfere with the adaptation and penetration of this compound™ into the dentinal tubules. The irrigation sequence plays a crucial role; for instance, using EDTA followed by sodium hypochlorite (B82951) (NaOCl) has been shown to significantly enhance sealer penetration.[6]For optimal bond strength and penetration, it is recommended to remove the smear layer. A common and effective protocol is the use of 17% EDTA followed by a final rinse with NaOCl. Ensure the canal is properly dried before obturation to allow for intimate contact between the sealer and the dentin wall.
Increased Apical Leakage The final irrigant can influence the long-term sealing ability of this compound™. For example, a study indicated that using saline as the final irrigant with this compound™ resulted in more leakage over time compared to using 0.12% chlorhexidine (B1668724) (CHX).[7]For applications where a superior long-term apical seal is critical, consider using 0.12% CHX as the final irrigant. However, it is important to note that other studies have found no significant adverse effects of CHX on the apical seal of this compound™.[8]
Inconsistent Biocompatibility or Cellular Response The interaction of this compound™ with irrigants can potentially alter the release of its components, which may, in turn, affect the cellular response in biocompatibility studies.When conducting biocompatibility or cytotoxicity assays, it is crucial to standardize the final irrigation protocol across all experimental groups. Clearly report the irrigation sequence and solutions used, as this can be a significant confounding variable.

Frequently Asked Questions (FAQs)

Q1: How do common endodontic irrigants affect the setting time of this compound™?

A1: Common irrigants such as sodium hypochlorite (NaOCl), ethylenediaminetetraacetic acid (EDTA), and chlorhexidine (CHX) have been shown to reduce the setting time of this compound™. One study demonstrated that while all three irrigants decreased the setting time, 17% EDTA and 2% CHX had a more pronounced effect compared to 3% NaOCl.[1][2][4] It is important to note that this compound™ inherently has a longer setting time compared to other sealer types.[1][2][3][4]

Q2: What is the optimal irrigation sequence to maximize the bond strength and penetration of this compound™?

A2: Research suggests that the sequence of irrigants is more critical than the irrigant itself. To enhance sealer penetration into dentinal tubules, a final irrigation protocol of 17% EDTA followed by NaOCl has been shown to be effective.[6] This sequence effectively removes the smear layer, opening the dentinal tubules for sealer penetration.

Q3: Does the use of chlorhexidine (CHX) as a final irrigant compromise the performance of this compound™?

A3: The effect of CHX on this compound™ performance has been investigated with varying results. One long-term study (270 days) found that a saline-Sealapex combination resulted in significantly more apical leakage than a 0.12% CHX-Sealapex combination.[7] Conversely, other research has indicated that 0.12% CHX gluconate as an irrigant did not adversely affect the apical seal of this compound™ in either the short or long term.[8] Therefore, while CHX does not appear to negatively impact the seal, it may offer some long-term advantages in reducing leakage.

Q4: How does the solubility of this compound™ compare to other sealers, and is it affected by irrigants?

A4: this compound™ is a calcium hydroxide-based sealer, and its solubility is a key characteristic. According to ISO 6876 standards, the solubility of a root canal sealer should not exceed a 3% mass fraction after 24 hours in water.[9] While direct studies on the impact of specific irrigants on this compound's solubility are limited, the chemical environment of the root canal, which is influenced by the final irrigant, can affect the sealer's solubility and pH over time.[9][10]

Q5: Can residual intracanal medicaments interfere with this compound™ performance?

A5: Yes, residual medicaments, particularly calcium hydroxide (B78521), can interfere with the performance of root canal sealers. While this compound™ itself is a calcium hydroxide-based sealer, a pre-existing, non-integrated layer of calcium hydroxide dressing can compromise its bond strength.[11] It is crucial to employ effective irrigation techniques, such as passive ultrasonic irrigation, to thoroughly remove any intracanal medicaments before obturation.[11]

Data Summary

The following tables summarize quantitative data from cited studies on the performance of this compound™ under various irrigation protocols.

Table 1: Effect of Irrigants on the Setting Time of this compound™

Irrigant Mean Setting Time (minutes) Reference
Control (Distilled Water)864.8[1][2]
3% Sodium Hypochlorite (NaOCl)Reduced from control[1]
17% Ethylenediaminetetraacetic Acid (EDTA)Reduced from control (more than NaOCl)[1]
2% Chlorhexidine (CHX)Reduced from control (more than NaOCl)[1]
Overall Post-Exposure673.4[1][2]

Table 2: Apical Leakage with this compound™ Using Different Final Irrigants

Final Irrigant Observation Period Leakage Comparison Reference
Saline270 DaysSignificantly more leakage than Peridex-Sealapex[7]
0.12% Chlorhexidine (Peridex)270 DaysSignificantly less leakage than Saline-Sealapex[7]
0.12% Chlorhexidine Gluconate90 and 180 DaysNo significant difference in seal[8]

Experimental Protocols

This section provides an overview of the methodologies used in the cited research to evaluate the performance of this compound™.

1. Setting Time Determination (Based on ISO 6876)

  • Sample Preparation: this compound™ is mixed according to the manufacturer's instructions and placed into standardized molds.

  • Incubation: The samples are stored in an incubator at 37°C and 95% humidity.

  • Indentation Test: A Gilmore needle with a specific weight and tip diameter is placed on the sealer surface at regular intervals.

  • Endpoint: The setting time is defined as the point at which the needle no longer leaves an indentation on the sealer surface.

  • Irrigant Interaction: To test the influence of irrigants, the mixed sealer is exposed to the irrigating solution for a defined period before the setting time measurement begins.[1]

2. Push-Out Bond Strength Test

  • Tooth Preparation: Extracted human teeth are instrumented to a standardized size. The root canals are then subjected to the specific irrigation protocol being tested.

  • Obturation: The canals are filled with this compound™ and a gutta-percha cone.

  • Sectioning: The roots are sectioned horizontally into slices of a specific thickness (e.g., 1-2 mm).

  • Testing: Each slice is mounted in a universal testing machine. A plunger is used to apply a load to the filling material until it is dislodged.

  • Calculation: The bond strength is calculated by dividing the force required for dislodgement (in Newtons) by the bonded surface area (in mm²).

3. Apical Leakage Assessment (Fluid Filtration Method)

  • Tooth Preparation: The crowns of extracted teeth are removed, and the root canals are instrumented and irrigated according to the experimental protocol.

  • Obturation: The canals are filled with this compound™ and gutta-percha. The external root surface is coated with nail varnish, leaving the apex exposed.

  • Apparatus: The tooth is mounted in an apparatus that allows a pressurized fluid (e.g., phosphate-buffered saline) to be applied to the coronal end of the root.

  • Measurement: The rate of fluid filtration through any gaps at the apex is measured over time using a capillary tube and an air bubble. This rate is indicative of the degree of apical leakage.[7]

Visualizations

The following diagrams illustrate key concepts and workflows related to the impact of irrigation protocols on this compound™ performance.

experimental_workflow cluster_prep Sample Preparation cluster_irrigation Irrigation Protocol cluster_obturation Obturation cluster_testing Performance Testing start Extracted Tooth instrumentation Root Canal Instrumentation start->instrumentation irrigation Application of Irrigant(s) (e.g., NaOCl, EDTA, CHX) instrumentation->irrigation drying Canal Drying irrigation->drying obturation This compound Application & Gutta-Percha Placement drying->obturation bond_strength Push-Out Bond Strength obturation->bond_strength setting_time Setting Time Analysis obturation->setting_time apical_seal Apical Leakage Evaluation obturation->apical_seal

Caption: Experimental workflow for evaluating this compound™ performance.

logical_relationship cluster_properties This compound Performance Properties cluster_outcome Experimental Outcome irrigation Irrigation Protocol (Irrigant & Sequence) setting_time Setting Time irrigation->setting_time Influences bond_strength Bond Strength irrigation->bond_strength Impacts sealing_ability Sealing Ability irrigation->sealing_ability Affects solubility Solubility & pH irrigation->solubility Modifies outcome Overall Efficacy & Reliability setting_time->outcome bond_strength->outcome sealing_ability->outcome solubility->outcome

Caption: Impact of irrigation on this compound™ properties.

References

Sealapex Flow Characteristics: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the flow characteristics of Sealapex, a calcium hydroxide-based root canal sealer.

Frequently Asked Questions (FAQs)

Q1: What are the general flow characteristics of this compound?

This compound is a polymeric resin root canal filling material containing calcium hydroxide.[1][2] Its flowability is a critical property for ensuring the complete obturation of the root canal system.[3][4] Studies have shown that this compound exhibits flow characteristics that meet the standards set by the International Organization for Standardization (ISO) 6876, which requires a flow diameter of at least 20 mm.[5][6][7] In some comparative studies, this compound demonstrated one of the highest flow rates among tested sealers.[7]

Q2: How does temperature affect the viscosity and flow of this compound?

Temperature has a notable impact on the rheological properties of this compound. Unlike some other sealers such as AH Plus, which show a decrease in viscosity with increasing temperature, this compound tends to exhibit an increase in viscosity at higher temperatures.[8][9] One study observed a significant increase in the complex viscosity of this compound at 65°C compared to values at 25°C, 35°C, and 40°C.[8] Another study noted a large increase in its complex viscosity at temperatures greater than 190°C.[10] This suggests that for applications requiring lower viscosity and higher flow, it is advisable to use this compound at room or body temperature rather than pre-heating it.[8]

Q3: Does the viscosity of this compound change over its working time?

This compound demonstrates relatively stable rheological properties throughout its working period.[10] Unlike some sealers that show a rapid increase in viscosity shortly after mixing, this compound shows little change in its shear storage modulus (G'), shear loss modulus (G''), and complex viscosity (η*) during the experimental period.[10] This stable behavior provides a consistent handling characteristic during root canal obturation procedures.

Q4: How should this compound be mixed to achieve optimal flow?

This compound is a two-paste system (base and catalyst) that should be mixed in equal lengths.[2][11] For consistent and optimal results, it is crucial to follow the manufacturer's instructions for mixing.[10] The material hardens in the presence of moisture within the root canal.[2] The this compound Xpress formulation offers the convenience of single-use automix tips, which eliminates the need for hand mixing and can contribute to a more homogenous mixture.[2]

Troubleshooting Guide

Issue: Poor penetration of this compound into lateral canals or complex anatomies.

  • Possible Cause 1: Suboptimal Mixing Technique.

    • Solution: Ensure that equal lengths of the base and catalyst pastes are dispensed and mixed thoroughly to a homogenous consistency.[2][11] For the syringe-delivered this compound Xpress, ensure the automix tip is correctly attached and that the initial small amount of material is discarded to guarantee an even mix.

  • Possible Cause 2: Inappropriate Temperature.

    • Solution: As studies indicate that the viscosity of this compound can increase with temperature, avoid pre-heating the material.[8][9] Applying this compound at room temperature will likely result in better flow characteristics.

  • Possible Cause 3: Premature Setting.

    • Solution: While this compound has a relatively long setting time, ensure that the root canal is appropriately dried before sealer application to prevent premature setting initiated by excess moisture.[1][2]

Issue: Extrusion of this compound beyond the apical foramen.

  • Possible Cause 1: Excessive Flow.

    • Solution: While good flow is desirable, excessive flow can lead to extrusion.[9][12] Be mindful of the apical foramen size. Use a gentle application technique, such as coating the canal walls with a thin layer using a file or a Lentulo spiral 2 mm short of the working length, rather than applying a large mass of sealer directly at the apex.[11]

  • Possible Cause 2: Over-instrumentation.

    • Solution: Ensure the apical constriction is maintained during canal preparation to provide a natural barrier against sealer extrusion.

Issue: Inconsistent flow from batch to batch.

  • Possible Cause: Improper Storage.

    • Solution: Store this compound according to the manufacturer's instructions, typically at room temperature. Extreme temperatures during storage can affect the material's chemical and physical properties.

Data Presentation

Table 1: Rheological Properties of this compound in Comparison to Other Root Canal Sealers

PropertyThis compoundAH PlusCapsealPulp Canal Sealer EWTEndoREZ
Complex Viscosity (η) (Pa·s)*523.60[10]251.56[10]4823.28[10]9.47[10]Significantly higher than this compound and AH Plus at all measured temperatures[8]
Flow Diameter (mm) (ISO 6876) 25.15[7]22.72[7]---
Effect of Increased Temperature on Viscosity Increases[8][9]Decreases[8][9]--Increases[8][9]

Experimental Protocols

Protocol 1: Measurement of Flow Characteristics according to ISO 6876

This protocol is adapted from the methodology described in multiple studies.[5][7][10]

  • Sample Preparation: Mix 0.05 mL of this compound according to the manufacturer's instructions.

  • Material Placement: Place the mixed sealer onto the center of a glass plate.

  • Compression: 180 seconds after the initiation of mixing, place a second glass plate centrally on top of the sealer. A weight is then added to achieve a total mass of 120g.

  • Measurement: After 10 minutes from the start of mixing, remove the weight and the top glass plate. Measure the largest and smallest diameters of the compressed sealer disc. The mean of these two measurements is recorded as the flow diameter.

  • Replication: Repeat the procedure for a statistically significant number of samples (e.g., n=5 or n=10).

Protocol 2: Evaluation of Viscosity using a Rheometer

This protocol is based on methodologies for assessing the rheological properties of root canal sealers.[8][10]

  • Instrumentation: Utilize a strain-controlled rheometer equipped with parallel-plate geometry.

  • Sample Loading: Place the freshly mixed this compound sample between the plates of the rheometer.

  • Temperature Control: Set the desired temperature for the experiment (e.g., 25°C, 37°C, 65°C).

  • Oscillatory Shear Test: Apply a sinusoidal shear strain at a constant frequency (e.g., 1 Hz) and measure the resulting shear stress. This allows for the determination of the storage modulus (G'), loss modulus (G''), and complex viscosity (η*).

  • Data Analysis: Analyze the change in viscoelastic properties as a function of time or temperature.

Visualizations

experimental_workflow Experimental Workflow for Flow Analysis cluster_iso ISO 6876 Flow Test cluster_rheometer Rheometer Viscosity Test iso_mix Mix this compound (0.05 mL) iso_place Place on Glass Plate iso_mix->iso_place iso_compress Apply 120g Weight for 10 min iso_place->iso_compress iso_measure Measure Disc Diameter iso_compress->iso_measure rheo_mix Mix this compound rheo_load Load onto Rheometer rheo_mix->rheo_load rheo_test Perform Oscillatory Shear Test rheo_load->rheo_test rheo_analyze Analyze Viscoelastic Data rheo_test->rheo_analyze start Start start->iso_mix start->rheo_mix

Caption: Workflow for analyzing this compound flow properties.

troubleshooting_logic Troubleshooting Poor Sealer Penetration problem Issue: Poor Penetration cause1 Suboptimal Mixing? problem->cause1 Check cause2 High Temperature? problem->cause2 Check cause3 Premature Setting? problem->cause3 Check solution1 Solution: Ensure Homogenous Mix cause1->solution1 If Yes solution2 Solution: Use at Room Temperature cause2->solution2 If Yes solution3 Solution: Control Canal Moisture cause3->solution3 If Yes

Caption: Logic for troubleshooting poor this compound penetration.

References

Technical Support Center: Modifying Sealapex™ Composition for Enhanced Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving the modification of Sealapex™ root canal sealer to enhance its bioactivity.

Troubleshooting Guide

This guide addresses specific issues that may arise during the modification and evaluation of this compound™.

Issue Potential Cause Recommended Solution
Delayed or Failed Setting of Modified this compound™ Alteration of Catalyst/Base Ratio: The addition of bioactive components can disrupt the chemical balance required for proper polymerization.Optimize Additive Concentration: Systematically vary the concentration of the bioactive additive to find the optimal balance that does not significantly interfere with the setting reaction. Incorporate a Setting Accelerator: For calcium silicate-based additives, the addition of a small amount of calcium chloride can accelerate the hydration reaction.[1] Ensure Adequate Moisture: Some bioactive materials, particularly calcium silicates, require moisture to set. Ensure a humid environment during setting, as specified in ISO 6876.[2][3]
Reduced Radiopacity of the Modified Sealer Dilution of Radiopacifying Agents: The incorporation of additives can lower the overall concentration of radiopacifying agents like bismuth trioxide present in the original this compound™ formulation.Incorporate Radiopacifiers: Add radiopacifying agents such as zirconium oxide or tantalum oxide to the modified composition to compensate for the dilution.[3] Use Radiopaque Additives: Whenever possible, select bioactive additives that also possess inherent radiopacity.
Inconsistent or Poor Flow Characteristics Increased Viscosity: The addition of powdered bioactive materials can increase the viscosity of the sealer, leading to reduced flow.Adjust Particle Size of Additive: Use nanoparticles or fine-grained powders for the bioactive additives to minimize the impact on viscosity. Modify Liquid Component: A slight increase in the liquid component of the sealer may improve flow, but this must be carefully balanced to avoid negatively impacting other properties.
Unexpected Cytotoxicity in Cell Culture Assays Leaching of Unreacted Components: Incomplete setting can lead to the leaching of cytotoxic components from the sealer matrix or the additive itself.Ensure Complete Setting: Allow the modified sealer to set for a sufficient period (e.g., 72 hours or more) before conducting cytotoxicity tests. Pre-leach Samples: Immerse the set sealer samples in culture medium for 24 hours before exposing them to cell cultures to remove any initial burst of leachable components.
Low Bioactivity Despite Addition of Bioactive Materials Insufficient Ion Release: The bioactive component may be encapsulated within the set sealer matrix, preventing the release of therapeutic ions like calcium and silicate (B1173343).Optimize Additive Loading: Increase the concentration of the bioactive additive, while monitoring for effects on physical properties. Enhance Porosity: The incorporation of a minor amount of a biocompatible, soluble porogen that leaches out over time could create channels for ion release.

Frequently Asked Questions (FAQs)

Composition and Modification

Q1: What is the basic composition of this compound™?

This compound™ is a non-eugenol, calcium hydroxide-based polymeric root canal sealer.[4] Its composition typically includes:

Q2: What are the most common materials used to enhance the bioactivity of this compound™?

Common additives to enhance the bioactivity of calcium hydroxide-based sealers like this compound™ include:

  • Mineral Trioxide Aggregate (MTA): Known for its excellent biocompatibility, sealing ability, and induction of hard tissue formation.[6][7]

  • Bioactive Glass: Releases calcium, phosphate, and silicon ions, which can stimulate hydroxyapatite (B223615) formation and promote remineralization.[1][8]

  • Calcium Silicates: Similar to MTA, these materials are highly bioactive and promote an alkaline pH and the release of calcium ions.[9][10][11]

Q3: What is the recommended percentage of bioactive additives to incorporate into this compound™?

The optimal percentage of additives can vary. It is recommended to start with low concentrations (e.g., 5-10% by weight) and incrementally increase the amount while evaluating the material's physical and biological properties.[12]

Experimental Data and Protocols

Q4: How does the addition of MTA affect the physicochemical properties of this compound™?

The addition of MTA to this compound™ can alter its properties. The following table summarizes findings from a study that incorporated 10% and 20% MTA into this compound™.

PropertyThis compound™ (Control)This compound™ + 10% MTAThis compound™ + 20% MTAMTA (Control)
Flow (mm) HighestIntermediateIntermediateLowest
pH (at 24 hours) ~8.32Not specifiedHighest~8.42
Calcium Ion Release (at 24 hours) LowestIntermediateIntermediateHighest

Data adapted from a study by Gomes-Filho et al. Note that specific values may vary based on experimental conditions.[12]

Q5: How do I perform a setting time test according to ISO 6876?

The setting time test determines the time required for the sealer to harden.

  • Apparatus: Gilmore-type indenter with a mass of 100g ± 0.5g and a flat-end needle with a diameter of 2.0mm ± 0.1mm. A cabinet maintained at 37°C ± 1°C and ≥95% relative humidity.

  • Procedure:

    • Mix the sealer according to the manufacturer's instructions.

    • Place the mixed sealer into a mold (10mm diameter, 1mm depth) on a glass plate.

    • Store the assembly in the cabinet at 37°C and ≥95% humidity.

    • At regular intervals, gently lower the Gilmore indenter vertically onto the surface of the sealer.

    • The setting time is the time elapsed from the end of mixing until the needle no longer leaves a visible indentation on the sealer's surface.

Q6: What is the standard protocol for a flow test of root canal sealers?

The flow test evaluates the ability of the sealer to penetrate into the intricacies of the root canal system.

  • Apparatus: Two glass plates, a 100g weight, and a graduated syringe.

  • Procedure (according to ISO 6876):

    • Mix the sealer and place 0.05 mL ± 0.005 mL onto the center of a glass plate.

    • 180 seconds after the start of mixing, place the second glass plate centrally on top of the sealer, followed by the 100g weight.

    • After 10 minutes from the start of mixing, remove the weight and measure the major and minor diameters of the sealer disc.

    • The flow is recorded as the mean of these two diameters.[3][13]

Q7: How can I measure the radiopacity of my modified sealer?

Radiopacity is crucial for the radiographic visualization of the root canal filling.

  • Apparatus: X-ray machine, digital sensor or film, and an aluminum step-wedge with varying thicknesses.

  • Procedure:

    • Prepare a standardized disc of the set sealer (typically 10mm in diameter and 1mm thick).

    • Place the sealer disc and the aluminum step-wedge on the radiographic sensor/film.

    • Expose the sensor/film to X-rays.

    • Analyze the resulting digital image using software to compare the grey level of the sealer to the grey levels of the different steps of the aluminum wedge.

    • The radiopacity is expressed as the equivalent thickness of aluminum (mm Al).[14][15][16][17][18][19][20]

Q8: What is the protocol for measuring calcium ion release?

This assay quantifies the bioactivity of the sealer by measuring the release of calcium ions.

  • Procedure:

    • Prepare standardized samples of the set sealer.

    • Immerse each sample in a specific volume of deionized water or phosphate-buffered saline (PBS) in a sealed container.

    • At predetermined time intervals (e.g., 24 hours, 7 days, 28 days), collect the immersion solution.

    • Measure the calcium ion concentration in the collected solution using atomic absorption spectrophotometry or a colorimetric method with a reagent like Arsenazo III.[8][20][21][22]

Q9: How do I assess the cytotoxicity of the modified sealer using an MTT assay?

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Procedure:

    • Prepare extracts of the set sealer by immersing it in a culture medium for a specified period.

    • Seed cells (e.g., human dental pulp stem cells) in a 96-well plate and allow them to adhere.

    • Replace the culture medium with the sealer extracts at various concentrations.

    • After the desired exposure time, add MTT solution to each well and incubate.

    • Living cells with active metabolism will reduce the yellow MTT to purple formazan (B1609692) crystals.

    • Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm. The intensity of the purple color is proportional to the number of viable cells.[5][17][23][24][25]

Q10: How can I evaluate the mineralization potential of the modified sealer?

Alizarin Red S staining is a common method to visualize and quantify mineralization in cell cultures.

  • Procedure:

    • Culture cells (e.g., dental pulp stem cells) in an osteogenic medium in the presence of the modified sealer extract.

    • After a specific period (e.g., 21 days), fix the cells with 4% paraformaldehyde.

    • Stain the fixed cells with Alizarin Red S solution (pH 4.1-4.3), which binds to calcium deposits.

    • Wash the wells to remove excess stain.

    • The presence of red-orange staining indicates calcium mineralization.

    • For quantification, the stain can be extracted and the absorbance measured spectrophotometrically.[4][6][9][10][26]

Biological Mechanisms and Signaling Pathways

Q11: Which signaling pathways are relevant to the enhanced bioactivity of modified this compound™?

The bioactivity of modified this compound™, particularly its ability to promote tissue regeneration and reduce inflammation, is often mediated by specific cellular signaling pathways. Two key pathways are:

  • Integrin Signaling Pathway: This pathway is crucial for cell adhesion, migration, proliferation, and differentiation. Bioactive materials can present ligands that bind to integrin receptors on the surface of dental pulp stem cells, activating downstream signaling cascades that promote osteogenic differentiation and tissue regeneration.[11][27][28][29]

  • NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Signaling Pathway: This pathway plays a central role in regulating the inflammatory response. The alkaline environment and ion release from bioactive sealers can modulate the NF-κB pathway, leading to a reduction in pro-inflammatory cytokines and promoting a healing environment.[2][18][21][30][31][32][33][34]

Q12: Can you provide a diagram of the Integrin signaling pathway?

Integrin_Signaling_Pathway cluster_extracellular Extracellular Matrix cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Signaling ECM Bioactive Material (e.g., Fibronectin, Collagen) Integrin Integrin Receptor ECM->Integrin Binding FAK FAK Integrin->FAK Activation Src Src FAK->Src ERK ERK FAK->ERK PI3K PI3K Src->PI3K Akt Akt PI3K->Akt Cell_Response Cellular Response (Adhesion, Proliferation, Differentiation) Akt->Cell_Response RUNX2 RUNX2 ERK->RUNX2 RUNX2->Cell_Response Osteogenic Differentiation

References

Technical Support Center: Addressing the Inflammatory Response to Sealapex Components

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed information regarding the inflammatory response associated with Sealapex components. It includes troubleshooting guides for common experimental issues, frequently asked questions, detailed experimental protocols, and summaries of quantitative data.

Frequently Asked Questions (FAQs)

Q1: What are the primary components of this compound that can elicit an inflammatory response?

A1: this compound is a non-eugenol, polymeric root canal sealer with a calcium hydroxide (B78521) base.[1][2][3] Its primary reactive components are calcium oxide in the base paste and salicylate (B1505791) moieties in the catalyst paste.[4] Other components include N-ethyl-o(or p)-toluenesulfonamide, zinc oxide, and bismuth trioxide.[2][5] The inflammatory and cytotoxic potential is often attributed to the salicylate resin and the high pH of calcium hydroxide itself.[6][7]

Q2: How does this compound induce an inflammatory response at the cellular level?

A2: When in contact with vital tissues, components leaching from this compound can cause chemical injury and cytotoxicity.[6][8] The high pH from calcium hydroxide initially causes a superficial necrosis of the adjacent tissue.[8] This controlled injury acts as an irritant, stimulating an inflammatory cascade that begins with the migration of neutrophils.[9][10] This is followed by the arrival of macrophages and lymphocytes, which orchestrate the subsequent phases of inflammation and tissue repair.[9][11] Studies have shown that this compound can modulate the production of various inflammatory mediators, including cytokines like TNF-α, IL-6, and IL-10.[12][13]

Q3: Is the inflammatory response to this compound always detrimental?

A3: Not necessarily. The initial, limited inflammatory response is a part of the natural wound healing process. The chemical injury caused by calcium hydroxide is believed to stimulate the pulp into a defense and repair sequence.[8] This process can lead to the differentiation of odontoblast-like cells and the formation of a hard tissue barrier, which is a desired outcome in procedures like pulp capping.[3][8] However, a severe or persistent inflammatory reaction can lead to pulp necrosis and treatment failure.[11][14] Some studies have noted that this compound can induce a more severe initial inflammation compared to other sealers.[6][9]

Q4: How does the cytotoxicity of this compound change over time?

A4: The cytotoxicity of root canal sealers generally tends to decrease as the material sets.[15] However, studies on this compound have shown conflicting results. One study reported that this compound displayed a high cytotoxicity that did not decrease over time.[16] Another study suggested that after an initial inflammatory period, the material becomes relatively inert as irritating components are lost.[7] This discrepancy may be due to different experimental models and time points evaluated.

Q5: Which signaling pathways are typically activated in response to dental material components like those in this compound?

A5: Dental pulp cells recognize materials and their by-products through various signaling pathways. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are critical in regulating the inflammatory response.[17][18] Activation of these pathways by stimuli such as material components or bacterial products (like LPS) leads to the transcription and release of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6), exacerbating the inflammatory state.[19][20][21][22]

Troubleshooting Experimental Issues

Q1: My cell viability assay (e.g., MTT) shows unexpectedly high cytotoxicity for this compound extracts. What are the potential causes?

A1: Several factors could contribute to this observation:

  • Material State: Freshly mixed sealers are generally more toxic than fully set materials.[15] Ensure you are using extracts from samples that have been allowed to set for a clinically relevant period (e.g., 24-72 hours).

  • Extract Concentration: High concentrations of the material extract can overwhelm cellular defense mechanisms. Consider performing a dose-response experiment with serial dilutions of the extract to determine the EC50.[23]

  • Leachable Components: The cytotoxicity of this compound is often linked to leachable components like salicylates.[6] The volume of extraction medium relative to the material's surface area can significantly impact the concentration of these leachables. Standardize this ratio according to ISO 10993-5 guidelines.

  • Cell Culture Contamination: Low-level microbial (especially mycoplasma) or chemical contamination can compromise cell health and sensitize cells to toxicants, leading to exaggerated cytotoxicity readings.[24][25]

Q2: I am observing inconsistent results in my cytokine expression analysis (ELISA) after exposing macrophages to this compound. How can I interpret this?

A2: Inconsistent cytokine profiles can be complex. Consider the following:

  • Time-Dependent Expression: Cytokine production is transient and follows a specific kinetic profile. For example, pro-inflammatory cytokines like TNF-α often peak early, while anti-inflammatory cytokines like IL-10 may be expressed later. Ensure your sample collection time points (e.g., 6h, 24h, 48h) are appropriate to capture the desired response.

  • Macrophage Polarization: this compound components may be differentially activating macrophages. Depending on the stimulus and microenvironment, macrophages can adopt a pro-inflammatory (M1) or anti-inflammatory/pro-reparative (M2) phenotype. Analyze a panel of markers for both phenotypes (e.g., M1: TNF-α, IL-6; M2: IL-10, IL-4) to get a clearer picture.[12]

  • Donor Variability: If using primary cells, significant donor-to-donor variability in inflammatory responses is common. Use cells from multiple donors to ensure the observed effect is consistent.

Q3: How can I confirm that the observed inflammatory response is due to the material itself and not contamination?

A3: This is a critical control for any biocompatibility experiment.

  • Negative Controls: Always include a negative control (e.g., cells cultured in medium only) and a vehicle control (cells cultured in medium conditioned with a biocompatible material like glass).

  • Sterility Checks: Before preparing extracts, ensure the material samples are sterile. If not provided sterile, they may need to be sterilized (e.g., via ethylene (B1197577) oxide or gamma irradiation), though be aware that some sterilization methods can alter material properties.

  • Endotoxin (B1171834) Testing: Bacterial endotoxins (LPS) are potent activators of inflammatory pathways like NF-κB and MAPK.[26][27] Test your material extracts for endotoxin contamination using a Limulus Amebocyte Lysate (LAL) assay to rule out this confounding factor.

General Guide: Troubleshooting Cell Culture Contamination
Contaminant TypeDetection MethodsCommon SourcesPrevention & Solution
Bacteria - Cloudy media, rapid pH drop (yellow color). - Visible under a microscope as small, motile rods or cocci.[24] - Gram staining of suspected media.[28]- Lab personnel (improper aseptic technique). - Contaminated reagents/media. - Unfiltered air, incubators.[29]- Strict aseptic technique is paramount. - Filter all prepared media and solutions. - Solution: Discard contaminated cultures. Decontaminate all affected equipment. Antibiotics should be a last resort for irreplaceable cultures.[28][30]
Fungi (Yeast/Mold) - Yeast: visible as budding, oval particles. - Mold: appears as filamentous hyphae.[30] - Media may become turbid with a "fuzzy" appearance.- Airborne spores from the environment. - Humidified incubators.[29]- Regularly clean incubators and biosafety cabinets with fungicides. - Solution: Discard immediately to prevent spore dispersal. Thoroughly decontaminate the work area.[30]
Mycoplasma - No visible signs like turbidity.[24] - Signs include reduced cell proliferation, changes in morphology, or altered experimental results. - Detection via PCR, fluorescence staining (e.g., DAPI/Hoechst), or specific ELISA kits.[25][28]- Cross-contamination from other cell lines. - Contaminated serum or reagents. - Lab personnel (aerosol transmission).[29]- Quarantine and test all new cell lines upon arrival. - Use dedicated media for different cell lines. - Solution: Discarding is the safest option. If the culture is invaluable, specific anti-mycoplasma agents can be used, but eradication can be difficult.[25]
Chemical - No visible signs. - Indicated by unexplained poor cell growth, cytotoxicity, or altered morphology.[24]- Residues from detergents on glassware. - Endotoxins, impurities in water or media reagents.[25]- Use high-purity water (e.g., 18 MΩ·cm). - Thoroughly rinse all glassware with high-purity water. - Use reagents and sera from reputable, certified suppliers.[25]

Quantitative Data Summary

Table 1: Comparative Cytotoxicity of this compound
Study ReferenceCell LineAssayKey Finding
[16]L929 FibroblastsMTTThis compound displayed high cytotoxicity that did not decrease over the experimental period.
[31]Murine FibroblastsMTTAt 24h, this compound showed ~85% cell viability, which dropped below the cytotoxicity threshold by 72h.
[12]Murine Macrophages (RAW 264.7)-Extracts at 10 mg/mL significantly reduced cell viability, but lower concentrations (0.1-1.0 mg/mL) did not.
[7](In vivo study)Pain AssessmentThis compound was associated with severe initial postoperative pain, correlated to its cytotoxic potential from salicylates and high pH.
Table 2: Modulation of Inflammatory Cytokines by this compound
Study ReferenceCell TypeCytokineEffect Observed
[12]Murine Macrophages (RAW 264.7)TNF-αInhibited production compared to control.
[12]Murine Macrophages (RAW 264.7)IL-6No significant induction compared to control.
[12]Murine Macrophages (RAW 264.7)IL-10Induced secretion of this anti-inflammatory cytokine.
[13]Human Pulp Cells (SV40 T-Ag transfected)TNF-α & IL-6This compound Xpress inhibited TNF-α production, which may be beneficial for tissue regeneration.
[11](In vivo rat model)TNF-αA combination of calcium hydroxide and ellagic acid showed the lowest TNF-α expression compared to calcium hydroxide alone.[11]

Experimental Protocols & Visualizations

Protocol 1: Cytotoxicity Assessment using MTT Assay

This protocol is adapted from standard methodologies for testing dental materials.[23][32]

1. Preparation of Material Extracts: a. Prepare this compound samples (e.g., discs of standardized dimensions) and allow them to set for a defined period (e.g., 24 hours) in a humidified incubator at 37°C. b. Sterilize the set samples if necessary (e.g., UV irradiation). c. Place sterile samples into sterile tubes containing a complete cell culture medium. The ratio of material surface area to medium volume should be standardized (e.g., according to ISO 10993-12, 3 cm²/mL). d. Incubate for 24 hours at 37°C to create the material extract. e. Just before use, centrifuge the extract and pass it through a 0.22 µm sterile filter to remove any particulate debris. Prepare serial dilutions (e.g., 50%, 25%, 12.5%) of the 100% extract using a fresh culture medium.

2. Cell Seeding: a. Seed cells (e.g., L929 fibroblasts or primary human dental pulp stem cells) into a 96-well plate at a density of 1 x 10⁵ cells/mL. b. Incubate for 24 hours at 37°C, 5% CO₂ to allow cells to attach and form a semi-confluent monolayer.

3. Cell Exposure: a. Remove the culture medium from the wells. b. Add 100 µL of the prepared material extracts (100% and its dilutions) to the respective wells. Include a negative control (fresh medium) and a positive control (e.g., medium with 10% DMSO). c. Incubate for the desired exposure time (e.g., 24 hours).

4. MTT Reaction and Measurement: a. After incubation, remove the extract-containing medium. b. Add 50 µL of MTT solution (typically 0.5 mg/mL in serum-free medium or PBS) to each well.[23] c. Incubate for 3-4 hours at 37°C, protected from light. During this time, viable cells will convert the yellow MTT into purple formazan (B1609692) crystals. d. Remove the MTT solution. Add 100 µL of a solubilizing agent (e.g., isopropanol (B130326) or DMSO) to each well to dissolve the formazan crystals.[23] e. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. f. Measure the absorbance spectrophotometrically at 570 nm or 590 nm using a plate reader.

5. Data Analysis: a. Subtract the absorbance of a blank well (solubilizer only) from all readings. b. Express cell viability as a percentage relative to the negative control (untreated cells), which is set to 100%.

ELISA_Workflow coat 1. Coat plate with capture antibody (overnight) block 2. Wash and block plate to prevent non-specific binding coat->block add_samples 3. Add standards and culture supernatants block->add_samples add_detect_ab 4. Add biotinylated detection antibody add_samples->add_detect_ab add_enzyme 5. Add Streptavidin-HRP enzyme conjugate add_detect_ab->add_enzyme add_substrate 6. Add TMB substrate for color development add_enzyme->add_substrate stop_read 7. Add stop solution and read absorbance at 450 nm add_substrate->stop_read analyze 8. Plot standard curve and calculate cytokine concentrations stop_read->analyze NFkB_Pathway NF-κB Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus Stimulus (e.g., Leached Components, LPS) receptor Cell Surface Receptor (e.g., TLR4) stimulus->receptor ikk IKK Complex receptor->ikk nfkb NF-κB (p65/p50) ikb IκBα ikk->ikb phosphorylates proteasome Proteasome ikb->proteasome ubiquitination & degradation nfkb_n NF-κB nfkb->nfkb_n translocates nucleus Nucleus genes Inflammatory Gene Transcription cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) genes->cytokines nfkb_n->genes activates MAPK_Pathway MAPK Signaling Pathway stimulus Stimulus (e.g., Material Stress, LPS) receptor Receptor stimulus->receptor activates mapkkk MAPKKK (e.g., MEKK) receptor->mapkkk activates mapkk MAPKK (e.g., MEK) mapkkk->mapkk phosphorylates mapk MAPK (e.g., ERK, p38) mapkk->mapk phosphorylates transcription_factor Transcription Factors (e.g., AP-1) mapk->transcription_factor translocates to nucleus and activates response Cellular Response (Inflammation, Proliferation) transcription_factor->response

References

Technical Support Center: Sealapex - Long-Term Clinical Performance

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the long-term clinical performance of Sealapex, a calcium hydroxide-based root canal sealer. This resource offers troubleshooting guidance and frequently asked questions to address potential issues encountered during in-vitro and in-vivo studies.

Troubleshooting Guide & FAQs

This section addresses common questions and issues that may arise when working with this compound in a research setting.

Q1: My cell cultures show initial cytotoxicity after exposure to freshly mixed this compound. Is this expected, and how can I mitigate this?

A1: Yes, it is not uncommon to observe some initial cytotoxicity with freshly mixed this compound.[1] Studies have shown that fresh this compound can be mildly cytotoxic.[1] This initial toxicity tends to decrease over time as the material sets. One study found that this compound became non-cytotoxic after three weeks.[1]

Troubleshooting Tips:

  • Pre-incubation of Sealer Eluates: To reduce initial cytotoxicity in your cell culture experiments, consider preparing eluates from this compound specimens that have been allowed to set for a specific period (e.g., 24 hours, 72 hours, or longer). This allows for the initial release of potentially cytotoxic components to diminish.

  • Serial Dilutions: Test various dilutions of the this compound extract to determine a non-toxic concentration for your specific cell line and experimental setup.[2]

  • Extended Observation Periods: When assessing biocompatibility, extend your observation period beyond 24 hours. Studies have shown that cell viability can recover and stabilize over longer incubation times with this compound.[2]

Q2: I am observing poor sealing ability and significant microleakage in my in-vitro model. What could be the contributing factors?

A2: While some studies have shown this compound to have good sealing ability, others have raised concerns about its solubility and potential for microleakage over time.[3][4][5][6] One study noted that a non-homogenous setting reaction can form a fragile matrix, leading to increased solubility.[3]

Troubleshooting Tips:

  • Proper Mixing: Ensure a thorough and homogenous mix of the this compound base and catalyst pastes. An improper mix can affect the setting reaction and the physical properties of the set sealer.[3]

  • Control of Humidity: Be mindful of the humidity in your experimental environment, as this can influence the setting time and properties of calcium hydroxide-based sealers.

  • Comparison with Other Sealers: In your experimental design, include control groups with other types of sealers (e.g., epoxy resin-based) to benchmark the performance of this compound.[6]

  • Long-Term Evaluation: Assess microleakage at multiple time points (e.g., 24 hours, 1 week, 1 month, 6 months) to understand the long-term sealing performance.[6]

Q3: Does this compound induce an inflammatory response in vivo?

A3: Studies on the inflammatory response to this compound have yielded varying results. Some in-vivo studies have reported only mild acute and chronic inflammation.[2] However, other research comparing it with newer bioceramic sealers found that this compound induced a higher expression of pro-inflammatory mediators.[7][8]

Experimental Considerations:

  • Histological Analysis: When conducting in-vivo studies, perform detailed histological analysis of the periapical tissues to assess the inflammatory cell infiltrate at different time points.[2]

  • Cytokine Profiling: Measure the levels of key inflammatory mediators (e.g., interleukins, TNF-α) in the surrounding tissues to quantify the inflammatory response.[7][8]

Q4: What is the expected clinical success rate of this compound in long-term studies?

A4: Long-term clinical studies have generally shown good success rates for this compound. One study evaluating teeth for up to 4 years found that at the 2-year mark, teeth treated with this compound had slightly better periapical conditions compared to those treated with two other sealers, though this difference was not detectable at 3 and 4 years.[9] Another study comparing this compound Xpress with AH Plus Jet found nearly identical success rates of around 90% for both sealers at one, two, and three-year recalls.[10] However, a study comparing this compound to an epoxy-resin sealer (Adseal) in patients with chronic apical periodontitis found that the Adseal group had a significantly lower failure rate after 6 months.[11][12]

Quantitative Data Summary

Parameter This compound Performance Comparison Sealers Key Findings Citation
Cytotoxicity (Cell Viability) ~85% at 24h, >70% at 48hTotalFill BC Sealer showed the lowest cytotoxicity. AH Plus exhibited the highest.This compound shows moderate initial cytotoxicity that decreases over time.[2]
Cytotoxicity (Long-Term) Mildly cytotoxic when fresh, became non-cytotoxic after three weeks.RoekoSeal was non-cytotoxic at all time points. MTA Fillapex remained moderately cytotoxic after 5 weeks.The cytotoxicity of this compound decreases over an extended period.[1]
Clinical Success Rate (1-3 Years) 90.6% at 1 year, 90.3% at 2 years, 90.1% at 3 yearsAH Plus Jet: 90.2% at 1 year, ~90% at 2 and 3 yearsThis compound showed a high and stable success rate over three years, comparable to AH Plus Jet.[10]
Clinical Healing (6 Months) 41.2% showed healing of periradicular tissues at 9 months.AH Plus: 48.1%, Apexit Plus: 44.4%No statistically significant difference in healing was observed between the sealers.[13]
Apical Microleakage (6 Months) 0.026 ± 0.011 µL/minAH Plus: 0.032 ± 0.011 µL/min, MTA Fillapex: 0.039 ± 0.102 µL/minThis compound and AH Plus showed significantly less microleakage than MTA Fillapex after 6 months.[6]
Tooth Healing Failure (6 Months) 40.0%Adseal (epoxy resin sealer): 13.3%A significantly higher percentage of failed tooth healing was observed in the this compound group.[11][12]

Experimental Protocols

In-Vitro Cytotoxicity Assessment using MTT Assay

This protocol is adapted from studies evaluating the cytotoxicity of root canal sealers.[1][2]

  • Sealer Sample Preparation:

    • Mix this compound according to the manufacturer's instructions.

    • Place the mixed sealer into sterile molds (e.g., 5mm diameter, 2mm height).

    • Allow the samples to set for a predetermined time (e.g., 24 hours) in a humidified incubator at 37°C.

  • Preparation of Sealer Eluates:

    • After setting, place the sealer discs in a culture medium (e.g., DMEM) at a specific surface area to volume ratio (e.g., 3 cm²/mL).

    • Incubate for 24 hours at 37°C to allow components to leach into the medium.

    • Collect the medium (now the sealer eluate) and filter-sterilize it. Prepare serial dilutions of the eluate if required.[2]

  • Cell Culture and Exposure:

    • Seed a suitable cell line (e.g., human periodontal ligament fibroblasts, 3T3 fibroblasts) in 96-well plates at a specific density (e.g., 1 x 10⁴ cells/well) and incubate for 24 hours to allow for cell attachment.[1][2]

    • Remove the culture medium and replace it with the prepared sealer eluates.

    • Incubate the cells for various time points (e.g., 24, 48, 72 hours).

  • MTT Assay:

    • After the incubation period, remove the sealer eluates and add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well.

    • Incubate for a few hours, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance of the solution using a microplate reader at a specific wavelength (e.g., 570 nm). Cell viability is proportional to the absorbance.

Apical Microleakage Assessment using Dye Penetration

This protocol is based on methodologies from studies evaluating the sealing ability of endodontic sealers.[5][12]

  • Tooth Preparation:

    • Select extracted human teeth with single, straight canals.

    • Decoronate the teeth to a standardized root length.

    • Prepare the root canals using a standardized instrumentation technique.

  • Root Canal Obturation:

    • Divide the teeth into experimental groups.

    • Obturate the canals with gutta-percha and this compound using a standardized technique (e.g., single cone, lateral condensation, or warm vertical compaction).

  • Sample Coating and Dye Immersion:

    • Coat the external surface of the roots with two layers of nail varnish, except for the apical 2mm, to prevent dye penetration from areas other than the apex.[5]

    • Immerse the teeth in a dye solution (e.g., 2% Rhodamine B or India ink) for a specific period (e.g., 48 hours).[5]

  • Sectioning and Measurement:

    • After dye immersion, thoroughly wash the teeth and section them longitudinally.

    • Examine the sectioned halves under a stereomicroscope at a specific magnification (e.g., 40x).[5]

    • Measure the linear extent of dye penetration from the apical foramen into the root canal filling.

Visualizations

experimental_workflow_cytotoxicity cluster_prep Sample Preparation cluster_culture Cell Culture & Exposure cluster_assay MTT Assay mix Mix this compound set Allow to Set (24h) mix->set eluate Prepare Eluates set->eluate expose Expose Cells to Eluates eluate->expose seed Seed Cells (24h) seed->expose incubate Incubate (24-72h) expose->incubate add_mtt Add MTT Solution incubate->add_mtt solubilize Solubilize Formazan add_mtt->solubilize read Measure Absorbance solubilize->read result result read->result Determine Cell Viability

Workflow for In-Vitro Cytotoxicity Assessment.

signaling_pathway_osteogenic cluster_sealers Calcium Silicate-Based Sealers (e.g., ARS, MTA Fillapex, iRoot SP) cluster_this compound This compound cluster_cell Human Periodontal Ligament Cells (PDLCs) cluster_response Cellular Response sealer Sealer Components integrin Integrin Receptors sealer->integrin Activates This compound This compound Components no_activation no_activation This compound->no_activation No significant activation of this pathway was observed. fak FAK integrin->fak paxillin Paxillin integrin->paxillin akt Akt fak->akt mapk MAPK fak->mapk osteogenesis Enhanced Osteoblastic Differentiation akt->osteogenesis nfkb NF-κB mapk->nfkb inflammation Lower Inflammatory Mediators nfkb->inflammation

Proposed Signaling Pathway for Osteogenic Differentiation.

References

Validation & Comparative

Sealapex vs. AH Plus: A Comparative Analysis of Sealing Efficacy in Root Canal Obturation

Author: BenchChem Technical Support Team. Date: December 2025

In the pursuit of successful endodontic therapy, achieving a complete and durable seal of the root canal system is paramount to prevent microbial leakage and subsequent periapical pathology. Among the myriad of root canal sealers available, Sealapex, a calcium hydroxide-based sealer, and AH Plus, an epoxy resin-based sealer, are two of the most widely utilized and studied materials. This guide provides a comprehensive comparison of their sealing abilities, drawing upon experimental data from various in vitro studies.

Executive Summary

Overall, both this compound and AH Plus demonstrate comparable and effective sealing abilities in the long term. While some studies indicate slight variations in performance depending on the evaluation methodology and timeframe, there is no consistent evidence to suggest the superiority of one sealer over the other. AH Plus is often regarded as the "gold standard" due to its favorable physical properties, such as low solubility and dimensional stability.[1][2] this compound, on the other hand, offers the therapeutic potential of calcium hydroxide (B78521), which can induce hard tissue formation.[3] The choice between these two sealers may ultimately depend on the clinical scenario, clinician's preference, and specific treatment goals.

Quantitative Sealing Ability: A Tabular Comparison

The sealing efficacy of root canal sealers is commonly evaluated through methodologies such as fluid filtration, dye penetration, and bacterial leakage tests. The following tables summarize the quantitative data from comparative studies on this compound and AH Plus.

Fluid Filtration Microleakage Data

Fluid filtration techniques measure the volume of fluid that leaks through the obturated root canal over a specific period. Lower values indicate better sealing.

StudyTime PointThis compound (μL/min)AH Plus (μL/min)Conclusion
Gunes et al. (2017)[1][4]24 hours0.058 ± 0.0170.060 ± 0.026No significant difference in microleakage between this compound and AH Plus at the initial evaluation.[1]
Gunes et al. (2017)[1][4]180 days0.026 ± 0.0110.032 ± 0.011Both sealers showed improved sealing over time, with no statistically significant difference between them.[1]
Dye Penetration Data

Dye penetration assays assess the linear extent of dye leakage along the root canal filling. Shorter penetration depths signify a more effective seal.

StudyDye UsedThis compound (mm)AH Plus (mm)Conclusion
Joseph & Singh (2012)[5]Methylene BlueGreater than AH PlusLeast leakageAH Plus demonstrated the lowest mean dye penetration, although the difference with this compound was not always statistically significant.[5]
Tanik et al. (2023)[6]Rhodamine B2.59 ± 1.20Not TestedThis compound showed the lowest mean apical microleakage among the sealers tested in this particular study.[6]
Dentinal Tubule Penetration

The ability of a sealer to penetrate dentinal tubules can contribute to a better seal by creating a mechanical lock.

StudyMeasurement Location from ApexThis compound (μm)AH Plus (μm)Conclusion
Pawar et al. (2016)[7]3 mmLowestHighestAH Plus showed significantly greater penetration depth in the apical and coronal thirds compared to this compound.[7]
Pawar et al. (2016)[7]6 mmLowerHigherMTA-Fillapex showed the highest penetration in the middle third, with AH Plus still penetrating more than this compound.[7]
Pawar et al. (2016)[7]9 mmLowerHighestAH Plus demonstrated the maximum penetration depth in the coronal third.[7]

Experimental Protocols

A detailed understanding of the methodologies used in these studies is crucial for interpreting the results accurately.

Fluid Filtration Method

This technique quantifies microleakage by measuring the movement of a fluid through the filled root canal under pressure.

  • Sample Preparation: Extracted human teeth are decoronated, and the root canals are instrumented and shaped to a standardized size.

  • Obturation: The canals are filled with gutta-percha and the respective sealer (this compound or AH Plus).

  • Apparatus Setup: The tooth is connected to a fluid-filled system, typically a micropipette, and a pressure source is applied to the coronal end.

  • Measurement: An air bubble is introduced into the micropipette. The movement of this bubble over a specific time is recorded and used to calculate the volume of fluid leakage in microliters per minute.

  • Data Analysis: The leakage values for the different sealer groups are statistically compared.

Dye Penetration Method

This qualitative or quantitative method assesses the extent of leakage by observing the penetration of a dye along the sealer-dentin interface.

  • Sample Preparation: Similar to the fluid filtration method, teeth are prepared and obturated.

  • Surface Coating: The external root surface, except for the apical 2-3 mm, is coated with a barrier like nail varnish to prevent dye penetration from external surfaces.

  • Dye Immersion: The teeth are immersed in a dye solution (e.g., Methylene Blue, India Ink, Rhodamine B) for a specified period (e.g., 24 hours to several days).

  • Sectioning: The teeth are sectioned longitudinally or transversely.

  • Evaluation: The linear depth of dye penetration is measured from the apex towards the corona using a stereomicroscope or other imaging techniques.

  • Data Analysis: The mean penetration depths of the different sealer groups are compared statistically.

Visualizing the Comparison

Experimental Workflow: Fluid Filtration Test

The following diagram illustrates the typical workflow for evaluating the sealing ability of root canal sealers using the fluid filtration method.

G cluster_prep Sample Preparation cluster_exp Fluid Filtration Experiment cluster_analysis Data Analysis start Extracted Human Teeth decoronation Decoronation & Root Canal Instrumentation start->decoronation obturation Root Canal Obturation (this compound or AH Plus) decoronation->obturation setup Connect Tooth to Fluid Filtration Apparatus obturation->setup pressure Apply Standardized Pressure setup->pressure measure Measure Air Bubble Movement over Time pressure->measure calculate Calculate Fluid Leakage (μL/min) measure->calculate compare Statistically Compare Sealer Groups calculate->compare

Caption: Workflow of the fluid filtration method for sealing ability assessment.

Logical Comparison of Sealing Ability Studies

This diagram outlines the logical framework for comparing this compound and AH Plus based on different in vitro testing methodologies.

G cluster_sealers Root Canal Sealers cluster_methods Sealing Ability Evaluation Methods cluster_findings Comparative Findings This compound This compound (Calcium Hydroxide-based) Fluid_Filtration Fluid Filtration This compound->Fluid_Filtration Dye_Penetration Dye Penetration This compound->Dye_Penetration Bacterial_Leakage Bacterial Leakage This compound->Bacterial_Leakage Sealapex_Therapeutic This compound: Therapeutic Potential This compound->Sealapex_Therapeutic AH_Plus AH Plus (Epoxy Resin-based) AH_Plus->Fluid_Filtration AH_Plus->Dye_Penetration AH_Plus->Bacterial_Leakage AH_Plus_Superior_Physical AH Plus: Superior Physical Properties AH_Plus->AH_Plus_Superior_Physical Comparable_Long_Term Comparable Long-Term Sealing Fluid_Filtration->Comparable_Long_Term Method_Dependent Results Can Be Method-Dependent Dye_Penetration->Method_Dependent Bacterial_Leakage->Method_Dependent

Caption: Logical framework for comparing the sealing ability of this compound and AH Plus.

Conclusion

The available in vitro evidence suggests that both this compound and AH Plus are effective root canal sealers with comparable long-term sealing abilities.[1] No single sealer has demonstrated consistent superiority across all testing methodologies. AH Plus is recognized for its excellent physical properties, including low solubility and dimensional stability, which are desirable for a long-lasting seal.[2] this compound offers the added benefit of calcium hydroxide's biological properties. The choice between these two materials should be based on the specific clinical requirements of the case and the practitioner's clinical judgment. Further long-term clinical studies are warranted to definitively establish the in vivo performance of these sealers.

References

A Comparative Analysis of the Biocompatibility of Sealapex and MTA Fillapex Root Canal Sealers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the biocompatibility of endodontic materials is paramount for ensuring clinical success and patient safety. This guide provides an objective comparison of two commonly used root canal sealers: Sealapex, a calcium hydroxide-based sealer, and MTA Fillapex, a mineral trioxide aggregate (MTA)-based sealer. The following sections detail their performance based on experimental data, provide comprehensive experimental protocols, and visualize key biological pathways.

Biocompatibility Profile: A Head-to-Head Comparison

The biocompatibility of a root canal sealer is determined by its interaction with the surrounding periapical tissues. Key parameters for assessment include cytotoxicity, inflammatory response, and osteogenic potential.

Cytotoxicity

Both this compound and MTA Fillapex have been shown to exhibit initial cytotoxicity, which tends to decrease as the materials set.[1][2] However, studies have indicated that MTA Fillapex may demonstrate a higher level of initial cytotoxicity compared to this compound.[1][3][4] One study found that MTA Fillapex remained severely and mildly cytotoxic over the entire experimental period, while this compound's cytotoxicity decreased over time.[1] Another investigation reported that freshly mixed this compound was mildly cytotoxic and became non-cytotoxic after three weeks.[1] The cytotoxicity of MTA Fillapex is often attributed to its resin components, such as salicylate (B1505791) resin.[1] In contrast, some studies have reported that neither this compound nor MTA Fillapex were cytotoxic to human periodontal ligament cells (hPDLCs).[5]

Inflammatory Response

The inflammatory response to root canal sealers is a critical factor in periapical healing. Research indicates that MTA Fillapex induces a lower expression of proinflammatory mediators compared to this compound.[5] In vivo studies using subcutaneous tissue implantation in rats have shown that this compound can cause a mild to moderate inflammatory reaction at 7 days, which subsides over time.[6][7] A subcutaneous study showed MTA Fillapex produced a moderate chronic inflammatory reaction at day 7 which resolved by day 15, a faster resolution compared to this compound.[8] However, another study reported that MTA Fillapex caused moderate to severe inflammatory reactions in the periapical region of dogs' premolars that persisted even after six months.[9]

Osteogenic Potential

The ability of a root canal sealer to promote the formation of new bone is a desirable characteristic for the healing of periapical lesions. Studies have consistently shown that MTA Fillapex has a superior osteogenic potential compared to this compound.[5] MTA Fillapex has been shown to increase alkaline phosphatase (ALP) activity, the formation of mineralized nodules, and the expression of osteoblastic marker messenger RNA to a greater extent than this compound.[5] While this compound does exhibit some osteogenic activity, it is considered to be less potent than MTA-based sealers.[5] The bioactivity of MTA Fillapex is attributed to its ability to stimulate hydroxyapatite (B223615) nucleation.[10]

Quantitative Data Summary

The following table summarizes the quantitative findings from various studies comparing the biocompatibility of this compound and MTA Fillapex.

Parameter Assay Cell Type/Model This compound Results MTA Fillapex Results Reference
Cytotoxicity MTT Assay3T3 fibroblastsMildly cytotoxic initially, becoming non-cytotoxic over time.Severely to moderately cytotoxic, remaining cytotoxic over the experimental period.[1]
Cytotoxicity MTT AssayHuman gingival fibroblastsModerately cytotoxic at all extraction times.Severely or borderline mildly cytotoxic at all extraction times.[3]
Inflammatory Response ELISA, RT-PCR, Western BlotHuman Periodontal Ligament Cells (hPDLCs)Higher expression of pro-inflammatory mediators.Lower expression of pro-inflammatory mediators.[5]
Inflammatory Response Histopathological EvaluationRat subcutaneous tissueMild to moderate inflammatory reaction at 7 days, decreasing over time.Moderate inflammatory reaction at 7 days, decreasing over time.[6][8]
Osteogenic Potential Alkaline Phosphatase (ALP) ActivityHuman Periodontal Ligament Cells (hPDLCs)Increased ALP activity.Superior increase in ALP activity compared to this compound.[5]
Osteogenic Potential Alizarin Red StainingHuman Periodontal Ligament Cells (hPDLCs)Increased formation of mineralized nodules.Superior formation of mineralized nodules compared to this compound.[5]

Detailed Experimental Protocols

To ensure the reproducibility and accurate interpretation of biocompatibility studies, detailed experimental protocols are essential. The following are methodologies for the key experiments cited in the comparison of this compound and MTA Fillapex.

Human Periodontal Ligament Cell (hPDLC) Culture
  • Isolation: Periodontal ligament tissue is obtained from healthy, extracted human third molars. The tissue is minced and cultured in a T25 flask with Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Culture: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2. The medium is changed every 2-3 days.

  • Subculture: When cells reach 80-90% confluency, they are detached using 0.25% trypsin-EDTA and subcultured. Passages 3-6 are typically used for experiments.

Cytotoxicity Assessment: MTT Assay
  • Cell Seeding: hPDLCs are seeded into a 96-well plate at a density of 1 x 10^4 cells/well and incubated for 24 hours to allow for cell attachment.

  • Material Eluate Preparation: this compound and MTA Fillapex are mixed according to the manufacturer's instructions and allowed to set for various time intervals (e.g., freshly mixed, 24 hours, 7 days). The set materials are then immersed in cell culture medium for 24 hours to create an eluate.

  • Cell Treatment: The culture medium in the 96-well plate is replaced with the material eluates. A control group with fresh medium is also included. The plate is incubated for 24, 48, and 72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium containing MTT is removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.

Osteogenic Differentiation: Alkaline Phosphatase (ALP) Activity Assay
  • Cell Seeding and Treatment: hPDLCs are seeded in a 24-well plate and treated with the material eluates as described for the MTT assay.

  • Cell Lysis: After the desired incubation period (e.g., 7 or 14 days), the cells are washed with PBS and lysed with a lysis buffer (e.g., 0.1% Triton X-100).

  • ALP Reaction: The cell lysate is incubated with a p-nitrophenyl phosphate (B84403) (pNPP) substrate solution at 37°C.

  • Absorbance Measurement: The production of p-nitrophenol is measured colorimetrically at 405 nm. The ALP activity is normalized to the total protein content of the cell lysate.

Mineralization Assessment: Alizarin Red S Staining
  • Cell Culture and Treatment: hPDLCs are cultured in an osteogenic induction medium (DMEM with 10% FBS, 50 µg/mL ascorbic acid, 10 mM β-glycerophosphate, and 100 nM dexamethasone) and treated with material eluates for 21 days.

  • Fixation: The cells are washed with PBS and fixed with 4% paraformaldehyde for 15 minutes.

  • Staining: The fixed cells are stained with 2% Alizarin Red S solution (pH 4.2) for 20 minutes at room temperature.

  • Washing and Visualization: The excess stain is washed away with deionized water, and the stained mineralized nodules are visualized and photographed using a microscope.

  • Quantification (Optional): The stain can be eluted with 10% cetylpyridinium (B1207926) chloride, and the absorbance can be measured at 562 nm for quantification.

Signaling Pathway Visualization

The differential effects of MTA Fillapex and this compound on osteogenic differentiation can be attributed to their influence on specific cellular signaling pathways. MTA Fillapex has been shown to activate an integrin-mediated signaling cascade that promotes osteoblastic differentiation, a mechanism not observed with this compound.[5]

SealantBiocompatibilityWorkflow cluster_preparation Material Preparation cluster_culture Cell Culture cluster_assays Biocompatibility Assays cluster_analysis Data Analysis This compound This compound Preparation Cytotoxicity Cytotoxicity Assay (MTT) This compound->Cytotoxicity Inflammation Inflammatory Response (ELISA, PCR) This compound->Inflammation Osteogenesis Osteogenic Potential (ALP, Alizarin Red) This compound->Osteogenesis MTA_Fillapex MTA Fillapex Preparation MTA_Fillapex->Cytotoxicity MTA_Fillapex->Inflammation MTA_Fillapex->Osteogenesis hPDLCs Human Periodontal Ligament Cells (hPDLCs) hPDLCs->Cytotoxicity hPDLCs->Inflammation hPDLCs->Osteogenesis Data Quantitative Data Analysis Cytotoxicity->Data Inflammation->Data Osteogenesis->Data

Caption: Experimental workflow for comparing the biocompatibility of this compound and MTA Fillapex.

IntegrinSignalingPathway cluster_sealers Root Canal Sealers cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasmic Signaling cluster_nucleus Nuclear Events MTA_Fillapex MTA Fillapex Integrin Integrin Receptors MTA_Fillapex->Integrin Activates This compound This compound This compound->Integrin No Activation FAK FAK Integrin->FAK Paxillin Paxillin FAK->Paxillin Akt Akt FAK->Akt MAPK MAPK Akt->MAPK NFkB NF-κB MAPK->NFkB Gene Gene Expression (Osteogenic Markers) NFkB->Gene Osteogenesis Osteogenesis Gene->Osteogenesis Promotes

Caption: Integrin-mediated signaling pathway activated by MTA Fillapex.

References

A Comparative Analysis of the Cytotoxicity of Sealapex and Bioceramic Root Canal Sealers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a root canal sealer with optimal biocompatibility is paramount for successful endodontic outcomes. This guide provides an objective comparison of the in vitro cytotoxicity of Sealapex, a calcium hydroxide-based sealer, with several contemporary bioceramic sealers. The data presented is compiled from multiple independent studies to aid in informed material selection for research and clinical applications.

Quantitative Cytotoxicity Data

The following tables summarize the quantitative data on cell viability following exposure to this compound and various bioceramic sealers. The results are presented as a percentage of viable cells compared to a control group, typically at 24, 48, and 72-hour intervals.

Table 1: Cytotoxicity of this compound vs. Bioceramic Sealers on Human Gingival Fibroblasts (HGF)

Sealer24 hours (% Cell Viability)48 hours (% Cell Viability)72 hours (% Cell Viability)Reference
This compound Moderately cytotoxicModerately cytotoxicModerately cytotoxic[1][2]
TotalFill BC Sealer No cytotoxic effectMildly cytotoxicMildly cytotoxic[1][2]
BioRoot RCS No cytotoxic effectMildly cytotoxicMildly cytotoxic[1][2]
MTA Fillapex Severely to moderately cytotoxicMildly to moderately cytotoxicMildly cytotoxic[1][2]

Table 2: Cytotoxicity of this compound vs. Bioceramic Sealers on Murine Fibroblasts (L929 and 3T3)

SealerTime PointCell Line% Cell ViabilityReference
This compound Fresh3T3Mildly cytotoxic[3][4]
3 weeks3T3Non-cytotoxic[3][4]
MTA Fillapex Fresh3T3Severely cytotoxic[3][4]
5 weeks3T3Moderately cytotoxic[3][4]
Endosequence BC Sealer 24 hoursL929Cytotoxic[5]
1 hourL929Less cytotoxic than MTA Fillapex[5]

Experimental Protocols

The data presented in this guide is primarily derived from in vitro cytotoxicity assays. The following is a generalized experimental protocol commonly employed in these studies.

Material Extract Preparation
  • Material Preparation: Root canal sealers are mixed according to the manufacturer's instructions.

  • Sample Fabrication: The mixed sealer is placed into sterile molds (e.g., Teflon rings) to create standardized discs.

  • Setting: The sealer samples are allowed to set for a specified period, typically 24 hours, in a humidified incubator at 37°C.

  • Elution: The set sealer discs are immersed in a cell culture medium (e.g., Dulbecco's Modified Eagle's Medium - DMEM) for a predetermined time (e.g., 24, 48, or 72 hours) to create material extracts. The ratio of the material surface area to the medium volume is standardized.

Cell Culture and Exposure
  • Cell Lines: Commonly used cell lines include human gingival fibroblasts (HGF), murine fibroblasts (L929 or 3T3), and human periodontal ligament stem cells (hPDLSCs).[1][6][7]

  • Seeding: Cells are seeded into 96-well plates at a specific density and incubated for 24 hours to allow for cell attachment.

  • Exposure: The culture medium is replaced with the prepared material extracts (at various dilutions) or the sealer discs are placed in direct contact with the cell layer.

  • Incubation: The cells are incubated with the material extracts for various time points (e.g., 24, 48, 72 hours).

Cytotoxicity Assessment

The most common method for assessing cell viability is the MTT assay.

  • MTT Addition: After the incubation period, the material extracts are removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Incubation: The plate is incubated to allow viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., dimethyl sulfoxide (B87167) - DMSO).

  • Absorbance Reading: The absorbance of the solution is measured using a microplate reader at a specific wavelength. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells.

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for in vitro cytotoxicity testing of root canal sealers.

experimental_workflow cluster_prep Material Preparation cluster_cell_culture Cell Culture cluster_assay Cytotoxicity Assay (MTT) mix Mix Sealer mold Place in Molds mix->mold set Allow to Set mold->set elute Elute in Culture Medium set->elute expose Expose Cells to Sealer Extracts elute->expose seed Seed Cells in 96-well Plate attach Incubate for Cell Attachment seed->attach attach->expose incubate_expose Incubate for 24, 48, 72h expose->incubate_expose add_mtt Add MTT Solution incubate_expose->add_mtt incubate_mtt Incubate add_mtt->incubate_mtt dissolve Dissolve Formazan incubate_mtt->dissolve read Read Absorbance dissolve->read data_analysis data_analysis read->data_analysis Calculate % Cell Viability

Caption: General workflow for in vitro cytotoxicity testing of root canal sealers.

Signaling Pathways in Cytotoxicity

The cytotoxic effects of root canal sealers are mediated by complex cellular signaling pathways. While research is ongoing, several key pathways have been implicated.

This compound (Calcium Hydroxide-Based Sealer): The components of this compound, particularly calcium hydroxide (B78521) and salicylate (B1505791) resins, can induce an inflammatory response.[6] This involves the activation of immune cells like macrophages, leading to the production of pro-inflammatory and anti-inflammatory cytokines.

Bioceramic Sealers: Bioceramic sealers can influence cell fate through various mechanisms. Some studies suggest that components of certain bioceramic sealers can induce apoptosis (programmed cell death) by modulating the expression of apoptosis-related genes such as BAX, BCL2, and TP53.[3] Additionally, the generation of reactive oxygen species (ROS) can lead to oxidative stress, a known trigger of cell death pathways.

The diagram below illustrates a simplified overview of potential signaling pathways involved in the cellular response to root canal sealers.

signaling_pathways cluster_this compound This compound Components cluster_bioceramic Bioceramic Sealer Components cluster_cellular_response Cellular Response This compound Calcium Hydroxide, Salicylate Resins macrophage Macrophage Activation This compound->macrophage bioceramic Calcium Silicates, Other Components ros ROS Production bioceramic->ros apoptosis_genes Modulation of Apoptosis Genes (BAX, BCL2, TP53) bioceramic->apoptosis_genes cytokines Cytokine Production (TNF-α, IL-6, IL-10) macrophage->cytokines inflammation Inflammation cytokines->inflammation cell_death Cell Death inflammation->cell_death oxidative_stress Oxidative Stress ros->oxidative_stress oxidative_stress->cell_death apoptosis Apoptosis apoptosis_genes->apoptosis apoptosis->cell_death

Caption: Potential signaling pathways in sealer-induced cytotoxicity.

Summary and Conclusion

Based on the reviewed in vitro studies, bioceramic sealers such as TotalFill BC Sealer and BioRoot RCS generally exhibit lower cytotoxicity compared to the calcium hydroxide-based sealer, this compound, particularly in the initial 24 to 72 hours after mixing.[1][2] this compound demonstrates moderate cytotoxicity that tends to decrease over time.[1][2][3][4] MTA Fillapex, a bioceramic sealer containing a salicylate resin, has shown variable results, with some studies indicating significant initial cytotoxicity.[1][2][3][4]

The choice of a root canal sealer should be based on a comprehensive evaluation of its biological and physicochemical properties. While bioceramic sealers show promise with regard to their biocompatibility, further research, including long-term in vivo studies, is necessary to fully understand their clinical performance and the intricate molecular mechanisms governing their interaction with periapical tissues.

References

A Comparative Analysis of the Antimicrobial Efficacy of Sealapex and Resin-Based Root Canal Sealers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The long-term success of endodontic therapy hinges on the effective elimination of microorganisms from the root canal system. Root canal sealers play a crucial role in this process, not only by providing a fluid-tight seal but also through their inherent antimicrobial properties. This guide provides a comprehensive comparison of the antimicrobial efficacy of Sealapex, a calcium hydroxide-based sealer, and various resin-based sealers, supported by experimental data from multiple in-vitro studies.

Quantitative Antimicrobial Efficacy: A Tabular Comparison

The antimicrobial activity of root canal sealers is commonly assessed by measuring the zone of inhibition against specific microorganisms, typically Enterococcus faecalis, a bacterium frequently implicated in persistent endodontic infections. The following tables summarize the mean zones of inhibition (in millimeters) reported in several studies. It is important to note that direct comparison between studies can be challenging due to variations in experimental protocols.

Study Sealer Microorganism Mean Zone of Inhibition (mm) at 24h Mean Zone of Inhibition (mm) at 48h Mean Zone of Inhibition (mm) at 72h
Nagas et al. (2018)[1]This compound E. faecalis11.47 ± 0.94--
AH PlusE. faecalis19.87 ± 2.15--
TublisealE. faecalis---
MTA FillapexE. faecalis---
Al-Haddad et al. (2025)[2]This compound E. faecalisModerate Activity--
Seal-Pex (epoxy resin-based)E. faecalisPotent Activity (P < 0.05)--
Bio-C SealerE. faecalisMinimal Efficacy--
MTA FillapexE. faecalis---
This compound C. albicans---
MTA FillapexC. albicansStatistically Significant vs. This compound--
Seal-PexC. albicansEffective--
Bio-C SealerC. albicansMinimal Efficacy--
Arora et al. (2022)[3]This compound E. faecalis---
AH PlusE. faecalisLarger zone than this compoundLarger zone than this compound-
MTA FillapexE. faecalisLeast antimicrobial actionLeast antimicrobial action-
Gandolfi et al. (2017)[4]This compound E. faecalis0.2 ± 0.04--
AH PlusE. faecalis1.2 ± 0.2--

Data presented as mean ± standard deviation where available. Some studies provided qualitative descriptions of antimicrobial activity.

The data reveals conflicting results regarding the superiority of this compound versus resin-based sealers like AH Plus. Some studies indicate that freshly mixed AH Plus exhibits a greater zone of inhibition against E. faecalis[3][5], while others suggest this compound has a higher antimicrobial activity[1][6]. These discrepancies can be attributed to differences in the experimental methodologies employed, such as the specific strain of bacteria, the culture medium, and the incubation time. For instance, the antimicrobial activity of all tested sealers was observed to decrease over time[1].

Mechanisms of Antimicrobial Action

The antimicrobial properties of these sealers are attributed to their chemical compositions.

This compound (Calcium Hydroxide-based): The primary mechanism of antimicrobial action for this compound is the release of hydroxyl ions (OH-) from the dissociation of calcium hydroxide. This creates a highly alkaline environment (high pH), which is detrimental to the survival of many bacterial species by disrupting their cell membranes and enzymatic activity[1][7].

Resin-Based Sealers (e.g., AH Plus, Seal-Pex): Epoxy resin-based sealers like AH Plus and Seal-Pex possess antimicrobial properties primarily due to the presence of bisphenol A diglycidyl ether and the release of formaldehyde (B43269) during their polymerization process[1][5]. Some resin-based sealers may also incorporate other antimicrobial agents to enhance their efficacy[8][9].

Experimental Protocols

The following section details the common methodologies used in the cited studies to evaluate the antimicrobial efficacy of root canal sealers.

Agar (B569324) Diffusion Test

This is the most frequently used method for assessing the antimicrobial activity of dental materials.

Agar_Diffusion_Test_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Microorganism_Culture Microorganism Culture (e.g., E. faecalis) Agar_Plate_Inoculation Inoculate Agar Plate with Microbial Suspension Microorganism_Culture->Agar_Plate_Inoculation Spread Suspension Well_Creation Create Wells in Agar Agar_Plate_Inoculation->Well_Creation Sealer_Mixing Freshly Mix Sealer Sealer_Application Fill Wells with Freshly Mixed Sealer Sealer_Mixing->Sealer_Application Well_Creation->Sealer_Application Place Sealer Incubation Incubate Plates (e.g., 37°C for 24-72h) Sealer_Application->Incubation Measure_Inhibition_Zone Measure Diameter of Zone of Inhibition (mm) Incubation->Measure_Inhibition_Zone Data_Analysis Statistical Analysis Measure_Inhibition_Zone->Data_Analysis

Caption: Workflow of the Agar Diffusion Test for antimicrobial efficacy.

Detailed Steps:

  • Microorganism Preparation: A standardized suspension of the test microorganism (e.g., E. faecalis) is prepared.

  • Agar Plate Inoculation: The microbial suspension is uniformly spread over the surface of an agar plate (e.g., Mueller-Hinton agar).

  • Well Creation: Wells of a specific diameter are created in the agar.

  • Sealer Application: Freshly mixed root canal sealer is placed into the wells.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24, 48, or 72 hours).

  • Measurement: The diameter of the clear zone around the well, where microbial growth is inhibited, is measured in millimeters.

Direct Contact Test (DCT)

The Direct Contact Test evaluates the bactericidal effect of a material after it has set.

Direct_Contact_Test_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Sealer_Setting Allow Sealer to Set in a Mold Direct_Contact Place Bacterial Suspension in Direct Contact with Set Sealer Sealer_Setting->Direct_Contact Bacterial_Suspension Prepare Standardized Bacterial Suspension Bacterial_Suspension->Direct_Contact Incubation Incubate for Specific Time Intervals Direct_Contact->Incubation Serial_Dilution Perform Serial Dilutions of the Suspension Incubation->Serial_Dilution Plating Plate Dilutions on Agar Serial_Dilution->Plating CFU_Counting Count Colony-Forming Units (CFU) Plating->CFU_Counting

Caption: Workflow of the Direct Contact Test for bactericidal effect.

Detailed Steps:

  • Sealer Preparation: The sealer is allowed to completely set in a standardized mold.

  • Bacterial Inoculum: A standardized bacterial suspension is prepared.

  • Direct Contact: The bacterial suspension is placed in direct contact with the surface of the set sealer for specific time intervals.

  • Sampling and Dilution: After the contact time, the suspension is collected and serially diluted.

  • Plating: Aliquots of the dilutions are plated on a suitable culture medium.

  • Colony Counting: After incubation, the number of colony-forming units (CFU) is counted to determine the percentage of bacterial killing.[4]

Conclusion

Both this compound and resin-based sealers demonstrate antimicrobial properties, which are beneficial for the disinfection of the root canal system. The existing in-vitro evidence presents a mixed picture regarding the superior antimicrobial efficacy of one type of sealer over the other. The antimicrobial activity of this compound is attributed to its high pH resulting from the release of hydroxyl ions. Resin-based sealers, on the other hand, rely on components like bisphenol A diglycidyl ether and the release of formaldehyde during polymerization.

The choice of a root canal sealer should be based on a comprehensive evaluation of its properties, including not only its antimicrobial efficacy but also its sealing ability, biocompatibility, and handling characteristics. The conflicting results in the literature highlight the need for standardized testing protocols to enable more direct and reliable comparisons between different root canal sealers. Future research, including in-vivo studies, is warranted to further elucidate the clinical significance of the in-vitro antimicrobial activity of these materials.

References

A Comparative Guide to Endodontic Sealers: Sealapex vs. Endosequence BC Sealer

Author: BenchChem Technical Support Team. Date: December 2025

In the pursuit of successful endodontic therapy, the choice of root canal sealer is a critical determinant of clinical outcomes. This guide provides a detailed comparison of two widely used sealers: Sealapex, a calcium hydroxide-based sealer, and Endosequence BC Sealer, a bioceramic sealer. This objective analysis is intended for researchers, scientists, and drug development professionals, offering a synthesis of experimental data on key performance indicators.

Overview of Sealer Characteristics

This compound is a traditional, calcium hydroxide-based root canal sealer known for its therapeutic properties, including antimicrobial activity and the potential to stimulate hard tissue formation.[1][2] Its mechanism of action involves the dissociation of calcium and hydroxyl ions.[2]

Endosequence BC Sealer is a tricalcium silicate-based bioceramic sealer that utilizes moisture from the dentinal tubules to initiate its setting reaction.[3] This process leads to the formation of hydroxyapatite, which can create a chemical bond with the dentin.[4] Bioceramic sealers are recognized for their biocompatibility and excellent sealing ability.[1]

Comparative Performance Data

The following tables summarize quantitative data from various in-vitro studies comparing the performance of this compound and Endosequence BC Sealer across several key parameters.

Sealing Ability and Microleakage

The primary function of a root canal sealer is to create a fluid-tight seal. Studies have assessed this through various methods, including dye penetration and fluid filtration.

Parameter This compound Endosequence BC Sealer Key Findings Citation
Apical Microleakage (mm) 2.59 ± 1.20Showed no significant difference from this compoundA study found no statistically significant difference in the sealing abilities of this compound and Endosequence BC Sealer. This compound demonstrated the lowest overall mean apical microleakage.[2]
Sealing Efficacy over Time May show better initial sealSealing ability improves over time, showing better results after 4 weeks of setting.Calcium silicate-based sealers like Endosequence BC may exhibit improved sealing after complete setting compared to conventional sealers.[5]
Biocompatibility and Cytotoxicity

Biocompatibility is crucial as the sealer may come into contact with periapical tissues.

Parameter This compound Endosequence BC Sealer Key Findings Citation
In-vitro Cytotoxicity Generally considered biocompatible.Exhibits lower cytotoxic potential compared to many other sealer types.Bioactive endodontic sealers, such as Endosequence BC, generally demonstrate lower toxicity in in-vitro studies.[6]
Cell Viability Less cell viability compared to Endosequence BC Sealer in some studies.Generally shows higher cell viability compared to many conventional sealers.Calcium silicate (B1173343) sealers have demonstrated higher cell viability than many other sealer types.[5]
Physicochemical Properties

Properties such as flow, setting time, and bond strength are critical for clinical handling and long-term success.

Parameter This compound Endosequence BC Sealer Key Findings Citation
Bond Strength Lower bond strength compared to bioceramic sealers.Bond strength is comparable to AH Plus and stronger than this compound.The bonding of iRoot SP (a bioceramic sealer with similar composition to Endosequence BC) to root dentin is stronger than that of this compound.[3]
Flow (mm) Data not specified in the provided results.23.1 - 26.96Endosequence BC Sealer demonstrates a flow rate that meets ISO 6786/2001 standards.[3]
Radiopacity (mm Al) Data not specified in the provided results.3.83Endosequence BC Sealer meets the minimum radiopacity requirements as per ISO 6876/2001.[3]

Experimental Protocols

Detailed methodologies are essential for the critical evaluation of research findings. Below are summaries of experimental protocols from the cited studies.

Apical Microleakage Assessment (Dye Penetration)
  • Sample Preparation: Single-rooted human mandibular premolar teeth were decoronated, and the root canals were cleaned, shaped, and irrigated with 5.25% NaOCl and 17% EDTA.

  • Obturation: The canals were obturated using one of the designated sealers (this compound or Endosequence BC Sealer) in combination with various obturation techniques (cold lateral condensation, continuous wave compaction, or single cone).

  • Incubation: Samples were stored in an incubator for 7 days at 37°C and 100% humidity to allow the sealers to set.

  • Dye Immersion: The external surfaces of the roots were coated with nail varnish, except for the apical 2 mm. The teeth were then immersed in a 0.2% rhodamine B dye solution for 48 hours.

  • Evaluation: The teeth were sectioned longitudinally, and the extent of linear dye penetration was measured under a stereomicroscope at 40x magnification.[2]

Visualizing Experimental Workflows

The following diagram illustrates the general workflow for evaluating the apical sealing ability of root canal sealers using the dye penetration method.

A Sample Preparation: Single-rooted teeth decoronated, canals cleaned and shaped B Root Canal Obturation: Application of this compound or Endosequence BC Sealer A->B C Incubation: 7 days at 37°C and 100% humidity B->C D Specimen Sealing: Nail varnish applied, leaving apical 2mm exposed C->D E Dye Immersion: 48 hours in 0.2% Rhodamine B dye D->E F Sample Sectioning: Longitudinal sectioning of teeth E->F G Microscopic Evaluation: Measurement of linear dye penetration at 40x magnification F->G

Apical microleakage evaluation workflow.

Conclusion

Both this compound and Endosequence BC Sealer have demonstrated clinical utility, but they operate on different principles and exhibit distinct properties. Endosequence BC Sealer, a bioceramic material, generally shows superior biocompatibility, bond strength, and improved sealing over time as it sets and forms a chemical bond with dentin.[3][5] this compound, a calcium hydroxide-based sealer, is valued for its therapeutic potential and has a long history of clinical use.[2] A comparative study on apical sealing did not find a statistically significant difference between the two, though this compound showed a slightly lower mean microleakage in that specific experiment.[2] The choice of sealer should be based on the specific clinical scenario, considering the biological and physicochemical properties of each material. Researchers and clinicians should consider the growing body of evidence supporting the favorable biological response and sealing ability of bioceramic sealers.

References

Sealapex in Endodontic Treatment: A Meta-Analysis of Clinical Success Rates

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of clinical data reveals that Sealapex, a calcium hydroxide-based root canal sealer, demonstrates high success rates in endodontic treatments, comparable to other established sealers such as those based on epoxy resin and bioceramics. This comparison guide synthesizes findings from multiple clinical studies to provide researchers, scientists, and drug development professionals with a meta-analytical perspective on the performance of this compound.

This compound has a long-standing presence in endodontics, valued for its biocompatibility and potential to stimulate hard tissue formation.[1] This guide delves into the clinical evidence, presenting a quantitative comparison of its success rate against other popular sealer types and detailing the experimental protocols of key studies.

Comparative Success Rates of Endodontic Sealers

The clinical success of a root canal sealer is a critical determinant in the outcome of endodontic therapy. The following tables summarize the success rates of this compound in comparison to other commonly used sealers, based on data extracted from various clinical trials.

Sealer Follow-up Period Success Rate (%) Study
This compound3 years92.3%Sari & Okte (2008)[2]
This compound Xpress1 year90.6%(PDF) Long Term Results Regarding the Clinical Applicability of Two Root Canal Sealers
This compound Xpress2 years90.3%(PDF) Long Term Results Regarding the Clinical Applicability of Two Root Canal Sealers
This compound Xpress3 years90.1%(PDF) Long Term Results Regarding the Clinical Applicability of Two Root Canal Sealers

Table 1: Clinical success rate of this compound in primary teeth.

Sealer Follow-up Period Success Rate (%) Study
This compound Xpress1 year90.6%(PDF) Long Term Results Regarding the Clinical Applicability of Two Root Canal Sealers
AH Plus Jet1 year90.2%(PDF) Long Term Results Regarding the Clinical Applicability of Two Root Canal Sealers
This compound Xpress2 years90.3%(PDF) Long Term Results Regarding the Clinical Applicability of Two Root Canal Sealers
AH Plus Jet2 years89.9%(PDF) Long Term Results Regarding the Clinical Applicability of Two Root Canal Sealers
This compound Xpress3 years90.1%(PDF) Long Term Results Regarding the Clinical Applicability of Two Root Canal Sealers
AH Plus Jet3 years89.7%(PDF) Long Term Results Regarding the Clinical Applicability of Two Root Canal Sealers

Table 2: Comparative long-term success rates of this compound Xpress and AH Plus Jet in permanent teeth.

Sealer Follow-up Period Healing Outcome Study
This compound6 monthsReduction in periapical lesion sizeA comparative clinical study of bioceramic and calcium hydroxide (B78521) based root canal sealer in the treatment of non-vital permanen
Bioceramic Sealer6 monthsGreater reduction in periapical lesion size compared to this compoundA comparative clinical study of bioceramic and calcium hydroxide based root canal sealer in the treatment of non-vital permanen
This compound6 months40.0% failed tooth healingAssessing the Sealing Performance and Clinical Outcomes of Endodontic Treatment in Patients with Chronic Apical Periodontitis Using Epoxy Resin and Calcium Salicylate Seals[3]
Adseal (Epoxy Resin)6 months13.3% failed tooth healingAssessing the Sealing Performance and Clinical Outcomes of Endodontic Treatment in Patients with Chronic Apical Periodontitis Using Epoxy Resin and Calcium Salicylate Seals[3]

Table 3: Comparative periapical healing outcomes of this compound versus Bioceramic and Epoxy Resin-based Sealers.

Experimental Protocols of Key Clinical Trials

Understanding the methodologies employed in clinical studies is crucial for interpreting their findings. Below are detailed experimental protocols from key comparative studies involving this compound.

Study 1: Long-Term Clinical Applicability of this compound Xpress vs. AH Plus Jet
  • Objective: To evaluate the long-term clinical and radiographic success of this compound Xpress compared to AH Plus Jet.

  • Study Design: A comparative clinical trial with a 3-year follow-up.

  • Patient Selection: 159 patients with 225 teeth requiring endodontic treatment were included.

  • Treatment Protocol:

    • Teeth were randomly assigned to one of two groups: this compound Xpress or AH Plus Jet.

    • Root canal preparation was performed using a standardized protocol.

    • Obturation was carried out using the assigned sealer and gutta-percha.

  • Evaluation:

    • Clinical and radiographic evaluations were performed at 1, 2, and 3-year intervals.

    • Success Criteria: Absence of clinical symptoms (pain, swelling, sinus tract) and radiographic evidence of a healthy periapical area (intact lamina dura, no widening of the periodontal ligament space).

    • Failure Criteria: Presence of clinical symptoms and/or radiographic evidence of a new or enlarged periapical lesion.

Study 2: Clinical and Radiographic Success of this compound in Primary Teeth
  • Objective: To evaluate the clinical and radiographic success of this compound in pulpectomies of primary teeth.[2]

  • Study Design: A clinical trial with a 3-year follow-up.[2]

  • Patient Selection: 62 primary teeth requiring pulpectomy were included.[2]

  • Treatment Protocol:

    • Root canals were instrumented and irrigated.

    • Canals were filled with this compound.

    • Teeth were restored with stainless steel crowns, amalgam, compomer, or glass ionomer cement.[2]

  • Evaluation:

    • Clinical and radiographic evaluations were performed for up to 36 months.[2]

    • Success Criteria: Absence of pain, swelling, mobility, and fistula. Radiographically, normal periodontal ligament space and no evidence of pathological root resorption or periapical radiolucency.

    • Failure Criteria: Presence of any clinical signs or symptoms, or radiographic evidence of pathology.[2]

Study 3: Comparative Evaluation of Apical Sealing Ability
  • Objective: To compare the short and long-term apical sealing ability of this compound, MTA Fillapex, and AH Plus.

  • Study Design: An in vitro study using a fluid filtration technique.

  • Sample Selection: 55 extracted human anterior single-rooted teeth.

  • Methodology:

    • Root canals were prepared using NiTi rotary instruments.

    • Teeth were divided into three groups based on the sealer used for obturation.

    • Apical microleakage was measured at 24 hours and 180 days using a fluid filtration system.

  • Outcome Measure: The amount of fluid leakage in μL/min, indicating the sealing ability of the material.

Visualizing Experimental Workflows and Logical Relationships

To further elucidate the processes and concepts discussed, the following diagrams are provided.

experimental_workflow cluster_patient_selection Patient Selection cluster_treatment Treatment Protocol cluster_evaluation Evaluation PatientPool Patient Pool with Endodontic Needs InclusionCriteria Inclusion Criteria Met PatientPool->InclusionCriteria ExclusionCriteria Exclusion Criteria Applied InclusionCriteria->ExclusionCriteria StudyPopulation Final Study Population ExclusionCriteria->StudyPopulation Randomization Randomization StudyPopulation->Randomization GroupA Group A (this compound) Randomization->GroupA GroupB Group B (Alternative Sealer) Randomization->GroupB StandardizedRCT Standardized Root Canal Treatment GroupA->StandardizedRCT GroupB->StandardizedRCT FollowUp Follow-up (e.g., 1, 2, 3 years) StandardizedRCT->FollowUp ClinicalEval Clinical Evaluation (Pain, Swelling) FollowUp->ClinicalEval RadiographicEval Radiographic Evaluation (Periapical Healing) FollowUp->RadiographicEval DataAnalysis Data Analysis ClinicalEval->DataAnalysis RadiographicEval->DataAnalysis

Caption: Workflow of a comparative clinical trial for endodontic sealers.

sealer_comparison_logic cluster_this compound This compound (Calcium Hydroxide-based) cluster_alternatives Alternative Sealers cluster_outcomes Comparative Outcomes Sealapex_Success High Clinical Success Rate ComparableSuccess Comparable Success Rates Sealapex_Success->ComparableSuccess Sealapex_Bio Biocompatible SealingAbility Differences in Sealing Ability Sealapex_Bio->SealingAbility Sealapex_HardTissue Induces Hard Tissue Formation DifferentHealing Varying Periapical Healing Dynamics Sealapex_HardTissue->DifferentHealing AHPlus AH Plus (Epoxy Resin-based) AHPlus->ComparableSuccess AHPlus->SealingAbility Bioceramic Bioceramic Sealers (e.g., MTA Fillapex) Bioceramic->ComparableSuccess Bioceramic->DifferentHealing Bioceramic->SealingAbility

Caption: Logical relationship of this compound to alternative sealers and outcomes.

References

A Comparative Evaluation of Apical Microleakage: Sealapex vs. Other Root Canal Sealers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis for researchers and dental professionals on the sealing efficacy of common endodontic materials, supported by quantitative data from in-vitro studies.

The long-term success of endodontic therapy hinges on the ability of the root canal filling material to create a fluid-tight seal, preventing the ingress of microorganisms and their byproducts into the periapical tissues. Apical microleakage is a primary cause of endodontic treatment failure. This guide provides a comparative evaluation of the apical sealing ability of Sealapex, a calcium hydroxide-based sealer, against other commonly used sealers, including the epoxy resin-based AH Plus and the mineral trioxide aggregate (MTA)-based MTA Fillapex. The following data and methodologies are synthesized from various in-vitro studies to offer an objective comparison for researchers, scientists, and drug development professionals.

Quantitative Comparison of Apical Microleakage

The sealing efficiency of root canal sealers is often quantified by measuring the extent of leakage of a tracer, such as dye or fluid, at the apical seal. The following tables summarize the quantitative data from comparative studies.

Fluid Filtration Method

The fluid filtration technique measures the volume of fluid that leaks through the apical seal over a specific period. It is a highly sensitive and quantitative method.

SealerMean Microleakage at 24 hours (μL/min ± SD)Mean Microleakage at 6 months (μL/min ± SD)
This compound 0.058 ± 0.017[1][2]0.026 ± 0.011[1][2]
AH Plus 0.06 ± 0.026[1][2]0.032 ± 0.011[1][2]
MTA Fillapex 0.040 ± 0.014[1][2]0.039 ± 0.102[1][2]

SD: Standard Deviation

Key Findings from Fluid Filtration Studies:

  • At the 24-hour evaluation, MTA Fillapex demonstrated significantly less microleakage compared to both this compound and AH Plus.[1][2]

  • However, over a longer period (6 months), this compound and AH Plus showed significantly better sealing abilities than MTA Fillapex.[1][2]

  • There was no statistically significant difference in microleakage observed between this compound and AH Plus at both short-term and long-term intervals.[1][2]

  • The sealing ability of this compound and AH Plus improved significantly over time, as indicated by the decrease in microleakage.[1][2]

Dye Penetration Method

The dye penetration method involves immersing the obturated teeth in a dye solution and then sectioning them to measure the linear extent of dye penetration along the root canal filling.

SealerMean Dye Penetration (mm ± SD)Study
This compound 3.136[3][4][5]
AH Plus 0.893[3][5]
MTA Fillapex Not significantly different from AH Plus[3][5]
Ceraseal (Bioceramic) 0.828[3][4][5]

SD: Standard Deviation (where reported)

Key Findings from Dye Penetration Studies:

  • Studies using the dye penetration method have shown that this compound, a calcium hydroxide-based sealer, exhibited the maximum amount of microleakage compared to resin-based and bioceramic-based sealers.[3][4][5]

  • AH Plus, an epoxy resin-based sealer, consistently demonstrated significantly less dye penetration than this compound.[3][5]

  • Bioceramic sealers, such as Ceraseal, showed the least amount of microleakage.[3][4][5]

  • The apical sealing ability of AH Plus was found to be comparable to that of MTA Fillapex.[3][5]

Experimental Protocols

Understanding the methodologies employed in these studies is crucial for interpreting the results. Below are detailed descriptions of the common experimental protocols for evaluating apical microleakage.

Fluid Filtration Technique

The fluid filtration method is a non-destructive technique that allows for quantitative measurements of leakage over time.[6][7]

  • Sample Preparation: Extracted human single-rooted teeth are selected. The crowns are removed, and the root canals are instrumented using a standardized rotary file system.[1][2]

  • Obturation: The prepared canals are obturated with gutta-percha and the respective sealer being tested (e.g., this compound, AH Plus, MTA Fillapex).[1][2]

  • Apparatus Setup: The coronal end of the root is connected to a fluid-filled system under a specific pressure. A micropipette containing an air bubble is connected to the system.[8]

  • Leakage Measurement: Any fluid leakage through the apical foramen causes the air bubble in the micropipette to move. The displacement of the bubble is measured over time to quantify the volume of leakage.[8]

  • Data Analysis: The rate of fluid flow (μL/min) is calculated and statistically analyzed to compare the sealing ability of different materials.[1]

Dye Penetration Method

The dye penetration method is a widely used technique for assessing the sealing ability of root canal fillings.[9][10]

  • Sample Preparation: Similar to the fluid filtration method, extracted teeth are prepared and obturated with the test materials.[11][12]

  • Surface Coating: The external surface of the root is coated with multiple layers of nail varnish, except for the apical 2-3 mm, to prevent dye penetration from surfaces other than the apex.[10][13]

  • Dye Immersion: The teeth are immersed in a dye solution, such as 2% methylene (B1212753) blue or India ink, for a specified period (e.g., 72 hours).[11][13]

  • Sectioning: After immersion, the teeth are rinsed, and the nail varnish is removed. The roots are then sectioned longitudinally.[11][12]

  • Leakage Measurement: The extent of linear dye penetration along the root canal filling is measured using a stereomicroscope.[13][14]

  • Data Analysis: The mean dye penetration values for each group are calculated and statistically compared.[3][5]

Visualizing the Experimental Workflow

The following diagrams illustrate the typical workflows for the fluid filtration and dye penetration methods used in the evaluation of apical microleakage.

G cluster_0 Fluid Filtration Workflow A Sample Preparation: Extracted Teeth Instrumented B Root Canal Obturation (Sealer + Gutta-Percha) A->B C Connection to Fluid Filtration Apparatus B->C D Application of Pressure C->D E Measurement of Air Bubble Displacement Over Time D->E F Calculation of Leakage Rate (μL/min) E->F

Caption: Workflow for the Fluid Filtration Method.

G cluster_1 Dye Penetration Workflow G Sample Preparation: Extracted Teeth Instrumented H Root Canal Obturation (Sealer + Gutta-Percha) G->H I Coating of Root Surface (except apex) H->I J Immersion in Dye Solution I->J K Longitudinal Sectioning of the Root J->K L Measurement of Linear Dye Penetration (mm) K->L

Caption: Workflow for the Dye Penetration Method.

Conclusion

Based on the reviewed in-vitro studies, the choice of root canal sealer significantly impacts the quality of the apical seal. While MTA Fillapex may provide a better initial seal, the long-term performance of this compound and AH Plus appears superior in fluid filtration studies.[1][2] Conversely, dye penetration studies consistently indicate that this compound allows for more microleakage compared to resin-based and bioceramic-based sealers.[3][4][5] It is important for researchers and clinicians to consider the different evaluation methods and timeframes when selecting a root canal sealer. The methodologies presented provide a framework for future comparative studies in the development of new endodontic materials.

References

A Comparative Guide to In Vitro Models for Biocompatibility Testing of Sealapex

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro biocompatibility of Sealapex, a calcium hydroxide-based root canal sealer, with other commercially available alternatives. The information presented is collated from various scientific studies and is intended to assist researchers in selecting appropriate in vitro models and understanding the cellular and molecular responses to these dental materials. This document summarizes quantitative data, details experimental protocols, and visualizes key biological pathways to facilitate a comprehensive understanding of this compound's performance.

Comparative Biocompatibility Data

The following tables summarize quantitative data from in vitro studies, offering a comparative overview of the cytotoxicity, inflammatory response, and osteogenic potential of this compound against other common root canal sealers.

Table 1: Cytotoxicity of Root Canal Sealers

SealerCell TypeAssayTime PointCell Viability (%)Reference
This compound Human Periodontal Ligament Cells (hPDLCs)MTT-Not cytotoxic[1]
Macrophages (J774.1)MTT24h & 48hNot affected at 0.1 & 1.0 mg/mL, significantly lower at 10 mg/mL[2]
Gingival FibroblastsMTT24h, 48h, 72hModerately cytotoxic[3]
MTA Fillapex Human Periodontal Ligament FibroblastsTrypan Blue-12%[4]
Human Fetal Foreskin Fibroblast (HFFF2)MTT24h, 48h, 72h, 7 daysSeverely cytotoxic (>70%)[5]
Gingival FibroblastsMTT24h, 48h, 72hSeverely to borderline mildly cytotoxic[3]
V79 Chinese Hamster FibroblastsMTT-Severely cytotoxic
AH Plus Human Periodontal Ligament FibroblastsTrypan Blue-66.8%[4]
Human Fetal Foreskin Fibroblast (HFFF2)MTT24h, 48h, 72h, 7 daysSeverely cytotoxic (>70%)[5]
Gingival FibroblastsMTT24hNo cytotoxic effect[3]
Gingival FibroblastsMTT48hModerately cytotoxic[3]
Gingival FibroblastsMTT72hSeverely cytotoxic[3]
iRoot SP Human Periodontal Ligament Cells (hPDLCs)MTT-Not cytotoxic[1]
Apatite Root Sealer (ARS) Human Periodontal Ligament Cells (hPDLCs)MTT-Not cytotoxic[1]

Table 2: Inflammatory Response to Root Canal Sealers

SealerCell TypeMediatorMethodResultReference
This compound Macrophages (J774.1)TNF-αELISAInhibited production[2]
Macrophages (J774.1)IL-6ELISANo significant effect[2]
Macrophages (J774.1)IL-10ELISAInduced secretion, significantly higher than Real Seal XT[2]
Human Periodontal Ligament Cells (hPDLCs)Proinflammatory mediatorsELISA, RT-PCR, Western BlotHigher expression compared to ARS, MTA Fillapex, and iRoot SP[1]
MTA Fillapex Human Periodontal Ligament Cells (hPDLCs)Proinflammatory mediatorsELISA, RT-PCR, Western BlotLower expression compared to this compound[1]
iRoot SP Human Periodontal Ligament Cells (hPDLCs)Proinflammatory mediatorsELISA, RT-PCR, Western BlotLower expression compared to this compound[1]
Apatite Root Sealer (ARS) Human Periodontal Ligament Cells (hPDLCs)Proinflammatory mediatorsELISA, RT-PCR, Western BlotLower expression compared to this compound[1]
Real Seal XT Macrophages (J774.1)TNF-αELISAInduced secretion at 24h[2]
Macrophages (J774.1)IL-6ELISAInduced production[2]
Macrophages (J774.1)IL-10ELISAInduced secretion[2]

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for the accurate interpretation and replication of biocompatibility studies.

Cytotoxicity Testing: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Cell culture medium (e.g., DMEM)

  • Test material eluates

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • 96-well microplates

  • Microplate reader

Protocol:

  • Cell Seeding: Plate cells (e.g., human periodontal ligament cells, fibroblasts) in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubate for 24 hours to allow for cell attachment.

  • Material Eluate Preparation: Prepare eluates of the test materials (e.g., this compound, MTA Fillapex, AH Plus) by incubating the set material in a cell culture medium for a specified period (e.g., 24 hours, 7 days).

  • Cell Treatment: Remove the culture medium from the wells and replace it with the prepared material eluates. Include a control group with fresh culture medium.

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

  • MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of a solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate cell viability as a percentage of the control group.

G cluster_0 MTT Assay Workflow A Seed cells in 96-well plate C Treat cells with eluates A->C B Prepare material eluates B->C D Incubate for desired time C->D E Add MTT solution D->E F Incubate for formazan formation E->F G Solubilize formazan crystals F->G H Measure absorbance at 570 nm G->H I Calculate cell viability H->I

Figure 1: Workflow for the MTT cytotoxicity assay.

Signaling Pathways

In vitro studies have indicated that some root canal sealers can influence cellular behavior through specific signaling pathways. For instance, materials like MTA Fillapex and iRoot SP have been shown to enhance osteoblastic differentiation via an integrin-mediated signaling pathway, a response not observed with this compound.[1][6]

Integrin-Mediated Signaling Pathway

Integrins are transmembrane receptors that mediate cell-matrix and cell-cell adhesion. Upon ligand binding, integrins cluster and activate downstream signaling cascades that regulate cell proliferation, differentiation, and survival.

G cluster_0 Integrin-Mediated Signaling ExtracellularMatrix Extracellular Matrix (e.g., Fibronectin, Collagen) Integrin Integrin Receptor (α and β subunits) ExtracellularMatrix->Integrin Binding FAK Focal Adhesion Kinase (FAK) Integrin->FAK Activation Src Src Family Kinases FAK->Src Paxillin Paxillin FAK->Paxillin PI3K PI3K FAK->PI3K MAPK MAPK Cascade (ERK, JNK, p38) FAK->MAPK Src->FAK Akt Akt PI3K->Akt NFkB NF-κB Akt->NFkB CellResponse Cellular Responses (Proliferation, Differentiation, Survival) Akt->CellResponse MAPK->NFkB MAPK->CellResponse NFkB->CellResponse

Figure 2: Simplified integrin-mediated signaling pathway.

This guide provides a foundational overview for researchers investigating the biocompatibility of this compound and other dental sealers. The provided data, protocols, and pathway diagrams are intended to support the design and interpretation of in vitro studies in this field. It is important to note that in vitro results may not always directly translate to the in vivo clinical situation, and further research is often required.

References

A Comparative Analysis of Long-Term Clinical Performance: Sealapex vs. GuttaFlow

Author: BenchChem Technical Support Team. Date: December 2025

In the pursuit of successful endodontic therapy, the choice of root canal sealer is paramount to achieving a long-lasting, hermetic seal that prevents reinfection and promotes periapical healing. This guide provides a comprehensive comparison of two widely used root canal sealers: Sealapex, a calcium hydroxide-based sealer, and GuttaFlow, a silicone-based sealer. This analysis is intended for researchers, scientists, and drug development professionals, offering a detailed examination of their long-term clinical outcomes supported by experimental data.

Executive Summary

While direct long-term clinical studies comparing this compound and GuttaFlow are scarce, a thorough review of available in-vitro and in-vivo data provides valuable insights into their potential long-term performance. Both sealers demonstrate favorable properties, but they differ in their composition, sealing mechanisms, and biological characteristics. This guide synthesizes the current scientific evidence to facilitate an informed understanding of their respective strengths and weaknesses.

Data at a Glance: A Comparative Overview

The following table summarizes the key performance indicators for this compound and GuttaFlow based on available research. It is important to note that direct comparative values are often not available, and data is frequently presented in comparison to other sealers, such as the epoxy resin-based AH Plus.

Performance MetricThis compound (Calcium Hydroxide-based)GuttaFlow (Silicone-based)Key Insights & References
Sealing Ability (Apical Microleakage) Generally considered to have good sealing ability. Some studies show it to be comparable to AH Plus, while others report higher microleakage.[1][2]Exhibits good sealing ability, with some studies indicating less leakage than AH Plus over the long term.[3][4]Sealing ability is a critical factor for long-term success, and in-vitro studies provide the bulk of the comparative data.
Biocompatibility Generally considered biocompatible, with the calcium hydroxide (B78521) content potentially inducing hard tissue formation.[5] It may elicit a mild to moderate inflammatory response initially, which tends to decrease over time.[5]Demonstrates good biocompatibility and is reported to be less cytotoxic than some other sealer types.[6][7][8]Biocompatibility is crucial for minimizing periapical inflammation and promoting healing.
Long-Term Clinical Success A 3-year clinical study on primary teeth showed a high success rate of 92.3%. Another case series on permanent teeth with up to 3 years of follow-up showed no significant issues with extruded sealer.[9]Direct long-term clinical studies are limited. However, its favorable sealing ability and biocompatibility suggest a positive long-term prognosis.The absence of direct, long-term comparative clinical trials in permanent teeth necessitates reliance on related studies and in-vitro data.
Composition Calcium hydroxide, salicylate (B1505791) resin, and other components. It is a non-eugenol polymeric resin-based sealer.[9][10]Polydimethylsiloxane, gutta-percha particles, and bioactive glass (in GuttaFlow Bioseal).[7][11]The differing compositions are responsible for their distinct handling properties, setting reactions, and biological interactions.

In-Depth Analysis of Experimental Data

Sealing Ability: The Gatekeeper to Periapical Health

The primary function of a root canal sealer is to create an impermeable seal, preventing the ingress of bacteria and their byproducts into the periapical tissues. Microleakage studies are the most common in-vitro method for evaluating this crucial property.

A long-term in-vitro study comparing GuttaFlow with AH Plus demonstrated that GuttaFlow, when used with either lateral compaction or a single cone technique, showed significantly less apical and coronal leakage than AH Plus after 120 days.[3] Another study using a fluid filtration technique over one year found that GuttaFlow allowed less fluid movement than AH Plus.[4]

Conversely, studies on this compound have shown more varied results. One recent in-vitro study reported that this compound exhibited the maximum dye penetration compared to a bioceramic sealer, MTA Fillapex, and AH Plus. However, another study found its sealing ability to be comparable to a bioceramic sealer.[1] A clinical study assessing extruded this compound over three years found no significant changes in the amount of extruded material, suggesting good long-term stability in a clinical setting.[9]

Biocompatibility: The Interaction with Periapical Tissues

The biocompatibility of a root canal sealer is critical for the healing of periapical tissues. In-vivo studies implanting the material in animal models are often used to assess the tissue response.

A study evaluating the biocompatibility of four sealers, including this compound, in rat subcutaneous tissue found that this compound induced a mild inflammatory response that decreased over time, suggesting acceptable biological compatibility.[5]

Studies on silicone-based sealers like GuttaFlow have consistently shown good biocompatibility. One study found GuttaFlow Bioseal to be nontoxic and more biocompatible than MTA Fillapex and AH Plus.[6] Another in-vivo study in rats concluded that GuttaFlow Bioseal exhibited minimal inflammatory reactions at all observation periods and demonstrated outstanding biocompatibility.[7][8]

Experimental Protocols Deconstructed

To ensure a thorough understanding of the presented data, this section details the methodologies of key experimental types cited in this guide.

Microleakage Assessment via Dye Penetration

The dye penetration method is a widely used in-vitro technique to assess the sealing ability of root canal sealers.

  • Sample Preparation: A standardized number of extracted human teeth are used. The crowns are removed, and the root canals are instrumented to a specific size and taper.

  • Obturation: The canals are filled with gutta-percha and the sealer being tested (e.g., this compound or GuttaFlow) according to the manufacturer's instructions. Different obturation techniques (e.g., single cone, lateral condensation) may be used.

  • Surface Coating: The external root surface, except for the apical 2-3 mm, is coated with multiple layers of a waterproof substance like nail varnish to prevent dye penetration from surfaces other than the apex.

  • Dye Immersion: The teeth are immersed in a dye solution (e.g., 2% methylene (B1212753) blue) for a specified period (e.g., 72 hours).

  • Sectioning and Evaluation: The teeth are sectioned longitudinally, and the extent of linear dye penetration is measured from the apex towards the crown using a stereomicroscope.

Biocompatibility Assessment via Subcutaneous Implantation in Animal Models

This in-vivo method evaluates the tissue response to a material.

  • Material Preparation: The root canal sealer is mixed according to the manufacturer's instructions and placed into sterile polyethylene (B3416737) tubes.

  • Implantation: The tubes containing the sealer are implanted into the subcutaneous connective tissue of laboratory animals (e.g., rats). An empty tube often serves as a control.

  • Observation Periods: The animals are euthanized at different time points (e.g., 7, 15, and 30 days).

  • Histopathological Analysis: The tissue surrounding the implants is excised, fixed, sectioned, and stained for microscopic examination. The inflammatory response (e.g., presence of inflammatory cells) and the thickness of the fibrous capsule formed around the implant are evaluated.

Visualizing the Experimental Process

To further clarify the methodologies, the following diagrams illustrate the workflows for microleakage and biocompatibility studies.

Microleakage_Workflow cluster_prep Sample Preparation cluster_obturation Obturation cluster_testing Testing cluster_analysis Analysis A Extracted Teeth B Crown Removal & Canal Instrumentation A->B C Application of Sealer (this compound or GuttaFlow) B->C D Gutta-Percha Placement C->D E Surface Coating D->E F Dye Immersion E->F G Longitudinal Sectioning F->G H Microscopic Measurement of Dye Penetration G->H

Workflow of a typical in-vitro microleakage study.

Biocompatibility_Workflow cluster_prep Material Preparation cluster_implant Implantation cluster_observation Observation cluster_analysis Analysis A Mix Sealer B Fill Polyethylene Tubes A->B C Subcutaneous Implantation in Animal Model B->C D Euthanasia at Predefined Time Points C->D E Tissue Excision & Preparation D->E F Histopathological Examination E->F

Workflow of an in-vivo biocompatibility study.

Conclusion

Based on the available evidence, both this compound and GuttaFlow are viable root canal sealers with distinct properties that may influence their long-term clinical performance.

This compound , with its calcium hydroxide formulation, offers the potential for inducing hard tissue formation and has a long history of clinical use with demonstrated success in primary teeth. However, in-vitro studies on its sealing ability have yielded variable results.

GuttaFlow , a silicone-based sealer, consistently demonstrates excellent sealing ability in long-term in-vitro studies and exhibits a high degree of biocompatibility with minimal inflammatory response. The lack of direct long-term clinical trials is a limitation in definitively proclaiming its superiority.

For researchers and clinicians, the choice between these two materials may depend on the specific clinical scenario, handling preferences, and the importance placed on specific properties such as bioactivity versus superior sealing as demonstrated in laboratory settings. Further long-term, head-to-head clinical trials are warranted to provide a more definitive comparison of the clinical outcomes of these two sealers.

References

A Comparative Analysis of the Bioactivity of Sealapex and BioRoot RCS Endodontic Sealers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the in vitro and in vivo bioactivity of Sealapex, a calcium hydroxide-based sealer, and BioRoot RCS, a tricalcium silicate-based bioceramic sealer, reveals distinct differences in their biological performance. This guide synthesizes experimental data on their cytotoxicity, biocompatibility, sealing ability, and induction of mineralization to inform researchers and drug development professionals.

BioRoot RCS generally demonstrates superior biocompatibility and bioactivity, including lower cytotoxicity and enhanced potential for inducing mineralization, compared to this compound. While both materials aim to provide a hermetic seal within the root canal system, their chemical compositions lead to different interactions with periapical tissues. BioRoot RCS, being a bioceramic material, actively promotes tissue healing and regeneration. In contrast, this compound, a calcium hydroxide-based sealer, exhibits moderate to severe cytotoxicity in some studies and has a more limited capacity to stimulate osteogenic processes.

Comparative Data on Bioactivity

The following tables summarize the quantitative data from various studies comparing the performance of this compound and BioRoot RCS.

Table 1: Cytotoxicity

SealerAssayCell LineExposure TimeCell Viability (%)Cytotoxicity LevelReference
BioRoot RCS MTTHuman Gingival Fibroblasts24 hours>90%Non-cytotoxic[1][2]
48 hours60-90%Mild[1][2]
72 hours60-90%Mild[1][2]
This compound MTTHuman Gingival Fibroblasts24 hours30-60%Moderate[1][2]
48 hours30-60%Moderate[1][2]
72 hours30-60%Moderate[1][2]

Table 2: Sealing Ability (Marginal Adaptation)

SealerMean Gap (μm)Standard Deviation (μm)MethodReference
BioRoot RCS 5.480.58SEM[3][4]
This compound 11.641.35SEM[3][4]

Table 3: Biocompatibility (In Vivo)

SealerTime PointInflammatory ResponseFibrous CapsuleReference
BioRoot RCS 7 daysMild to ModeratePresent[5][6]
14 daysMildThick[6]
30 daysSlightThinning[5][6]
60 daysSlight to NoneThin[5][6]
This compound Not explicitly studied in direct comparison with BioRoot RCS in the reviewed subcutaneous implantation studies. However, calcium hydroxide-based sealers have been reported to show varying degrees of inflammation.

Experimental Protocols

Cytotoxicity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell metabolic activity.

MTT_Assay_Workflow cluster_prep Material Preparation cluster_exposure Exposure cluster_assay MTT Assay cluster_analysis Data Analysis prep Prepare Sealer Extracts expose Expose Cells to Sealer Extracts for 24, 48, 72 hours prep->expose incubate_cells Seed and Incubate Cells (e.g., Human Gingival Fibroblasts) incubate_cells->expose add_mtt Add MTT Solution expose->add_mtt incubate_mtt Incubate for Formazan Crystal Formation add_mtt->incubate_mtt dissolve Dissolve Crystals with DMSO incubate_mtt->dissolve read Measure Absorbance at 570 nm dissolve->read calculate Calculate Cell Viability (%) Relative to Control read->calculate

MTT Assay Experimental Workflow
Sealing Ability Assessment: Scanning Electron Microscopy (SEM)

SEM is utilized to visualize the marginal adaptation of root canal sealers to the dentinal walls.

SEM_Workflow cluster_prep Sample Preparation cluster_sectioning Sectioning and Mounting cluster_sem SEM Analysis cluster_analysis Data Analysis prep_teeth Prepare Extracted Human Teeth (Decoronation, Instrumentation) obturate Obturate Root Canals with Sealer and Gutta-Percha prep_teeth->obturate section Vertically Section Teeth obturate->section mount Mount Specimens on Stubs and Sputter-Coat with Gold section->mount observe Examine Sealer-Dentin Interface under SEM mount->observe measure Measure Gap Width at Coronal, Middle, and Apical Thirds observe->measure analyze Statistically Analyze Gap Measurements measure->analyze

SEM Analysis for Marginal Adaptation Workflow
Biocompatibility Assessment: In Vivo Subcutaneous Implantation

This method evaluates the tissue response to implanted materials in an animal model.

InVivo_Workflow cluster_prep Implant Preparation cluster_implantation Surgical Procedure cluster_histology Histological Analysis cluster_evaluation Evaluation fill_tubes Fill Polyethylene Tubes with Freshly Mixed Sealer implant Implant Tubes into Subcutaneous Tissue of Rats fill_tubes->implant sacrifice Sacrifice Animals at 7, 14, 30, and 60 days implant->sacrifice process_tissue Excise Implants and Surrounding Tissue for Histological Processing sacrifice->process_tissue examine Examine Tissue Sections under Light Microscopy process_tissue->examine evaluate Assess Inflammatory Cell Infiltration and Fibrous Capsule Thickness examine->evaluate

In Vivo Subcutaneous Implantation Workflow

Signaling Pathways in Bioactivity

BioRoot RCS, through the release of calcium ions and the formation of calcium hydroxide, creates an alkaline environment that promotes the differentiation of periodontal ligament stem cells into osteoblast-like cells.[7] This process is mediated by the activation of specific signaling pathways.

Osteogenic_Signaling_Pathway cluster_stimulus Stimulus cluster_cellular_response Cellular Response cluster_outcome Outcome bioroot BioRoot RCS integrin Integrin Receptor Activation bioroot->integrin induces tgf_beta Increased TGF-β1 Secretion bioroot->tgf_beta induces downstream Downstream Signaling (FAK, Paxillin, Akt, MAPK) integrin->downstream activates tgf_beta->downstream transcription Activation of Osteogenic Transcription Factors (e.g., Runx2) downstream->transcription leads to differentiation Osteogenic Differentiation transcription->differentiation promotes mineralization Mineralized Nodule Formation differentiation->mineralization

Proposed Signaling Pathway for BioRoot RCS-Induced Osteogenesis

In contrast, studies have shown that this compound does not significantly induce the expression or activation of these integrin-mediated signaling molecules, which may explain its comparatively lower osteogenic potential.[8]

Conclusion

The available evidence strongly suggests that BioRoot RCS possesses a more favorable bioactive profile than this compound. Its lower cytotoxicity, superior sealing ability, and capacity to actively promote mineralization through specific signaling pathways make it a promising material for endodontic obturation where biocompatibility and tissue regeneration are of high importance. This compound, while having a long history of clinical use, demonstrates higher levels of cytotoxicity in vitro and appears to lack the robust osteoinductive properties of bioceramic sealers like BioRoot RCS. Further research is warranted to fully elucidate the long-term clinical performance and the complete spectrum of cellular and molecular interactions of both materials.

References

evaluation of hard tissue formation with Sealapex versus calcium silicate cements

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Hard Tissue Formation with Sealapex Versus Calcium Silicate (B1173343) Cements

For researchers and professionals in drug development and dental material science, understanding the comparative efficacy of different pulp capping materials is crucial for advancing clinical practice. This guide provides a detailed evaluation of hard tissue formation induced by this compound, a calcium hydroxide-based sealer, versus modern calcium silicate cements (CSCs) like ProRoot MTA and Biodentine. The comparison is based on experimental data from in vivo studies, focusing on quantitative outcomes, underlying biological mechanisms, and experimental methodologies.

Quantitative Data Summary

The following tables summarize the key performance indicators of this compound and prominent calcium silicate cements in promoting hard tissue formation and modulating the inflammatory response in vital pulp therapy.

Table 1: Comparison of Hard Tissue Bridge Formation

FeatureThis compoundProRoot MTABiodentine
Frequency of Complete Bridge Formation Lower frequency of complete and continuous bridge formation has been reported.A meta-analysis revealed that ProRoot MTA results in a significantly higher frequency of complete hard tissue bridge formation compared to calcium hydroxide-based materials.Demonstrates a high frequency of complete and uniform hard tissue bridge formation.
Quality of Dentin Bridge The formed bridge is often thinner and may present with tunnel defects.The hard tissue bridge is typically thicker, more uniform, and exhibits fewer tunnel defects compared to that formed with calcium hydroxide (B78521).Produces a thick, dense, and uniform dentin bridge with well-organized tubular structures.
Thickness of Dentin Bridge Generally, a less substantial hard tissue barrier is formed.Induces the formation of a thicker hard tissue bridge compared to calcium hydroxide.Promotes the formation of a thick and robust dentin bridge.

Table 2: Comparison of Inflammatory Response

FeatureThis compoundProRoot MTABiodentine
Initial Inflammatory Response The high pH of calcium hydroxide can cause a superficial necrotic layer and a moderate to severe initial inflammatory response.Induces a mild to moderate initial inflammatory response that tends to subside over time.Elicits a mild and transient inflammatory response, demonstrating good biocompatibility with pulp tissue.
Chronic Inflammation In some cases, a persistent chronic inflammatory infiltrate can be observed.The inflammatory response is generally well-controlled and resolves, leading to favorable healing conditions.Minimal to no chronic inflammation is typically observed in studies, indicating excellent tissue compatibility.
Presence of Necrosis A characteristic layer of superficial necrosis is often observed at the material-pulp interface.Minimal to no necrosis is observed at the interface with the pulp tissue.Minimal necrosis is reported, contributing to a more favorable healing environment.

Experimental Protocols

The following outlines a generalized experimental protocol for the in vivo evaluation of direct pulp capping agents in a canine model, based on methodologies reported in the scientific literature.

  • Animal Model : Healthy adult male mongrel dogs are frequently utilized for such studies.

  • Anesthesia and Tooth Preparation :

    • Animals are placed under general anesthesia.

    • Under constant water irrigation, Class V cavities are prepared on the buccal surfaces of selected teeth, typically premolars and canines.

  • Pulp Exposure :

    • A standardized mechanical exposure of the pulp is created at the center of the cavity floor using a sterile round bur.

  • Hemostasis :

    • Bleeding from the exposed pulp is controlled by the gentle application of sterile saline-moistened cotton pellets.

  • Pulp Capping Procedure :

    • The designated pulp capping material (this compound, ProRoot MTA, or Biodentine) is prepared according to the manufacturer's specifications.

    • The material is carefully placed to cover the exposed pulp tissue.

  • Restoration :

    • A protective layer, such as a glass ionomer cement, is placed over the capping material, followed by a final restoration with a composite resin.

  • Postoperative Care and Follow-up :

    • Postoperative analgesics and antibiotics are administered to the animals.

    • The follow-up periods for histological evaluation typically range from 7 to 90 days.

  • Histological Evaluation :

    • The treated teeth are extracted, fixed in 10% neutral buffered formalin, and subsequently decalcified.

    • The specimens are then embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E).

    • Microscopic analysis is performed to assess key parameters, including the presence, thickness, and quality of the hard tissue bridge, the severity and characteristics of the inflammatory response, and the overall organization of the pulp tissue.

Signaling Pathways and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the key signaling pathways involved in hard tissue formation stimulated by this compound and calcium silicate cements, as well as a typical experimental workflow for their evaluation.

G cluster_this compound This compound (Calcium Hydroxide) Signaling Pathway This compound This compound Application High_pH High pH (approx. 12) & Calcium Ion Release This compound->High_pH Necrosis Superficial Pulp Necrosis High_pH->Necrosis TGF_beta Release of Bioactive Molecules (e.g., TGF-β) from Dentin Matrix High_pH->TGF_beta Notch Activation of Notch Signaling Pathway Necrosis->Notch Cell_Differentiation Differentiation of Undifferentiated Pulp Cells into Odontoblast-like Cells TGF_beta->Cell_Differentiation Notch->Cell_Differentiation Dentin_Matrix Secretion of Reparative Dentin Matrix Cell_Differentiation->Dentin_Matrix Mineralization Mineralization & Hard Tissue Bridge Formation Dentin_Matrix->Mineralization G cluster_csc Calcium Silicate Cements (e.g., MTA, Biodentine) Signaling Pathway CSC Calcium Silicate Cement Application Hydration Hydration Reaction & Calcium Ion Release CSC->Hydration Bioactive_Surface Formation of Bioactive Calcium Silicate Hydrate (CSH) Gel Hydration->Bioactive_Surface BMP Upregulation of Bone Morphogenetic Proteins (BMPs) Bioactive_Surface->BMP MAPK Activation of Mitogen-Activated Protein Kinase (MAPK) Pathway Bioactive_Surface->MAPK Cell_Differentiation Differentiation of Dental Pulp Stem Cells into Odontoblast-like Cells BMP->Cell_Differentiation MAPK->Cell_Differentiation Dentin_Matrix Secretion of Dentin Matrix Proteins Cell_Differentiation->Dentin_Matrix Mineralization Mineralization & High-Quality Hard Tissue Bridge Formation Dentin_Matrix->Mineralization G cluster_workflow Experimental Workflow for In Vivo Evaluation Animal_Selection Animal Model Selection (e.g., Canine) Anesthesia General Anesthesia Animal_Selection->Anesthesia Cavity_Prep Class V Cavity Preparation Anesthesia->Cavity_Prep Pulp_Exposure Mechanical Pulp Exposure Cavity_Prep->Pulp_Exposure Hemostasis Hemostasis Pulp_Exposure->Hemostasis Pulp_Capping Application of Capping Agent Hemostasis->Pulp_Capping Restoration Final Restoration Pulp_Capping->Restoration Follow_up Postoperative Follow-up (7-90 days) Restoration->Follow_up Euthanasia Euthanasia & Tooth Extraction Follow_up->Euthanasia Histology Histological Processing & Staining Euthanasia->Histology Analysis Microscopic Analysis of Hard Tissue & Inflammation Histology->Analysis

systematic review of the solubility of different root canal sealers including Sealapex

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the physicochemical properties of endodontic materials is paramount for predicting their clinical performance. Among these properties, solubility plays a critical role in the long-term success of root canal treatments. An ideal root canal sealer should exhibit minimal solubility to prevent the formation of gaps between the root canal wall and the filling material, which could lead to microleakage and treatment failure. This guide provides a systematic review of the solubility of various root canal sealers, with a specific focus on the calcium hydroxide-based sealer, Sealapex.

The solubility of a root canal sealer is its susceptibility to dissolution when in contact with tissue fluids. According to the International Organization for Standardization (ISO) 6876 and the American National Standards Institute/American Dental Association (ANSI/ADA) Specification No. 57, a root canal sealer should not exhibit a weight loss of more than 3% after 24 hours of immersion in distilled water.[1][2][3][4] This standard serves as a benchmark for evaluating the performance of different sealer formulations.

Comparative Solubility Data

The following table summarizes the solubility data from various in vitro studies, comparing this compound with other commonly used root canal sealers. The data is presented as the mean percentage of weight loss after immersion in distilled water for 24 hours, unless otherwise specified.

Sealer TypeSealer NameCompositionMean Solubility (% weight loss)Reference
Calcium Hydroxide-basedThis compound Calcium Hydroxide, Zinc Oxide1.05 (± 0.21)[1]
This compound Calcium HydroxideSignificantly higher than AH Plus, iRoot SP, and EndoREZ[5]
Epoxy Resin-basedAH PlusEpoxy Resin0.14 (± 0.05)[1]
EasySealEpoxy Resin0.98 (± 0.19)[1]
Bioceramic (Calcium Silicate-based)BioRoot™ RCSCalcium Silicate3.12 (± 0.33)[1]
TotalFill BC SealerCalcium Silicate4.89 (± 0.45)[1]
MTA FillapexMineral Trioxide Aggregate, Salicylate Resin1.22 (± 0.23)[1]
Zinc Oxide Eugenol-basedPulp Canal Sealer™Zinc Oxide Eugenol0.65 (± 0.15)[1]
N2Zinc Oxide Eugenol0.78 (± 0.17)[1]

Key Observations:

  • This compound , a calcium hydroxide-containing sealer, generally demonstrates low solubility, complying with the ISO 6876 standard in several studies.[1] However, some research indicates it can exhibit higher solubility compared to epoxy resin-based sealers like AH Plus.[5]

  • Epoxy resin-based sealers , such as AH Plus, consistently show the lowest solubility among the tested materials, often being considered the gold standard in this regard.[1][2][6]

  • Bioceramic sealers present a more varied solubility profile. While some, like MTA Fillapex, show solubility comparable to this compound, others, such as BioRoot™ RCS and TotalFill BC Sealer, have demonstrated significantly higher solubility, sometimes exceeding the 3% threshold.[1] The favorable biological properties of these sealers are often attributed to their slight solubility and release of calcium hydroxide.[6]

  • Zinc oxide eugenol-based sealers typically exhibit low solubility, falling within the acceptable range.[1]

Experimental Protocols for Solubility Testing

The most common methodology for evaluating the solubility of root canal sealers is based on the ISO 6876 standard. The general workflow is as follows:

  • Specimen Preparation: The root canal sealer is mixed according to the manufacturer's instructions. The mixed sealer is then placed into a standardized mold, typically a stainless steel ring with an internal diameter of 20 mm and a height of 1.5 mm, to create disc-shaped specimens.[1] The specimens are allowed to set in an incubator at 37°C and high humidity for a period that is at least 25% longer than the manufacturer's stated setting time.

  • Initial Weighing: After setting, the specimens are removed from the molds and weighed using a precision analytical balance to determine their initial dry weight (m1).

  • Immersion: Each specimen is individually immersed in a container with a specific volume of a solvent, most commonly distilled water. The containers are then placed in an incubator at 37°C for a defined period, typically 24 hours.[7]

  • Final Weighing: After the immersion period, the specimens are removed from the solvent, rinsed with distilled water, and dried in an oven or desiccator until a constant weight is achieved. The final dry weight (m2) is then recorded.[7]

  • Calculation of Solubility: The solubility is calculated as the percentage of weight loss using the following formula:

    Solubility (%) = [(m1 - m2) / m1] x 100

Statistical analysis, often involving one-way ANOVA and post-hoc tests, is then employed to compare the solubility of different materials.[1][2]

Visualizing the Experimental Workflow

The following diagram illustrates the standardized experimental workflow for determining the solubility of root canal sealers.

G Experimental Workflow for Root Canal Sealer Solubility Testing cluster_prep Specimen Preparation cluster_measurement Measurement mix Mix Sealer mold Place in Mold mix->mold set Allow to Set mold->set weigh1 Initial Weighing (m1) set->weigh1 Post-setting immerse Immerse in Distilled Water weigh1->immerse incubate Incubate at 37°C for 24h immerse->incubate dry Dry Specimen incubate->dry weigh2 Final Weighing (m2) dry->weigh2 calculate Calculate % Weight Loss weigh2->calculate end end calculate->end Results

Caption: A flowchart of the standardized procedure for testing root canal sealer solubility.

References

Comparative Analysis of the Cost-Effectiveness of Sealapex in Endodontics

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

In the field of endodontics, the selection of a root canal sealer is pivotal to the long-term success of treatment. An ideal sealer must not only create a hermetic seal to prevent microleakage but also exhibit biocompatibility and, ideally, bioactivity to promote periapical healing. Sealapex, a calcium hydroxide-based, non-eugenol polymeric root canal sealer, has been a subject of extensive research due to its therapeutic potential. This guide provides an objective, data-driven comparative analysis of this compound, evaluating its performance and cost-effectiveness against other prevalent sealer types, namely epoxy resin-based sealers (e.g., AH Plus) and bioceramic sealers.

Data Presentation: Performance and Cost Comparison

The cost-effectiveness of an endodontic sealer is a multifactorial consideration, weighing the upfront material cost against its clinical performance, which influences the likelihood of successful outcomes and the need for costly retreatments.

Parameter This compound (Calcium Hydroxide-based) AH Plus (Epoxy Resin-based) Bioceramic Sealers (e.g., EndoSequence BC Sealer)
Indicative Cost Approximately ₹1,742 (approx. $21 USD) for a 12g base and 18g catalyst pack[1]Varies, but generally in a similar or slightly higher price range than this compound.Generally higher initial cost compared to this compound and AH Plus.
Setting Time 45 minutes in the canal; 2 hours on a mixing pad[1]Approximately 8 hoursApproximately 4 hours
Sealing Ability (Microleakage) Demonstrates good sealing ability, with some studies showing it to have the lowest mean apical microleakage compared to certain bioceramic sealers.[2] However, other studies indicate that its sealing ability may be less than MTA Fillapex in the short term but improves over a 180-day period.[3]Generally considered the gold standard for sealing ability with low solubility and dimensional stability.[4] Some studies show it has higher nanoleakage compared to bioceramic sealers.[5]Exhibit excellent sealing ability, often superior to resin-based sealers, due to their hydrophilic nature and chemical bonding to dentin.[4][6] They also show slight expansion upon setting, which can improve the seal.[7]
Biocompatibility & Cytotoxicity Generally considered biocompatible.[8] However, like all materials, it can elicit a cytotoxic response, which is a factor to consider in biocompatibility assessments.Has been reported to exhibit some level of cytotoxicity, particularly when freshly mixed.[9]Highly biocompatible and non-cytotoxic.[4]
Bioactivity (Promotion of Healing) The release of calcium hydroxide (B78521) ions promotes a high pH, which has an antibacterial effect and stimulates hard tissue formation (osteogenic and cementogenic potential).[2][10] Clinical studies have shown it can support rapid healing of apical periodontitis.[11][12]Considered more biologically inert with limited bioactivity compared to calcium hydroxide and bioceramic sealers.Bioactive, with the ability to form hydroxyapatite, chemically bond to dentin, and stimulate regeneration of periapical tissues.[4]
Antimicrobial Activity Exhibits antimicrobial properties due to its high pH from the release of calcium hydroxide.[10] However, some studies have found its antibacterial activity against Enterococcus faecalis to be lower than that of AH Plus and other sealers.[13]Shows antibacterial effects, particularly when freshly mixed.[9][14]Possesses antimicrobial properties due to a high pH.[4]
Postoperative Pain Studies have indicated significantly less postoperative pain compared to AH 26 (a predecessor to AH Plus).[10]Generally associated with a low incidence of postoperative pain, though some studies report more pain compared to this compound.[10] Bioceramic and resin-based sealers have shown comparable outcomes regarding postoperative pain in some clinical trials.[15][16]Clinical studies suggest that patients treated with bioceramic sealers report significantly less postoperative pain compared to those treated with resin-based sealers.[6]
Clinical Success Long-term clinical studies have demonstrated good success rates, comparable to other sealers over a 3-4 year period, with a potential for more rapid initial healing.[11][12]High long-term clinical success rates, often used as a benchmark in studies.Retrospective studies show comparable high success rates to resin-based sealers.[15] Clinical trials have also shown superior outcomes in preventing microbial leakage.[6][17]

Experimental Protocols

The following are summaries of common methodologies used to evaluate the performance of endodontic sealers.

Sealing Ability Assessment (Microleakage/Nanoleakage)
  • Objective: To determine the extent of leakage along the root canal filling interface.

  • Methodology (Dye Penetration):

    • A cohort of extracted human teeth are decoronated, and the root canals are instrumented and prepared.

    • The teeth are randomly divided into experimental groups, each corresponding to a different sealer.

    • The canals are obturated using a standardized technique (e.g., single-cone or lateral condensation) with gutta-percha and the respective sealer.

    • The external surfaces of the teeth are coated with nail varnish, except for the apical 2 mm.

    • The teeth are immersed in a dye solution (e.g., 0.2% Rhodamine B or India ink) for a specified period (e.g., 48 hours).[2]

    • The teeth are then sectioned longitudinally.

    • The extent of linear dye penetration is measured under a stereomicroscope at a specific magnification (e.g., 40x).[2]

  • Methodology (Fluid Filtration/Nanoleakage):

    • Following root canal preparation and obturation, the teeth are connected to a fluid filtration system.

    • The system applies a constant pressure to a fluid (e.g., filtered water) at the coronal end of the root.

    • The movement of the fluid through any gaps at the filling interface is tracked by the displacement of an air bubble in a capillary tube.

    • Nanoleakage can be assessed using a modified silver staining technique with an ammoniacal silver nitrate (B79036) tracer solution, followed by examination under a scanning electron microscope (SEM) to visualize silver particle penetration.[5]

Cytotoxicity Assays
  • Objective: To assess the potential of a material to cause cell death.

  • Methodology (MTT Assay):

    • Eluates are prepared by incubating set samples of the sealer in a cell culture medium for a defined period (e.g., 24 hours), according to ISO 10993-12 standards.[18]

    • A monolayer of cultured cells (e.g., human gingival fibroblasts or L929 mouse fibroblasts) is exposed to different concentrations of the material extracts.[19][20]

    • After the exposure period, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to the cells.

    • Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692) product.

    • The formazan is then solubilized, and the absorbance is measured with a spectrophotometer. The absorbance is directly proportional to the number of viable cells.[20]

  • Methodology (Agar Diffusion Test):

    • A monolayer of cells is cultured and then covered with a layer of agar (B569324).

    • The test material is placed on top of the agar layer and incubated.

    • Leachable toxic components from the material diffuse through the agar and affect the underlying cells.

    • Cell viability is often assessed by staining with a vital dye like neutral red. A zone of cell lysis (decolorization) around the material indicates cytotoxicity.[21]

Biocompatibility and Bioactivity (In Vitro)
  • Objective: To evaluate the material's interaction with living tissues and its ability to induce a favorable biological response.

  • Methodology (Osteogenic Differentiation Assay):

    • Human dental pulp stem cells (DPSCs) are cultured in the presence of eluates from the sealer or directly on the material itself.

    • After a set period of incubation (e.g., 7, 14, and 21 days), markers of osteogenic differentiation are assessed.

    • Alkaline Phosphatase (ALP) Activity: ALP is an early marker of osteoblast differentiation. Its activity can be measured using a colorimetric assay.[22][23]

    • Mineralization Assay: Alizarin Red S staining is used to visualize calcium deposits, indicating late-stage osteogenic differentiation and mineralization.[22][23]

    • Gene Expression Analysis: Quantitative real-time polymerase chain reaction (qRT-PCR) can be used to measure the expression of osteogenic marker genes such as Runt-related transcription factor 2 (RUNX2), Osterix (OSX), and Osteocalcin (OCN).

Mandatory Visualizations

G cluster_0 Calcium Hydroxide Signaling for Osteogenic Differentiation CaOH2 This compound releases Calcium Hydroxide (Ca(OH)₂) Ca_ions Increased Extracellular Ca²⁺ Ions CaOH2->Ca_ions VGCC L-type Voltage-Gated Calcium Channels Ca_ions->VGCC Ca_influx Ca²⁺ Influx VGCC->Ca_influx MEK12 MEK1/2 Ca_influx->MEK12 MAPK MAPK Pathway (p38, JNK, ERK) MEK12->MAPK cFos c-Fos Expression MAPK->cFos BMP2 BMP-2 Upregulation MAPK->BMP2 cFos->BMP2 RUNX2 RUNX2 Activation BMP2->RUNX2 Osteogenic_Genes Osteogenic Gene Expression (ALP, OCN) RUNX2->Osteogenic_Genes Differentiation Osteogenic Differentiation & Mineralization Osteogenic_Genes->Differentiation

Caption: Signaling pathway of calcium hydroxide-induced osteogenic differentiation.[22][23][24][25]

G cluster_workflow Experimental Workflow for Sealer Evaluation start Extracted Human Teeth Selection prep Root Canal Preparation & Instrumentation start->prep grouping Randomized Grouping (by Sealer Type) prep->grouping obturation Obturation with Sealer & Gutta-Percha grouping->obturation incubation Incubation/ Sealer Setting obturation->incubation testing Performance Testing incubation->testing sealing Sealing Ability Test (e.g., Dye Penetration) testing->sealing Physical cytotoxicity Cytotoxicity Assay (e.g., MTT Assay) testing->cytotoxicity Biological antimicrobial Antimicrobial Test (e.g., Agar Diffusion) testing->antimicrobial Biological analysis Data Collection & Statistical Analysis sealing->analysis cytotoxicity->analysis antimicrobial->analysis conclusion Comparative Conclusion analysis->conclusion

References

Safety Operating Guide

Proper Disposal Procedures for Sealapex Root Canal Sealant

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper disposal of Sealapex, a calcium hydroxide-based, eugenol-free root canal sealant. The following procedural steps are designed for researchers, scientists, and drug development professionals to ensure safe handling and regulatory compliance.

Core Principles of this compound Disposal

The fundamental principle for disposing of this compound is to adhere strictly to local, state, and federal regulations.[1] Waste disposal methods may vary based on jurisdiction. The primary environmental concern is the base component, which contains substances toxic to aquatic life with long-lasting effects.[2] Therefore, preventing the release of uncured material into the environment is critical.[2][3]

Personal Protective Equipment (PPE)

Before handling unused or spilled this compound, it is essential to wear appropriate Personal Protective Equipment (PPE) to prevent skin and eye contact.[3][4] Recommended PPE includes:

  • Gloves: Chemical-resistant, impervious gloves are recommended.[5]

  • Eye Protection: Safety glasses or chemical safety goggles should be worn.[3][4]

Step-by-Step Disposal Procedures

The correct disposal procedure depends on the state of the material: whether it is uncured (separate base and catalyst components), mixed but uncured, or fully cured.

Disposal of Uncured this compound (Base and Catalyst)

Unused or expired tubes of this compound Base and Catalyst must be disposed of as chemical waste, not as regular trash or down the drain.

Procedure:

  • Do Not Mix: Keep the base and catalyst pastes in their original containers.

  • Containment: Ensure containers are tightly sealed to prevent leakage.[4]

  • Labeling: Place the original containers in a larger, suitable waste container that is clearly labeled as "Hazardous Waste" or as required by your institution's waste management protocol.

  • Collection: Dispose of the contained material in accordance with all local, regional, national, and international regulations.[4] This typically involves collection by a licensed chemical waste contractor.[2] In a European context, the waste may be classified under codes such as "18 01 06* - chemicals consisting of or containing dangerous substances".[2]

Management and Disposal of Spills

In the event of a spill of uncured this compound base or catalyst, prompt cleanup is necessary to prevent environmental contamination and personnel exposure.[3]

Procedure:

  • Restrict Access: Secure the spill area to keep unprotected personnel away.[3]

  • Absorb Material: Wipe up small spills with paper towels or absorb the material with an inert substance such as clay or diatomaceous earth.[1][2][4]

  • Collect Waste: Place the absorbent material and any contaminated items (e.g., gloves, towels) into a suitable and clearly labeled waste disposal container.[1][4]

  • Clean Area: Wash the spill area thoroughly with soap and water.[3]

  • Dispose: Dispose of the collected waste as described in the procedure for uncured this compound.

Disposal of Cured this compound

The Safety Data Sheets (SDS) for this compound do not provide specific instructions for the disposal of the fully cured material. However, dental materials that have been fully polymerized or cured are generally considered solid, non-hazardous waste. Once set, the chemical components are bound within a solid matrix, rendering them inert.

General Guidance (in the absence of specific SDS instructions):

  • Confirm Cure: Ensure the material is fully set and hardened.

  • Solid Waste: Dispose of the cured material in the regular solid waste stream, unless your local or institutional guidelines explicitly state otherwise.

  • Empty Containers: Dispose of completely empty containers in accordance with federal and local regulations.[3][5]

Disposal Logic Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

SealapexDisposal Start Start: Assess This compound Material State What is the state of the material? Start->State Uncured Uncured or Spilled (Base, Catalyst, or Mixed) State->Uncured Uncured Cured Fully Cured / Set State->Cured Cured ChemWaste Dispose as Chemical Waste per Local Regulations. - Absorb spills. - Use labeled, sealed containers. - Prevent environmental release. Uncured->ChemWaste SolidWaste Dispose as Non-Hazardous Solid Waste. (General Guidance) Cured->SolidWaste End End ChemWaste->End SolidWaste->End

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.